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  • Product: Methyl 2-hydroxy-2-(4-hydroxy-3-nitrophenyl)acetate
  • CAS: 1081798-10-8

Core Science & Biosynthesis

Foundational

Technical Guide: Methyl 2-hydroxy-2-(4-hydroxy-3-nitrophenyl)acetate in Advanced Organic Synthesis

Abstract Methyl 2-hydroxy-2-(4-hydroxy-3-nitrophenyl)acetate—commonly referred to as methyl 4-hydroxy-3-nitromandelate—is a highly functionalized, chiral aromatic building block. Characterized by its electron-withdrawing...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract Methyl 2-hydroxy-2-(4-hydroxy-3-nitrophenyl)acetate—commonly referred to as methyl 4-hydroxy-3-nitromandelate—is a highly functionalized, chiral aromatic building block. Characterized by its electron-withdrawing nitro group and electron-donating phenolic hydroxyl group, this mandelate derivative serves as a critical intermediate in the synthesis of catecholamine analogs, beta-adrenergic agonists, and hypoxia-activated prodrugs[1]. This whitepaper provides a comprehensive analysis of its structural properties, validated synthetic pathways, and analytical characterization for drug development professionals.

Chemical Identity and Structural Architecture

Understanding the precise structural nuances of this compound is critical, as it is frequently confused with its non-alpha-hydroxylated analog.

  • IUPAC Name: Methyl 2-hydroxy-2-(4-hydroxy-3-nitrophenyl)acetate

  • Common Name: Methyl 4-hydroxy-3-nitromandelate

  • Molecular Formula: C9H9NO6[2]

  • Molecular Weight: 227.17 g/mol

  • Structural Features: The molecule features a central benzene ring substituted with a phenolic hydroxyl group at C4, a nitro group at C3, and a chiral methyl 2-hydroxyacetate (mandelate ester) moiety at C1.

Chemical Informatics & CAS Registry Note: It is crucial for researchers to distinguish this compound from its achiral analog. While the non-alpha-hydroxylated derivative, methyl 2-(4-hydroxy-3-nitrophenyl)acetate, is widely cataloged under CAS 61873-93-6 [3], the specific alpha-hydroxy derivative (the target of this guide) is a specialized chiral building block[1]. Due to its highly specific nature, it is typically synthesized in situ or sourced through custom synthesis registries rather than standard commercial databases.

Quantitative Comparison: Target vs. Analog
PropertyMethyl 2-hydroxy-2-(4-hydroxy-3-nitrophenyl)acetate (Target)Methyl 2-(4-hydroxy-3-nitrophenyl)acetate (Analog)
Molecular Formula C9H9NO6C9H9NO5
Molecular Weight 227.17 g/mol 211.17 g/mol
Alpha-Carbon Hydroxyl group (-OH) present (Chiral center)Two protons (-CH2-) present (Achiral)
CAS Registry Number Custom/Specialized intermediate61873-93-6[3]
Primary Utility Precursor to chiral adrenergic/catecholamine analogsPrecursor to indole derivatives and standard APIs

Mechanistic Synthesis Pathways

The synthesis of nitro-substituted mandelic acid esters can be achieved through two primary convergent routes: the direct electrophilic aromatic nitration of a mandelate precursor, or the Fischer esterification of a pre-nitrated mandelic acid[1][4].

SynthesisWorkflow SM1 Methyl 4-hydroxymandelate (Precursor A) Nitration Electrophilic Nitration (HNO3 / H2SO4, 0-5°C) SM1->Nitration Regioselective Nitration Target Methyl 2-hydroxy-2-(4-hydroxy-3-nitrophenyl)acetate (Target Compound) Nitration->Target Pathway A SM2 4-hydroxy-3-nitromandelic acid (Precursor B) Esterification Fischer Esterification (MeOH, H2SO4, Reflux) SM2->Esterification Acid-Catalyzed Reaction Esterification->Target Pathway B

Synthetic pathways for Methyl 2-hydroxy-2-(4-hydroxy-3-nitrophenyl)acetate.

Experimental Protocols (Self-Validating Systems)

To ensure high yield and purity, the following methodologies incorporate built-in validation checkpoints.

Pathway A: Regioselective Nitration of Methyl 4-hydroxymandelate

Causality: The C4-hydroxyl group is strongly activating and ortho/para directing. Because the para position (C1) is blocked by the mandelate side chain, the nitronium ion is directed exclusively to the ortho position (C3)[4].

  • Preparation: Dissolve 1.0 eq of methyl 4-hydroxymandelate in glacial acetic acid.

  • Thermal Control: Chill the reaction vessel to 0–5 °C using an ice-salt bath.

    • Causality: The benzylic alpha-hydroxy group is highly susceptible to oxidation. Strict temperature control suppresses the formation of the unwanted keto-ester byproduct (methyl 4-hydroxy-3-nitrophenylglyoxylate).

  • Electrophilic Addition: Add a pre-cooled mixture of concentrated HNO₃ and catalytic H₂SO₄ dropwise over 30 minutes.

    • Validation Check 1: The solution will transition from colorless to a deep yellow/orange hue, visually confirming the formation of the nitroaromatic chromophore.

  • Reaction Monitoring: Stir for 2 hours at 0–5 °C.

    • Validation Check 2: Spot the mixture on a silica TLC plate (Hexane:EtOAc 7:3). The reaction is complete when the starting material spot is entirely replaced by a lower-Rf, UV-active yellow spot.

  • Quenching & Isolation: Pour the mixture over crushed ice to halt the reaction and precipitate the highly polar product. Filter, wash with cold distilled water, and recrystallize from ethanol.

Pathway B: Fischer Esterification of 4-hydroxy-3-nitromandelic acid

Causality: Converting the carboxylic acid to a methyl ester increases the molecule's lipophilicity, making it more suitable for subsequent non-polar organic reactions or cellular penetration in prodrug models[1].

  • Preparation: Suspend 1.0 eq of 4-hydroxy-3-nitromandelic acid in an excess of anhydrous methanol.

  • Catalysis: Add 0.1 eq of concentrated H₂SO₄.

    • Causality: The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon to facilitate nucleophilic attack by methanol.

  • Reflux: Heat the mixture to 65 °C under an inert atmosphere for 4–6 hours.

  • Workup & Validation: Concentrate the mixture under reduced pressure.

    • Validation Check 3: Perform a rapid ATR-IR scan of the crude residue. The successful conversion is validated by the disappearance of the broad carboxylic acid O-H stretch (~3300–2500 cm⁻¹) and the appearance of a sharp, intense ester C=O stretch at ~1735 cm⁻¹.

  • Purification: Neutralize with saturated NaHCO₃, extract with ethyl acetate, dry over anhydrous Na₂SO₄, and evaporate to yield the pure ester.

Analytical Characterization

Upon successful synthesis, the compound should be validated against the following expected spectral parameters to confirm structural integrity.

Analytical TechniqueParameterExpected Signal / ShiftStructural Correlation
¹H NMR (DMSO-d₆) Aromatic Protonsδ 7.9 (d), 7.5 (dd), 7.1 (d)C2, C6, and C5 protons on the nitrated phenyl ring
¹H NMR (DMSO-d₆) Alpha-CHδ 5.1 (s)Benzylic proton adjacent to the alpha-hydroxyl and ester
¹H NMR (DMSO-d₆) Methoxy (Ester)δ 3.6 (s)Methyl ester group (-OCH₃)
IR Spectroscopy Carbonyl Stretch~1735 cm⁻¹Ester C=O bond
IR Spectroscopy Nitro Stretch~1530 cm⁻¹, ~1350 cm⁻¹Asymmetric and symmetric NO₂ stretches
Mass Spectrometry [M-H]⁻m/z 226.0Deprotonated molecular ion (ESI-negative)

Applications in Drug Development

Methyl 2-hydroxy-2-(4-hydroxy-3-nitrophenyl)acetate is a highly versatile pharmacophore precursor.

  • Catecholamine Synthesis: The nitro group can be catalytically reduced (e.g., using Pd/C and H₂) to an aniline derivative. This provides a synthetic handle for creating complex beta-adrenergic receptor agonists or substituted indoles.

  • Hypoxia-Activated Prodrugs: The bioreducible nature of the nitroaromatic moiety allows this scaffold to be utilized in targeted oncology therapies. In hypoxic tumor microenvironments, the nitro group is enzymatically reduced, triggering a cascade that releases an active cytotoxic payload attached via the mandelate ester[1].

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Exploratory

What is the mechanism of action of Methyl 2-hydroxy-2-(4-hydroxy-3-nitrophenyl)acetate in biological pathways?

An In-depth Technical Guide to the Postulated Mechanism of Action of Methyl 2-hydroxy-2-(4-hydroxy-3-nitrophenyl)acetate in Biological Pathways Abstract Methyl 2-hydroxy-2-(4-hydroxy-3-nitrophenyl)acetate is a novel smal...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Postulated Mechanism of Action of Methyl 2-hydroxy-2-(4-hydroxy-3-nitrophenyl)acetate in Biological Pathways

Abstract

Methyl 2-hydroxy-2-(4-hydroxy-3-nitrophenyl)acetate is a novel small molecule with a chemical structure suggestive of significant biological activity. While direct experimental data on this compound remains limited, its constituent functional groups—a nitrocatechol-like core and a hydroxy-acetate side chain—provide a strong basis for postulating its mechanism of action. This technical guide synthesizes information from structurally analogous compounds to propose a primary mechanism centered on the inhibition of Catechol-O-Methyltransferase (COMT), a critical enzyme in neurotransmitter and xenobiotic metabolism. Furthermore, we explore a secondary, parallel mechanism involving the bioreduction of the aromatic nitro group, which can lead to the generation of reactive nitrogen species (RNS) and subsequent oxidative stress. This document provides a detailed examination of these proposed pathways, outlines robust experimental protocols for their validation, and discusses the potential therapeutic and toxicological implications for researchers and drug development professionals.

Introduction: Unveiling the Therapeutic Potential of a Nitrocatechol Derivative

The quest for novel therapeutic agents often leads to the exploration of compounds with well-defined pharmacophores. Methyl 2-hydroxy-2-(4-hydroxy-3-nitrophenyl)acetate presents a compelling case for investigation due to its structural similarity to known bioactive molecules. The core of this compound is a 4-hydroxy-3-nitrophenyl group, a classic nitrocatechol moiety. Nitrocatechols are a well-established class of compounds known for their ability to inhibit Catechol-O-Methyltransferase (COMT).[1][2] The presence of a nitro group, a potent electron-withdrawing feature, is crucial for the activity of many antimicrobial and anticancer drugs.[3][4][5] This group can undergo metabolic reduction to produce reactive intermediates that can exert therapeutic or toxic effects.[3][6]

This guide will dissect the probable biological activities of Methyl 2-hydroxy-2-(4-hydroxy-3-nitrophenyl)acetate, focusing on two primary, and potentially interconnected, mechanisms of action:

  • COMT Inhibition: The primary proposed mechanism based on the nitrocatechol core.

  • Bioreductive Activation: A secondary pathway initiated by the reduction of the nitro group, leading to downstream cellular effects.

We will delve into the molecular intricacies of these pathways and provide a roadmap for their experimental validation.

Proposed Mechanism of Action: A Dual-Pronged Approach

Primary Mechanism: Inhibition of Catechol-O-Methyltransferase (COMT)

COMT is a pivotal enzyme responsible for the degradation of catecholamines, including dopamine, epinephrine, and norepinephrine. By methylating one of the hydroxyl groups of the catechol ring, COMT effectively inactivates these neurotransmitters. Inhibitors of COMT are therefore valuable in the treatment of conditions characterized by dopaminergic dysregulation, such as Parkinson's disease.[1]

The 4-hydroxy-3-nitrophenyl structure of Methyl 2-hydroxy-2-(4-hydroxy-3-nitrophenyl)acetate strongly suggests its potential as a COMT inhibitor. The mechanism of inhibition is likely to be competitive, with the compound binding to the active site of COMT and preventing the binding of endogenous catechol substrates. The nitro group plays a critical role in enhancing the binding affinity and inhibitory potency.

Diagram 1: Proposed COMT Inhibition Pathway

COMT_Inhibition cluster_prevention Inhibition cluster_normal_pathway Normal Catecholamine Metabolism Compound Methyl 2-hydroxy-2- (4-hydroxy-3-nitrophenyl)acetate COMT COMT Enzyme Compound->COMT Inactive_Metabolites Inactive Metabolites Catecholamines Dopamine, Norepinephrine, Epinephrine Catecholamines->Inactive_Metabolites

Caption: Competitive inhibition of COMT by the compound.

Secondary Mechanism: Bioreductive Activation of the Nitro Group

Aromatic nitro compounds are known to be prodrugs that can be activated by cellular nitroreductases.[3][5] This bioreduction process occurs in a stepwise manner, leading to the formation of highly reactive intermediates, including nitroso and hydroxylamine species, and ultimately the corresponding amine. These reactive nitrogen species (RNS) can induce a variety of cellular effects.

In the context of Methyl 2-hydroxy-2-(4-hydroxy-3-nitrophenyl)acetate, this pathway could contribute to its overall biological activity, either synergistically with COMT inhibition or as an independent mechanism. The generation of RNS can lead to oxidative stress, DNA damage, and the modification of proteins and lipids.[3]

Diagram 2: Bioreductive Activation Pathway

Bioreduction Compound Aromatic Nitro Compound (R-NO2) Nitro_Radical Nitro Radical Anion (R-NO2•−) Compound->Nitro_Radical Nitroreductases (+1e-) Nitroso Nitroso Derivative (R-NO) Nitro_Radical->Nitroso +1e-, +2H+ Cellular_Damage Oxidative Stress, DNA Damage, Protein Modification Nitro_Radical->Cellular_Damage Generates RNS Hydroxylamine Hydroxylamine Derivative (R-NHOH) Nitroso->Hydroxylamine +2e-, +2H+ Nitroso->Cellular_Damage Generates RNS Amine Amine (R-NH2) Hydroxylamine->Amine +2e-, +2H+ Hydroxylamine->Cellular_Damage Generates RNS

Caption: Stepwise reduction of the nitro group.

Experimental Validation: A Roadmap for Mechanistic Elucidation

To rigorously test the proposed mechanisms of action, a multi-faceted experimental approach is required. The following protocols provide a framework for investigating both COMT inhibition and bioreductive activation.

In Vitro COMT Inhibition Assay

Objective: To determine the inhibitory potency of Methyl 2-hydroxy-2-(4-hydroxy-3-nitrophenyl)acetate against recombinant human COMT.

Methodology:

  • Enzyme and Substrate Preparation:

    • Recombinant human COMT (soluble form, S-COMT) is expressed and purified.

    • A stock solution of the substrate, such as epinephrine or a fluorescent catechol derivative, is prepared.

    • A stock solution of the methyl donor, S-adenosyl-L-methionine (SAM), is prepared.

  • Inhibition Assay:

    • A series of dilutions of the test compound are prepared.

    • The assay is performed in a 96-well plate format. Each well contains:

      • COMT enzyme

      • SAM

      • Test compound at varying concentrations

      • Substrate (added last to initiate the reaction)

    • The reaction is incubated at 37°C for a defined period.

    • The reaction is stopped, and the amount of methylated product is quantified using a suitable method (e.g., HPLC, fluorescence).

  • Data Analysis:

    • The percentage of COMT inhibition is calculated for each concentration of the test compound.

    • The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by non-linear regression analysis.

Parameter Description
IC50 A measure of the compound's potency as a COMT inhibitor.
Ki The inhibition constant, providing a more absolute measure of binding affinity.
Mechanism of Inhibition Determined by varying both substrate and inhibitor concentrations (e.g., competitive, non-competitive).
Cell-Based Assay for Bioreductive Activation and Oxidative Stress

Objective: To assess whether Methyl 2-hydroxy-2-(4-hydroxy-3-nitrophenyl)acetate undergoes bioreduction in a cellular context and induces oxidative stress.

Methodology:

  • Cell Culture:

    • A suitable cell line (e.g., a human liver cell line like HepG2, which expresses nitroreductases) is cultured to confluency.

  • Compound Treatment:

    • Cells are treated with varying concentrations of the test compound for different time points.

  • Measurement of Reactive Oxygen and Nitrogen Species (ROS/RNS):

    • Intracellular ROS/RNS levels are measured using fluorescent probes such as 2',7'-dichlorofluorescin diacetate (DCFH-DA) or dihydroethidium (DHE).

    • Fluorescence is quantified using a plate reader or flow cytometry.

  • Assessment of Cytotoxicity:

    • Cell viability is assessed using assays such as the MTT or LDH release assay to determine the toxic potential of the compound.

  • Western Blot Analysis:

    • Protein expression levels of key markers of oxidative stress (e.g., heme oxygenase-1, Nrf2) and DNA damage (e.g., γ-H2AX) are analyzed.

Diagram 3: Experimental Workflow for Validation

Workflow cluster_invitro In Vitro Validation cluster_cellbased Cell-Based Validation COMT_Assay COMT Inhibition Assay IC50_Determination Determine IC50 and Ki COMT_Assay->IC50_Determination Conclusion Mechanistic Insights IC50_Determination->Conclusion Cell_Treatment Treat Cells with Compound ROS_Assay Measure ROS/RNS Cell_Treatment->ROS_Assay Cytotoxicity_Assay Assess Cytotoxicity Cell_Treatment->Cytotoxicity_Assay Western_Blot Analyze Stress Markers Cell_Treatment->Western_Blot ROS_Assay->Conclusion Cytotoxicity_Assay->Conclusion Western_Blot->Conclusion Hypothesis Proposed Mechanisms Hypothesis->COMT_Assay Primary Mechanism Hypothesis->Cell_Treatment Secondary Mechanism

Caption: Integrated experimental approach.

Therapeutic and Toxicological Considerations

The dual nature of the proposed mechanisms of action for Methyl 2-hydroxy-2-(4-hydroxy-3-nitrophenyl)acetate presents both therapeutic opportunities and potential toxicological challenges.

  • Therapeutic Potential: As a COMT inhibitor, the compound could be developed for the treatment of Parkinson's disease and other neurological disorders. The bioreductive activation pathway might also be harnessed for antimicrobial or anticancer applications, where targeted cell killing is desired.[4][5]

  • Toxicological Risks: The generation of reactive nitrogen species can lead to off-target cellular damage, including mutagenicity and carcinogenicity.[3] Therefore, a thorough toxicological evaluation is essential. The potential for drug-drug interactions, particularly with other compounds metabolized by cytochrome P450 enzymes, should also be investigated, as aromatic nitro compounds are known to interact with this system.[7]

Conclusion

While direct experimental evidence is currently lacking, a robust, hypothesis-driven approach based on the chemical structure of Methyl 2-hydroxy-2-(4-hydroxy-3-nitrophenyl)acetate allows for the postulation of its primary mechanisms of action. The nitrocatechol core strongly suggests activity as a COMT inhibitor, while the aromatic nitro group points towards a parallel pathway of bioreductive activation. The experimental framework outlined in this guide provides a clear path for validating these hypotheses and elucidating the compound's true biological function. This foundational work is critical for any future drug development efforts and for understanding the therapeutic potential and inherent risks of this promising molecule.

References

  • The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. SvedbergOpen.
  • Nitroarom
  • Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments.
  • Effect of aromatic nitro compounds on oxidative metabolism by cytochrome P-450 dependent enzymes. PubMed.
  • Nitroaromatic Antibiotics as Nitrogen Oxide Sources. PMC - NIH.
  • 4-hydroxy-3-nitro-2-quinolones and related compounds as inhibitors of allergic reactions.
  • Methyl 2-hydroxy-2-(4-nitrophenyl)
  • Synthesis and biological evaluation of a novel series of "ortho-nitrated" inhibitors of c
  • 4-Hydroxy-3-nitrophenylacetic acid | C8H7NO5 | CID 447364. PubChem.
  • Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. PMC - NIH.

Sources

Foundational

Physical properties and melting point of Methyl 2-hydroxy-2-(4-hydroxy-3-nitrophenyl)acetate

An In-Depth Technical Guide to the Physicochemical Characterization of Methyl 2-hydroxy-2-(4-hydroxy-3-nitrophenyl)acetate Introduction: A Case Study in the Characterization of a Novel Mandelic Ester Derivative Methyl 2-...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Physicochemical Characterization of Methyl 2-hydroxy-2-(4-hydroxy-3-nitrophenyl)acetate

Introduction: A Case Study in the Characterization of a Novel Mandelic Ester Derivative

Methyl 2-hydroxy-2-(4-hydroxy-3-nitrophenyl)acetate is a substituted mandelic acid ester, a class of compounds recognized for their utility as versatile chiral building blocks in the synthesis of pharmaceuticals and other fine chemicals.[1][2][3] The specific substitution pattern—a phenolic hydroxyl group and an electron-withdrawing nitro group—imparts distinct chemical properties, including acidity and potential for further functionalization, making it a molecule of interest for drug development professionals.

Physicochemical Properties: An Analog-Based Profile

The physical properties of a pure organic compound are intrinsically linked to its molecular structure. In the absence of direct experimental data for the target compound, we can infer a likely profile from closely related, commercially available analogs.

Table 1: Physicochemical Data of Target Compound and Structural Analogs

PropertyMethyl 2-hydroxy-2-(4-hydroxy-3-nitrophenyl)acetate (Target Compound)Methyl 2-(4-hydroxy-3-nitrophenyl)acetate[4][5][6]Methyl 2-hydroxy-2-(4-nitrophenyl)acetate[7][8]
CAS Number Not Assigned61873-93-613305-09-4
Molecular Formula C₉H₉NO₆C₉H₉NO₅C₉H₉NO₅
Molecular Weight 227.17 g/mol 211.17 g/mol 211.17 g/mol
Appearance Predicted: Pale yellow to yellow-brown solidPale yellow to yellow-brown solidNot specified
Melting Point Not Determined Not Determined Not Determined
Topological Polar Surface Area (TPSA) Predicted: 112.49 Ų89.67 Ų[4]92.4 Ų
LogP (Computed) Predicted: 0.8 - 1.21.0159[4]1.4

The presence of an additional α-hydroxy group in the target molecule compared to its analog (CAS 61873-93-6) is expected to increase its polarity and capacity for hydrogen bonding. This is reflected in the higher predicted TPSA. Consequently, one would anticipate a higher melting point and altered solubility characteristics, likely favoring more polar solvents.

The Foundational Role of Purity in Melting Point Determination

For a crystalline solid, the melting point is a highly sensitive indicator of purity.[9] A pure compound exhibits a sharp, well-defined melting point, typically over a narrow range of 0.5-1.0°C.[10] Conversely, the presence of soluble impurities disrupts the crystal lattice, resulting in two observable effects: a depression of the melting point and a broadening of the melting range.[10]

Therefore, any experimentally determined melting point is meaningful only when the purity of the sample has been rigorously established. The subsequent sections outline a self-validating workflow to synthesize, purify, and characterize the title compound, ensuring that the final melting point determination is accurate and reliable.

Experimental Workflow: From Synthesis to Final Characterization

This section details the necessary steps to obtain a pure sample of Methyl 2-hydroxy-2-(4-hydroxy-3-nitrophenyl)acetate and validate its identity and physical properties.

Diagram of the Integrated Workflow

G cluster_0 Synthesis & Purification cluster_1 Structural & Purity Validation cluster_2 Physical Property Determination Synthesis Step 1: Synthesis (Esterification of the corresponding mandelic acid) Purification Step 2: Purification (Recrystallization) Synthesis->Purification Crude Product TLC TLC Analysis (Purity Check) Purification->TLC Purified Solid Spectroscopy Step 3: Spectroscopic ID (NMR, IR, MS) TLC->Spectroscopy Single Spot Purity_Confirmed Purity & Structure Confirmed Spectroscopy->Purity_Confirmed MP_Determination Step 4: Melting Point Determination Purity_Confirmed->MP_Determination Final_Data Final Report: Melting Point, Spectra, Physical Properties MP_Determination->Final_Data

Caption: Integrated workflow for synthesis, purification, and characterization.

Step 1: Synthesis via Fischer Esterification

The most direct route to the target compound is the Fischer esterification of its parent carboxylic acid, 2-hydroxy-2-(4-hydroxy-3-nitrophenyl)acetic acid. This reaction involves heating the acid in an excess of methanol with a catalytic amount of strong acid.

  • Rationale: The use of excess methanol serves as both reactant and solvent, driving the reaction equilibrium towards the product ester. A strong acid catalyst (e.g., H₂SO₄) is essential to protonate the carbonyl oxygen of the carboxylic acid, rendering it more electrophilic for attack by methanol.

Step 2: Purification by Recrystallization

Recrystallization is the gold standard for purifying solid organic compounds. The choice of solvent is critical and is guided by the principle of "like dissolves like," with the ideal solvent dissolving the compound poorly at low temperatures but well at high temperatures.

Protocol for Recrystallization:

  • Solvent Selection: Given the polar nature of the molecule (phenolic -OH, alcoholic -OH, -NO₂, ester), a moderately polar solvent system is appropriate. An ethanol/water or isopropanol/hexane mixture would be a logical starting point for screening.

  • Dissolution: In an Erlenmeyer flask, add a minimal amount of the hot primary solvent (e.g., ethanol) to the crude solid until it just dissolves.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a fluted filter paper.

  • Crystallization: Allow the solution to cool slowly to room temperature. The decrease in solubility will cause the pure compound to crystallize. Further cooling in an ice bath can maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent. The sample must be fully dry before melting point analysis.[9]

Step 3: Spectroscopic Identification and Purity Confirmation

Before measuring the melting point, the chemical identity and purity of the recrystallized product must be unequivocally confirmed.

  • ¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: This is the most powerful tool for elucidating the structure of organic molecules. For the target compound, the spectrum should show distinct signals for each unique proton:

    • Aromatic protons with a specific splitting pattern indicative of the 1,2,4-trisubstituted ring.

    • A singlet for the methoxy (-OCH₃) group of the ester.

    • A singlet for the benzylic proton (-CH(OH)-).

    • Broad singlets for the two hydroxyl (-OH) protons. The integration of these signals should correspond to the number of protons in each environment.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present. Key expected absorbances include:

    • A broad peak around 3500-3200 cm⁻¹ for the O-H stretches of the alcohol and phenol.

    • A strong peak around 1735 cm⁻¹ for the C=O stretch of the ester.

    • Peaks around 1520 and 1340 cm⁻¹ for the asymmetric and symmetric N-O stretches of the nitro group.

  • Mass Spectrometry (MS): MS provides the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can confirm the molecular formula by providing a highly accurate mass measurement of the molecular ion.

Step 4: Melting Point Determination

This final step should be performed on the verified, pure, and completely dry sample.[9] The following protocol is consistent with general pharmacopeia guidelines.[11]

Protocol for Melting Point Determination:

  • Sample Preparation: Finely powder a small amount of the dry, recrystallized sample.[9]

  • Capillary Loading: Load the powdered sample into a capillary tube to a height of 2.5-3.5 mm.[11]

  • Instrument Setup: Place the capillary in a calibrated melting point apparatus.

  • Rapid Heating: Quickly heat the apparatus to a temperature about 15-20°C below the expected melting point.

  • Slow Heating Ramp: Decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium between the sample and the thermometer.[11]

  • Record the Melting Range:

    • T₁ (Onset): The temperature at which the first drop of liquid appears.

    • T₂ (Clear Point): The temperature at which the entire sample becomes a clear liquid.

  • Reporting: The melting point is reported as the range T₁ - T₂. For a pure compound, this range should be narrow (≤ 1°C).

Conclusion

While a direct literature value for the melting point of Methyl 2-hydroxy-2-(4-hydroxy-3-nitrophenyl)acetate remains elusive, this guide provides a comprehensive and scientifically rigorous framework for its determination. By following an integrated workflow of synthesis, purification, and multi-faceted spectroscopic characterization, a researcher can obtain a pure sample and measure its physical properties with a high degree of confidence. This process of systematic validation underscores the principles of scientific integrity and ensures that subsequent research and development efforts are built upon a foundation of accurate and reliable data.

References

  • RSC Publishing. (n.d.). Purification of nitrophenols using complex-assisted crystallization. Retrieved from [Link]

  • NextSDS. (n.d.). methyl 2-hydroxy-2-(4-nitrophenyl)acetate — Chemical Substance Information. Retrieved from [Link]

  • Request PDF. (n.d.). Purification of nitrophenols using complex-assisted crystallization. Retrieved from [Link]

  • Google Patents. (n.d.). US3933929A - Process for the purification of p-nitrophenol.
  • PubMed. (2004, January 15). [Synthesis of new mandelic acid derivatives with preservative action. Synthesis and acute toxicity study]. Retrieved from [Link]

  • PMC. (n.d.). Removal of 4-Nitrophenol from Aqueous Solution by Using Polyphenylsulfone-Based Blend Membranes: Characterization and Performance. Retrieved from [Link]

  • IRIS - UNISA. (n.d.). Asymmetric Organocatalysed Synthesis of (R)-Mandelic Acid Esters and α-Alkoxy Derivatives from Commercial. Retrieved from [Link]

  • PMC. (2026, January 5). Unlocking the potential of mandelic acid derivatives: chemical and biological applications – a comprehensive review. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Substituted Mandelic Acid Derivatives via Enantioselective Hydrogenation: Homogeneous versus Heterogeneous Catalysis | Request PDF. Retrieved from [Link]

  • PubChem. (2022, December 14). Methyl 2-hydroxy-2-(3-methyl-4-nitrophenyl)acetate. Retrieved from [Link]

  • SciELO. (2013, May 28). Absolute configuration and enantiomeric composition of partially resolved mandelic, atrolactic and lactic acids by ¹H NMR of their (S)-2-methylbutyl esters. Retrieved from [Link]

  • Unknown Source. (n.d.). DETERMINATION OF MELTING POINTS. Retrieved from [Link]

  • Google Patents. (n.d.). US2884426A - Basic esters of mandelic acid and a process of making same.
  • MDPI. (2020, October 10). Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change Materials. Retrieved from [Link]

  • Unknown Source. (2021, September 19). experiment (1) determination of melting points. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and properties of aromatic polyesters and brominated polyesters derived from ?,??-bis(4-hydroxyphenyl)-1,4(or 1,3)-diisopropylbenzene. Retrieved from [Link]

  • thinkSRS.com. (n.d.). Determination of Melting Points According to Pharmacopeia. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR spectra for mandelic acid in (S)-ethyl lactate. Retrieved from [Link]

  • ACS Publications. (2015, July 10). Monoselective o-C–H Functionalizations of Mandelic Acid and α-Phenylglycine. Retrieved from [Link]

Sources

Exploratory

Spectroscopic Blueprint: A Technical Guide to the ¹H and ¹³C NMR Analysis of Methyl 2-hydroxy-2-(4-hydroxy-3-nitrophenyl)acetate

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction Methyl 2-hydroxy-2-(4-hydroxy-3-nitrophenyl)acetate is a substituted aromatic compound with s...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

Methyl 2-hydroxy-2-(4-hydroxy-3-nitrophenyl)acetate is a substituted aromatic compound with significant potential as a versatile building block in medicinal chemistry and materials science. Its multifaceted structure, featuring a hydroxylated and nitrated phenyl ring attached to a methyl ester, presents a unique electronic environment. A thorough understanding of its molecular architecture is paramount for its effective utilization in further synthetic applications. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive analytical technique for the structural elucidation of such organic molecules. The precise chemical shifts and coupling patterns observed in ¹H and ¹³C NMR spectra provide an unambiguous fingerprint of the compound's atomic connectivity and electronic distribution.

This in-depth technical guide provides a comprehensive examination of the ¹H and ¹³C NMR spectroscopic data for Methyl 2-hydroxy-2-(4-hydroxy-3-nitrophenyl)acetate. Moving beyond a mere listing of spectral data, this document delves into the causal relationships between the molecular structure and the observed NMR parameters. It offers field-proven insights into experimental design, data acquisition, and spectral interpretation, ensuring a self-validating approach to structural confirmation. By grounding the analysis in authoritative principles of NMR spectroscopy, this guide serves as an essential resource for researchers engaged in the synthesis, characterization, and application of this and related compounds.

Predicted ¹H and ¹³C NMR Spectroscopic Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts (δ) for Methyl 2-hydroxy-2-(4-hydroxy-3-nitrophenyl)acetate. These predictions are based on the analysis of substituent effects and data from structurally related compounds. The spectra are referenced to Tetramethylsilane (TMS) at 0.00 ppm. The choice of a polar aprotic solvent like DMSO-d₆ is recommended to ensure solubility and to observe the exchangeable protons of the hydroxyl groups.

Table 1: Predicted ¹H NMR Data (in DMSO-d₆)
Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-2'~8.0d~2.01H
H-6'~7.6dd~8.5, 2.01H
H-5'~7.1d~8.51H
CH(OH)~5.2s-1H
OCH₃~3.7s-3H
Ar-OH~10.5s (broad)-1H
CH-OH~5.8s (broad)-1H
Table 2: Predicted ¹³C NMR Data (in DMSO-d₆)
Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O~172
C-4'~150
C-3'~140
C-1'~135
C-6'~125
C-2'~120
C-5'~118
CH(OH)~70
OCH₃~52

Scientific Rationale for Spectral Predictions

The predicted chemical shifts are derived from an understanding of the electronic effects exerted by the various functional groups on the aromatic ring and the aliphatic chain.

  • Aromatic Protons (H-2', H-5', H-6'): The nitro group (NO₂) is a strong electron-withdrawing group, which significantly deshields the ortho and para protons through both inductive and resonance effects.[1][2] The hydroxyl group (-OH) is an electron-donating group, which shields the ortho and para positions. The interplay of these effects leads to the predicted downfield shifts for the aromatic protons. H-2', being ortho to the nitro group, is expected to be the most deshielded. H-6' is ortho to the ester-substituted carbon and meta to the nitro group, while H-5' is ortho to the hydroxyl group and meta to the nitro group, resulting in their respective predicted shifts.

  • Aromatic Carbons (C-1' to C-6'): The substituent effects on carbon chemical shifts are more complex than for protons and involve considerations of both diamagnetic and paramagnetic shielding.[1][3] The carbon bearing the nitro group (C-3') and the hydroxyl group (C-4') are expected to be significantly downfield due to direct attachment to electronegative atoms. The ipso-carbon (C-1') attached to the acetate side chain will also be downfield.

  • Aliphatic Protons and Carbons (CH(OH), OCH₃): The methine proton (CH(OH)) is adjacent to an oxygen atom and the aromatic ring, leading to a downfield shift. The methyl ester protons (OCH₃) will appear as a sharp singlet in a characteristic region for methyl esters. The corresponding carbons will resonate at predictable chemical shifts for such functional groups.

Experimental Protocols

To obtain high-quality NMR spectra for Methyl 2-hydroxy-2-(4-hydroxy-3-nitrophenyl)acetate, the following detailed experimental workflow is recommended.

Sample Preparation
  • Purity Assessment: Ensure the sample is of high purity (>98%) to avoid spectral overlap and misinterpretation from impurities.

  • Sample Weighing: Accurately weigh approximately 10-20 mg of the solid compound.

  • Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a suitable choice due to its high polarity.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry 5 mm NMR tube.

  • Referencing: Add a small amount of Tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

¹H NMR Data Acquisition
  • Spectrometer: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

  • Pulse Sequence: Employ a standard single-pulse sequence.

  • Acquisition Parameters:

    • Spectral Width: 12-16 ppm

    • Number of Scans: 16-64 (depending on sample concentration)

    • Relaxation Delay: 2-5 seconds

    • Acquisition Time: 2-4 seconds

  • Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID) with an exponential window function (line broadening of 0.3 Hz) to improve the signal-to-noise ratio. Phase and baseline correct the spectrum.

¹³C NMR Data Acquisition
  • Spectrometer: Use the same spectrometer as for ¹H NMR.

  • Pulse Sequence: Employ a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to singlets for each carbon.

  • Acquisition Parameters:

    • Spectral Width: 200-220 ppm

    • Number of Scans: 1024-4096 (or more, as ¹³C has a low natural abundance)

    • Relaxation Delay: 2-5 seconds

  • Processing: Apply a Fourier transform with an exponential window function (line broadening of 1-2 Hz). Phase and baseline correct the spectrum.

Visualizing Molecular Structure and NMR Correlations

The following diagrams illustrate the molecular structure and the logical workflow for NMR analysis.

Caption: Molecular structure of Methyl 2-hydroxy-2-(4-hydroxy-3-nitrophenyl)acetate.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Purity Assess Purity Weigh Weigh Sample Purity->Weigh Dissolve Dissolve in DMSO-d6 Weigh->Dissolve Reference Add TMS Dissolve->Reference H1_NMR 1H NMR Acquisition Reference->H1_NMR C13_NMR 13C NMR Acquisition Reference->C13_NMR FT Fourier Transform H1_NMR->FT C13_NMR->FT Phase_Baseline Phase & Baseline Correction FT->Phase_Baseline Integration Integration (1H) Phase_Baseline->Integration For 1H Peak_Picking Peak Picking & Assignment Phase_Baseline->Peak_Picking Integration->Peak_Picking Structure_Confirm Structure Confirmation Peak_Picking->Structure_Confirm

Caption: Experimental workflow for NMR analysis.

Conclusion

This technical guide provides a robust framework for the ¹H and ¹³C NMR analysis of Methyl 2-hydroxy-2-(4-hydroxy-3-nitrophenyl)acetate. By integrating predicted spectral data with a detailed experimental protocol and a clear scientific rationale, researchers are equipped to confidently acquire, interpret, and validate the structure of this important chemical entity. The principles and methodologies outlined herein are broadly applicable to the characterization of other substituted aromatic compounds, serving as a valuable reference for professionals in the fields of chemical synthesis and drug development.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Breitmaier, E., & Voelter, W. (2000). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons.
  • Reich, H. J. (n.d.). Structure Determination using Spectroscopy. University of Wisconsin. [Link]

Sources

Foundational

Comprehensive Toxicity Profile and Handling Guidelines for Methyl 2-hydroxy-2-(4-hydroxy-3-nitrophenyl)acetate

Chemical Identity & Structural Significance Methyl 2-hydroxy-2-(4-hydroxy-3-nitrophenyl)acetate—structurally classified as a methyl 4-hydroxy-3-nitromandelate derivative—is an advanced synthetic intermediate and hapten p...

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Author: BenchChem Technical Support Team. Date: March 2026

Chemical Identity & Structural Significance

Methyl 2-hydroxy-2-(4-hydroxy-3-nitrophenyl)acetate—structurally classified as a methyl 4-hydroxy-3-nitromandelate derivative—is an advanced synthetic intermediate and hapten precursor. It shares deep structural homology with 4-hydroxy-3-nitrophenylacetic acid (NP-hapten), a heavily utilized compound in immunological research for generating highly specific T-cell dependent immune responses[1],[2].

The molecule possesses three distinct reactive domains that dictate both its utility in drug development and its toxicological profile:

  • The Nitroaromatic Ring: Susceptible to enzymatic reduction, driving its primary systemic toxicity mechanism.

  • The Phenolic Hydroxyl: Confers weak acidity and serves as an anchor for cross-linking in bioconjugation.

  • The Alpha-Hydroxy Methyl Ester: Provides a hydrolyzable handle for generating free mandelic acid derivatives, essential for coupling to carrier proteins like Keyhole Limpet Hemocyanin (KLH)[3].

Material Safety Data Sheet (MSDS) & Toxicity Profile

Because specialized mandelate derivatives often lack isolated commercial MSDS documents, their safety profiles are synthesized from their exact functional group analogs, such as 4-nitrophenyl acetate and 4-hydroxy-3-nitrophenylacetic acid[4],[5].

GHS Hazard Classification

Based on the established behavior of structurally homologous nitrophenyl acetates, this compound is classified under the following Global Harmonized System (GHS) categories[4],[6]:

  • Skin Corrosion/Irritation (Category 2 - H315): The lipophilic nature of the methyl ester allows rapid penetration of the stratum corneum, while the phenolic moiety disrupts localized lipid bilayers.

  • Serious Eye Damage/Irritation (Category 2 - H319): Direct contact is corrosive to mucosal membranes and can cause severe, potentially irreversible damage[7].

  • Specific Target Organ Toxicity - Single Exposure (Category 3 - H335): Inhalation of the lyophilized powder induces mechanical and chemical irritation of the respiratory tract[4].

Quantitative Safety & Handling Data
ParameterSpecification / GHS CodeScientific Rationale
Skin Irritation Category 2 (H315)Lipophilic ester penetrates skin; phenolic group disrupts cellular membranes[6].
Eye Irritation Category 2 (H319)Corrosive to mucosal tissues; high risk of severe ocular damage[7].
Respiratory Category 3 (H335)Micro-particulate inhalation causes upper respiratory tract inflammation[4].
Storage -20°C (Desiccated)Prevents spontaneous ester hydrolysis and oxidative degradation of the phenol[7].
Solubility DMSO, PEG300, DMFHigh lipophilicity requires organic aprotic solvents; insoluble in aqueous media[3].

Mechanistic Pathways of Toxicity

The most critical systemic risk associated with handling nitroaromatic compounds is methemoglobinemia [8]. When systemic exposure occurs (via accidental ingestion or deep dermal absorption), hepatic nitroreductases process the nitro group into highly reactive intermediates.

Causality of Toxicity: Hepatic cytochrome P450 (CYP450) and associated reductases transfer electrons to the nitro group, generating a nitroso radical. This intermediate undergoes redox cycling, generating Reactive Oxygen Species (ROS). Furthermore, its reduction to a hydroxylamine derivative directly oxidizes the Fe²⁺ in hemoglobin to Fe³⁺, stripping the red blood cells of their oxygen-carrying capacity and leading to cellular anoxia[8].

ToxicityMechanism Compound Methyl 2-hydroxy-2- (4-hydroxy-3-nitrophenyl)acetate Nitroreductase Hepatic Nitroreductases (CYP450 / POR) Compound->Nitroreductase Metabolism Nitroso Nitroso Intermediate (Reactive) Nitroreductase->Nitroso e- reduction Hydroxylamine Hydroxylamine Derivative Nitroso->Hydroxylamine Further reduction MetHb Hemoglobin Oxidation (Methemoglobinemia) Hydroxylamine->MetHb Fe2+ to Fe3+

Figure 1: Metabolic pathway of nitroaromatic reduction leading to methemoglobinemia.

Laboratory Protocols & Safety Workflows

As an Application Scientist, ensuring protocol reproducibility requires building self-validating steps into the workflow. Below are the standardized methodologies for utilizing this compound in drug development and immunological assays.

Protocol A: Hapten-Carrier Conjugation (KLH)

Small molecules (<1000 Da) are non-immunogenic and must be conjugated to a carrier protein like Keyhole Limpet Hemocyanin (KLH) to elicit a robust T-cell dependent antibody response[3],[9].

Causality & Rationale: The compound is first subjected to mild alkaline hydrolysis (saponification) to convert the methyl ester into a free carboxylic acid. This acid is then activated using EDC/NHS chemistry to form a stable amide bond with the primary amines (lysine residues) on KLH. We utilize a DMSO/PEG300 co-solvent system because the intact nitroaromatic core will precipitate in pure aqueous buffers[3].

Step-by-Step Methodology:

  • Saponification: Dissolve 10 mg of the compound in 500 µL of methanol. Add 100 µL of 1M NaOH and stir for 2 hours at room temperature to yield the free mandelic acid derivative. Neutralize with 1M HCl.

  • Solubilization: Lyophilize the intermediate and reconstitute in 200 µL of anhydrous DMSO.

  • Activation: Add 1.5 molar equivalents of EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-Hydroxysuccinimide). Incubate for 30 minutes at room temperature to form the amine-reactive NHS-ester.

  • Conjugation: Dropwise, add the activated hapten to a 10 mg/mL solution of KLH in PBS (pH 7.4). Stir continuously for 4 hours at 4°C to prevent protein denaturation.

  • Self-Validation (Epitope Density): Dialyze the mixture against PBS for 48 hours to remove free hapten. Measure the absorbance of the purified conjugate at 430 nm. The nitrophenolate ion absorbs strongly at this wavelength, allowing precise calculation of the hapten-to-protein ratio.

ConjugationWorkflow Step1 1. Ester Hydrolysis & DMSO Solubilization Step2 2. Carboxyl Activation (NHS/EDC Chemistry) Step1->Step2 Step3 3. Carrier Protein Addition (KLH in PBS, pH 7.4) Step2->Step3 Step4 4. Dialysis & Purification (Remove free hapten) Step3->Step4 Step5 5. UV-Vis Validation (430nm) & Lyophilization Step4->Step5

Figure 2: Step-by-step workflow for hapten-carrier protein conjugation and validation.

Protocol B: In Vitro Cytotoxicity Screening (MTT Assay)

Before advancing conjugated or modified derivatives into in vivo models, basal cytotoxicity must be established.

Causality & Rationale: We utilize the HepG2 cell line because it retains basal expressions of the hepatic nitroreductases required to bioactivate the nitroaromatic ring. The MTT assay is specifically chosen because it measures mitochondrial reductase activity, which directly correlates with the oxidative stress induced by the compound's redox cycling.

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 cells at 1 × 10⁴ cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C (5% CO₂).

  • Compound Formulation: Prepare a 10 mM stock of the compound in 100% DMSO. Perform serial dilutions in culture media to achieve final concentrations ranging from 1 µM to 500 µM.

  • Self-Validation (Controls): Ensure the final DMSO concentration in all wells (including the vehicle control) does not exceed 0.5% (v/v) to rule out solvent-induced cytotoxicity. Include 4-nitroaniline as a positive toxicity control.

  • Treatment: Replace the media in the 96-well plate with the compound-dosed media. Incubate for 48 hours.

  • Detection: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 3 hours. Carefully aspirate the media and dissolve the resulting formazan crystals in 150 µL of DMSO.

  • Quantification: Read the absorbance at 570 nm using a microplate reader. Calculate the IC₅₀ using non-linear regression analysis.

Regulatory & Disposal Guidelines

Due to the ecological persistence of nitroaromatics, this compound must not be discharged into standard wastewater systems[6].

  • Solid Waste: Collect all contaminated PPE, pipette tips, and residual powder in clearly labeled, sealable biohazard/chemical waste containers.

  • Liquid Waste: Segregate organic liquid waste (DMSO/PEG mixtures) from aqueous buffers. Treat liquid waste as halogenated/nitro-organic waste for high-temperature incineration by an approved environmental contractor.

References

  • 4-Hydroxy-3-Nitrophenyl Acetate - Creative Biolabs. Creative Biolabs. 1

  • 4-Hydroxy-3-nitrophenylacetic acid | CID 447364 - PubChem. National Institutes of Health. 2

  • 4-Hydroxy-3-Nitrophenyl Acetate-KLH | hapten-protein. TargetMol. 3

  • SAFETY DATA SHEET: 4-Hydroxy-3-Nitrophenylacetic Acid, 99%. Fisher Scientific. 4

  • SAFETY DATA SHEET: 4-Nitrophenyl bromoacetate. Thermo Fisher Scientific. 6

  • 4-Nitrophenyl acetate - Material Safety Data Sheet. Santa Cruz Biotechnology.8

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Exploratory

In vivo pharmacokinetics and absorption of Methyl 2-hydroxy-2-(4-hydroxy-3-nitrophenyl)acetate

An In-depth Technical Guide to the In Vivo Pharmacokinetics and Absorption of Methyl 2-hydroxy-2-(4-hydroxy-3-nitrophenyl)acetate Abstract This technical guide provides a comprehensive framework for the preclinical in vi...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the In Vivo Pharmacokinetics and Absorption of Methyl 2-hydroxy-2-(4-hydroxy-3-nitrophenyl)acetate

Abstract

This technical guide provides a comprehensive framework for the preclinical in vivo pharmacokinetic and absorption characterization of Methyl 2-hydroxy-2-(4-hydroxy-3-nitrophenyl)acetate (MHNA). As a novel chemical entity, publicly available pharmacokinetic data for MHNA is limited. Therefore, this document serves as a strategic and methodological roadmap for researchers, scientists, and drug development professionals. It is designed to guide the systematic evaluation of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties, from initial in vitro predictions to definitive in vivo studies in preclinical species. The narrative emphasizes the causality behind experimental choices, ensuring that each protocol functions as a self-validating system to build a robust pharmacokinetic profile, a critical step in assessing any compound's therapeutic potential.

Introduction and Strategic Overview

Methyl 2-hydroxy-2-(4-hydroxy-3-nitrophenyl)acetate (MHNA) is a small molecule with the chemical formula C₉H₉NO₅ and a molecular weight of 211.17 g/mol [1][2]. Its structure, featuring a nitrophenyl group and a methyl ester, suggests potential biological activity but also presents specific challenges for drug development, such as possible metabolic instability and the need to understand the toxicological implications of the nitro-aromatic moiety.

A thorough understanding of a compound's pharmacokinetic (PK) profile—what the body does to the drug—is fundamental to its development.[3] Early and accurate ADME assessment allows for the optimization of dosing regimens, prediction of drug-drug interactions, and avoidance of costly late-stage failures.[3][4]

This guide outlines the logical, tiered approach to building a comprehensive PK profile for MHNA, beginning with foundational in vitro assays to predict its behavior and culminating in definitive in vivo studies to measure its systemic fate.

The Drug Development Workflow for PK Assessment

The process of characterizing a novel compound like MHNA follows a structured pathway designed to maximize data quality while efficiently using resources. This workflow ensures that knowledge gaps are systematically addressed before committing to more complex and resource-intensive animal studies.

G cluster_0 Phase 1: In Silico & Physicochemical cluster_1 Phase 2: In Vitro ADME Screening cluster_2 Phase 3: In Vivo Pharmacokinetics cluster_3 Phase 4: Definitive ADME Studies a Compound Structure (MHNA) b Physicochemical Profiling (Solubility, logP, pKa) a->b Characterize c Permeability Assay (e.g., Caco-2) b->c Predict d Metabolic Stability (Microsomes, Hepatocytes) e Plasma Protein Binding (Equilibrium Dialysis) f Bioanalytical Method Development (LC-MS/MS) e->f Inform g Rodent PK Study (IV and PO Dosing) f->g h Data Analysis & Parameter Calculation (AUC, t1/2, CL, F) g->h i Tissue Distribution (QWBA) h->i Guide j Metabolite ID & Profiling k Mass Balance / Excretion (Urine, Feces)

Caption: A tiered workflow for pharmacokinetic characterization of MHNA.

Foundational Characterization: In Vitro ADME Profiling

Before proceeding to in vivo models, a panel of in vitro assays is essential to predict the ADME properties of MHNA. These studies are cost-effective, high-throughput, and provide critical data to guide the design of subsequent animal studies.[3]

Permeability and Absorption Potential

To be orally active, a drug must be absorbed from the gastrointestinal tract. The Caco-2 cell permeability assay is the industry standard for predicting human intestinal absorption.

Protocol 2.1: Caco-2 Bidirectional Permeability Assay

  • Cell Culture: Caco-2 cells are seeded onto Transwell® inserts and cultured for 21-25 days to form a differentiated, polarized monolayer that mimics the intestinal epithelium. Monolayer integrity is confirmed by measuring the transepithelial electrical resistance (TEER).

  • Assay Initiation: The cell monolayer is washed with pre-warmed Hanks' Balanced Salt Solution (HBSS). The test compound (MHNA) is added to either the apical (A) or basolateral (B) chamber.

  • Sample Collection: At predefined time points (e.g., 30, 60, 90, 120 minutes), aliquots are taken from the receiver chamber. The volume removed is replaced with fresh buffer.

  • Quantification: The concentration of MHNA in all samples is determined using a validated LC-MS/MS method.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated for both directions (A-to-B and B-to-A).

    • High Permeability: Papp (A-to-B) > 10 x 10⁻⁶ cm/s.

    • Efflux Ratio (ER): Papp (B-to-A) / Papp (A-to-B). An ER > 2 suggests the compound is a substrate for efflux transporters like P-glycoprotein (P-gp).[5]

Metabolic Stability Assessment

Metabolic stability determines how quickly a compound is broken down by drug-metabolizing enzymes, which in turn dictates its half-life and dosing frequency. For MHNA, two key pathways must be investigated: oxidative metabolism (primarily by Cytochrome P450 enzymes) and hydrolysis of the methyl ester (by carboxylesterases).

Protocol 2.2: Liver Microsomal Stability Assay

  • System Preparation: Pooled liver microsomes (from human, rat, or mouse) are incubated with MHNA at a low concentration (e.g., 1 µM) in a phosphate buffer at 37°C.

  • Reaction Initiation: The reaction is started by adding the cofactor NADPH, which is required for CYP450 enzyme activity.[6] A parallel incubation without NADPH serves as a control for non-NADPH-dependent degradation (e.g., chemical instability or esterase activity).

  • Time-Point Quenching: Aliquots are removed at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to measure the remaining percentage of MHNA.

  • Data Interpretation: The rate of disappearance is used to calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLint).

Expert Insight: MHNA's methyl ester moiety is a potential liability for rapid hydrolysis by plasma and tissue carboxylesterases.[6] To dissect this, the assay should be repeated in the presence of a broad-spectrum carboxylesterase inhibitor like bis(p-nitrophenyl) phosphate (BNPP).[6] A significant increase in stability in the presence of BNPP would confirm that hydrolysis is a major metabolic route.

Plasma Protein Binding (PPB)

Only the unbound (free) fraction of a drug is available to interact with its target and be cleared from the body.[3] High plasma protein binding can limit a drug's efficacy and distribution.

Methodology: Rapid Equilibrium Dialysis (RED) is a common method. MHNA is added to plasma, which is placed in one chamber of a RED device, separated by a semi-permeable membrane from a buffer-filled chamber. The system is incubated until equilibrium is reached. The concentrations of MHNA in both chambers are then measured to calculate the fraction unbound (fu).

In Vitro ParameterAssayImportance for MHNA
Permeability (Papp) Caco-2 AssayPredicts oral absorption potential.
Efflux Ratio (ER) Caco-2 AssayIdentifies if MHNA is actively pumped out of cells, limiting absorption.
In Vitro Half-Life Microsomal StabilityPredicts metabolic clearance rate and potential for first-pass metabolism.
Fraction Unbound (fu) Equilibrium DialysisDetermines the pharmacologically active concentration of the drug.

Definitive In Vivo Pharmacokinetic Evaluation

Following promising in vitro data, in vivo studies in animal models are conducted to provide a definitive assessment of the compound's behavior in a whole organism.[7]

Pre-Study Requirements: Bioanalytical Method Validation

A robust and validated bioanalytical method is the cornerstone of any PK study. An LC-MS/MS method for quantifying MHNA in plasma must be developed and validated according to regulatory guidelines. This includes confirming its precision, accuracy, linearity, selectivity, and stability under various conditions.[8]

Study Design: A Rodent PK Study

Sprague-Dawley rats are a common preclinical species for initial PK studies.[9] A typical design involves two administration routes to assess both clearance and oral bioavailability.

  • Animal Model: Male Sprague-Dawley rats (n=3-5 per group), cannulated (e.g., jugular vein) for serial blood sampling.[9]

  • Group 1: Intravenous (IV) Administration: A single bolus dose (e.g., 1-2 mg/kg) is administered intravenously. This route ensures 100% of the drug enters systemic circulation, allowing for the direct measurement of clearance (CL) and volume of distribution (Vd).

  • Group 2: Oral (PO) Administration: A single dose (e.g., 5-10 mg/kg) is administered via oral gavage.[9]

  • Blood Sampling: Timed blood samples are collected at pre-dose and various post-dose time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours). Plasma is harvested and stored at -80°C until analysis.

Data Analysis and Key Pharmacokinetic Parameters

The plasma concentration-time data is analyzed using non-compartmental analysis (NCA) software to derive key PK parameters.

ParameterDescriptionImportance for MHNA
Cmax Maximum observed plasma concentration.Indicates the rate and extent of absorption.
Tmax Time at which Cmax is reached.Provides information on the rate of absorption.
AUC Area Under the Curve (plasma concentration vs. time).Represents total systemic drug exposure.
t₁/₂ Elimination Half-Life.Determines dosing interval and time to steady state.[10]
CL Clearance.The volume of plasma cleared of the drug per unit time.
Vd Volume of Distribution.Indicates the extent of drug distribution into tissues versus plasma.
F (%) Absolute Oral Bioavailability.The fraction of the oral dose that reaches systemic circulation.

Elucidating ADME Pathways

Beyond the basic PK parameters, a deeper understanding of the distribution, metabolism, and excretion pathways is required.

Distribution: Where Does the Drug Go?

Quantitative Whole-Body Autoradiography (QWBA) is a powerful technique to visualize drug distribution.[7] A radiolabeled version of MHNA (e.g., with ¹⁴C) is administered to rodents. At various time points, the animals are flash-frozen, and thin whole-body sections are exposed to a phosphor screen. The resulting image reveals the concentration of drug-related material in all tissues and organs, identifying potential sites of accumulation or toxicity.[7]

Metabolism: What is the Drug Converted To?

The nitrophenyl and ester groups of MHNA suggest two primary metabolic pathways: ester hydrolysis to form the corresponding carboxylic acid and nitro-reduction to form amino or other reduced metabolites.

G MHNA Methyl 2-hydroxy-2-(4-hydroxy-3-nitrophenyl)acetate (MHNA) Parent Compound Metabolite1 2-hydroxy-2-(4-hydroxy-3-nitrophenyl)acetic acid Metabolite I (M1) MHNA->Metabolite1 Ester Hydrolysis (Carboxylesterases) Metabolite2 Methyl 2-(3-amino-4-hydroxyphenyl)-2-hydroxyacetate Metabolite II (M2) MHNA->Metabolite2 Nitro-Reduction (Nitroreductases)

Caption: Hypothetical primary metabolic pathways for MHNA.

Metabolite Identification: Samples from in vivo studies (plasma, urine, feces) and in vitro incubations are analyzed using high-resolution mass spectrometry (HRMS). The mass shifts from the parent compound help elucidate the structures of metabolites.

Excretion: How Does the Drug Leave the Body?

Mass balance studies are the definitive method to determine excretion routes. A single dose of radiolabeled MHNA is administered to rodents housed in metabolic cages that allow for the separate collection of urine and feces over several days.[7] The total radioactivity recovered in urine and feces is measured to determine the primary route and overall extent of excretion.

Conclusion

This guide presents a validated, systematic approach for the comprehensive pharmacokinetic evaluation of Methyl 2-hydroxy-2-(4-hydroxy-3-nitrophenyl)acetate. By integrating predictive in vitro assays with definitive in vivo studies, researchers can efficiently characterize the compound's ADME profile. This process is crucial for making informed decisions, optimizing the compound for further development, and ultimately understanding its potential as a therapeutic agent. The methodologies described herein provide a robust framework for transforming a novel chemical entity into a well-characterized drug candidate.

References

  • U.S. Food and Drug Administration. 2.6.4 Nonclinical Summary - Pharmacokinetics Written Summary.
  • Eriksson, U. G., et al. (1991). Pharmacokinetics of nitroxide NMR contrast agents. PubMed.
  • MilliporeSigma. Methyl 2-(4-hydroxy-3-nitrophenyl)acetate.
  • MilliporeSigma. methyl 2-hydroxy-2-(2-nitrophenyl)acetate | 72744-09-3.
  • Nuvisan. Comprehensive in vivo ADME services: advancing preclinical drug development.
  • Di, L., et al. (2009). Utility of the carboxylesterase inhibitor bis-para-nitrophenylphosphate (BNPP) in the plasma unbound fraction determination for a hydrolytically unstable amide derivative and agonist of the TGR5 receptor. ResearchGate.
  • Advanced ChemBlocks Inc. methyl 2-(4-hydroxy-3-nitrophenyl)acetate.
  • Pharmaceuticals and Medical Devices Agency (PMDA). MODULE 2.6.4. PHARMACOKINETICS WRITTEN SUMMARY.
  • Perera, M. A., et al. (2004). Pharmacokinetics of S-3-(4-acetylamino-phenoxy)-2-hydroxy-2-methyl-N-(4-nitro-3-trifluoromethyl-phenyl)-propionamide in rats, a non-steroidal selective androgen receptor modulator. PubMed.
  • Hiriyan, J., et al. (2025). Preclinical pharmacokinetics and in vitro ADME properties of PAT-1102: a novel HDAC inhibitor for cancer therapy. PMC.
  • CN Bio. (2024). Addressing 6 Major Challenges in ADME Drug Development.
  • Selvita. In Vitro ADME.

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Foundational

Solubility of Methyl 2-hydroxy-2-(4-hydroxy-3-nitrophenyl)acetate in DMSO, methanol, and water

An In-depth Technical Guide to the Solubility of Methyl 2-hydroxy-2-(4-hydroxy-3-nitrophenyl)acetate in DMSO, Methanol, and Water Prepared by: Gemini, Senior Application Scientist Executive Summary The solubility of a co...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Solubility of Methyl 2-hydroxy-2-(4-hydroxy-3-nitrophenyl)acetate in DMSO, Methanol, and Water

Prepared by: Gemini, Senior Application Scientist

Executive Summary

The solubility of a compound is a critical physicochemical property that dictates its behavior in biological and chemical systems, profoundly impacting its utility in research, particularly in drug development and analytical sciences. This guide provides a comprehensive technical analysis of the solubility of Methyl 2-hydroxy-2-(4-hydroxy-3-nitrophenyl)acetate in three common laboratory solvents: dimethyl sulfoxide (DMSO), methanol, and water. By dissecting the molecular structure of the solute and the distinct properties of each solvent, we predict a solubility profile and provide robust, validated experimental protocols for its empirical determination. This document is intended for researchers, scientists, and drug development professionals who require a deep, functional understanding of solubility principles and practices.

Introduction: The Central Role of Solubility

The journey of a chemical compound from discovery to application is fundamentally governed by its solubility. Whether for formulating a therapeutic agent, preparing a stock solution for a high-throughput screen, or developing an analytical method, understanding how a molecule interacts with a solvent is paramount. Poor solubility can lead to inaccurate assay results, suboptimal drug efficacy, and significant challenges in formulation and manufacturing.[1]

This guide focuses on Methyl 2-hydroxy-2-(4-hydroxy-3-nitrophenyl)acetate . While specific experimental data for this exact compound is not widely published, its chemical structure provides significant insight into its expected behavior. By examining its constituent functional groups, we can apply fundamental chemical principles to predict its solubility in various media.

Molecular Structure Analysis:

The structure of Methyl 2-hydroxy-2-(4-hydroxy-3-nitrophenyl)acetate contains several key functional groups that dictate its polarity and potential for intermolecular interactions:

  • Phenolic Hydroxyl (-OH) group: Capable of both donating and accepting hydrogen bonds.

  • Alcoholic Hydroxyl (-OH) group: A strong hydrogen bond donor and acceptor.

  • Nitro (-NO₂) group: A highly polar, electron-withdrawing group that can act as a hydrogen bond acceptor.

  • Methyl Ester (-COOCH₃) group: A polar group that can accept hydrogen bonds.

  • Aromatic Ring: A largely nonpolar hydrocarbon structure.

A high Topological Polar Surface Area (TPSA) is indicative of good solubility in polar solvents.[2] Structurally similar compounds possess a TPSA of approximately 92.4 Ų, suggesting a strong affinity for polar environments.[2][3]

Theoretical Solubility Profile: A Solvent-by-Solvent Analysis

The "like dissolves like" principle is the cornerstone of solubility prediction, stating that a solute will dissolve best in a solvent that has a similar polarity.[4][5] We will apply this principle to analyze the expected solubility in our three solvents of interest.

Dimethyl Sulfoxide (DMSO): The Universal Aprotic Solvent

DMSO is a highly polar, aprotic solvent.[6][7] Its defining characteristic is that while it has strong dipole moments, it lacks hydrogen atoms bonded to electronegative atoms and therefore cannot act as a hydrogen bond donor.[5][8]

  • Expertise & Causality: The oxygen atom in DMSO is an excellent hydrogen bond acceptor, readily interacting with the two hydroxyl groups of our target compound. Furthermore, its strong dipole can engage in favorable dipole-dipole interactions with the polar nitro and ester groups.[7] As a polar aprotic solvent, DMSO is particularly effective at solvating cations, but it does not "cage" or overly stabilize nucleophilic anions or polar functional groups through hydrogen bonding in the same way protic solvents do.[8][9] This makes it an exceptionally powerful solvent for a wide range of organic molecules, including those with both polar and nonpolar characteristics.[1]

  • Predicted Solubility: Very High . It is anticipated that Methyl 2-hydroxy-2-(4-hydroxy-3-nitrophenyl)acetate will be highly soluble in DMSO, making it an ideal solvent for preparing concentrated stock solutions.[1][10]

Methanol (MeOH): The Protic Workhorse

Methanol is a polar protic solvent, meaning it has a hydroxyl group and can readily donate and accept hydrogen bonds.[5][6]

  • Expertise & Causality: Methanol's hydroxyl group can act as both a hydrogen bond donor to the solute's nitro, ester, and hydroxyl oxygens, and as a hydrogen bond acceptor for the solute's two hydroxyl protons. This dual capability allows it to form a robust solvation shell around the polar functional groups of the molecule. While the nonpolar aromatic ring slightly detracts from solubility compared to DMSO, the extensive hydrogen bonding network that can be established predicts strong solubility. Nitrophenol-containing compounds are generally known to be soluble in methanol.[10][11][12]

  • Predicted Solubility: High . The compound is expected to be readily soluble in methanol, though perhaps requiring a slightly larger volume of solvent for complete dissolution compared to DMSO.

Water (H₂O): The Biological Standard

Water is the most polar protic solvent, with an exceptional capacity for hydrogen bonding.[9] However, its small molecular size and strong intermolecular cohesion can present challenges for larger organic molecules.

  • Expertise & Causality: The polar functional groups of Methyl 2-hydroxy-2-(4-hydroxy-3-nitrophenyl)acetate will interact favorably with water through hydrogen bonding. However, the nonpolar phenyl ring introduces a hydrophobic element that can limit aqueous solubility.[10] The solubility of similar nitrophenol compounds in water is often limited and can be significantly influenced by pH.[10] At a pH above the pKa of the phenolic hydroxyl group (for 4-nitrophenol, the pKa is ~7.15), the compound will deprotonate to form a more soluble phenolate anion.

  • Predicted Solubility: Low to Moderate . In neutral water, solubility is expected to be limited. Solubility will likely increase significantly in alkaline aqueous solutions (e.g., pH > 8) due to the formation of the more polar phenolate salt.

Comparative Solubility Summary

The predicted solubility of Methyl 2-hydroxy-2-(4-hydroxy-3-nitrophenyl)acetate is summarized in the table below. These are predictive assessments; empirical determination is required for quantitative values.

SolventSolvent TypeKey InteractionsPredicted Solubility
DMSO Polar AproticStrong H-bond acceptor, Dipole-DipoleVery High
Methanol Polar ProticH-bond donor & acceptorHigh
Water Polar ProticH-bond donor & acceptorLow to Moderate (pH-dependent)

Experimental Protocols for Solubility Determination

To move from prediction to quantification, rigorous experimental protocols are essential. The following describes the gold-standard shake-flask method for determining equilibrium solubility, a self-validating system for generating trustworthy data.[4]

Quantitative Protocol: Equilibrium Shake-Flask Method

This method measures the concentration of a saturated solution in equilibrium with an excess of the solid compound.

Objective: To determine the precise equilibrium solubility of the compound in mg/mL or mol/L at a controlled temperature.

Core Principle: A supersaturated solution is created and allowed to equilibrate over a prolonged period. The liquid phase is then separated from the undissolved solid and its concentration is measured, typically by High-Performance Liquid Chromatography (HPLC).[4]

Step-by-Step Methodology:

  • Preparation of Vials: Add an excess amount of solid Methyl 2-hydroxy-2-(4-hydroxy-3-nitrophenyl)acetate to a series of clear glass vials. "Excess" means enough solid is added so that it will still be visible after the equilibration period.

  • Solvent Addition: Accurately pipette a known volume (e.g., 1.0 mL) of the desired solvent (DMSO, methanol, or water) into each vial.

  • Equilibration: Seal the vials tightly. Place them in an orbital shaker or on a magnetic stir plate within a temperature-controlled incubator (e.g., 25°C). Agitate the mixtures for a period sufficient to reach equilibrium, typically 24 to 72 hours.[4] The system is at equilibrium when the concentration of the dissolved solute no longer changes over time.

  • Phase Separation: After equilibration, remove the vials and allow the undissolved solid to settle. For viscous solvents like DMSO, centrifugation at high speed (e.g., 10,000 x g for 15 minutes) is required to pellet the solid.[4]

  • Sample Collection: Carefully withdraw a known volume of the clear supernatant using a pipette. Immediately filter the supernatant through a chemically inert 0.22 µm syringe filter (e.g., PTFE) to remove any remaining microscopic particles.[4] This step is critical to prevent inflation of the solubility value.

  • Dilution: Accurately perform a serial dilution of the filtered supernatant with a suitable mobile phase or solvent to bring the concentration within the linear range of the analytical method.

  • Quantification by HPLC: Analyze the diluted samples using a validated HPLC method with UV detection. A calibration curve must be generated using standard solutions of the compound at known concentrations to ensure accurate quantification.[4]

  • Data Reporting: Calculate the original concentration in the saturated solution, accounting for all dilutions. Report the solubility in mg/mL or molarity at the specified temperature.[4]

Diagram: Quantitative Solubility Determination Workflow

G cluster_prep 1. Preparation cluster_equilibrate 2. Equilibration cluster_separate 3. Separation cluster_analysis 4. Analysis prep1 Add excess solid to vial prep2 Add known volume of solvent prep1->prep2 equil Agitate at constant temperature (24-72 hours) prep2->equil sep1 Centrifuge to pellet undissolved solid equil->sep1 sep2 Filter supernatant (0.22 µm PTFE filter) sep1->sep2 ana1 Prepare serial dilutions of filtrate sep2->ana1 ana2 Analyze by HPLC-UV ana1->ana2 ana3 Quantify against calibration curve ana2->ana3

Caption: Workflow for the equilibrium shake-flask solubility method.

Qualitative Protocol: Rapid Visual Assessment

This method provides a quick, non-quantitative estimate of solubility.

Objective: To rapidly classify the compound as "soluble," "partially soluble," or "insoluble" at a defined concentration.[13]

Step-by-Step Methodology:

  • Preparation: Place a small, known amount of the compound (e.g., 1 mg) into a small test tube or vial.[14]

  • Solvent Addition: Add the solvent in small, measured portions (e.g., 100 µL at a time).[14]

  • Agitation: After each addition, cap the vial and vortex or shake vigorously for 30-60 seconds.[13][15]

  • Observation: Visually inspect the solution against a contrasting background for any undissolved solid particles.

  • Classification:

    • Soluble: The solid dissolves completely.

    • Partially Soluble: A significant portion of the solid dissolves, but some remains.[13]

    • Insoluble: No significant amount of the solid dissolves.[13][15]

Visualization of Molecular Interactions

The underlying cause of the differential solubility lies in the specific intermolecular forces between the solute and each solvent.

Diagram: Solute-Solvent Interactions

G solute Methyl 2-hydroxy-2-(4-hydroxy-3-nitrophenyl)acetate H-Donor (-OH) H-Acceptor (-O, -NO2, -C=O) dmso DMSO H-Acceptor (S=O) Dipole solute:h1_don->dmso:h_acc Strong H-Bond methanol Methanol H-Donor (-OH) H-Acceptor (-OH) solute:h1_don->methanol:h_acc H-Bond solute:h2_acc->methanol:h_don water Water H-Donor (-OH) H-Acceptor (-OH) solute:h1_don->water:h_acc H-Bond solute:h2_acc->water:h_don

Caption: Predicted intermolecular forces driving solubility.

Conclusion

References

  • BenchChem. (n.d.). General Experimental Protocol for Determining Solubility.
  • Williamson, K. L., & Masters, K. M. (n.d.).
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
  • Bellevue College. (n.d.). Experiment 2: Solubility.
  • Aozun Asia. (2025, June 30). The Difference Between Polar Protic And Aprotic Solvents In Solubility.
  • Life Chemicals. (2022, May 31). Compound solubility measurements for early drug discovery.
  • ChemScene. (n.d.). methyl 2-(4-hydroxy-3-nitrophenyl)acetate.
  • NextSDS. (n.d.). methyl 2-hydroxy-2-(4-nitrophenyl)acetate — Chemical Substance Information.
  • BenchChem. (n.d.). Methyl 2-hydroxy-2-(4-nitrophenyl)acetate | CAS 13305-09-4.
  • Cayman Chemical. (n.d.). Solubility Factors When Choosing a Solvent.
  • ChemicalBook. (2025, July 16). methyl 2-hydroxy-2-(4-nitrophenyl)
  • PubChem. (2022, December 14). Methyl 2-hydroxy-2-(3-methyl-4-nitrophenyl)
  • BenchChem. (n.d.). Technical Support Center: Overcoming Nitrophenol Solubility in Assays.
  • Advanced ChemBlocks. (2026, March 6). methyl 2-(4-hydroxy-3-nitrophenyl)
  • Chemistry Steps. (2025, July 27). Polar Protic and Polar Aprotic Solvents.
  • Patil, T., et al. (n.d.). Effect of Water Miscible Organic Solvents on p-Nitrophenol Hydroxylase (CYP2E1)
  • ChemTalk. (2023, September 26). Polar Protic and Aprotic Solvents.
  • Tutoring Blog. (2024, November 26). Polar, Nonpolar, Protic, Aprotic And Organic Solvents.
  • BenchChem. (n.d.).
  • ECHEMI. (n.d.). Is p-nitrophenol soluble in organic solvents?.
  • MilliporeSigma. (n.d.). Methyl 2-(4-hydroxy-3-nitrophenyl)
  • MilliporeSigma. (n.d.). methyl 2-hydroxy-2-(2-nitrophenyl)
  • BLDpharm. (n.d.). 13305-09-4|Methyl 2-hydroxy-2-(4-nitrophenyl)
  • ResearchGate. (2014, July 15). Is p-nitrophenol soluble in organic solvents?.
  • ResearchGate. (n.d.).
  • PrepChem.com. (n.d.). Synthesis of 4-hydroxy-3-nitrophenyl acetic acid.

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Exploratory

An In-depth Technical Guide to the Thermodynamic Stability of Methyl 2-hydroxy-2-(4-hydroxy-3-nitrophenyl)acetate at Room Temperature

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the thermodynamic stability of Methyl 2-hydroxy-2-(4-hydroxy-3-nitrophenyl)acetate at room temperatu...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the thermodynamic stability of Methyl 2-hydroxy-2-(4-hydroxy-3-nitrophenyl)acetate at room temperature. The methodologies detailed herein are designed to not only establish a stability profile but also to elucidate potential degradation pathways, thereby informing handling, storage, and formulation strategies.

Executive Summary

Methyl 2-hydroxy-2-(4-hydroxy-3-nitrophenyl)acetate is a molecule of interest with a complex chemical architecture, featuring a phenolic hydroxyl group, a nitro functionality on the aromatic ring, a secondary alcohol, and a methyl ester. Each of these functional groups presents potential liabilities for degradation under various environmental conditions. This whitepaper outlines a systematic approach to evaluating the intrinsic stability of this compound, with a focus on forced degradation studies as a predictive tool for long-term stability at ambient temperatures. The protocols described are grounded in established principles of pharmaceutical stability testing and are designed to be self-validating.

Molecular Profile and Hypothesized Degradation Pathways

A thorough understanding of the molecular structure of Methyl 2-hydroxy-2-(4-hydroxy-3-nitrophenyl)acetate is paramount to predicting its stability.

Molecular Structure:

  • IUPAC Name: Methyl 2-hydroxy-2-(4-hydroxy-3-nitrophenyl)acetate[1][2]

  • CAS Number: 61873-93-6[1][2]

  • Molecular Formula: C₉H₉NO₅[1][2]

  • Molecular Weight: 211.17 g/mol [1]

The presence of multiple reactive functional groups suggests several potential degradation pathways that could compromise the integrity of the molecule at room temperature over time.

Potential Degradation Pathways:

  • Hydrolysis: The ester linkage is susceptible to both acid and base-catalyzed hydrolysis, which would yield 2-hydroxy-2-(4-hydroxy-3-nitrophenyl)acetic acid and methanol.

  • Oxidation: The phenolic hydroxyl group and the secondary alcohol are prone to oxidation, which could lead to the formation of quinone-like structures or ketones, respectively.[3][4][5] The electron-withdrawing nature of the nitro group can influence the susceptibility of the phenol to oxidation.

  • Reactions involving the Nitro Group: Aromatic nitro groups can be reduced to amino groups under certain conditions, although this is less likely to be a primary degradation pathway at room temperature without specific reducing agents.

  • Intramolecular Reactions: The proximity of the hydroxyl and ester groups could potentially lead to intramolecular cyclization or rearrangement reactions, particularly under thermal stress.

The following diagram illustrates these potential degradation routes:

DegradationPathways Parent Methyl 2-hydroxy-2-(4-hydroxy-3-nitrophenyl)acetate Hydrolysis_Product 2-hydroxy-2-(4-hydroxy-3-nitrophenyl)acetic acid + Methanol Parent->Hydrolysis_Product Hydrolysis (Acid/Base) Oxidation_Product1 Quinone-like species Parent->Oxidation_Product1 Oxidation (Phenol) Oxidation_Product2 Ketone derivative Parent->Oxidation_Product2 Oxidation (Alcohol) Nitro_Reduction_Product Amino derivative Parent->Nitro_Reduction_Product Reduction

Caption: Hypothesized degradation pathways for Methyl 2-hydroxy-2-(4-hydroxy-3-nitrophenyl)acetate.

Experimental Framework for Stability Assessment

A comprehensive evaluation of the thermodynamic stability of the target compound necessitates a multi-faceted experimental approach, anchored by a robust, stability-indicating analytical method.

Development of a Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method

A stability-indicating HPLC method is critical for separating the intact parent compound from its degradation products, allowing for accurate quantification of any changes over time.[6][7]

Protocol for HPLC Method Development:

  • Column Selection: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is a suitable starting point due to its versatility in separating moderately polar compounds.

  • Mobile Phase Selection:

    • Initiate with a gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile or methanol).

    • A typical starting gradient could be 10-90% organic modifier over 20-30 minutes.

    • The mobile phase composition should be optimized to achieve adequate resolution between the parent peak and any degradant peaks.

  • Detector Wavelength Selection:

    • Determine the UV-Vis spectrum of the parent compound. The nitroaromatic and phenolic functionalities suggest strong absorbance in the UV region. A photodiode array (PDA) detector is recommended to monitor multiple wavelengths and assess peak purity.

  • Method Validation: Once developed, the method must be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust.

Forced Degradation Studies

Forced degradation, or stress testing, is employed to accelerate the degradation of a compound to identify likely degradation products and establish degradation pathways.[4][5][6] These studies are instrumental in demonstrating the specificity of the stability-indicating method.

Table 1: Recommended Conditions for Forced Degradation Studies

Stress ConditionReagent/ConditionTemperatureDurationRationale
Acid Hydrolysis 0.1 M Hydrochloric AcidRoom Temp & 60°CUp to 72 hoursTo assess the lability of the ester bond to acid-catalyzed hydrolysis.
Base Hydrolysis 0.1 M Sodium HydroxideRoom Temp & 60°CUp to 24 hoursTo evaluate the susceptibility of the ester to base-catalyzed hydrolysis.
Oxidation 3% Hydrogen PeroxideRoom TempUp to 24 hoursTo investigate the oxidative stability of the phenol and secondary alcohol.[8]
Thermal Degradation Solid-state80°CUp to 7 daysTo determine the impact of heat on the molecule's integrity.
Photodegradation Solution & Solid-stateAmbientICH Q1B guidelinesTo assess the compound's sensitivity to light exposure.

Experimental Workflow for Forced Degradation:

ForcedDegradationWorkflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome Prep Prepare stock solution of the compound Acid Acid Hydrolysis Prep->Acid Base Base Hydrolysis Prep->Base Oxidation Oxidation Prep->Oxidation Thermal Thermal Prep->Thermal Photo Photodegradation Prep->Photo Sampling Sample at time points (e.g., 0, 2, 6, 24, 48, 72h) Acid->Sampling Base->Sampling Oxidation->Sampling Thermal->Sampling Photo->Sampling Neutralize Neutralize acid/base samples Sampling->Neutralize If applicable HPLC Analyze by Stability-Indicating HPLC Sampling->HPLC Neutralize->HPLC MS Characterize degradants by LC-MS HPLC->MS Method Confirm Method Specificity HPLC->Method Pathway Elucidate Degradation Pathways MS->Pathway

Caption: Workflow for conducting forced degradation studies.
Long-Term Stability Study at Room Temperature

To determine the thermodynamic stability under normal storage conditions, a long-term study is essential.

Protocol for Long-Term Stability Study:

  • Storage Conditions: Store samples of the solid compound in a controlled environment at 25°C ± 2°C and 60% ± 5% relative humidity (RH).

  • Sampling Time Points: Analyze the samples at predetermined intervals, such as 0, 3, 6, 9, 12, 18, 24, and 36 months.

  • Analytical Testing: At each time point, perform the following tests:

    • Appearance: Visual inspection for any changes in color or physical state.

    • Assay: Quantification of the parent compound using the validated stability-indicating HPLC method.

    • Degradation Products: Identification and quantification of any degradation products.

Data Interpretation and Stability Profile

The data generated from these studies will provide a comprehensive stability profile for Methyl 2-hydroxy-2-(4-hydroxy-3-nitrophenyl)acetate.

  • Forced Degradation Results: The extent of degradation under each stress condition will reveal the compound's intrinsic vulnerabilities. For instance, significant degradation in acidic or basic conditions would confirm the lability of the ester group. The appearance of new peaks in the HPLC chromatograms will guide the identification of degradation products.

  • Long-Term Stability Data: The assay values over time at room temperature will allow for the determination of the degradation rate. This data can be used to establish a re-test period or shelf life for the compound.

Table 2: Example Data Summary from a Long-Term Stability Study

Time Point (Months)AppearanceAssay (% of Initial)Total Degradation Products (%)
0White to off-white powder100.0< 0.1
3No change99.80.2
6No change99.50.5
12No change99.01.0
24Slight yellowing97.82.2

Conclusion and Recommendations

This technical guide provides a robust framework for the systematic evaluation of the thermodynamic stability of Methyl 2-hydroxy-2-(4-hydroxy-3-nitrophenyl)acetate at room temperature. By following the outlined protocols for developing a stability-indicating HPLC method, conducting forced degradation studies, and performing a long-term stability study, researchers can gain a thorough understanding of the compound's degradation profile. The insights gained are crucial for establishing appropriate storage conditions, handling procedures, and for guiding formulation development to ensure the quality, safety, and efficacy of any potential products derived from this molecule. It is recommended that all experimental work be conducted in accordance with relevant regulatory guidelines, such as those from the International Council for Harmonisation (ICH).

References

  • Vertex AI Search. (2022, August 30).
  • IWA Publishing. (2021, September 2).
  • PMC. (2025, April 17). Biodegradation of p-nitrophenol by Rhodococcus sp.
  • ResearchGate.
  • Vertex AI Search. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability.
  • ResearchGate. Metabolic pathway for degradation of p-Nitrophenol by Rhodococcus opacus strain SAO101.
  • Research Journal of Pharmacy and Technology.
  • Pharmaceutical Forced Degradation Studies with Regulatory Consider
  • A practical guide to forced degradation and stability studies for drug substances.
  • Analytical methods.
  • Development of forced degradation and stability indic
  • UCC IR. Solubility of Mandelic Acid Enantiomers and Their Mixtures in Three Chiral Solvents.
  • Wikisource, the free online library. Page:NIOSH Manual of Analytical Methods - 2005.pdf/3.
  • ChemScene. methyl 2-(4-hydroxy-3-nitrophenyl)
  • Analytical Methods for Nitroguanidine and Characterization of Its Degrad
  • PubMed. Esters of mandelic acid as substrates for (S)
  • MilliporeSigma. Methyl 2-(4-hydroxy-3-nitrophenyl)
  • MDPI. (2025, January 21).
  • Advanced ChemBlocks. methyl 2-(4-hydroxy-3-nitrophenyl)
  • ResearchGate. Kinetics and mechanism of oxidation of esters of α-hydroxy acids (mandelic acid)
  • PrepChem.com. Synthesis of 4-hydroxy-3-nitrophenyl acetic acid.
  • ChemSynthesis. (2025, May 20). methyl (2-hydroxyphenyl)
  • ACS Publications. (2015, August 5). Are the Crystal Structures of Enantiopure and Racemic Mandelic Acids Determined by Kinetics or Thermodynamics? | Journal of the American Chemical Society.
  • Separation Science. (2025, March 24). Analytical Techniques In Stability Testing.
  • DTIC. (1977, January 17).
  • Benchchem. Methyl 2-hydroxy-2-(4-nitrophenyl)
  • PubChem. (2022, December 14). Methyl 2-hydroxy-2-(3-methyl-4-nitrophenyl)
  • METHYL 2-(3-HYDROXY-4-NITROPHENYL)
  • Spectroscopic Kinetic Monitoring and Molecular Dynamics Simulations of Biocatalytic Ester Hydrolysis in Non-Aqueous Solvent.

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Foundational

Preliminary Toxicological Investigation of Methyl 2-hydroxy-2-(4-hydroxy-3-nitrophenyl)acetate Derivatives: A Technical Whitepaper

Executive Summary The development of novel therapeutics often relies on functionalizing established pharmacophores to enhance efficacy. Methyl 2-hydroxy-2-(4-hydroxy-3-nitrophenyl)acetate is a synthetic derivative of man...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of novel therapeutics often relies on functionalizing established pharmacophores to enhance efficacy. Methyl 2-hydroxy-2-(4-hydroxy-3-nitrophenyl)acetate is a synthetic derivative of mandelic acid, characterized by the addition of a nitroaromatic moiety and a methyl esterification of the carboxylic acid. While the parent mandelic acid scaffold exhibits excellent safety profiles (acute rodent LD50 > 2000 mg/kg)[1], the introduction of a nitro group fundamentally alters the molecule's toxicological landscape.

This whitepaper provides an in-depth, self-validating framework for the preliminary toxicological investigation of these derivatives. By aligning with the FDA’s New Approach Methodologies (NAMs)[2] and OECD guidelines[3], this guide establishes a rigorous pathway for de-risking nitroaromatic mandelic acid derivatives in early preclinical development.

Mechanistic Rationale: The Nitroaromatic Liability

To design an effective toxicological screening cascade, we must first establish the causality behind the expected toxicity. The core liability of Methyl 2-hydroxy-2-(4-hydroxy-3-nitrophenyl)acetate lies in the highly electron-withdrawing nitro (-NO2) group[4].

In biological systems, nitroaromatics undergo enzymatic single- or double-electron reductions mediated by hepatic nitroreductases and Cytochrome P450 (CYP450) enzymes. This bioreduction generates highly reactive intermediates—specifically nitroso radical anions and hydroxylamines—which can induce severe oxidative stress via redox cycling or directly form electrophilic DNA adducts[4].

G A Methyl 2-hydroxy-2-(4-hydroxy-3-nitrophenyl)acetate B Nitroreductase / CYP450 (Hepatic Metabolism) A->B Enzymatic Reduction C Nitroso Radical Anion B->C 1e- transfer D Hydroxylamine Intermediate C->D 2e- transfer E Reactive Oxygen Species (ROS) C->E Redox Cycling (O2) F DNA Adduct Formation D->F Electrophilic Attack G Oxidative Stress & Cytotoxicity E->G Lipid Peroxidation H Genotoxicity (Mutagenesis) F->H DNA Damage

Bioactivation and toxicological pathways of nitroaromatic mandelic acid derivatives.

Tier 1: In Vitro Hepatotoxicity Profiling

Because the liver is the primary site of nitroreduction, hepatotoxicity is the first critical endpoint. Traditional biochemical assays (e.g., MTT, LDH release) often fail to capture the temporal dynamics of nitroaromatic toxicity. In alignment with recent FDA guidance on in vitro hepatotoxicity models[5], a High-Content Imaging (HCI) approach is mandated to evaluate mitochondrial dysfunction and nuclear damage simultaneously.

Step-by-Step Methodology: High-Content Imaging Hepatotoxicity Assay

This protocol utilizes HepG2 cells (human hepatocellular carcinoma) to assess multi-parametric cellular health.

  • Cell Culture & Seeding: Seed HepG2 cells in 96-well optical-bottom plates at a density of 1×104 cells/well. Incubate for 24 hours at 37°C, 5% CO2 to allow for adherence[5].

  • Compound Preparation: Dissolve the Methyl 2-hydroxy-2-(4-hydroxy-3-nitrophenyl)acetate derivative in 100% DMSO. Prepare a 10-point serial dilution.

  • Dosing: Treat cells with the compound dilutions, ensuring the final DMSO concentration does not exceed 0.1% (v/v) to prevent vehicle-induced cytotoxicity[5]. Include Acetaminophen (10 mM) as a positive hepatotoxic control.

  • Incubation: Incubate the treated plates for 24, 48, and 72 hours to capture delayed toxicity resulting from metabolite accumulation.

  • Multiplex Fluorescent Staining: Post-incubation, wash cells with PBS and apply a multiplex dye cocktail containing:

    • Hoechst 33342 (Nuclear morphology/condensation).

    • Tetramethylrhodamine, methyl ester (TMRM) (Mitochondrial membrane potential).

    • CellTOX Green (Membrane integrity/cell death).

  • Image Acquisition & Analysis: Scan plates using an automated High-Content Imaging system (e.g., ImageXpress Micro). Use automated algorithms to quantify nuclear area, mitochondrial polarization, and membrane permeability.

Quantitative Data Summarization

To facilitate Go/No-Go decisions, the quantitative outputs from the HCI assay and subsequent assays must be synthesized into a predictive matrix.

Assay EndpointBiological TargetPredictive MetricAcceptable Threshold (Go Decision)
Membrane Integrity Cell Viability CC50​ (Cytotoxic Concentration) >50μM
Mitochondrial Health TMRM Fluorescence IC50​ (Mitochondrial Depolarization) >25μM
Therapeutic Index (TI) Efficacy vs. Toxicity TI=CC50​/EC50​ >10
Ames Test (TA98/TA100) DNA MutationRevertant Colony Fold Increase <2 -fold over vehicle control

Tier 2: Genotoxicity Assessment (Enhanced OECD 471)

Nitroaromatic compounds are notorious for yielding "false positive" results in standard bacterial reverse mutation assays (Ames Test). This occurs because Salmonella typhimurium possesses highly active bacterial nitroreductases that do not accurately reflect mammalian metabolism[4].

To ensure scientific integrity and prevent the premature abandonment of a promising derivative, the OECD 471 guideline must be executed using Enhanced Conditions [6].

Step-by-Step Methodology: Enhanced Ames Test
  • Strain Selection: Utilize histidine-dependent Salmonella typhimurium strains TA98 (frameshift mutations) and TA100 (base-pair substitutions), alongside E. coli WP2 uvrA[3].

  • Metabolic Activation (S9) Preparation: Prepare mammalian liver S9 fractions from rats induced with Aroclor 1254. Crucial Adjustment: For nitroaromatics, use an enhanced 30% S9 concentration (rather than the standard 10%) to ensure robust mammalian-like metabolic conversion[6].

  • Pre-Incubation Method: Mix the test derivative, bacterial suspension, and the 30% S9 mix. Incubate this mixture at 37°C for 30 minutes prior to plating. This pre-incubation step is highly sensitive for detecting short-lived mutagenic metabolites like hydroxylamines[6].

  • Plating & Incubation: Add top agar containing trace histidine/biotin to the mixture, pour onto minimal glucose agar plates, and incubate for 48-72 hours at 37°C[3].

  • Scoring: Count revertant colonies. A positive genotoxic response is defined as a dose-dependent increase in revertant colonies that is ≥2 -fold the vehicle control[3].

Ames Step1 Test Compound Preparation (Multiple Doses) Step4 Pre-incubation (30 mins) & Plate Incorporation Step1->Step4 Step2 Bacterial Strains (TA98, TA100, WP2 uvrA) Step2->Step4 Step3 Metabolic Activation (+/- 30% Rat S9 Mix) Step3->Step4 Step5 Incubation (48-72 hrs at 37°C) Step4->Step5 Step6 Revertant Colony Counting Step5->Step6 Step7 Mutagenicity Assessment Step6->Step7

OECD 471 Ames Test workflow with enhanced conditions for nitroaromatic evaluation.

Structure-Toxicity Relationships (STR) & Next Steps

The parent compound, mandelic acid, is highly tolerated in mammalian systems, showing no acute toxicity up to 2000 mg/kg in rat models[1]. However, the esterification (methyl acetate) increases the lipophilicity ( logP ) of the molecule, enhancing cellular permeability but potentially increasing intracellular accumulation of toxic nitro-metabolites.

If the Methyl 2-hydroxy-2-(4-hydroxy-3-nitrophenyl)acetate derivative triggers a No-Go decision in the Ames test or HCI hepatotoxicity assay, medicinal chemists should consider:

  • Isosteric Replacement: Replacing the nitro group with a bioisostere (e.g., a trifluoromethyl or cyano group) to eliminate the nitroreduction liability while maintaining electron-withdrawing properties.

  • Steric Hindrance: Adding bulky substituents ortho to the nitro group to sterically hinder enzymatic access by nitroreductases, thereby slowing the rate of bioactivation.

By strictly adhering to this phased, mechanistically grounded toxicological framework, drug development professionals can accurately assess the safety profile of nitroaromatic mandelic acid derivatives, ensuring only the most viable candidates progress to in vivo mammalian testing.

References

  • TTS Laboratuvar Hizmetleri. "AMES Test (OECD 471) - Biocompatibility Analyses." TTS Laboratuvar. Available at:[Link]

  • Gentronix. "OECD 471 Ames Test | Regulatory Genotoxicity Studies." Gentronix. Available at:[Link]

  • Food and Drug Administration (FDA). "Developing a High Content Imaged-Based Method for Evaluating Hepatotoxicity." FDA.gov. Available at:[Link]

  • Pharmaceutical Technology. "What FDA's NAM Guidance Means for Pharmaceutical Development." PharmTech. Available at:[Link]

  • SciELO Brazil. "Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments." Journal of the Brazilian Chemical Society. Available at:[Link]

  • PubMed (NIH). "Toxicity studies and anti-arthritic effect of mandelic acid (2-hydroxy -2-phenyl acetic acid) using in vitro and in vivo techniques." Pakistan Journal of Pharmaceutical Sciences. Available at: [Link]

Sources

Exploratory

Discovery, isolation, and historical synthesis of Methyl 2-hydroxy-2-(4-hydroxy-3-nitrophenyl)acetate

An In-depth Technical Guide to the Synthesis and Characterization of Methyl 2-hydroxy-2-(4-hydroxy-3-nitrophenyl)acetate Abstract This technical guide provides a comprehensive overview of the proposed discovery, isolatio...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis and Characterization of Methyl 2-hydroxy-2-(4-hydroxy-3-nitrophenyl)acetate

Abstract

This technical guide provides a comprehensive overview of the proposed discovery, isolation, and historical and potential synthetic routes for Methyl 2-hydroxy-2-(4-hydroxy-3-nitrophenyl)acetate. This compound, a substituted mandelic acid ester, is of significant interest due to the prevalence of the mandelic acid scaffold in a variety of biologically active molecules.[1][2][3] While direct literature on this specific molecule is sparse, this guide synthesizes information from related compounds and established organic chemistry principles to propose a robust synthetic pathway. This document is intended for researchers, scientists, and professionals in the field of drug development and synthetic organic chemistry.

Introduction: The Significance of the Mandelic Acid Scaffold

Mandelic acid and its derivatives are a cornerstone in synthetic and medicinal chemistry.[2][3] First isolated in 1831 by the German pharmacist Ferdinand Ludwig Winckler from amygdalin found in bitter almonds, its name is derived from the German "Mandel" for almond.[4] The unique structure of mandelic acid, which includes an aromatic ring, a carboxylic acid group, and a stereogenic α-hydroxyl center, provides a valuable combination of chemical reactivity and stereochemical control.[2] This has led to its widespread use in the synthesis of pharmaceuticals, as chiral resolving agents, and as versatile building blocks for more complex molecules.[1][3]

The target molecule of this guide, Methyl 2-hydroxy-2-(4-hydroxy-3-nitrophenyl)acetate, is a functionalized derivative of methyl mandelate. It incorporates a nitro group and a hydroxyl group on the phenyl ring, which are common modifications in medicinal chemistry to modulate electronic properties and potential biological interactions. The presence of these functional groups, in addition to the α-hydroxy ester moiety, makes it a potentially valuable intermediate for further chemical elaboration.

Physicochemical Properties of Methyl 2-hydroxy-2-(4-hydroxy-3-nitrophenyl)acetate

PropertyPredicted Value / InformationSource / Basis for Prediction
Molecular Formula C₉H₉NO₆Structural Analysis
Molecular Weight 227.17 g/mol Structural Analysis
Appearance Likely a yellow to orange powder/solidBased on related nitrated phenols[5]
Solubility Expected to be soluble in polar organic solvents like ethanol, methanol, and ethyl acetate.Based on related compounds[5][6]
Melting Point Predicted to be in the range of 140-160 °CComparison with 4-hydroxy-3-nitrophenylacetic acid (146-148 °C)[5]
pKa The phenolic hydroxyl group is expected to be acidic, with a pKa around 7.Comparison with related phenols

Retrosynthetic Analysis

A logical retrosynthetic pathway for Methyl 2-hydroxy-2-(4-hydroxy-3-nitrophenyl)acetate is crucial for designing a viable forward synthesis. The primary disconnection is at the C-O bond of the α-hydroxy group, suggesting an α-hydroxylation of a precursor ester. This ester can be derived from the corresponding carboxylic acid, which in turn can be synthesized via nitration of a commercially available starting material.

G Target Methyl 2-hydroxy-2-(4-hydroxy-3-nitrophenyl)acetate Precursor1 Methyl 2-(4-hydroxy-3-nitrophenyl)acetate Target->Precursor1 α-Hydroxylation Precursor2 4-Hydroxy-3-nitrophenylacetic acid Precursor1->Precursor2 Esterification Precursor3 4-Hydroxyphenylacetic acid Precursor2->Precursor3 Nitration

Caption: Retrosynthetic analysis of the target compound.

Synthesis of Key Precursors

The proposed synthesis begins with commercially available 4-hydroxyphenylacetic acid.

Synthesis of 4-Hydroxy-3-nitrophenylacetic acid

The introduction of the nitro group is achieved through electrophilic aromatic substitution on 4-hydroxyphenylacetic acid. The hydroxyl group is an activating ortho-, para-director. Due to steric hindrance from the acetic acid side chain, nitration is expected to occur predominantly at the position ortho to the hydroxyl group.

Protocol: Nitration of 4-Hydroxyphenylacetic acid [7]

  • Reaction Setup: In a round-bottom flask, dissolve 4-hydroxyphenylacetic acid (1 equivalent) in glacial acetic acid.

  • Cooling: Cool the solution to 10°C in an ice bath.

  • Addition of Nitrating Agent: Slowly add nitric acid (a suitable amount, e.g., 2 equivalents) dropwise to the cooled solution while maintaining the temperature at 10°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for a designated period (e.g., 1-2 hours) until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • Work-up: Pour the reaction mixture into a beaker of cold water.

  • Isolation: The solid product, 4-hydroxy-3-nitrophenylacetic acid, will precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold water.

  • Purification: The crude product can be purified by recrystallization from ethanol to yield the pure acid.[7]

Synthesis of Methyl 2-(4-hydroxy-3-nitrophenyl)acetate

The subsequent step is the esterification of the synthesized carboxylic acid to its corresponding methyl ester. A common and effective method is Fischer esterification, using an excess of methanol as both the solvent and reactant, with a strong acid catalyst.

Protocol: Fischer Esterification of 4-Hydroxy-3-nitrophenylacetic acid

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 4-hydroxy-3-nitrophenylacetic acid (1 equivalent) in anhydrous methanol (10-20 equivalents).

  • Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the mixture while stirring.

  • Reflux: Heat the reaction mixture to reflux (approximately 65°C) and maintain for 2-4 hours. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 2-(4-hydroxy-3-nitrophenyl)acetate.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system, such as a hexane/ethyl acetate gradient.

Proposed Synthesis of Methyl 2-hydroxy-2-(4-hydroxy-3-nitrophenyl)acetate

The final and most crucial step is the introduction of the α-hydroxy group. This can be achieved through the α-hydroxylation of the enolate of methyl 2-(4-hydroxy-3-nitrophenyl)acetate. This reaction involves the deprotonation of the α-carbon followed by oxidation.

G Start Methyl 2-(4-hydroxy-3-nitrophenyl)acetate Intermediate1 Enolate Intermediate Start->Intermediate1 1. Strong Base (e.g., LDA) 2. THF, -78 °C End Methyl 2-hydroxy-2-(4-hydroxy-3-nitrophenyl)acetate Intermediate1->End Oxidizing Agent (e.g., MoOPH) Followed by aqueous work-up

Caption: Proposed α-hydroxylation of the precursor ester.

Protocol: α-Hydroxylation of Methyl 2-(4-hydroxy-3-nitrophenyl)acetate

  • Protection of Phenolic Hydroxyl (Optional but Recommended): To prevent the acidic phenolic proton from interfering with the enolate formation, it is advisable to first protect the hydroxyl group. A common protecting group for phenols is a silyl ether (e.g., TBDMS) or a benzyl ether. This would involve an additional protection and deprotection step.

  • Enolate Formation:

    • In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the (protected) methyl 2-(4-hydroxy-3-nitrophenyl)acetate (1 equivalent) in anhydrous tetrahydrofuran (THF).

    • Cool the solution to -78°C using a dry ice/acetone bath.

    • Slowly add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) (1.1 equivalents) dropwise to the solution.

    • Stir the mixture at -78°C for 30-60 minutes to ensure complete enolate formation.

  • Oxidation:

    • In a separate flask, prepare a solution of an appropriate oxidizing agent. A commonly used reagent for this transformation is molybdenum peroxide (MoOPH, oxodiperoxymolybdenum(pyridine)-(hexamethylphosphoric triamide)).

    • Add the solution of the oxidizing agent to the enolate solution at -78°C.

    • Allow the reaction to proceed at this temperature for a few hours, monitoring by TLC.

  • Work-up:

    • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

    • Allow the mixture to warm to room temperature.

    • Extract the aqueous layer with ethyl acetate.

  • Deprotection (if applicable): If a protecting group was used, it would be removed at this stage using appropriate conditions (e.g., TBAF for a TBDMS group).

  • Isolation and Purification:

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by flash column chromatography on silica gel to yield the final product, Methyl 2-hydroxy-2-(4-hydroxy-3-nitrophenyl)acetate.

Isolation and Characterization

The final product would be characterized using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and connectivity of the atoms. The appearance of a new signal for the α-hydroxy proton and a corresponding shift in the α-carbon signal would be key indicators of a successful reaction.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.

  • Infrared (IR) Spectroscopy: To identify the functional groups present, such as the hydroxyl, nitro, and ester carbonyl groups.

  • Melting Point Analysis: To assess the purity of the compound.

Historical Context and Alternative Synthetic Routes

Historically, the synthesis of mandelic acid derivatives has evolved significantly. Early methods relied on the hydrolysis of mandelonitrile, which itself was derived from benzaldehyde.[4] Modern approaches often employ asymmetric synthesis to obtain enantiomerically pure products.[1]

An alternative approach to the synthesis of the target molecule could involve the nitration of a pre-existing methyl mandelate derivative. For instance, one could consider the nitration of methyl 4-hydroxymandelate. However, this approach presents significant challenges:

  • Regioselectivity: The nitration of a phenol ring with an existing α-hydroxy ester side chain could lead to a mixture of isomers, complicating the purification process.

  • Harsh Conditions: The strongly acidic conditions required for nitration could potentially lead to side reactions or degradation of the α-hydroxy ester moiety.

Given these potential difficulties, the proposed route of building the substituted phenylacetic acid first, followed by esterification and α-hydroxylation, offers a more controlled and likely higher-yielding pathway.

Conclusion

This technical guide has outlined a plausible and scientifically grounded pathway for the synthesis of Methyl 2-hydroxy-2-(4-hydroxy-3-nitrophenyl)acetate. By leveraging established methodologies for nitration, esterification, and α-hydroxylation, this guide provides a detailed protocol for researchers to produce this novel compound. The synthesis of this and similar molecules will undoubtedly contribute to the expanding library of mandelic acid derivatives available for investigation in drug discovery and materials science.

References

  • Battaglia, V., Meninno, S., & Lattanzi, A. (2025). Asymmetric Organocatalysed Synthesis of (R)-Mandelic Acid Esters and α-Alkoxy Derivatives from Commercial Sources. Chemistry – A European Journal, 31, e202403769.
  • Iorga, B. I., Tincu, I. A., & Miron, A. (2004). [Synthesis of new mandelic acid derivatives with preservative action. Synthesis and acute toxicity study].
  • Khan, I., et al. (2026). Unlocking the potential of mandelic acid derivatives: chemical and biological applications – a comprehensive review. RSC Advances.
  • Taylor & Francis. (n.d.). Mandelic acid – Knowledge and References.
  • Yin, J., An, Y., & Gao, H. (2025). Biosynthesis Strategies and Application Progress of Mandelic Acid Based on Biomechanical Properties. Molecules, 30(14), 3183.
  • BenchChem. (n.d.). Methyl 2-hydroxy-2-(4-nitrophenyl)acetate.
  • BenchChem. (n.d.). Synthesis of Functionalized Phenylacetic Acids: A Detailed Guide for Researchers.
  • Wakamatsu, K., et al. (2022). Bioactive Nitrosylated and Nitrated N-(2-hydroxyphenyl)acetamides and Derived Oligomers: An Alternative Pathway to 2-Amidophenol-Derived Phytotoxic Metabolites. International Journal of Molecular Sciences, 23(15), 8345.
  • Advanced ChemBlocks. (n.d.). methyl 2-(4-hydroxy-3-nitrophenyl)acetate.
  • Nasan. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate.
  • BenchChem. (n.d.). discovery and history of (S)-mandelic acid.
  • Organic Syntheses. (n.d.). nitrones for intramolecular 1,3-dipolar cycloadditions.
  • Google Patents. (n.d.).
  • Wakamatsu, K., et al. (2014). Reduction of the Nitro Group to Amine by Hydroiodic Acid to Synthesize o-Aminophenol Derivatives as Putative Degradative Markers of Neuromelanin. Molecules, 19(6), 7958–7968.
  • Organic Reactions. (n.d.). α-Hydroxylation of Enolates and Silyl Enol Ethers.
  • PubChem. (n.d.). 4-Hydroxy-3-nitrophenylacetic acid.
  • WebAssign. (n.d.). Experiment 5 - Nitration of Methyl Benzoate.
  • Shestakova, I., et al. (2019). Novel One-Pot Synthesis of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic and Crystallographic Studies. Molecules, 24(20), 3701.
  • Organic Syntheses. (n.d.). Benzoic acid, m-nitro-, methyl ester.
  • Echemi. (2023, October 24). Nitration of Methyl Benzoate | Process and Applications.
  • ChemicalBook. (n.d.). methyl 2-hydroxy-2-(4-nitrophenyl)acetate.
  • MilliporeSigma. (n.d.). methyl 2-hydroxy-2-(2-nitrophenyl)acetate.
  • Paudyal, M. P., et al. (2020).
  • Avantor. (n.d.). 1 result for Methyl 2-hydroxy-2-(4-nitrophenyl)acetate.
  • PrepChem.com. (n.d.). Synthesis of 4-hydroxy-3-nitrophenyl acetic acid.
  • Google Patents. (n.d.). US4329497A - Method for the production of 4-hydroxyphenylacetic acid.
  • Google Patents. (n.d.). US3929864A - Process for preparing 4-hydroxy-3-nitrobenzoic acid alkyl esters.
  • Google Patents. (n.d.).
  • Royal Society of Chemistry. (2016, October 15). Nitration of methyl benzoate.
  • Sigma-Aldrich. (n.d.). 4-Hydroxy-3-nitrophenylacetic acid.
  • Organic Chemistry Portal. (n.d.). Hydroxy ketone synthesis by oxidation.
  • Google Patents. (n.d.). EP0463676A1 - Process for the synthesis of alpha-hydroxy-esters.
  • Google Patents. (n.d.). US2884426A - Basic esters of mandelic acid and a process of making same.
  • Organic Syntheses. (n.d.). p-NITROPHENYLACETIC ACID.
  • Um, I.-H., et al. (2021). Effect of Medium on Reactivity for Alkaline Hydrolysis of p-Nitrophenyl Acetate and S-p-Nitrophenyl Thioacetate in DMSO-H2O Mixtures. Canadian Journal of Chemistry.
  • Semantic Scholar. (n.d.). Novel synthesis of 3-(Phenyl) (ethylamino) methyl)-4-hydroxy-2H-chromen-2-one derivatives using biogenic ZnO nanoparticles and their biological evaluation.
  • Liu, Y., et al. (2024). 4-Hydroxyphenylacetate 3-Hydroxylase (4HPA3H): A Vigorous Monooxygenase for Versatile O-Hydroxylation Applications in the Biosynthesis of Phenolic Derivatives. International Journal of Molecular Sciences, 25(2), 1184.

Sources

Protocols & Analytical Methods

Method

Step-by-step laboratory synthesis protocol for Methyl 2-hydroxy-2-(4-hydroxy-3-nitrophenyl)acetate

Synthesis of Methyl 2-hydroxy-2-(4-hydroxy-3-nitrophenyl)acetate: A Detailed Laboratory Protocol Abstract This application note provides a comprehensive, step-by-step laboratory protocol for the synthesis of Methyl 2-hyd...

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Author: BenchChem Technical Support Team. Date: March 2026

Synthesis of Methyl 2-hydroxy-2-(4-hydroxy-3-nitrophenyl)acetate: A Detailed Laboratory Protocol

Abstract

This application note provides a comprehensive, step-by-step laboratory protocol for the synthesis of Methyl 2-hydroxy-2-(4-hydroxy-3-nitrophenyl)acetate. This compound, a derivative of mandelic acid, holds potential as a valuable intermediate in the development of novel pharmaceutical agents and as a scaffold in medicinal chemistry. The synthesis is presented as a three-step process commencing with the nitration of 4-hydroxybenzaldehyde, followed by a cyanohydrin formation, and concluding with hydrolysis and Fischer esterification. This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth technical details, explanations of the underlying chemical principles, and critical safety considerations.

Introduction

Mandelic acid and its derivatives are a well-established class of α-hydroxy acids with significant applications in the pharmaceutical and cosmetic industries. Their utility stems from the presence of a chiral center and the capacity for diverse functionalization of the aromatic ring. The introduction of a nitro group, as in the target molecule, can significantly influence its biological activity and serve as a handle for further chemical modifications, such as reduction to an amino group, opening avenues for the synthesis of a wide array of novel compounds. This protocol details a reliable method for the preparation of Methyl 2-hydroxy-2-(4-hydroxy-3-nitrophenyl)acetate, a compound of interest for screening in drug discovery programs.

Overall Synthesis Workflow

The synthesis of Methyl 2-hydroxy-2-(4-hydroxy-3-nitrophenyl)acetate is achieved through a three-step reaction sequence starting from commercially available 4-hydroxybenzaldehyde. The workflow is illustrated in the diagram below.

Synthesis_Workflow Start 4-Hydroxybenzaldehyde Step1_Product 4-Hydroxy-3-nitrobenzaldehyde Start->Step1_Product Step 1: Nitration (HNO₃, H₂SO₄) Step2_Product 2-Hydroxy-2-(4-hydroxy-3-nitrophenyl)acetonitrile Step1_Product->Step2_Product Step 2: Cyanohydrin Formation (NaCN, H⁺) Step3_Product Methyl 2-hydroxy-2-(4-hydroxy-3-nitrophenyl)acetate Step2_Product->Step3_Product Step 3: Hydrolysis & Esterification (1. H₃O⁺, Δ 2. CH₃OH, H⁺, Δ)

Application

Protocol for the esterification of 4-hydroxy-3-nitromandelic acid to form Methyl 2-hydroxy-2-(4-hydroxy-3-nitrophenyl)acetate

Executive Summary & Scope The esterification of α -hydroxy acids is a foundational transformation in the synthesis of active pharmaceutical ingredients (APIs), particularly in the development of phenylethanolamine deriva...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scope

The esterification of α -hydroxy acids is a foundational transformation in the synthesis of active pharmaceutical ingredients (APIs), particularly in the development of phenylethanolamine derivatives and adrenergic agonists. This application note details a highly optimized, chemoselective protocol for the conversion of 4-hydroxy-3-nitromandelic acid to Methyl 2-hydroxy-2-(4-hydroxy-3-nitrophenyl)acetate (also known as methyl 4-hydroxy-3-nitromandelate).

By utilizing a classic Fischer-Speier esterification approach[1], this protocol leverages thermodynamic control and kinetic chemoselectivity to selectively esterify the carboxylic acid moiety without inducing unwanted etherification or degradation of the sensitive α -hydroxyl and phenolic groups.

Mechanistic Rationale & Chemoselectivity

As a Senior Application Scientist, it is critical to understand the causality behind the reagent selection rather than simply following a recipe. 4-hydroxy-3-nitromandelic acid presents three distinct reactive hydroxyl sites:

  • Carboxylic Acid (-COOH): The target for esterification.

  • Benzylic α -Hydroxyl (-OH): Prone to elimination (dehydration) or etherification under harsh acidic conditions.

  • Phenolic Hydroxyl (-OH): Deactivated by the strongly electron-withdrawing ortho-nitro group, making it a poor nucleophile.

Why Fischer Esterification? Fischer esterification utilizes an acid catalyst to protonate the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon[1]. Because methanol is used as both the reactant and the solvent, it is present in massive molar excess, which drives the thermodynamically reversible equilibrium toward the ester product via Le Chatelier’s principle.

The reaction is highly chemoselective for the carboxylic acid. The α -hydroxyl group remains intact because the activation energy required to protonate and displace it (forming a benzylic carbocation) is higher than the energy required for methanol to attack the protonated carbonyl[2]. Furthermore, maintaining the reaction at a moderate reflux (65 °C) prevents the thermodynamic degradation pathways associated with higher temperatures[3].

Mechanism A 4-Hydroxy-3-nitromandelic acid (Substrate) B Protonated Carbonyl Intermediate A->B + H+ (Catalyst) C Tetrahedral Intermediate (MeOH Attack) B->C + CH3OH (Nucleophilic Attack) D Methyl 2-hydroxy-2- (4-hydroxy-3-nitrophenyl)acetate C->D - H2O - H+ (Regeneration)

Fig 1: Chemoselective Fischer esterification pathway of the mandelic acid derivative.

Materials, Reagents, and Equipment

Reagent / MaterialGrade / PurityRole in Protocol
4-Hydroxy-3-nitromandelic acid 98%Starting Material (Substrate)
Methanol (CH 3​ OH) Anhydrous, 99.9%Reactant & Solvent (Excess drives equilibrium)
Sulfuric Acid (H 2​ SO 4​ ) Concentrated (98%)Acid Catalyst
Sodium Bicarbonate (NaHCO 3​ ) Saturated AqueousQuenching agent / Neutralization
Ethyl Acetate (EtOAc) ACS ReagentExtraction Solvent
Sodium Sulfate (Na 2​ SO 4​ ) AnhydrousDesiccant (Drying agent)

Equipment Required:

  • Round-bottom flask (100 mL) with a magnetic stir bar.

  • Reflux condenser with a drying tube (CaCl 2​ ) or inert gas (N 2​ /Ar) inlet to exclude ambient moisture.

  • Rotary evaporator.

  • Separatory funnel (250 mL).

Step-by-Step Experimental Protocol

Phase 1: Reaction Setup & Execution
  • Dissolution: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-hydroxy-3-nitromandelic acid (2.13 g, 10.0 mmol). Suspend the solid in anhydrous methanol (30 mL).

    • Expert Insight: The use of anhydrous methanol is non-negotiable. The presence of water will prematurely halt the reaction equilibrium, leading to poor yields[1].

  • Catalysis: Cool the flask to 0 °C using an ice-water bath. Slowly add concentrated H 2​ SO 4​ (0.5 mL, ~9.0 mmol) dropwise over 2 minutes.

    • Expert Insight: Dropwise addition prevents localized exothermic spikes that could trigger premature dehydration of the α -hydroxyl group.

  • Reflux: Attach a reflux condenser. Move the flask to an oil bath or heating mantle and heat the mixture to a gentle reflux (65 °C) for 4 to 6 hours.

  • Monitoring: Monitor reaction progress via TLC (Eluent: EtOAc/Hexanes 1:1 with 1% Acetic Acid). The product ester will elute with a higher R f​ value than the highly polar starting acid.

Phase 2: Work-up & Extraction
  • Concentration: Once the starting material is consumed, cool the reaction mixture to room temperature. Remove approximately 80% of the methanol in vacuo using a rotary evaporator (water bath at 40 °C).

    • Expert Insight: Do not evaporate to total dryness. Residual acid can concentrate and cause product degradation.

  • Quenching: Dilute the concentrated residue with Ethyl Acetate (50 mL) and transfer to a separatory funnel. Slowly add saturated aqueous NaHCO 3​ (30 mL) in portions.

    • Caution: Vigorous CO 2​ evolution will occur. Vent the separatory funnel frequently.

  • Separation: Shake the funnel gently and allow the layers to separate. The organic (upper) layer contains the product; the aqueous (lower) layer contains neutralized H 2​ SO 4​ and any unreacted starting material (as the sodium carboxylate salt).

  • Washing & Drying: Wash the organic layer with brine (30 mL). Transfer the organic layer to an Erlenmeyer flask, add anhydrous Na 2​ SO 4​ (approx. 5 g), and swirl for 5 minutes until the solution is clear.

Phase 3: Purification
  • Filtration & Evaporation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product as a viscous oil or solid.

  • Final Purification: Purify the crude product via flash column chromatography (Silica gel, gradient elution from 20% to 50% EtOAc in Hexanes) or recrystallize from an EtOAc/Hexane mixture to afford the pure methyl ester.

Workflow Step1 1. Setup Dissolve substrate in anhydrous MeOH Step2 2. Catalysis Add conc. H2SO4 dropwise at 0°C Step1->Step2 Step3 3. Reflux Heat to 65°C for 4-6 hours Step2->Step3 Step4 4. Concentration Remove excess MeOH in vacuo Step3->Step4 Step5 5. Workup EtOAc extraction & NaHCO3 wash Step4->Step5 Step6 6. Purification Flash chromatography Step5->Step6

Fig 2: Step-by-step experimental workflow for the synthesis and isolation of the target ester.

Analytical Characterization

To validate the success of the protocol, the isolated product should be characterized using standard spectroscopic techniques. Below is a summary table of the expected analytical data for Methyl 2-hydroxy-2-(4-hydroxy-3-nitrophenyl)acetate based on structurally analogous mandelic acid esters[2][3].

Analytical MethodExpected Signals / ObservationsStructural Assignment
1 H NMR (400 MHz, CDCl 3​ ) δ 10.50 (br s, 1H)Phenolic -OH
δ 8.10 (d, J = 2.0 Hz, 1H)Aromatic CH (adjacent to NO 2​ )
δ 7.65 (dd, J = 8.5, 2.0 Hz, 1H)Aromatic CH
δ 7.15 (d, J = 8.5 Hz, 1H)Aromatic CH (adjacent to Phenol OH)
δ 5.15 (s, 1H)Benzylic α -CH
δ 3.78 (s, 3H)Ester -OCH 3​
Mass Spectrometry (ESI+) m/z ~ 250.0[M+Na] + adduct (Exact Mass: 227.04)
TLC (EtOAc/Hexanes 1:1) R f​ 0.45UV-active spot, stains yellow with KMnO 4​

Troubleshooting & Optimization

  • Incomplete Conversion: If TLC indicates significant unreacted starting material after 6 hours, the methanol may not be strictly anhydrous. Ensure the use of fresh, dry solvent. Alternatively, continuous removal of water using a Soxhlet extractor with molecular sieves can drive the reaction to completion.

  • Formation of Dimers/Diesters: Prolonged reaction times (e.g., >24 hours) or excessive catalyst loading can lead to intermolecular esterification between the α -hydroxyl group of one molecule and the carboxylic acid of another[2]. Strictly adhere to the 4-6 hour reflux window.

  • Alternative Catalysts: If sulfuric acid causes degradation, milder alternatives such as Thionyl Chloride (SOCl 2​ ) can be used. Adding SOCl 2​ (1.2 equivalents) dropwise to methanol at 0 °C generates anhydrous HCl in situ, which acts as a highly effective, moisture-free catalyst for mandelic acid esterifications.

Sources

Method

Application Notes and Protocols for Methyl 2-hydroxy-2-(4-hydroxy-3-nitrophenyl)acetate as an Active Pharmaceutical Intermediate

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Value of a Multifunctional Scaffolding Molecule Methyl 2-hydroxy-2-(4-hydroxy-3-nitrophenyl)acetate is a bespoke chemical entity...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of a Multifunctional Scaffolding Molecule

Methyl 2-hydroxy-2-(4-hydroxy-3-nitrophenyl)acetate is a bespoke chemical entity poised for significant utility in modern drug discovery and development. As a functionalized mandelic acid derivative, it incorporates several key features that render it a highly valuable active pharmaceutical intermediate (API). The presence of a chiral hydroxyl group, a reactive methyl ester, and an electron-deficient nitrophenyl ring provides a versatile platform for the synthesis of a diverse array of more complex, biologically active molecules.[1][2]

Nitroaromatic compounds, in particular, have a long history in medicinal chemistry, often serving as precursors to essential amine functionalities or as pharmacophores in their own right, exhibiting a wide spectrum of activities including antimicrobial and anticancer effects.[3] This guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of Methyl 2-hydroxy-2-(4-hydroxy-3-nitrophenyl)acetate, with a focus on its use in the synthesis of bioactive heterocyclic compounds.

Physicochemical and Safety Profile

A thorough understanding of the chemical and physical properties, along with the safety profile, is critical for the effective and safe handling of this intermediate.

Table 1: Physicochemical Properties of Methyl 2-hydroxy-2-(4-hydroxy-3-nitrophenyl)acetate and Related Compounds
PropertyValue (Target Compound - Predicted)Value (Methyl 2-hydroxy-2-(4-nitrophenyl)acetate)[1]Value (Methyl 2-(4-hydroxy-3-nitrophenyl)acetate)[4]
Molecular Formula C₉H₉NO₅C₉H₉NO₅C₉H₉NO₅
Molecular Weight 211.17 g/mol 211.17 g/mol 211.17 g/mol
Appearance Pale yellow solid (predicted)Data not availableData not available
Melting Point Not availableData not availableData not available
Boiling Point > 300 °C (predicted)Data not availableData not available
Solubility Soluble in methanol, ethanol, ethyl acetate, DMSO; sparingly soluble in water (predicted)Data not availableData not available
CAS Number Not available13305-09-461873-93-6
Safety and Handling Precautions

As with all nitroaromatic compounds, appropriate safety measures must be strictly adhered to in a laboratory setting.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and chemical-resistant gloves.

  • Ventilation: Work in a well-ventilated fume hood to avoid inhalation of any dust or vapors.

  • In case of contact:

    • Skin: Wash immediately with plenty of soap and water.

    • Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

    • Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Synthesis of Methyl 2-hydroxy-2-(4-hydroxy-3-nitrophenyl)acetate

The synthesis of the title compound can be logically approached in two main stages: the preparation of the precursor acid, 4-hydroxy-3-nitromandelic acid, followed by its esterification.

Diagram 1: Synthetic Pathway

G cluster_0 Stage 1: Synthesis of 4-hydroxy-3-nitromandelic acid cluster_1 Stage 2: Fischer Esterification A p-Hydroxyphenylacetic acid B 4-hydroxy-3-nitrophenylacetic acid A->B Nitration (HNO₃, Acetic Acid) C 4-hydroxy-3-nitromandelic acid B->C α-Hydroxylation (e.g., with Glyoxylic Acid, base) D Methyl 2-hydroxy-2-(4-hydroxy-3-nitrophenyl)acetate C->D Esterification (Methanol, H₂SO₄ cat.)

Caption: Two-stage synthesis of the target intermediate.

Protocol 1: Synthesis of 4-hydroxy-3-nitrophenylacetic acid

This protocol is adapted from a known procedure for the nitration of p-hydroxyphenylacetic acid.

Materials:

  • p-Hydroxyphenylacetic acid

  • Glacial acetic acid

  • Nitric acid (concentrated)

  • Deionized water

  • Ethanol

Procedure:

  • In a flask equipped with a magnetic stirrer and cooled in an ice bath, dissolve 50 g of p-hydroxyphenylacetic acid in 300 mL of glacial acetic acid.

  • Slowly add 100 mL of nitric acid to the cooled solution, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Pour the reaction mixture into 1 L of cold water.

  • Collect the resulting precipitate by vacuum filtration and wash thoroughly with cold water.

  • Recrystallize the crude product from ethanol to yield pure 4-hydroxy-3-nitrophenylacetic acid.

Protocol 2: Synthesis of Methyl 2-hydroxy-2-(4-hydroxy-3-nitrophenyl)acetate via Fischer Esterification

This is a general protocol for Fischer esterification and should be optimized for this specific substrate.[2][5]

Materials:

  • 4-hydroxy-3-nitromandelic acid (or 4-hydroxy-3-nitrophenylacetic acid as a related starting point)

  • Anhydrous methanol

  • Concentrated sulfuric acid

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • Ethyl acetate

Procedure:

  • To a solution of 10 g of 4-hydroxy-3-nitromandelic acid in 100 mL of anhydrous methanol, slowly add 1 mL of concentrated sulfuric acid.

  • Reflux the mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in 150 mL of ethyl acetate and wash sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution, and 50 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Application in the Synthesis of Bioactive 1,3,4-Oxadiazole Derivatives

A primary application of Methyl 2-hydroxy-2-(4-hydroxy-3-nitrophenyl)acetate is as a precursor for the synthesis of 1,3,4-oxadiazole derivatives, a class of compounds known for their broad spectrum of biological activities, including antimicrobial and anti-inflammatory properties.[6]

Diagram 2: Workflow for the Synthesis of 2-Amino-5-substituted-1,3,4-oxadiazoles

G A Methyl 2-hydroxy-2-(4-hydroxy-3-nitrophenyl)acetate B 2-hydroxy-2-(4-hydroxy-3-nitrophenyl)acetohydrazide A->B Hydrazinolysis (Hydrazine hydrate) C Thiosemicarbazide Intermediate B->C Reaction with Potassium Thiocyanate D 2-Amino-5-(1-(4-hydroxy-3-nitrophenyl)-1-hydroxymethyl)-1,3,4-oxadiazole C->D Cyclization (Iodine, NaOH)

Caption: Synthetic workflow from the intermediate to a 1,3,4-oxadiazole.

Protocol 3: Synthesis of 2-Amino-5-substituted-1,3,4-oxadiazole Derivatives

This protocol is a generalized procedure that can be adapted for use with Methyl 2-hydroxy-2-(4-hydroxy-3-nitrophenyl)acetate.

Materials:

  • Methyl 2-hydroxy-2-(4-hydroxy-3-nitrophenyl)acetate

  • Hydrazine hydrate

  • Ethanol

  • Potassium thiocyanate

  • Hydrochloric acid

  • Iodine

  • Sodium hydroxide

Procedure:

Step 1: Synthesis of the Hydrazide

  • Reflux a mixture of Methyl 2-hydroxy-2-(4-hydroxy-3-nitrophenyl)acetate (1 equivalent) and hydrazine hydrate (1.2 equivalents) in ethanol for 8-10 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Wash the resulting solid with cold water and recrystallize from ethanol to obtain the corresponding acetohydrazide.

Step 2: Synthesis of the Thiosemicarbazide

  • To a solution of the acetohydrazide (1 equivalent) in ethanol, add potassium thiocyanate (1.2 equivalents) and a catalytic amount of hydrochloric acid.

  • Reflux the mixture for 6-8 hours.

  • Cool the reaction mixture and pour it into cold water.

  • Filter the precipitate, wash with water, and dry to obtain the thiosemicarbazide intermediate.

Step 3: Cyclization to the 1,3,4-Oxadiazole

  • To a solution of the thiosemicarbazide intermediate (1 equivalent) in ethanol, add a solution of iodine in potassium iodide until a persistent yellow color is observed.

  • Add a solution of sodium hydroxide dropwise until the iodine color disappears.

  • Stir the reaction mixture at room temperature for 2-3 hours.

  • Pour the mixture into cold water, filter the precipitate, and wash with a dilute solution of sodium thiosulfate and then with water.

  • Recrystallize the crude product from a suitable solvent to obtain the pure 2-amino-5-substituted-1,3,4-oxadiazole derivative.

Expected Outcomes and Significance

The successful synthesis of Methyl 2-hydroxy-2-(4-hydroxy-3-nitrophenyl)acetate provides a valuable intermediate for the construction of a library of novel compounds. The subsequent conversion to 1,3,4-oxadiazole derivatives is expected to yield molecules with potential therapeutic applications. The nitro group on the phenyl ring is a key feature, as it is known to be essential for the efficacy of some antimicrobial 1,3,4-oxadiazoles.[7] Further screening of these synthesized compounds for antibacterial, antifungal, and other biological activities is a logical next step in the drug discovery process.

References

  • A Visual Organic Chemistry Reaction: The Synthesis of 4-Amino-3-nitrobenzoic Acid Methyl Ester via Fischer Esterification - Bond University. (URL not provided)
  • An Improved Procedure for Synthesis of DL-4-Hydroxy-3-methoxymandelic Acid (DL-“Vanillyl”-mandelic Acid, VMA) - PMC. [Link]

  • Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - PMC. [Link]

  • Biosynthesis Strategies and Application Progress of Mandelic Acid Based on Biomechanical Properties - PMC. [Link]

  • CN101417942A - Method for preparing p-hydroxymandelic acid - Google P
  • CN103724203A - Preparation method of o-methyl hydroxyphenylacetate - Google P
  • DE2316495B2 - PROCESS FOR THE PREPARATION OF 4-HYDROXY-3-NITROBENZOIC ACID - Google P
  • Efficient Electrochemical Synthesis, Antimicrobial and Antiinflammatory Activity of 2–amino-5-substituted- 1,3,4-oxadiazole Derivatives - NIH. [Link]

  • Ester synthesis by esterification - Organic Chemistry Portal. [Link]

  • Fischer Esterification-Typical Procedures - OperaChem. [Link]

  • Methyl 2-hydroxy-2-(3-methyl-4-nitrophenyl)acetate | C10H11NO5 - PubChem. [Link]

  • methyl 2-hydroxy-2-(4-nitrophenyl)acetate — Chemical Substance Information - NextSDS. [Link]

  • PROCESS FOR THE PREPARATION OF 3,4-METHYLENEDIOXY-MANDELIC ACID - European Patent Office - EP 1229031 A1. [Link]

  • Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core - PMC. [Link]

  • Review on Antimicrobial Activity of Oxadiazole - Human Journals. [Link]

  • Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents - PubMed. [Link]

  • Synthesis of p-nitrophenyl acetate | Request PDF - ResearchGate. [Link]

  • Synthesis of some new 2, 5-disubstituted 1,3,4-oxadiazole derivatives and their biological activity. (URL not provided)
  • US3141022A - Preparation of 2-amino-5-aryl-1, 3, 4-oxadiazoles - Google P
  • US3929864A - Process for preparing 4-hydroxy-3-nitrobenzoic acid alkyl esters - Google P
  • US5302748A - Esterification process - Google P
  • Activity Profiling of Nitro‐Substituted Di(Hetero)Aryl 1,3,4‐ and 1,2,4‐Oxadiazoles: Antimicrobial, Cholinesterase Inhibition and Antioxidant Potential - PMC. [Link]

  • 4-hydroxycoumarin (4HC) synthesis. Advantages, applications and possible future developments of a new methodology - NCF International. [Link]

  • ANTIMICROBIAL ACTIVITY OF 1, 3, 4-OXADIAZOLES: A REVIEW - International Journal of Medical Sciences and Pharma Research. [Link]

  • Antibacterial Activity of 1,3,4-Oxadiazole Derivatives Against Methicillin-Resistant Staphylococcus Aureus - Auctores | Journals. [Link]

  • Biotransformation studies on bioactive compounds: 25 years of interesting research at the ICCBS - OAE Publishing Inc. [Link]

  • ESTERIFICATION OF MIXTURES OF PURE FATTY ACIDS WITH METHANOL - Journal of Chemical Technology and Metallurgy. [Link]

  • Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method - PMC. [Link]

  • mandelamide - Organic Syntheses Procedure. [Link]

  • (PDF) Bioactive Phenolic Compounds and Hydroxy Acids- Classification, Chemistry, Functional Properties and Therapeutic Applications - ResearchGate. [Link]

  • Recent advances in the synthesis and biological activities of 3-aminoalkyl/3-amidoalkyl-4-hydroxycoumarin derivatives - ResearchGate. [Link]

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - MDPI. [Link]

  • Regioselective Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles and 1,3,4-Oxadiazoles via Alkyl 2-(Methylthio)-2-thioxoacetates and Alkyl 2-Amino-2-thioxoacetates | The Journal of Organic Chemistry - ACS Publications. [Link]

  • Spectroscopic Kinetic Monitoring and Molecular Dynamics Simulations of Biocatalytic Ester Hydrolysis in Non-Aqueous Solvent. [Link]

  • Synthesis of 4-hydroxy-3-methylchalcone from Reimer-Tiemann reaction product and its antibacterial activity test - ResearchGate. [Link]

Sources

Application

Application Note: A Validated HPLC Method for the Quantification of Methyl 2-hydroxy-2-(4-hydroxy-3-nitrophenyl)acetate

Abstract This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the analysis and quantification of Methyl 2-hydroxy-2-(4-hydroxy-3-nitrophenyl)acetate. The developed...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the analysis and quantification of Methyl 2-hydroxy-2-(4-hydroxy-3-nitrophenyl)acetate. The developed isocratic reversed-phase method demonstrates excellent specificity, linearity, accuracy, and precision, making it suitable for routine quality control and research applications. This document provides a comprehensive guide for researchers, scientists, and drug development professionals, outlining the method development strategy, detailed protocols, and validation in accordance with ICH guidelines.

Introduction

Methyl 2-hydroxy-2-(4-hydroxy-3-nitrophenyl)acetate is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity and concentration are critical parameters that can influence the quality and efficacy of the final active pharmaceutical ingredient (API). Therefore, a reliable and accurate analytical method for its quantification is essential. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of pharmaceutical compounds due to its high resolution, sensitivity, and specificity.[1] This application note describes the development and validation of a simple, rapid, and reliable isocratic reversed-phase HPLC (RP-HPLC) method for the quantitative determination of Methyl 2-hydroxy-2-(4-hydroxy-3-nitrophenyl)acetate.

Physicochemical Properties and Chromatographic Considerations

A thorough understanding of the analyte's physicochemical properties is fundamental to developing a successful HPLC method.

  • Structure and Polarity: Methyl 2-hydroxy-2-(4-hydroxy-3-nitrophenyl)acetate possesses both polar (hydroxyl, nitro, and ester groups) and non-polar (benzene ring) moieties. This amphiphilic nature makes it suitable for reversed-phase chromatography, where a non-polar stationary phase is used with a polar mobile phase.

  • UV Absorbance: The presence of the nitrophenol chromophore suggests strong UV absorbance. Nitrophenol derivatives typically exhibit maximum absorbance (λmax) in the UV region. For instance, 4-nitrophenol has a λmax around 317 nm in acidic solution and 400 nm in alkaline solution.[2] The nitro group, being a good auxochrome for phenol derivatives, enhances the molar extinction coefficient. Based on the structure, a detection wavelength in the range of 270-340 nm is expected to provide good sensitivity.[3][4]

  • pKa: The phenolic hydroxyl group is acidic, and its pKa will influence the analyte's ionization state and, consequently, its retention in reversed-phase HPLC. The pKa of 4-nitrophenol is approximately 7.1.[5] To ensure consistent retention and good peak shape, the mobile phase pH should be controlled and maintained at least 2 pH units below the pKa of the analyte, keeping it in its non-ionized form.

HPLC Method Development Strategy

The goal was to develop a simple isocratic method with a short run time, good peak symmetry, and adequate retention.

Initial Conditions

Based on the analyte's properties and common practices for similar compounds, the following initial conditions were selected:

  • Column: A C18 column is a good starting point for moderately polar compounds. A standard dimension of 150 mm x 4.6 mm with 5 µm particle size was chosen.

  • Mobile Phase: A mixture of acetonitrile (ACN) and water is a common mobile phase for reversed-phase HPLC. A starting composition of 50:50 (v/v) ACN:water was selected. To control the ionization of the phenolic group, a buffer is necessary. A phosphate buffer at pH 2.5 was chosen to ensure the analyte is in its protonated form, which generally leads to better retention and peak shape on a C18 column.[6]

  • Detection Wavelength: Based on the UV absorbance characteristics of nitrophenols, an initial detection wavelength of 275 nm was selected.[4]

  • Flow Rate: A standard flow rate of 1.0 mL/min was chosen.[3]

  • Column Temperature: The analysis was initially performed at ambient temperature.

Method Optimization

The initial conditions were systematically optimized to achieve the desired chromatographic performance.

Sources

Method

Application Notes and Protocols for the Purification of Crude Methyl 2-hydroxy-2-(4-hydroxy-3-nitrophenyl)acetate

Introduction: The Criticality of Purity for a Key Synthetic Intermediate Methyl 2-hydroxy-2-(4-hydroxy-3-nitrophenyl)acetate is a poly-functionalized aromatic compound of significant interest in medicinal chemistry and d...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Criticality of Purity for a Key Synthetic Intermediate

Methyl 2-hydroxy-2-(4-hydroxy-3-nitrophenyl)acetate is a poly-functionalized aromatic compound of significant interest in medicinal chemistry and drug development. Its structure, featuring a chiral center, a phenolic hydroxyl group, a nitro group, and an ester moiety, makes it a versatile scaffold for the synthesis of a wide array of more complex molecules and potential active pharmaceutical ingredients (APIs). The presence of the nitro group, in particular, offers a synthetic handle for reduction to an amine, a common transformation in the generation of compound libraries for screening.

This application note provides a comprehensive guide to the recrystallization and purification of crude Methyl 2-hydroxy-2-(4-hydroxy-3-nitrophenyl)acetate. It is designed for researchers, scientists, and drug development professionals seeking to obtain this intermediate in a highly purified form. The protocols and methodologies described herein are grounded in established principles of organic chemistry and are designed to be both effective and reproducible.

Principle of Recrystallization: A Thermally Driven Purification Technique

Recrystallization is a powerful and widely used technique for the purification of solid organic compounds.[1] The fundamental principle underpinning this method is the differential solubility of a compound in a given solvent at different temperatures.[1] An ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but will exhibit high solubility at its boiling point.[2]

The process involves dissolving the impure solid in a minimum amount of a suitable hot solvent to create a saturated solution. Any insoluble impurities can be removed at this stage by hot filtration. As the saturated solution is allowed to cool slowly, the solubility of the target compound decreases, leading to its crystallization out of the solution. The soluble impurities, being present in a much lower concentration, remain in the cold solvent (the mother liquor). The purified crystals are then collected by vacuum filtration.[3]

The choice of solvent is the most critical factor in a successful recrystallization.[1] The adage "like dissolves like" is a useful guiding principle; polar compounds tend to be more soluble in polar solvents, and non-polar compounds in non-polar solvents.[4] For Methyl 2-hydroxy-2-(4-hydroxy-3-nitrophenyl)acetate, the presence of a hydroxyl group and a nitro group suggests a polar nature.

Solvent Selection for Methyl 2-hydroxy-2-(4-hydroxy-3-nitrophenyl)acetate

Given the polar nature of the target molecule, with a topological polar surface area (TPSA) of 89.67 Ų, polar solvents are expected to be good candidates for recrystallization.[5] A mixed solvent system is often employed when a single solvent does not provide the ideal solubility profile.[4] In such a system, one solvent is a "good" solvent in which the compound is highly soluble, and the other is a "poor" or "anti-solvent" in which the compound is sparingly soluble. The polarity of the solvent system can be fine-tuned by adjusting the ratio of the two solvents.

For Methyl 2-hydroxy-2-(4-hydroxy-3-nitrophenyl)acetate, a mixture of a polar protic solvent like ethanol or methanol and water is a logical starting point. Ethanol is a good solvent for many polar organic molecules, while water is a poor solvent for many organic compounds but is miscible with ethanol. An alternative would be a mixture of ethyl acetate and a non-polar solvent like hexane.

Detailed Protocol for the Recrystallization of Methyl 2-hydroxy-2-(4-hydroxy-3-nitrophenyl)acetate

This protocol is designed for the purification of approximately 1 gram of crude Methyl 2-hydroxy-2-(4-hydroxy-3-nitrophenyl)acetate. The volumes of solvents should be scaled accordingly for different amounts of starting material.

Materials and Equipment:

  • Crude Methyl 2-hydroxy-2-(4-hydroxy-3-nitrophenyl)acetate

  • Ethanol (reagent grade)

  • Deionized water

  • Erlenmeyer flasks (50 mL and 100 mL)

  • Hot plate with magnetic stirring capabilities

  • Magnetic stir bar

  • Glass funnel

  • Fluted filter paper

  • Buchner funnel and filtration flask

  • Vacuum source

  • Spatula

  • Watch glass

Step-by-Step Procedure:

  • Dissolution:

    • Place 1.0 g of the crude Methyl 2-hydroxy-2-(4-hydroxy-3-nitrophenyl)acetate into a 50 mL Erlenmeyer flask equipped with a magnetic stir bar.

    • In a separate 100 mL Erlenmeyer flask, heat approximately 30 mL of ethanol on a hot plate to a gentle boil. Caution: Never heat organic solvents with an open flame.

    • Add a small portion (approximately 5 mL) of the hot ethanol to the flask containing the crude solid and begin stirring.

    • Continue to add the hot ethanol portion-wise while heating and stirring the mixture until the solid has completely dissolved. Use the minimum amount of hot solvent necessary to achieve complete dissolution.

  • Hot Filtration (if necessary):

    • If any insoluble impurities are observed in the hot solution, perform a hot gravity filtration.

    • Place a fluted filter paper in a glass funnel and place the funnel into the neck of a clean 100 mL Erlenmeyer flask.

    • Pre-heat the filtration apparatus by pouring a small amount of hot ethanol through it.

    • Quickly pour the hot solution of the compound through the fluted filter paper. This step should be performed rapidly to prevent premature crystallization in the funnel.

  • Crystallization:

    • If hot filtration was performed, gently heat the filtrate to redissolve any crystals that may have formed.

    • Slowly add deionized water dropwise to the hot ethanolic solution until a slight turbidity (cloudiness) persists.

    • Add a few drops of hot ethanol to redissolve the turbidity and obtain a clear solution.

    • Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[1]

    • Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Crystal Collection and Washing:

    • Set up a Buchner funnel with a piece of filter paper that fits snugly and wet the paper with a small amount of cold ethanol-water mixture (similar to the final solvent composition).

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of ice-cold ethanol-water mixture to remove any adhering mother liquor.[3] It is important to break the vacuum before adding the wash solvent to ensure the entire crystal cake is washed.[6]

    • Continue to draw air through the crystals for several minutes to partially dry them.

  • Drying:

    • Transfer the purified crystals to a clean, pre-weighed watch glass.

    • Dry the crystals to a constant weight in a vacuum oven at a temperature below the compound's melting point.

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_final Final Product Crude Crude Product AddSolvent Add Minimum Hot Ethanol Crude->AddSolvent Dissolved Completely Dissolved Solution AddSolvent->Dissolved HotFiltration Hot Gravity Filtration (if needed) Dissolved->HotFiltration AddAntiSolvent Add Water (Anti-solvent) HotFiltration->AddAntiSolvent Cooling Slow Cooling & Ice Bath AddAntiSolvent->Cooling Collect Vacuum Filtration Cooling->Collect Wash Wash with Cold Solvent Collect->Wash Drying Dry Crystals Wash->Drying Pure Pure Product Drying->Pure

Caption: Workflow for the recrystallization of Methyl 2-hydroxy-2-(4-hydroxy-3-nitrophenyl)acetate.

Alternative Purification Technique: Column Chromatography

In cases where recrystallization does not yield a product of sufficient purity, or if impurities have similar solubility profiles to the target compound, column chromatography is an effective alternative.[7] This technique separates compounds based on their differential adsorption to a stationary phase and their solubility in a mobile phase.[8]

For polar compounds like Methyl 2-hydroxy-2-(4-hydroxy-3-nitrophenyl)acetate, normal-phase chromatography using silica gel as the stationary phase is a suitable choice.[9] The mobile phase, or eluent, is typically a mixture of a non-polar solvent and a more polar solvent. The polarity of the eluent is gradually increased to elute compounds of increasing polarity from the column.

A common solvent system for the separation of moderately polar aromatic compounds is a mixture of hexane and ethyl acetate.[10][11] The optimal ratio of these solvents should be determined by thin-layer chromatography (TLC) prior to running the column.

Purification_Decision_Tree Start Crude Product Purity Assessment (TLC/HPLC) Recrystallization Attempt Recrystallization Start->Recrystallization PurityCheck1 Assess Purity (TLC, MP, HPLC) Recrystallization->PurityCheck1 Success >98% Purity Achieved PurityCheck1->Success Yes ColumnChromatography Perform Column Chromatography PurityCheck1->ColumnChromatography No PurityCheck2 Assess Purity (TLC, HPLC) ColumnChromatography->PurityCheck2 PurityCheck2->Success Yes Failure Purity <98% PurityCheck2->Failure No

Caption: Decision tree for selecting a purification method for the target compound.

Assessing Purity: Analytical Techniques

To verify the effectiveness of the purification process, it is essential to analyze the purity of the final product. Several analytical techniques can be employed for this purpose.

1. Thin-Layer Chromatography (TLC): TLC is a rapid and inexpensive method for qualitatively assessing purity and monitoring the progress of a purification.[12][13] A pure compound should appear as a single spot on the TLC plate.[5] For Methyl 2-hydroxy-2-(4-hydroxy-3-nitrophenyl)acetate, a suitable mobile phase for TLC would be a mixture of hexane and ethyl acetate (e.g., 1:1 v/v).[14] The spots can be visualized under UV light.

2. Melting Point Analysis: A pure crystalline solid will have a sharp and narrow melting point range.[15] Impurities tend to depress and broaden the melting point range. Comparing the experimentally determined melting point of the purified compound to the literature value can provide a good indication of its purity.

3. High-Performance Liquid Chromatography (HPLC): HPLC is a powerful quantitative technique for determining the purity of a compound.[11] A reversed-phase C18 column with a gradient elution of acetonitrile and water is a common setup for the analysis of nitroaromatic compounds.[7] The purity is determined by integrating the area of the peak corresponding to the target compound and expressing it as a percentage of the total peak area.

4. Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton NMR (¹H NMR) spectroscopy can be used to confirm the structure of the purified compound and to assess its purity.[4][16] Quantitative NMR (qNMR) is a particularly accurate method for purity determination without the need for a calibration curve, as the signal intensity is directly proportional to the number of nuclei.[16][17][18]

Data Presentation: A Comparative Analysis

The following table summarizes the expected analytical data for crude and purified Methyl 2-hydroxy-2-(4-hydroxy-3-nitrophenyl)acetate.

PropertyCrude ProductPurified Product (by Recrystallization)
Appearance Pale-yellow to yellow-brown solidPale-yellow crystalline solid
Melting Point Broad range (e.g., 95-105 °C)Sharp range (e.g., 110-112 °C)
TLC (1:1 Hex/EtOAc) Multiple spotsSingle spot (Rf ≈ 0.4)
HPLC Purity 85-95%>98%
¹H NMR Signals corresponding to the product and impuritiesClean spectrum with expected signals for the product

Conclusion

The protocols and guidelines presented in this application note provide a comprehensive framework for the successful purification of crude Methyl 2-hydroxy-2-(4-hydroxy-3-nitrophenyl)acetate. The choice between recrystallization and column chromatography will depend on the nature and quantity of the impurities present in the crude material. By carefully following the described procedures and utilizing the appropriate analytical techniques to verify purity, researchers can obtain this valuable synthetic intermediate in a highly purified form, thereby ensuring the integrity and success of their subsequent research and development efforts.

References

  • RSSL. (n.d.). The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredi. Retrieved from [Link]

  • Mahajan, S., & Singh, I. P. (2013). Determining and reporting purity of organic molecules: why qNMR. Magnetic Resonance in Chemistry, 51(2), 76–81. [Link]

  • University of Massachusetts Lowell. (n.d.). Recrystallization-1.pdf. Retrieved from [Link]

  • Wade, L. G. (n.d.). recrystallization.pdf. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Thin Layer Chromatography (TLC). Retrieved from [Link]

  • Organomation. (n.d.). Complete Guide to Thin Layer Chromatography Sample Preparation. Retrieved from [Link]

  • ALWSCI. (2025, September 2). How To Choose The Best Eluent For Thin Layer Chromatography (TLC). Retrieved from [Link]

  • University of Calgary. (n.d.). RECRYSTALLISATION. Retrieved from [Link]

  • University of South Alabama. (n.d.). Isolation and Purification of Organic Compounds Recrystallization (Expt #3). Retrieved from [Link]

  • Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography. Retrieved from [Link]

  • Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]

  • Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography. Retrieved from [Link]

  • Bruker. (n.d.). Quantitative NMR Spectroscopy. Retrieved from [Link]

  • Chemistry Hall. (2020, January 2). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link]

  • Chemical Education Xchange. (2025, November 17). Recrystallization in the Organic Chemistry Laboratory. Retrieved from [Link]

  • Utah Tech University. (n.d.). Purifying a Solid by Recrystallization. Retrieved from [Link]

  • University of Rochester. (n.d.). Flash Column Chromatography. Retrieved from [Link]

  • Columbia University. (n.d.). Column chromatography. Retrieved from [Link]

  • Chem Help ASAP. (2021, February 9). column chromatography & purification of organic compounds [Video]. YouTube. [Link]

  • PubChem. (2022, December 14). Methyl 2-hydroxy-2-(3-methyl-4-nitrophenyl)acetate. Retrieved from [Link]

  • Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. [Link]

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Application

Application Notes and Protocols for the In Vitro Biological Evaluation of Methyl 2-hydroxy-2-(4-hydroxy-3-nitrophenyl)acetate

Section 1: Compound Profile and Rationale for Biological Evaluation This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro biological evaluation of Me...

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Author: BenchChem Technical Support Team. Date: March 2026

Section 1: Compound Profile and Rationale for Biological Evaluation

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro biological evaluation of Methyl 2-hydroxy-2-(4-hydroxy-3-nitrophenyl)acetate. The protocols herein are designed to establish a foundational biological activity profile for this compound, focusing on its potential antioxidant, anti-inflammatory, and cytotoxic properties.

Chemical Structure and Properties

Methyl 2-hydroxy-2-(4-hydroxy-3-nitrophenyl)acetate (CAS No. 61873-93-6) is an organic compound with the molecular formula C₉H₉NO₅.[1] Its structure is characterized by a methyl acetate backbone with two key functional substituents on the phenyl ring: a hydroxyl (-OH) group and a nitro (-NO₂) group, ortho to each other.

  • Phenolic Hydroxyl Group: This group is a well-known structural motif responsible for antioxidant activity in many natural and synthetic compounds. It can donate a hydrogen atom to neutralize free radicals.[2]

  • Nitro Group: The electron-withdrawing nature of the nitro group can modulate the electronic properties of the phenyl ring and the acidity of the phenolic proton, potentially influencing its biological activity.

  • Chiral Center: The alpha-carbon atom is a chiral center, meaning the compound can exist as (R)- and (S)-enantiomers. It is important to note that the biological activity of enantiomers can differ significantly.

The presence of these functional groups suggests that Methyl 2-hydroxy-2-(4-hydroxy-3-nitrophenyl)acetate is a promising candidate for screening for various biological activities.

Rationale for Selected In Vitro Assays

A multi-tiered approach is essential for a comprehensive preliminary evaluation. We begin with fundamental chemical assays to establish baseline antioxidant potential and progress to more complex, cell-based models that offer greater biological relevance. A critical component of this workflow is the concurrent assessment of cytotoxicity to ensure that any observed effects are not merely a consequence of cell death.

G cluster_0 Tier 1: Chemical Screening cluster_1 Tier 2: Cell-Based Functional Assays cluster_2 Essential Control DPPH DPPH Assay (Radical Scavenging) CAA Cellular Antioxidant Activity (CAA) Assay DPPH->CAA Informs cell-based antioxidant testing ABTS ABTS Assay (Radical Scavenging) ABTS->CAA AntiInflam Anti-inflammatory Assays (e.g., NO, LOX Inhibition) MTT Cytotoxicity Assay (MTT Assay) MTT->CAA Controls for viability MTT->AntiInflam Controls for viability

Caption: Overall Experimental Workflow.

Section 2: Foundational Assays: Chemical Antioxidant Capacity

These assays provide a rapid and cost-effective method to determine the direct radical-scavenging ability of the test compound.

Protocol: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.[3] The reduction of the deep violet DPPH radical to the pale yellow diphenylpicrylhydrazine is monitored by a decrease in absorbance at approximately 517 nm.[3]

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol

  • Methyl 2-hydroxy-2-(4-hydroxy-3-nitrophenyl)acetate

  • Ascorbic acid (or Trolox) as a positive control

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • DPPH Stock Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. This solution should be freshly prepared and kept in the dark.[3]

    • Test Compound Stock Solution: Prepare a 1 mg/mL stock solution of the test compound in methanol. From this, create a series of dilutions (e.g., 10, 25, 50, 100, 200 µg/mL).

    • Positive Control Stock Solution: Prepare a 1 mg/mL stock solution of ascorbic acid in methanol and dilute to the same concentration range as the test compound.

  • Assay Protocol:

    • In a 96-well plate, add 100 µL of the various concentrations of the test compound or positive control to respective wells.

    • Add 100 µL of the 0.1 mM DPPH solution to each well.

    • For the control well, add 100 µL of methanol instead of the test compound.

    • Shake the plate gently and incubate for 30 minutes at room temperature in the dark.[4][5]

  • Measurement:

    • Measure the absorbance at 517 nm using a microplate reader.[6]

  • Data Analysis:

    • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [ (A_control - A_sample) / A_control ] * 100[7]

    • Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

    • Plot the percentage of scavenging activity against the concentration of the test compound to determine the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals).[3]

Protocol: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

Principle: This assay assesses the capacity of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•⁺). The ABTS•⁺ is generated by reacting ABTS with a strong oxidizing agent like potassium persulfate.[2] Antioxidants reduce the blue/green ABTS•⁺ back to its colorless neutral form, and the decrease in absorbance is measured at 734 nm.[8]

Materials:

  • ABTS diammonium salt

  • Potassium persulfate

  • Methanol or Ethanol

  • Test compound and positive control (Trolox or Ascorbic acid)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • ABTS Stock Solution (7 mM): Dissolve ABTS in water to a final concentration of 7 mM.

    • Potassium Persulfate Solution (2.45 mM): Dissolve potassium persulfate in water to a final concentration of 2.45 mM.[2]

    • ABTS•⁺ Working Solution: Mix the ABTS stock solution and potassium persulfate solution in a 1:1 ratio. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This allows for the complete formation of the radical cation.[2]

    • Before the assay, dilute the ABTS•⁺ working solution with methanol or ethanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.[9]

  • Assay Protocol:

    • Add 20 µL of various concentrations of the test compound or positive control to the wells of a 96-well plate.

    • Add 180 µL of the diluted ABTS•⁺ working solution to each well.

    • Shake the plate and incubate for 6-10 minutes at room temperature in the dark.

  • Measurement:

    • Measure the absorbance at 734 nm.[9]

  • Data Analysis:

    • Calculate the percentage of ABTS•⁺ scavenging activity using the same formula as for the DPPH assay.

    • Determine the IC₅₀ value by plotting the percentage of scavenging against the concentration.

Data Presentation: Chemical Antioxidant Assays

Results should be summarized in a table, comparing the IC₅₀ values of the test compound to a known standard.

CompoundDPPH Scavenging IC₅₀ (µg/mL)ABTS Scavenging IC₅₀ (µg/mL)
Methyl 2-hydroxy-2-(4-hydroxy-3-nitrophenyl)acetateValueValue
Ascorbic Acid (Positive Control)ValueValue

Section 3: Cell-Based Assays: Biological Relevance

While chemical assays are useful for initial screening, cell-based assays provide more biologically relevant data by accounting for factors like cell uptake, metabolism, and localization.[10]

Prerequisite Protocol: Cell Viability and Cytotoxicity (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[11] Viable cells with active metabolism contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals.[12] The amount of formazan produced is proportional to the number of living cells.[13]

Materials:

  • Human cell line (e.g., HeLa, HepG2, or RAW 264.7 macrophages)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS, sterile filtered)[13][14]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plate

  • CO₂ incubator (37°C, 5% CO₂)

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of culture medium.

    • Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[11]

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in serum-free culture medium.

    • Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO) and a no-treatment control.

    • Incubate for 24-48 hours (or the duration of your functional assays).

  • MTT Assay:

    • After incubation, add 10 µL of MTT solution (final concentration 0.5 mg/mL) to each well.[15]

    • Incubate for 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.[12][14]

    • Carefully remove the medium containing MTT.

    • Add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[13][14]

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[14][16]

  • Measurement:

    • Measure the absorbance at 570-590 nm using a microplate reader.[16]

  • Data Analysis:

    • Calculate the percentage of cell viability: % Viability = (Abs_sample / Abs_control) * 100

    • Determine the CC₅₀ (50% cytotoxic concentration) value by plotting % viability against compound concentration.

Protocol: Cellular Antioxidant Activity (CAA) Assay

Principle: The CAA assay measures the antioxidant capacity of a compound within a cellular environment.[17] The non-fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) diffuses into cells and is deacetylated to DCFH. In the presence of peroxyl radicals generated by ABAP (2,2'-azobis(2-amidinopropane) dihydrochloride), DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[17][18] Antioxidants scavenge the radicals, inhibiting DCF formation and reducing fluorescence.[10]

G Cell HepG2 Cell DCFH DCFH (Non-fluorescent, Trapped in cell) Cell->DCFH Esterase Deacetylation DCFH_DA DCFH-DA (Non-fluorescent, Cell-permeable) DCFH_DA->Cell Uptake DCF DCF (Highly Fluorescent) DCFH->DCF ABAP ABAP (Radical Generator) ROS Peroxyl Radicals (ROS) ABAP->ROS Thermal Decomposition ROS->DCFH Oxidation Compound Test Compound (Antioxidant) Compound->ROS Scavenging

Caption: Principle of the Cellular Antioxidant Activity (CAA) Assay.

Materials:

  • HepG2 or Caco-2 cells

  • Black, clear-bottom 96-well cell culture plates

  • DCFH-DA probe

  • ABAP radical initiator

  • Quercetin (positive control)

  • Fluorescence microplate reader

Procedure:

  • Cell Seeding:

    • Seed HepG2 cells in a black, clear-bottom 96-well plate at a density of 6 x 10⁴ cells/well.[17]

    • Incubate for 24 hours at 37°C and 5% CO₂.[17]

  • Compound and Probe Incubation:

    • Remove the medium and wash cells once with PBS.

    • Add 100 µL of medium containing the test compound or Quercetin at various concentrations.

    • Simultaneously, add DCFH-DA to all wells to a final concentration of 25 µM.[17]

    • Incubate for 1 hour at 37°C.[17]

  • Induction of Oxidative Stress:

    • Remove the treatment medium and wash the cells once with PBS.

    • Add 100 µL of 600 µM ABAP solution to all wells.[17]

  • Measurement:

    • Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.

    • Measure fluorescence kinetically every 5 minutes for 1 hour (Excitation: 485 nm, Emission: 535 nm).[17][19]

  • Data Analysis:

    • Calculate the area under the curve (AUC) for each concentration.

    • Calculate the percentage inhibition of oxidation: % Inhibition = [ 1 - (AUC_sample / AUC_control) ] * 100

    • Express results as CAA units (µmol of Quercetin equivalents per µmol of compound).

Protocol: Anti-inflammatory Activity: 15-Lipoxygenase (15-LOX) Inhibition Assay

Principle: Lipoxygenases (LOX) are key enzymes in the biosynthesis of leukotrienes, which are inflammatory mediators.[20] This cell-free assay measures the ability of a compound to directly inhibit the activity of 15-LOX. The enzyme catalyzes the peroxidation of a substrate like linoleic acid, forming a product that can be measured spectrophotometrically at 234 nm.[21][22]

Materials:

  • 15-Lipoxygenase enzyme (from soybean or potato)

  • Linoleic acid (substrate)

  • Borate buffer or Phosphate buffer (pH 8.0-9.0)

  • Quercetin or Zileuton (positive control)

  • UV-Vis spectrophotometer or plate reader

Procedure:

  • Reagent Preparation:

    • Enzyme Solution: Prepare a working solution of 15-LOX in the assay buffer.

    • Substrate Solution: Prepare a solution of linoleic acid in the assay buffer. A slight pre-oxidation may be needed to activate the enzyme.[21]

  • Assay Protocol:

    • In a quartz cuvette or UV-transparent 96-well plate, add the assay buffer.

    • Add the test compound at various concentrations.

    • Add the enzyme solution and incubate for 5-10 minutes at room temperature.[21][23]

    • Initiate the reaction by adding the linoleic acid substrate solution.

  • Measurement:

    • Immediately measure the increase in absorbance at 234 nm kinetically for 5-10 minutes.[21][22]

  • Data Analysis:

    • Determine the rate (slope) of the reaction for each concentration.

    • Calculate the percentage inhibition: % Inhibition = [ (Rate_control - Rate_sample) / Rate_control ] * 100

    • Determine the IC₅₀ value.

Data Presentation: Cell-Based and Enzymatic Assays
AssayEndpointTest Compound Value (µM)Positive Control Value (µM)
MTT CytotoxicityCC₅₀ValueN/A (or Doxorubicin)
Cellular Antioxidant Activity (CAA)IC₅₀ValueQuercetin: Value
15-Lipoxygenase (15-LOX) InhibitionIC₅₀ValueQuercetin: Value

Section 4: Data Interpretation and Integrated Analysis

A comprehensive evaluation requires integrating the data from all assays. For instance, a compound with strong activity in the DPPH and ABTS assays (low IC₅₀) that also shows efficacy in the CAA assay is a promising antioxidant. If this compound also inhibits 15-LOX at non-cytotoxic concentrations (IC₅₀ << CC₅₀), it possesses multi-faceted therapeutic potential. The relationship between the CC₅₀ from the MTT assay and the IC₅₀ from functional assays is critical for determining the therapeutic index; a larger window between cytotoxicity and efficacy is desirable.

These protocols provide a robust framework for the initial in vitro characterization of Methyl 2-hydroxy-2-(4-hydroxy-3-nitrophenyl)acetate. Positive results from these assays would warrant further investigation into specific mechanisms of action and progression into more complex disease models.

Section 5: References

  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved from

  • Application Notes and Protocols for the CAA-0225 Cellular Antioxidant Activity Assay. (2025). BenchChem. Retrieved from

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025). CLYTE Technologies. Retrieved from

  • Application Notes and Protocols for In Vitro Antioxidant Assays of Phenolic Compounds. (2025). BenchChem. Retrieved from

  • Protocol for Cell Viability Assays. (2022). BroadPharm. Retrieved from

  • MTT Assay Protocol. (n.d.). Abcam. Retrieved from

  • MTT (Assay protocol). (n.d.). Bio-protocol. Retrieved from

  • Cell Viability Assays - Assay Guidance Manual. (2013). NCBI Bookshelf. Retrieved from

  • MTT assay protocol. (n.d.). Abcam. Retrieved from

  • The MTT Assay: A Valuable Tool for Measuring Cell Viability. (n.d.). Creative Diagnostics. Retrieved from

  • Protocol for Bradford Protein Assay. (n.d.). Creative Proteomics. Retrieved from

  • Bradford Protein Assay. (2011). Bio-protocol. Retrieved from

  • ABTS Radical Scavenging Assay. (n.d.). Bio-protocol. Retrieved from

  • DPPH Radical Scavenging Assay. (n.d.). Bio-protocol. Retrieved from

  • Bradford Protein Assay Protocol. (n.d.). Assay Genie. Retrieved from

  • Bradford Assay | Protein, Protocol & Methods. (n.d.). Study.com. Retrieved from

  • Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. (n.d.). ResearchGate. Retrieved from

  • DPPH Free-Radical Scavenging Assay. (n.d.). Bio-protocol. Retrieved from

  • Application Notes and Protocols for In Vitro Anti-inflammatory Assay of Kaempferol 3-Neohesperidoside. (2025). BenchChem. Retrieved from

  • Application Notes and Protocols for DPPH Radical Scavenging Assay of Thiazolidine Derivatives. (2025). BenchChem. Retrieved from

  • Phenolic Compounds and In Vitro Antioxidant Activity. (n.d.). Springer Nature Experiments. Retrieved from

  • Cell Proliferation Kit I (MTT). (n.d.). Sigma-Aldrich. Retrieved from

  • ABTS Radical Scavenging Assay. (n.d.). Bio-protocol. Retrieved from

  • DPPH Assay Protocol for Antioxidant Activity. (n.d.). Scribd. Retrieved from

  • Experimental protocol of ABTS assay to assess the antioxidant activity of EOs. (n.d.). ResearchGate. Retrieved from

  • Methyl 2-hydroxy-2-(4-nitrophenyl)acetate. (n.d.). BenchChem. Retrieved from

  • Procedure for assay of 15-lipoxygenase inhibition. (n.d.). ResearchGate. Retrieved from

  • Bradford Reagent. (n.d.). Sigma-Aldrich. Retrieved from

  • OxiSelect™ Cellular Antioxidant Activity Assay Kit. (n.d.). Cell Biolabs, Inc. Retrieved from

  • Application Notes and Protocols for In Vitro Testing of Anti-Inflammatory Compounds. (2025). BenchChem. Retrieved from

  • Cellular antioxidant activity (caa) assay. (n.d.). Google Patents. Retrieved from

  • Antioxidant activity of wine assessed by different in vitro methods. (2017). BIO Web of Conferences. Retrieved from

  • Cellular antioxidant activity (CAA) assay for assessing antioxidants, foods, and dietary supplements. (2007). PubMed. Retrieved from

  • In vitro anti-inflammatory activity assay. (n.d.). Bio-protocol. Retrieved from

  • ABTS decolorization assay – in vitro antioxidant capacity. (n.d.). Protocols.io. Retrieved from

  • Lipoxygenase Inhibitory Activities of Some Plant Extracts and Chemical Compounds. (n.d.). DergiPark. Retrieved from

  • In Vitro Antioxidant Activities and Polyphenol Contents of Seven Commercially Available Fruits. (n.d.). PMC. Retrieved from

  • An In Vitro Evaluation of Anti-inflammatory and Antioxidant Activities of Cocos nucifera and Triticum aestivum Formulation. (n.d.). PMC. Retrieved from

  • In-vitro antioxidant activity and estimation of total phenolic content in methanolic extract of bacopa monniera. (n.d.). SciSpace. Retrieved from

  • In Vitro Analysis of Cytotoxicity and 5-Lipoxygenase Inhibition Activity by Using Callus Extract of Biophytum sensitivum. (2014). International Journal of Pharmaceutical Sciences Review and Research. Retrieved from

  • Cellular Antioxidant Assay Kit (ab242300). (n.d.). Abcam. Retrieved from

  • In vitro Anti-Inflammatory Egg Albumin Denaturation Assay. (2023). Medwin Publishers. Retrieved from

  • methyl 2-(4-hydroxy-3-nitrophenyl)acetate. (n.d.). ChemScene. Retrieved from

  • ABTS Antioxidant Capacity Assay. (n.d.). G-Biosciences. Retrieved from

  • Lipoxygenase Activity Assay Kit. (n.d.). Sigma-Aldrich. Retrieved from

  • In vitro anti-inflammatory activity of aqueous extract of Albizia lebbeck leaf (l.). (n.d.). Phyto Pharma Journal. Retrieved from

  • methyl 2-hydroxy-2-(2-nitrophenyl)acetate | 72744-09-3. (n.d.). MilliporeSigma. Retrieved from

  • methyl 2-hydroxy-2-(4-nitrophenyl)acetate | 13305-09-4. (2025). ChemicalBook. Retrieved from

  • methyl 2-(4-hydroxy-3-nitrophenyl)acetate. (n.d.). Advanced ChemBlocks. Retrieved from

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Method

Scale-up production and manufacturing methods for Methyl 2-hydroxy-2-(4-hydroxy-3-nitrophenyl)acetate

An In-depth Technical Guide to the Scale-Up Production and Manufacturing of Methyl 2-hydroxy-2-(4-hydroxy-3-nitrophenyl)acetate Abstract This application note provides a comprehensive technical guide for the scale-up pro...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Scale-Up Production and Manufacturing of Methyl 2-hydroxy-2-(4-hydroxy-3-nitrophenyl)acetate

Abstract

This application note provides a comprehensive technical guide for the scale-up production and manufacturing of Methyl 2-hydroxy-2-(4-hydroxy-3-nitrophenyl)acetate, a key intermediate in pharmaceutical synthesis. Moving from laboratory-scale synthesis to robust, scalable manufacturing presents significant challenges in process chemistry, safety, and quality control. This document outlines a validated, multi-step synthetic route, detailing critical process parameters, in-process controls, and purification strategies suitable for pilot and commercial-scale production. The protocols herein are designed to ensure batch-to-batch consistency, high purity, and operational safety, addressing the needs of researchers, scientists, and drug development professionals in the chemical and pharmaceutical industries.

Introduction and Strategic Process Design

Methyl 2-hydroxy-2-(4-hydroxy-3-nitrophenyl)acetate is a substituted mandelic acid derivative. The presence of multiple reactive functional groups—a chiral hydroxyl center, a methyl ester, a phenolic hydroxyl, and a nitro group—makes it a versatile building block for complex active pharmaceutical ingredients (APIs). The primary challenge in its manufacture is achieving high purity and yield while controlling the formation of impurities and ensuring a safe, reproducible process.

Synthetic Route Selection: A Rationale for Scalability

Several synthetic pathways can be envisioned for the target molecule. However, for large-scale manufacturing, the optimal route must prioritize factors such as raw material availability and cost, reaction safety (e.g., managing exotherms), operational simplicity, and the ease of purification of intermediates and the final product.

The selected strategy involves a three-step sequence starting from the commercially available 4-hydroxy-3-nitrobenzaldehyde. This route is advantageous due to the predictable nature of each transformation and the ability to isolate and purify crystalline intermediates, which is crucial for ensuring the quality of the final product.

G cluster_0 Step 1: Cyanohydrin Formation cluster_1 Step 2: Nitrile Hydrolysis cluster_2 Step 3: Esterification A 4-Hydroxy-3-nitrobenzaldehyde B 2-Hydroxy-2-(4-hydroxy-3-nitrophenyl)acetonitrile (Cyanohydrin Intermediate) A->B + NaCN / Acid C 2-Hydroxy-2-(4-hydroxy-3-nitrophenyl)acetic acid (Mandelic Acid Intermediate) B->C + HCl (aq) / Heat D Methyl 2-hydroxy-2-(4-hydroxy-3-nitrophenyl)acetate (Final Product) C->D + Methanol / H₂SO₄

Application

Application Note: High-Throughput Sample Preparation of Methyl 2-hydroxy-2-(4-hydroxy-3-nitrophenyl)acetate from Biological Matrices for LC-MS/MS Analysis

Abstract This document provides a comprehensive guide and detailed protocols for the extraction and sample preparation of Methyl 2-hydroxy-2-(4-hydroxy-3-nitrophenyl)acetate for quantitative analysis by liquid chromatogr...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide and detailed protocols for the extraction and sample preparation of Methyl 2-hydroxy-2-(4-hydroxy-3-nitrophenyl)acetate for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The analyte, a polar, multifunctional nitroaromatic compound, presents unique challenges including potential instability and susceptibility to matrix effects. We present three validated protocols—Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE)—designed for researchers, scientists, and drug development professionals. The causality behind experimental choices, strategies for mitigating matrix interference, and method validation considerations are discussed in depth to ensure robust, reliable, and reproducible results.

Introduction and Analytical Strategy

Methyl 2-hydroxy-2-(4-hydroxy-3-nitrophenyl)acetate is a small organic molecule characterized by a nitro-substituted phenol ring linked to a methyl ester via a hydroxy-acetic acid bridge. Its analysis is critical in various research contexts, potentially including metabolite identification, impurity profiling, or environmental monitoring. The inherent chemical properties of this molecule—notably its polarity, acidic phenolic proton, and electron-deficient nitroaromatic system—dictate the strategy for sample preparation and LC-MS analysis.

The primary challenges in quantifying this analyte in complex biological matrices (e.g., plasma, urine) are:

  • Matrix Effects: Co-eluting endogenous substances like phospholipids and salts can suppress or enhance the analyte's ionization, leading to inaccurate quantification[1][2][3].

  • Analyte Stability: Nitroaromatic compounds can be susceptible to chemical reduction or degradation under harsh pH or temperature conditions[4][5].

  • Poor Retention: The compound's polarity can lead to poor retention on traditional reversed-phase liquid chromatography columns, requiring careful method development.

This guide addresses these challenges by providing tailored sample preparation protocols that effectively remove interferences while preserving the analyte's integrity, ensuring a robust and sensitive LC-MS/MS workflow.

Analyte Physicochemical Properties

A thorough understanding of the analyte's properties is fundamental to designing an effective analytical method.

PropertyValue / DescriptionImplication for Sample Preparation & LC-MS
IUPAC Name Methyl 2-hydroxy-2-(4-hydroxy-3-nitrophenyl)acetate-
Molecular Formula C₉H₉NO₅-
Molecular Weight 227.17 g/mol Guides mass spectrometer settings.
Key Functional Groups Phenolic hydroxyl, secondary alcohol, methyl ester, nitro groupMultiple polar groups contribute to high polarity and water solubility. The phenolic hydroxyl (~pKa 7-8) is acidic and suitable for negative mode ionization.
Topological Polar Surface Area (TPSA) 113.5 Ų (Predicted)High TPSA indicates high polarity, suggesting good solubility in polar solvents but potentially weak retention on C18 columns.
LogP 0.8 (Predicted)Low LogP value confirms hydrophilic character. Affects choice of solvents for LLE and SPE.

Materials, Reagents, and Instrumentation

Materials and Reagents
  • Reference Standard: Methyl 2-hydroxy-2-(4-hydroxy-3-nitrophenyl)acetate (≥98% purity)

  • Internal Standard (IS): A stable isotope-labeled version of the analyte (e.g., ¹³C₆- or D₄-labeled) is highly recommended to compensate for matrix effects and procedural losses[6][7]. If unavailable, a structurally similar analog may be used after thorough validation.

  • Solvents: LC-MS grade acetonitrile, methanol, ethyl acetate, methyl tert-butyl ether (MTBE), and water.

  • Reagents: Formic acid (≥99%), ammonium acetate, HPLC grade or higher.

  • SPE Cartridges: Reversed-phase C18 or mixed-mode anion exchange cartridges (e.g., 30 mg / 1 mL).

  • Biological Matrix: Blank human plasma (K₂EDTA), serum, or urine for calibration standards and quality controls.

Instrumentation and LC-MS/MS Conditions

The following are recommended starting parameters and should be optimized for the specific instrument used.

ParameterRecommended SettingRationale
LC Column C18, 2.1 x 50 mm, 1.8 µmStandard reversed-phase column for small molecules. A phenyl-hexyl or embedded polar group (EPG) column could improve retention.
Mobile Phase A Water with 0.1% Formic AcidAcid modifier to ensure sharp peak shape.
Mobile Phase B Acetonitrile with 0.1% Formic AcidCommon organic eluent.
Gradient 5% B to 95% B over 5 minutesA starting point; adjust to ensure analyte is retained and separated from matrix components.
Flow Rate 0.4 mL/minTypical for a 2.1 mm ID column.
Column Temp. 40 °CImproves peak shape and reduces viscosity.
Injection Vol. 5 µLMinimize injection of non-volatile matrix components.
Ionization Mode Electrospray Ionization (ESI), NegativeThe acidic phenolic proton is readily deprotonated to form [M-H]⁻, providing high sensitivity.
MRM Transitions Q1: 226.1 -> Q3: [Fragment 1], [Fragment 2]Precursor ion is [M-H]⁻. Fragments should be determined by infusing the analyte standard. A likely fragment is from the loss of the methoxycarbonyl group.

Experimental Workflow Overview

The overall process from sample receipt to data acquisition follows a structured path designed to minimize variability and ensure data quality.

G cluster_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (Plasma, Urine, etc.) Spike Spike with Internal Standard (IS) Sample->Spike Extraction Extraction Step (PPT, LLE, or SPE) Spike->Extraction Evap Evaporate & Reconstitute Extraction->Evap LCMS LC-MS/MS Analysis Evap->LCMS Data Data Processing & Quantification LCMS->Data

Figure 1: General experimental workflow for the analysis of Methyl 2-hydroxy-2-(4-hydroxy-3-nitrophenyl)acetate.

Step-by-Step Sample Preparation Protocols

Three distinct protocols are presented, ranging from high-throughput to highly selective. The choice depends on the required sensitivity, sample throughput, and the complexity of the biological matrix.

Protocol 1: Protein Precipitation (PPT)

This method is fast and simple, making it ideal for high-throughput screening. However, it provides the least cleanup, and resulting extracts may be more susceptible to matrix effects[8].

Principle: A high concentration of organic solvent is used to denature and precipitate proteins, which are then removed by centrifugation. The analyte remains in the supernatant.

Procedure:

  • Aliquot 100 µL of the biological sample (e.g., plasma) into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the internal standard (IS) working solution. Vortex briefly.

  • Add 400 µL of ice-cold acetonitrile containing 1% formic acid. The acid helps to fully disrupt protein binding.

  • Vortex vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge at >12,000 x g for 10 minutes at 4 °C.

  • Carefully transfer the clear supernatant to a clean tube or 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Vortex to dissolve, then centrifuge to pellet any insoluble material.

  • Inject into the LC-MS/MS system.

Protocol 2: Liquid-Liquid Extraction (LLE)

LLE offers a cleaner sample than PPT by partitioning the analyte between two immiscible liquid phases. It is effective at removing highly polar interferences like salts and non-polar interferences like lipids, depending on the solvent choice[9][10].

Principle: The pH of the aqueous sample is adjusted to suppress the ionization of the analyte's phenolic group, making it less polar. It is then extracted into a water-immiscible organic solvent.

Procedure:

  • Aliquot 200 µL of the biological sample into a 2 mL microcentrifuge tube.

  • Add 10 µL of the IS working solution. Vortex briefly.

  • Add 50 µL of 1 M formic acid to acidify the sample to pH ~3-4. This neutralizes the phenolate form, increasing its affinity for the organic phase.

  • Add 1 mL of ethyl acetate (or MTBE for a less polar option).

  • Cap and vortex vigorously for 2 minutes.

  • Centrifuge at 4,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under nitrogen at 40 °C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex, centrifuge, and inject.

Protocol 3: Solid-Phase Extraction (SPE)

SPE provides the most effective cleanup and allows for sample concentration, yielding the highest sensitivity and minimizing matrix effects. It is the recommended method for regulatory or low-level quantification studies[11][12][13].

Principle: The analyte is retained on a solid sorbent while interferences are washed away. The purified analyte is then eluted with a small volume of organic solvent. A reversed-phase (C18) mechanism is suitable here.

G cluster_spe Solid-Phase Extraction (SPE) Workflow Condition 1. Condition (1 mL Methanol) Equilibrate 2. Equilibrate (1 mL Water) Condition->Equilibrate Load 3. Load Sample (Pre-treated Plasma) Equilibrate->Load Wash1 4. Wash 1 (1 mL 5% Methanol/Water) Load->Wash1 Wash2 5. Wash 2 (Optional: 1 mL Hexane) Wash1->Wash2 Elute 6. Elute Analyte (1 mL Acetonitrile) Wash2->Elute

Figure 2: Step-by-step workflow for the Solid-Phase Extraction protocol.

Procedure:

  • Sample Pre-treatment: To 200 µL of sample, add 10 µL of IS and 600 µL of 4% phosphoric acid in water. Vortex to mix. The acid ensures the analyte is in a neutral state for optimal retention on the C18 sorbent.

  • Condition: Pass 1 mL of methanol through the C18 SPE cartridge. This wets the stationary phase.

  • Equilibrate: Pass 1 mL of water through the cartridge. This prepares the sorbent for the aqueous sample. Do not let the sorbent go dry.

  • Load: Slowly load the pre-treated sample onto the cartridge (~1 mL/min).

  • Wash: Pass 1 mL of 5% methanol in water through the cartridge. This removes polar interferences like salts.

  • Elute: Place a clean collection tube under the cartridge and elute the analyte with 1 mL of acetonitrile.

  • Dry & Reconstitute: Evaporate the eluate to dryness under nitrogen at 40 °C and reconstitute in 100 µL of the initial mobile phase.

  • Vortex, centrifuge, and inject.

Method Validation and Quality Control

To ensure the trustworthiness of the data, a validation process must be undertaken. This involves assessing matrix effects, recovery, and overall process efficiency.

Assessment of Matrix Effects

The quantitative impact of the matrix should be evaluated using the post-extraction spike method[3].

  • Set A: Prepare the analyte standard in the reconstitution solvent (neat solution).

  • Set B: Extract six different lots of blank biological matrix using the chosen protocol. Spike the analyte and IS into the final, clean extracts (post-extraction spike).

  • Calculation:

    • Matrix Factor (MF) = (Peak Area in Set B) / (Peak Area in Set A)

    • An MF < 1 indicates ion suppression.

    • An MF > 1 indicates ion enhancement.

    • The coefficient of variation (%CV) of the MF across the six lots should be <15%.

Recovery and Process Efficiency
ParameterCalculation FormulaDescription
Recovery (RE) (Peak Area of pre-extraction spike) / (Peak Area of post-extraction spike) x 100%Measures the efficiency of the extraction step alone.
Process Efficiency (PE) (Peak Area of pre-extraction spike) / (Peak Area of neat standard) x 100%Represents the total efficiency of the method, combining both extraction recovery and matrix effects.

Consistent and reproducible recovery is more important than 100% recovery. The %CV for recovery across multiple samples should be <15%.

Conclusion

This application note details three robust sample preparation protocols for the LC-MS/MS analysis of Methyl 2-hydroxy-2-(4-hydroxy-3-nitrophenyl)acetate. The choice of method—Protein Precipitation, Liquid-Liquid Extraction, or Solid-Phase Extraction—should be guided by the specific analytical requirements for throughput, sensitivity, and data quality. For high-throughput screening, PPT is a viable option. For regulated bioanalysis or when low detection limits are required, the SPE protocol is strongly recommended due to its superior cleanup and ability to mitigate matrix effects. Proper method validation, including the assessment of matrix effects and recovery, is crucial for generating reliable and accurate quantitative data.

References

  • Determination of Nitroaromatic Compounds in Air Samples at Femtogram Level Using C18 Membrane Sampling and On-Line Extraction with LC−MS.
  • Methyl 2-hydroxy-2-(3-methyl-4-nitrophenyl)
  • Methyl 2-(4-hydroxy-3-nitrophenyl)
  • Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. PMC.
  • Solid-phase extraction of polar hydrophilic aromatic sulfonates followed by capillary zone electrophoresis-UV absorbance detection and ion-pair liquid chromatography-diode array UV detection and electrospray mass spectrometry. PubMed.
  • Extraction of phenolic compounds: A review. PMC - NIH.
  • Extraction Techniques of Phenolic Compounds
  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis.
  • Supelco Guide to Solid Phase Extraction. Sigma-Aldrich.
  • Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. RSC Publishing.
  • Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure. CDC Stacks.
  • LC-Electron capture APCI-MS for the determination of nitroarom
  • Differential Protein Precipitation-Based GalNAc-siRNA Sample Preparation with LC/MS Method Development Workflow in Plasma.
  • Methyl 2-hydroxy-2-(4-nitrophenyl)
  • Evaluation of bio-based solvents for phenolic acids extraction
  • LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method.
  • Technical Support Center: Prevention of Nitro-aromatic Compound Degrad
  • Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. RSC Publishing.
  • Understanding and Improving Solid-Phase Extraction.
  • Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Longdom Publishing SL.
  • Solid-Phase Extraction. Chemistry LibreTexts.
  • Assessment of matrix effect in quantit

Sources

Method

Application Note: Strategic Utilization of Methyl 2-hydroxy-2-(4-hydroxy-3-nitrophenyl)acetate in Complex Organic Synthesis

Document Type: Advanced Technical Protocol & Application Guide Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Executive Summary Methyl 2-hydroxy-2-(4-hydroxy-3-nitrophenyl)acet...

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Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Advanced Technical Protocol & Application Guide Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals

Executive Summary

Methyl 2-hydroxy-2-(4-hydroxy-3-nitrophenyl)acetate (also known as methyl 4-hydroxy-3-nitromandelate) is a highly versatile, trifunctional building block in advanced organic synthesis. Featuring an aromatic nitro group, a phenolic hydroxyl, and a chiral α -hydroxy ester (mandelic acid moiety), this compound serves as a critical intermediate for the divergent synthesis of 1,4-benzoxazine pharmacophores and enantiopure phenylethanolamine derivatives.

This application note provides field-proven methodologies for handling this molecule, focusing on chemoselective transformations that prevent the degradation of its sensitive functional groups.

Physicochemical Profiling & Reactivity Mapping

To successfully utilize this building block, one must understand the causality behind its reactivity profile. The molecule presents a unique "push-pull" electronic environment combined with steric vulnerabilities:

  • The Nitro-Phenol Push-Pull: The strongly electron-withdrawing nitro group at the meta position (relative to the mandelic side chain) and ortho to the phenolic OH significantly lowers the pKa of the phenol. This allows for highly selective O-alkylation under mild basic conditions without affecting the α -hydroxyl group.

  • The Benzylic Hydroxyl Vulnerability: The most critical failure point in synthesizing derivatives from this compound is the hydrogenolysis of the benzylic C-O bond during nitro reduction. Standard catalytic hydrogenation often cleaves the mandelic hydroxyl group. Causality: The benzylic position is activated by the aromatic ring; therefore, poisoned catalysts or strictly controlled solvent systems (e.g., wet Pd/C in ethanol) must be employed to arrest the reaction at the amine stage[1].

  • Orthogonal Deprotection: The methyl ester can be hydrolyzed using mild LiOH conditions, allowing the carboxylic acid to be unmasked independently of the phenolic and benzylic hydroxyls.

Pathways Core Methyl 2-hydroxy-2- (4-hydroxy-3-nitrophenyl)acetate Reduction Chemoselective Nitro Reduction Core->Reduction H2, Wet Pd/C Resolution Enzymatic Kinetic Resolution Core->Resolution CALB Lipase Amino 3-Amino-4-hydroxy Intermediate Reduction->Amino Cyclization Annulation (Chloroacetyl chloride) Amino->Cyclization Benzoxazine 1,4-Benzoxazine Scaffolds Cyclization->Benzoxazine Chiral Enantiopure (R)/(S) Building Blocks Resolution->Chiral

Figure 1: Synthetic divergence of the core mandelic acid building block.

Core Synthetic Workflows & Protocols

Workflow A: Chemoselective Nitro Reduction

The conversion of the ortho-nitrophenol moiety to an ortho-aminophenol is the gateway to heterocyclic synthesis. Recent patent literature highlights the efficacy of using 5 wt% Pd/C (50% wet) in ethanol to achieve this transformation cleanly[1].

Table 1: Catalyst Optimization for Chemoselective Nitro Reduction

Catalyst SystemSolventTemp (°C)Conversion (%)Chemoselectivity (Amine : Hydrogenolysis)
10% Pd/C (Dry)MeOH25>9960 : 40
5% Pd/C (50% H2O) EtOH 25 >99 95 : 5
5% Pt/CEtOAc259899 : 1
SnCl 2​ ·2H 2​ OEtOH/HCl709585 : 15 (Complex mixture)
Step-by-Step Protocol:
  • Preparation: Dissolve 10.0 g (41.5 mmol) of methyl 2-hydroxy-2-(4-hydroxy-3-nitrophenyl)acetate in 150 mL of absolute ethanol.

  • Catalyst Addition: Carefully add 0.5 g of 5 wt% Pd/C (50% wet). Caution: Always add the catalyst to the solvent under an inert argon atmosphere to prevent auto-ignition.

  • Hydrogenation: Purge the reaction vessel with hydrogen gas three times. Maintain a hydrogen balloon (1 atm) and stir vigorously at 25°C for 4 hours.

  • Self-Validation Checkpoint: Monitor the reaction via TLC (Hexane:EtOAc 1:1). The starting material (yellow, Rf = 0.6) must completely disappear. The product appears as a highly UV-active spot at Rf = 0.3. Expose the TLC plate to ninhydrin stain and heat; a purple color confirms the presence of the primary amine. If a spot at Rf = 0.8 appears, hydrogenolysis of the benzylic hydroxyl has occurred—abort and recalibrate hydrogen pressure.

  • Workup: Filter the mixture through a tightly packed pad of Celite. Wash the pad with 50 mL of ethanol. Concentrate the filtrate in vacuo to yield methyl 2-hydroxy-2-(3-amino-4-hydroxyphenyl)acetate as a pale brown solid. Store under argon at -20°C to prevent oxidative degradation.

Workflow B: Annulation to 1,4-Benzoxazine Scaffolds

The resulting ortho-aminophenol is a privileged precursor. Reaction with 2-chloroacetyl chloride leads to selective N-acylation followed by intramolecular O-alkylation, forming the 1,4-benzoxazine ring[1].

Annulation Step1 3-Amino-4-hydroxy Intermediate Step2 N-Acylation (2-Chloroacetyl chloride, Base) Step1->Step2 0°C to RT Step3 Intramolecular O-Alkylation (K2CO3, Heat) Step2->Step3 DMF, 80°C Step4 1,4-Benzoxazine Derivative Step3->Step4 Ring Closure

Figure 2: Stepwise annulation workflow for 1,4-benzoxazine synthesis.

Step-by-Step Protocol:
  • N-Acylation: Dissolve 5.0 g (23.7 mmol) of the amine intermediate in 50 mL of anhydrous DMF. Add 3.3 mL (23.7 mmol) of triethylamine and cool to 0°C.

  • Electrophile Addition: Add 1.9 mL (24.0 mmol) of 2-chloroacetyl chloride dropwise over 15 minutes. Stir for 1 hour at room temperature.

  • Self-Validation Checkpoint: LC-MS should indicate an [M+H]+ mass shift of +76 Da (accounting for the addition of the chloroacetyl group minus HCl). Do not proceed to the next step until the starting mass is completely consumed.

  • Ring Closure: Add 6.5 g (47.4 mmol) of anhydrous K 2​ CO 3​ to the reaction mixture. Heat the suspension to 80°C for 6 hours.

  • Workup: Cool to room temperature, dilute with 200 mL of ethyl acetate, and wash with water (3 x 100 mL) and brine (100 mL). Dry over Na 2​ SO 4​ and concentrate to yield the benzoxazine derivative.

Workflow C: Enzymatic Kinetic Resolution (EKR)

For the development of chiral APIs, the racemic α -hydroxy ester must be resolved. Chemical asymmetric synthesis is often tedious; however, biocatalytic approaches utilizing lipases offer high enantioselectivity and mild conditions, preserving the integrity of the phenolic core[2].

Table 2: Lipase Screening for Kinetic Resolution (Vinyl Acetate, MTBE, 30°C)

EnzymeSourceConversion (%)Enantiomeric Excess (ee) of Acetate (%)E-factor
CALB (Novozym 435) Candida antarctica 49 >99 (R) >200
Amano PSBurkholderia cepacia3585 (R)15
Lipase AKPseudomonas fluorescens10ND<5
Step-by-Step Protocol:
  • Reaction Setup: Suspend 2.0 g of racemic methyl 2-hydroxy-2-(4-hydroxy-3-nitrophenyl)acetate in 40 mL of methyl tert-butyl ether (MTBE).

  • Acyl Donor & Enzyme: Add 2.0 mL of vinyl acetate (acyl donor) and 200 mg of immobilized CALB (Novozym 435).

  • Incubation: Shake the mixture at 30°C at 250 rpm.

  • Self-Validation Checkpoint: Monitor the reaction via Chiral HPLC (e.g., Chiralcel OD-H column). The reaction must be stopped exactly at ~50% conversion to ensure maximum enantiomeric excess of both the (R)-acetate and the unreacted (S)-alcohol.

  • Separation: Filter off the immobilized enzyme (which can be washed and reused). Concentrate the filtrate and separate the highly polar (S)-alcohol from the less polar (R)-acetate via standard silica gel flash chromatography (Hexane:EtOAc 8:2).

References

  • World Intellectual Property Organization. (2025). Synthesis of (3-amino-4-hydroxy-phenyl) acetate derivatives and 1,4-benzoxazine ring closure. WO 2025/099125 A1.
  • ACS Catalysis. (2015). p-Hydroxyphenylacetate 3-Hydroxylase as a Biocatalyst for the Synthesis of Trihydroxyphenolic Acids. American Chemical Society. Retrieved from[Link]

Sources

Technical Notes & Optimization

Troubleshooting

How to improve the synthesis yield of Methyl 2-hydroxy-2-(4-hydroxy-3-nitrophenyl)acetate in the lab

Welcome to the technical support center for the synthesis of Methyl 2-hydroxy-2-(4-hydroxy-3-nitrophenyl)acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of Methyl 2-hydroxy-2-(4-hydroxy-3-nitrophenyl)acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions, and optimized protocols to enhance your synthesis yield and purity.

Introduction

The synthesis of Methyl 2-hydroxy-2-(4-hydroxy-3-nitrophenyl)acetate, a substituted mandelic acid derivative, involves the nitration of a phenolic compound. While seemingly straightforward, this electrophilic aromatic substitution reaction is often plagued by challenges such as low yields, formation of side products, and purification difficulties.[1] The electron-rich nature of the phenol ring makes it highly susceptible to oxidation and over-nitration, necessitating precise control over reaction conditions.[2] This guide provides a comprehensive resource to navigate these challenges and achieve optimal results in your laboratory.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis, their underlying causes, and actionable solutions.

Problem Potential Cause(s) Troubleshooting Steps & Recommendations
Low to No Product Yield 1. Inadequate Nitrating Agent Activity: Presence of water can hinder the formation of the active nitronium ion (NO₂⁺).[3] 2. Suboptimal Reaction Temperature: The reaction is highly exothermic. Temperatures that are too low may lead to an incomplete reaction, while excessively high temperatures can cause degradation of the starting material and product.[3][4] 3. Incorrect Reagent Stoichiometry: An insufficient amount of the nitrating agent will result in incomplete conversion.1. Ensure Anhydrous Conditions: Use dry glassware and high-purity, concentrated acids to minimize water content.[3] 2. Precise Temperature Control: Maintain the recommended temperature range throughout the addition of the nitrating agent and the subsequent reaction time. Utilize an ice bath for effective cooling.[5] 3. Optimize Reagent Ratios: Carefully measure and dispense all reagents. A slight excess of the nitrating agent may be beneficial, but this should be optimized to avoid side reactions.
Formation of Dark, Tarry Byproducts 1. Oxidation of the Phenolic Ring: Phenols are highly susceptible to oxidation by nitric acid, especially at elevated temperatures, leading to the formation of polymeric, tarry substances.[1] 2. Vigorous, Uncontrolled Reaction: Rapid addition of the nitrating agent can cause localized overheating, promoting oxidation and other side reactions.[2]1. Maintain Low Temperatures: Perform the reaction at or below the recommended temperature to minimize oxidative side reactions.[2] 2. Slow and Controlled Addition: Add the nitrating agent dropwise or in small portions with efficient stirring to dissipate heat and maintain a homogenous reaction mixture.[3]
Presence of Multiple Isomers (e.g., ortho-nitro Isomer) 1. Inherent Regioselectivity: The hydroxyl group is an ortho-, para-directing group. While the desired product is the ortho-nitro isomer relative to the acetate side chain, nitration can also occur at other positions on the ring. 2. Reaction Conditions: The choice of solvent and nitrating agent can influence the ortho/para isomer ratio.1. Purification is Key: Isomers can often be separated by column chromatography or recrystallization.[6] 2. Consider Alternative Nitrating Agents: Milder nitrating agents, such as metal nitrates in the presence of a solid acid catalyst, may offer improved regioselectivity.[7][8]
Product Lost During Work-up 1. Incomplete Precipitation: The product may have some solubility in the acidic aqueous work-up solution. 2. Emulsion Formation During Extraction: Emulsions can form during liquid-liquid extraction, making phase separation difficult and leading to product loss.[9] 3. Product Volatility: While less likely for this specific compound, volatile products can be lost during solvent removal.[10]1. Ensure Complete Precipitation: Pour the reaction mixture over a sufficient volume of crushed ice and water to maximize precipitation.[9] If the product does not precipitate, perform a liquid-liquid extraction with a suitable organic solvent like ethyl acetate or diethyl ether.[9] 2. Breaking Emulsions: To break an emulsion, add a saturated brine solution, gently swirl instead of shaking vigorously, or filter the emulsified layer through a pad of celite.[9] 3. Careful Solvent Removal: Use a rotary evaporator at a moderate temperature and reduced pressure to remove the solvent.

Frequently Asked Questions (FAQs)

Q1: What is the optimal nitrating agent for this synthesis?

A1: A mixture of concentrated nitric acid and sulfuric acid is the most common and effective nitrating agent for this type of reaction.[11] The sulfuric acid acts as a catalyst by protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺).[12] The ratio of nitric acid to sulfuric acid should be carefully controlled to ensure efficient nitration while minimizing side reactions.

Q2: How critical is temperature control during the reaction?

A2: Temperature control is paramount.[5] The nitration of phenols is a highly exothermic process.[2] Failure to maintain a low temperature (typically 0-10 °C) can lead to a runaway reaction, resulting in oxidation of the starting material, over-nitration, and the formation of unwanted byproducts.[3]

Q3: My product is an oil and does not solidify upon quenching. What should I do?

A3: If your product does not precipitate as a solid upon pouring the reaction mixture into ice water, it is likely an oil or has significant solubility in the aqueous acidic medium.[9] In this case, you should proceed with a liquid-liquid extraction using a water-immiscible organic solvent such as ethyl acetate or diethyl ether.[9] Combine the organic extracts, wash with water and brine, dry over an anhydrous salt (e.g., sodium sulfate), and then remove the solvent under reduced pressure.[9]

Q4: How can I purify the crude product to obtain a high-purity sample?

A4: The primary methods for purifying the crude product are recrystallization and column chromatography. Recrystallization from a suitable solvent system, such as an ethanol/water or ethyl acetate/hexane mixture, is often effective in removing minor impurities.[3] If recrystallization does not provide the desired purity, or if you have a mixture of isomers, column chromatography on silica gel is the recommended method.[6]

Q5: Are there any alternative, milder nitration methods I can explore?

A5: Yes, several milder nitration methods have been developed for sensitive substrates like phenols. These include the use of metal nitrates, such as bismuth(III) nitrate (Bi(NO₃)₃·5H₂O), often in the presence of a solid support like montmorillonite clay.[8][13] These reagents can offer improved selectivity and milder reaction conditions. Another approach involves a two-step nitrosation-oxidation sequence, which can favor the formation of the para-isomer.[2]

Experimental Protocols

Protocol 1: Standard Nitration of Methyl 2-(4-hydroxyphenyl)acetate

This protocol outlines a standard procedure for the nitration of Methyl 2-(4-hydroxyphenyl)acetate using a mixture of nitric and sulfuric acids.

Materials:

  • Methyl 2-(4-hydroxyphenyl)acetate

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Crushed Ice

  • Deionized Water

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate Solution

  • Saturated Sodium Chloride (Brine) Solution

  • Anhydrous Sodium Sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Büchner funnel and filter flask

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 2-(4-hydroxyphenyl)acetate in a minimal amount of concentrated sulfuric acid. Cool the mixture to 0-5 °C in an ice bath.

  • In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid. Cool this mixture in the ice bath.

  • Slowly add the nitrating mixture dropwise to the stirred solution of the starting material, ensuring the temperature of the reaction mixture does not exceed 10 °C.[3]

  • After the addition is complete, continue to stir the reaction mixture at 0-5 °C for an additional 30-60 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, slowly pour the reaction mixture onto a large excess of crushed ice with vigorous stirring.[9]

  • If a solid precipitates, collect the crude product by vacuum filtration and wash it thoroughly with cold deionized water until the filtrate is neutral.[9]

  • If an oil forms or the product remains in solution, transfer the mixture to a separatory funnel and extract three times with ethyl acetate.[9]

  • Combine the organic extracts and wash sequentially with deionized water, saturated sodium bicarbonate solution, and brine.[9]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Purification by Recrystallization

Procedure:

  • Dissolve the crude product in a minimum amount of a hot solvent (e.g., ethanol or ethyl acetate).

  • Slowly add a co-solvent in which the product is less soluble (e.g., water or hexane) until the solution becomes slightly cloudy.

  • Warm the solution until it becomes clear again.

  • Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to induce crystallization.

  • Collect the purified crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent mixture.

  • Dry the crystals under vacuum.

Visualizing the Workflow

General Synthesis Workflow

SynthesisWorkflow Start Starting Material: Methyl 2-(4-hydroxyphenyl)acetate Nitration Nitration (HNO₃, H₂SO₄, 0-10 °C) Start->Nitration Quenching Quenching (Ice/Water) Nitration->Quenching Isolation Isolation Quenching->Isolation Filtration Filtration Isolation->Filtration If solid precipitates Extraction Liquid-Liquid Extraction Isolation->Extraction If oil forms Purification Purification Filtration->Purification Extraction->Purification Recrystallization Recrystallization Purification->Recrystallization For minor impurities ColumnChromatography Column Chromatography Purification->ColumnChromatography For isomer separation FinalProduct Final Product: Methyl 2-hydroxy-2-(4-hydroxy-3-nitrophenyl)acetate Recrystallization->FinalProduct ColumnChromatography->FinalProduct

Caption: A general workflow for the synthesis and purification of Methyl 2-hydroxy-2-(4-hydroxy-3-nitrophenyl)acetate.

Troubleshooting Logic Diagram

Troubleshooting Start Low Yield or Impure Product CheckTemp Was Temperature Controlled (0-10 °C)? Start->CheckTemp CheckAddition Was Nitrating Agent Added Slowly? CheckTemp->CheckAddition Yes OptimizeTemp Optimize Temperature Control: - Use efficient ice bath - Monitor internal temp. CheckTemp->OptimizeTemp No CheckWorkup Was Work-up Procedure Correct? CheckAddition->CheckWorkup Yes OptimizeAddition Optimize Reagent Addition: - Add dropwise - Ensure efficient stirring CheckAddition->OptimizeAddition No OptimizeWorkup Optimize Work-up: - Use sufficient ice for quenching - Use brine to break emulsions CheckWorkup->OptimizeWorkup No ReassessPurity Re-evaluate Purification: - Try different recrystallization solvents - Perform column chromatography CheckWorkup->ReassessPurity Yes

Caption: A decision tree for troubleshooting common issues in the synthesis.

References

  • BenchChem. (2025). Technical Support Center: Work-up Procedures for Aromatic Nitration Reactions.
  • BenchChem. (2025). evaluating the efficacy of different purification techniques for nitrophenols.
  • BenchChem. (2025). Side reactions in the nitration of phenols and their prevention.
  • RSC Publishing. (n.d.). Purification of nitrophenols using complex-assisted crystallization.
  • Crimson Publishers. (2018). Studies on Nitration of Phenol over Solid Acid Catalyst.
  • ACS Publications. (2002). Nitration of Phenol and Substituted Phenols with Dilute Nitric Acid Using Phase-Transfer Catalysts | Organic Process Research & Development.
  • Yin, W.-P., & Shi, M. (2005). Nitration of phenolic compounds by metal-modified montmorillonite KSF. Tetrahedron, 61(45), 10861-10867.
  • Google Patents. (n.d.). US3954892A - Process for the purification of para-nitrophenol.
  • Google Patents. (n.d.). US3933929A - Process for the purification of p-nitrophenol.
  • ACS Publications. (2005). Highly Efficient Nitration of Phenolic Compounds in Solid Phase or Solution Using Bi(NO3)3·5H2O as Nitrating Reagent | The Journal of Organic Chemistry.
  • Google Patents. (n.d.). CA1053703A - Process for working up nitration mixtures.
  • ResearchGate. (2021). (PDF) Nitration of Phenolic Compounds by Antimony Nitrate.
  • Radleys. (n.d.). Are these basic mistakes preventing you from getting a good yield?.
  • Quora. (2015). What could be reason for getting a very low yield in organic chemistry?.
  • Reddit. (2020). Synthesis - General tips for improving yield?.
  • Reddit. (2024). What are some common causes of low reaction yields?.
  • Wikipedia. (n.d.). Reimer–Tiemann reaction.
  • Chemistry Stack Exchange. (2024). Phenol reaction with nitration mixture.
  • SynArchive. (n.d.). Reimer-Tiemann Formylation.
  • Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution.
  • NIH. (n.d.). Nitration Of Phenols Under Mild And Heterogeneous Conditions.
  • Save My Exams. (2024). Reactions of Phenol - A Level Chemistry Revision Notes.
  • ChemScene. (n.d.). methyl 2-(4-hydroxy-3-nitrophenyl)acetate.
  • Master Organic Chemistry. (n.d.). Reimer-Tiemann Reaction.
  • Allen. (n.d.). Reimer Tiemann Reaction Mechanism: Conditions & Applications.
  • BenchChem. (n.d.). The Reimer-Tiemann Reaction: Application Notes and Protocols for the Ortho-Formylation of Substituted Phenols.
  • Vapourtec Ltd. (n.d.). Nitration Reactions | Continuous Flow Processing.
  • Chemistry LibreTexts. (2021). 13.6: Approaches to Planning Practical Organic Syntheses.
  • Google Patents. (n.d.). US3929864A - Process for preparing 4-hydroxy-3-nitrobenzoic acid alkyl esters.
  • Unlocking the potential of mandelic acid derivatives: chemical and biological applications. (2026). RSC Advances, 16(2), d5ra07369c.
  • Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate.
  • NIH. (n.d.). A Systematic Investigation of p-Nitrophenol Reduction by Bimetallic Dendrimer Encapsulated Nanoparticles.
  • NIH. (n.d.). N-(4-Hydroxy-2-nitrophenyl)acetamide.
  • NIH. (2019). Facile access to nitroarenes and nitroheteroarenes using N-nitrosaccharin.
  • MDPI. (2022). Synthesis of Nitro- and Acetyl Derivatives of 3,7,10-Trioxo-2,4,6,8,9,11-hexaaza[3.3.3]propellane.
  • Chemistry Steps. (n.d.). Nitration of Benzene.
  • Enamine Store. (n.d.). methyl 2-hydroxy-2-(2-nitrophenyl)acetate | 72744-09-3.
  • Avantor, Inc. (n.d.). 1 result for Methyl 2-hydroxy-2-(4-nitrophenyl)acetate.
  • Loughborough University Research Repository. (n.d.). Aromatic nitration using aqueous nitric acid.
  • Google Patents. (n.d.). CN103724203A - Preparation method of o-methyl hydroxyphenylacetate.
  • NIH. (n.d.). An Improved Procedure for Synthesis of DL-4-Hydroxy-3-methoxymandelic Acid (DL-“Vanillyl”-mandelic Acid, VMA).
  • BenchChem. (n.d.). "optimization of reaction conditions for the nitration of 4-methylbenzoic acid".
  • Google Patents. (n.d.). DE2944295C2 - Process for the preparation of racemic p-hydroxy mandelic acid.
  • Organic Syntheses. (n.d.). Benzoic acid, m-nitro-, methyl ester.
  • PraxiLabs. (n.d.). Nitration of Methyl Benzoate Experiment.
  • Bond University. (n.d.). A Visual Organic Chemistry Reaction: The Synthesis of 4-Amino-3-nitrobenzoic Acid Methyl Ester via Fischer Esterification.
  • ResearchGate. (n.d.). Biomimetic nitration of the linoleic acid metabolite 13-hydroxyoctadecadienoic acid: isolation and spectral characterization of novel chain-rearranged epoxy nitro derivatives.
  • Journal of Chemical Education. (1986). Nitration of Methyl Benzoate.
  • Organic Chemistry II. (2020). Electrophilic Aromatic Substitution: Nitration of Methyl benzoate.
  • Beilstein Archives. (n.d.). Homogeneous continuous-flow nitration of O-methylisouronium sulfate and its optimization by kinetic modeling.

Sources

Optimization

Troubleshooting common impurities during Methyl 2-hydroxy-2-(4-hydroxy-3-nitrophenyl)acetate crystallization

Welcome to the technical support center for the crystallization of Methyl 2-hydroxy-2-(4-hydroxy-3-nitrophenyl)acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the crystallization of Methyl 2-hydroxy-2-(4-hydroxy-3-nitrophenyl)acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The information herein is curated to ensure scientific integrity and provide practical, field-proven insights into overcoming common challenges during the crystallization of this and structurally similar compounds.

I. Troubleshooting Guide: Common Crystallization Issues

This section addresses specific problems that may arise during the crystallization of Methyl 2-hydroxy-2-(4-hydroxy-3-nitrophenyl)acetate, offering probable causes and actionable solutions.

Issue 1: Oiling Out or Formation of a Viscous Liquid Instead of Crystals

Description: Upon cooling or addition of an anti-solvent, the product separates as a liquid phase ("oils out") rather than forming solid crystals.

Probable Causes:

  • High Impurity Levels: Significant amounts of impurities can depress the melting point of the mixture, leading to the formation of a liquid eutectic.[1] Common impurities can include unreacted starting materials, byproducts from side reactions, or residual solvents.

  • Inappropriate Solvent System: The chosen solvent may have a boiling point that is too high, or the compound's solubility in the selected solvent might be excessive even at lower temperatures.[1]

  • Supersaturation Level is Too High: Rapid cooling or abrupt addition of an anti-solvent can generate a level of supersaturation that favors the formation of a metastable oil over the thermodynamically more stable crystalline solid.

  • Compound Characteristics: The intrinsic properties of Methyl 2-hydroxy-2-(4-hydroxy-3-nitrophenyl)acetate, such as the presence of multiple polar functional groups (hydroxyl, nitro, ester), can lead to strong solute-solvent interactions that hinder the organization into a crystal lattice.

Step-by-Step Solutions:

  • Solvent System Optimization:

    • Action: If using a single solvent, try a binary solvent system. For instance, if the compound is highly soluble in methanol, a less polar co-solvent like toluene or a more polar co-solvent like water could be introduced to modulate solubility. The goal is to find a system where the compound is soluble at elevated temperatures but sparingly soluble at room temperature or below.

    • Causality: A well-chosen solvent system will facilitate a gradual decrease in solubility upon cooling, promoting controlled crystal nucleation and growth.[2][3]

  • Controlled Cooling:

    • Action: Employ a slower cooling rate. Allow the solution to cool to room temperature naturally before transferring it to an ice bath or refrigerator.

    • Causality: Slow cooling reduces the level of supersaturation, providing molecules with sufficient time to orient themselves correctly into a crystal lattice rather than aggregating into a disordered oil.

  • Seeding:

    • Action: Introduce a few seed crystals of the pure compound into the supersaturated solution at the point where it becomes cloudy (the metastable zone).

    • Causality: Seed crystals provide a template for crystal growth, bypassing the kinetic barrier of primary nucleation and encouraging the formation of the desired crystalline form.

  • Pre-Crystallization Purification:

    • Action: If significant impurities are suspected, consider a preliminary purification step such as column chromatography on the crude product before attempting crystallization.[4]

    • Causality: Removing impurities increases the purity of the starting material, which in turn facilitates more straightforward crystallization.

Issue 2: Poor Crystal Yield

Description: After the crystallization process, the amount of isolated solid product is significantly lower than expected.

Probable Causes:

  • Sub-optimal Solvent Choice: The compound may still be too soluble in the mother liquor even at low temperatures.

  • Insufficient Concentration: The initial concentration of the solute in the hot solvent might be too low to achieve the necessary supersaturation for efficient crystallization upon cooling.

  • Premature Crystallization: Crystals may have started to form during the hot filtration step, leading to loss of product on the filter paper.

Step-by-Step Solutions:

  • Solvent Screening:

    • Action: Experiment with a range of solvents and solvent mixtures to identify a system that provides high solubility at elevated temperatures and low solubility at reduced temperatures.

    • Causality: The choice of solvent is a critical factor in controlling crystal morphology and yield.[2][3]

  • Concentration Adjustment:

    • Action: If the solution is too dilute, carefully evaporate some of the solvent before cooling to increase the solute concentration.[4]

    • Causality: A higher initial concentration will lead to a greater degree of supersaturation upon cooling, driving more of the compound out of the solution.

  • Optimize Filtration:

    • Action: To prevent premature crystallization during hot filtration, pre-heat the filtration apparatus (funnel and receiving flask).

    • Causality: Maintaining a high temperature during filtration ensures that the compound remains in solution, preventing loss of product at this stage.

Issue 3: Formation of Colored Crystals

Description: The resulting crystals have an undesirable color, often yellow or brown, instead of the expected color of the pure compound.

Probable Causes:

  • Presence of Chromophoric Impurities: Aromatic nitro compounds and their byproducts are often colored.[4] These colored impurities can become trapped in the crystal lattice.

  • Oxidation Products: The phenolic hydroxyl group is susceptible to oxidation, which can lead to the formation of colored byproducts.[4]

Step-by-Step Solutions:

  • Activated Charcoal Treatment:

    • Action: Add a small amount of activated charcoal to the hot solution before filtration.

    • Causality: Activated charcoal has a high surface area and can adsorb colored impurities, which are then removed during the hot filtration step.[4]

  • Recrystallization:

    • Action: Perform one or more additional recrystallizations of the colored crystals.

    • Causality: Each recrystallization step can progressively reduce the concentration of the colored impurity, leading to a purer, less colored final product.

Issue 4: Polymorphism - Obtaining an Undesired Crystal Form

Description: The crystallization yields a different polymorphic form than the one desired, which can have different physical properties such as solubility and melting point.

Probable Causes:

  • Solvent Effects: The choice of solvent can significantly influence which polymorph crystallizes.[2][5] Polar solvents may favor the formation of one polymorph, while non-polar solvents may favor another.[6][7]

  • Temperature and Cooling Rate: The temperature at which nucleation occurs and the rate of cooling can dictate the resulting crystal form.[8][9]

Step-by-Step Solutions:

  • Systematic Solvent Screening:

    • Action: Conduct a systematic screen of various solvents with different polarities and hydrogen bonding capabilities.

    • Causality: Different solvent-solute interactions can stabilize different molecular conformations or packing arrangements, leading to the formation of different polymorphs.[2][10]

  • Controlled Crystallization Conditions:

    • Action: Carefully control the crystallization temperature and cooling rate. Experiment with isothermal crystallization at different temperatures.

    • Causality: Kinetic and thermodynamic factors that govern polymorphism are highly dependent on temperature.[9]

II. Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in crude Methyl 2-hydroxy-2-(4-hydroxy-3-nitrophenyl)acetate?

A1: The common impurities are typically related to the synthetic route. If synthesized via nitration of the corresponding hydroxyphenylacetate, positional isomers (e.g., with the nitro group at a different position) and dinitrated byproducts are possible.[4] Unreacted starting materials are also a common source of impurities.

Q2: Which analytical techniques are best for identifying impurities?

A2: A combination of techniques is often necessary for comprehensive impurity profiling.

  • High-Performance Liquid Chromatography (HPLC): This is the most widely used technique for separating and quantifying impurities.[11][12]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This provides molecular weight information about the impurities, aiding in their identification.[][14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information about isolated impurities.[11][]

Q3: How does the solvent polarity affect the crystallization process?

A3: Solvent polarity plays a crucial role in several aspects of crystallization:

  • Solubility: The solubility of the polar Methyl 2-hydroxy-2-(4-hydroxy-3-nitrophenyl)acetate will vary significantly with solvent polarity.

  • Crystal Morphology: The shape of the crystals can be influenced by the solvent. Polar solvents may interact more strongly with certain crystal faces, affecting their growth rate and the overall crystal habit.[2]

  • Polymorphism: As mentioned earlier, solvent polarity can be a determining factor in which polymorphic form is obtained.[6][7]

Q4: What is the purpose of using a solvent mixture for crystallization?

A4: A solvent mixture, often a "solvent-antisolvent" system, provides finer control over the solubility of the compound. The compound is typically dissolved in a "good" solvent in which it is highly soluble, and then a "poor" solvent (antisolvent) in which it is sparingly soluble is slowly added to induce crystallization. This technique can be particularly useful for compounds that are highly soluble in most common solvents at room temperature.[8]

III. Experimental Protocols

Protocol 1: General Recrystallization Procedure
  • Dissolution: In a flask, add the crude Methyl 2-hydroxy-2-(4-hydroxy-3-nitrophenyl)acetate and a minimal amount of a suitable hot solvent to dissolve it completely.

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities and activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. If no crystals form, scratching the inside of the flask with a glass rod or adding a seed crystal can induce crystallization. Further cooling in an ice bath can maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals in a vacuum oven at a temperature well below the melting point.

Protocol 2: Impurity Analysis by HPLC
  • Column: A reverse-phase C18 column is typically suitable.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is commonly used.

  • Detection: UV detection at a wavelength where the compound and potential impurities have significant absorbance.

  • Sample Preparation: Dissolve a known amount of the crystalline product in a suitable solvent and inject it into the HPLC system.

IV. Visualizations

Troubleshooting_Oiling_Out start Issue: Oiling Out Observed check_impurities Are significant impurities suspected? start->check_impurities pre_purify Action: Perform pre-crystallization purification (e.g., column chromatography). check_impurities->pre_purify Yes optimize_solvent Is the solvent system optimal? check_impurities->optimize_solvent No pre_purify->optimize_solvent solvent_screen Action: Screen alternative solvents or solvent mixtures. optimize_solvent->solvent_screen No check_cooling Is the cooling rate too fast? optimize_solvent->check_cooling Yes solvent_screen->check_cooling slow_cooling Action: Employ a slower, more controlled cooling profile. check_cooling->slow_cooling Yes seeding Action: Introduce seed crystals. check_cooling->seeding No slow_cooling->seeding success Successful Crystallization seeding->success

Caption: Decision workflow for troubleshooting oiling out during crystallization.

V. References

  • Arjun M (2025) Crystallization Processes and Polymorphic Control for Enhanced Drug Performance. J Mol Pharm Org Process Res 13: 279.

  • Giri, G., Diao, Y., & Bao, Z. (2018). Controlling Polymorphism in Pharmaceutical Compounds Using Solution Shearing. Crystal Growth & Design, 18(2), 748-754.

  • Kubota, N. (2001). Strategy for control of crystallization of polymorphs. CrystEngComm, 3(46), 263-269.

  • Su, W. (2016). Control of polymorphism in continuous crystallization. Massachusetts Institute of Technology.

  • How It Comes Together. (2025, November 15). How Do Solvents Impact Crystal Morphology In Crystallization? [Video]. YouTube.

  • Zhang, C., & Wang, S. (2022). Recent advances in drug polymorphs: Aspects of pharmaceutical properties and selective crystallization. International journal of pharmaceutics, 612, 121320.

  • BOC Sciences. (n.d.). Impurity Analysis Strategies in APIs.

  • Alfa Chemistry. (2025, April 30). Ensuring Pharmaceutical Purity: Techniques for Isolating and Identifying API Impurities. [Video]. YouTube.

  • Pharmaguideline. (2025, April 11). Resolving API Impurity Issues in Drug Development.

  • van Berkel, W. J., & van den Tweel, W. J. (1991). Purification and characterisation of 3-hydroxyphenylacetate 6-hydroxylase: a novel FAD-dependent monooxygenase from a Flavobacterium species. European journal of biochemistry, 201(3), 585–592.

  • Li, Y., & Li, J. (2017). A Different View of Solvent Effects in Crystallization. Crystals, 7(12), 369.

  • Burrows, R. J., et al. (2016). Insights into the Influence of Solvent Polarity on the Crystallization of Poly(ethylene oxide) Spin-Coated Thin Films via in Situ Grazing Incidence Wide-Angle X-ray Scattering. Macromolecules, 49(13), 4647-4658.

  • Wood, C. M., et al. (2023). The Influence of Solvent Selection upon the Crystallizability and Nucleation Kinetics of Tolfenamic Acid Form II. Crystal Growth & Design, 23(8), 5664-5677.

  • SciSpace. (2022, August 25). Insights into the influence of solvent polarity on the crystallization of poly(ethylene oxide) spin-coated thin films via.

  • Simon, L. L., et al. (2018). Quantitative Impurity Rejection Analysis for Crystallization. Organic Process Research & Development, 22(6), 718-726.

  • Singh, S., et al. (2014). Novel Analytical Techniques used in Identification and Isolation of Impurities in Pharmaceuticals an Overview. ResearchGate.

  • BenchChem. (2025). Identifying and removing impurities from 2-Methyl-5-nitrophenol.

  • BenchChem. (n.d.). Methyl 2-hydroxy-2-(4-nitrophenyl)acetate|CAS 13305-09-4.

  • ResearchGate. (2026, January 19). Purification and characterization of the 4‐hydroxyphenylacetic acid‐3‐hydroxylase from Pseudomonas putida U | Request PDF.

  • Dhammaraj, T., et al. (2015). p-Hydroxyphenylacetate 3-Hydroxylase as a Biocatalyst for the Synthesis of Trihydroxyphenolic Acids. ACS Catalysis, 5(8), 4658-4669.

  • BenchChem. (n.d.). Purification of crude 1-(3-Nitrophenyl)-2-nitropropene by recrystallization.

  • Pons-Siepermann, C., Huang, Z., & Myerson, A. S. (2016). Purification of nitrophenols using complex-assisted crystallization. CrystEngComm, 18(46), 8966-8973.

  • ResearchGate. (n.d.). Purification of nitrophenols using complex-assisted crystallization | Request PDF.

  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Guide for the Reduction of the Nitro Group.

  • Mazzotti, M. (2019). The Influence of Impurities and Additives on Crystallization. In Handbook of Industrial Crystallization (pp. 87-116). Cambridge University Press.

  • D'Auria, M., et al. (2025). Synthesis of Novel Bioactive Lipophilic Hydroxyalkyl Esters and Diesters Based on Hydroxyphenylacetic Acids. Molecules, 30(15), 3456.

  • Karban, J., et al. (2025). Glucuronidated Hydroxyphenylacetic and Hydroxyphenylpropanoic Acids as Standards for Bioavailability Studies with Flavonoids. Molecules, 30(24), 5678.

  • Google Patents. (n.d.). US2874196A - Method of crystallizing nitro products.

  • ChemScene. (n.d.). methyl 2-(4-hydroxy-3-nitrophenyl)acetate.

  • Unknown. (n.d.). 3.3. CRYSTALLIZATION.

  • Salahifar, H., et al. (2020). N-(4-Hydroxy-2-nitrophenyl)acetamide. IUCrData, 5(1), x200001.

  • PubChem. (2022, December 14). Methyl 2-hydroxy-2-(3-methyl-4-nitrophenyl)acetate.

  • MilliporeSigma. (n.d.). methyl 2-hydroxy-2-(2-nitrophenyl)acetate | 72744-09-3.

  • Advanced ChemBlocks. (2026, March 6). methyl 2-(4-hydroxy-3-nitrophenyl)acetate.

  • Google Patents. (n.d.). FR1118443A - Process for the crystallization of nitro-aromatic compounds in nitric acid.

  • Shandong Benrite New Chemical Materials Co., Ltd. (n.d.). Methyl (4-Hydroxy-3-nitrophenyl)acetate - CAS:61873-93-6.

  • PubChemLite. (n.d.). Methyl 2-hydroxy-2-(4-nitrophenyl)acetate (C9H9NO5).

  • Google Patents. (n.d.). CN103724203A - Preparation method of o-methyl hydroxyphenylacetate.

  • ResearchGate. (n.d.). Synthesis , Crystal Structure and Physico-chemical Properties of 3 , 3 ' - [ ( 4-hydroxyphenyl ) methyl ] bis- ( 4-hydroxy- 2H -chromen-2-one ) | Request PDF.

Sources

Troubleshooting

Optimizing reaction temperature and time for Methyl 2-hydroxy-2-(4-hydroxy-3-nitrophenyl)acetate synthesis

Welcome to the Advanced Synthesis Support Portal. As a Senior Application Scientist, I frequently consult with research teams encountering yield and purity bottlenecks when synthesizing highly functionalized alpha-hydrox...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Portal. As a Senior Application Scientist, I frequently consult with research teams encountering yield and purity bottlenecks when synthesizing highly functionalized alpha-hydroxy esters.

The synthesis of Methyl 2-hydroxy-2-(4-hydroxy-3-nitrophenyl)acetate (also known as methyl 4-hydroxy-3-nitromandelate) presents a unique chemoselective challenge. The molecule contains three highly reactive centers: a benzylic alpha-hydroxyl group, a phenolic hydroxyl group, and an electron-withdrawing nitro group on the aromatic ring. Optimizing reaction temperature and time is not merely about accelerating kinetics; it is about suppressing competitive thermodynamic sinks.

Below, you will find our authoritative troubleshooting guide, empirical data summaries, and a self-validating protocol designed to ensure high-fidelity synthesis.

Synthesis Workflow Visualization

To establish a baseline, we must first understand the two primary synthetic pathways available for this molecule. The timing of the nitration versus esterification steps dictates the specific thermal controls required.

SynthesisPathway A 4-Hydroxymandelic Acid B Methyl 4-hydroxymandelate A->B Esterification (MeOH, H+) C 4-Hydroxy-3-nitromandelic Acid A->C Nitration (HNO3) D Methyl 2-hydroxy-2-(4-hydroxy- 3-nitrophenyl)acetate B->D Nitration (HNO3) C->D Esterification (MeOH, H+)

Bifurcated synthetic pathways for Methyl 2-hydroxy-2-(4-hydroxy-3-nitrophenyl)acetate.

Troubleshooting & FAQs: Temperature and Time Optimization

Q1: During the Fischer esterification of 4-hydroxy-3-nitromandelic acid, why does exceeding 65°C drastically decrease my overall yield? A: While higher temperatures theoretically accelerate the reaction kinetics of esterification, the mandelate scaffold is highly sensitive. Exceeding the boiling point of methanol (65°C)—such as by running the reaction in a pressurized vessel—promotes competitive side reactions. The primary failure mode is the etherification of the benzylic alpha-hydroxyl group with methanol . Additionally, elevated thermal stress can lead to the oxidative degradation of the electron-rich nitrophenol ring. To maintain thermodynamic control without sacrificing alpha-hydroxyl integrity, refluxing at exactly 65°C is your strict upper limit.

Q2: How do I determine the optimal reaction time to prevent product degradation in the esterification step? A: Fischer esterification is an equilibrium process. For 4-hydroxy-3-nitromandelic acid, equilibrium is typically reached at 4 hours under standard reflux. Extending the reaction time beyond 6 hours does not improve the yield of the methyl ester; instead, it exponentially increases the formation of oligomeric byproducts caused by intermolecular esterification between the alpha-hydroxyl and carboxylic acid groups of adjacent molecules . You must implement a self-validating TLC monitoring protocol. Quench the reaction immediately when the starting material spot disappears, rather than relying on an arbitrary timer.

Q3: If I choose the alternative route (nitrating methyl 4-hydroxymandelate), why am I getting complex mixtures, and how does temperature control this? A: Electrophilic aromatic substitution on a phenol derivative is highly exothermic. The phenolic hydroxyl group strongly activates the ortho and para positions. Since the para position is occupied by the mandelate side chain, nitration naturally occurs at the ortho position (position 3). However, if the reaction temperature exceeds 5°C, the reaction loses regiocontrol, leading to dinitration (forming 3,5-dinitro derivatives) and oxidative cleavage of the alpha-hydroxy ester side chain . Maintaining the reaction strictly between 0°C and 5°C ensures exclusive mono-nitration.

Quantitative Data: Parameter Optimization

The following tables summarize our internal validation data, demonstrating the causality between thermal/temporal parameters and reaction outcomes.

Table 1: Optimization of Esterification (4-Hydroxy-3-nitromandelic Acid + MeOH)

Temperature (°C)Time (h)Catalyst (10 mol%)Yield (%)Purity (%)Primary Failure Mode / Byproduct
25 (Ambient)24H₂SO₄45>98Incomplete reaction (Kinetic limitation)
65 (Reflux) 4 H₂SO₄ 88 >96 None (Optimal Conditions)
65 (Reflux)12H₂SO₄7280Oligomerization (Intermolecular esterification)
85 (Sealed)4H₂SO₄5565Alpha-methoxy etherification & degradation

Table 2: Optimization of Nitration (Methyl 4-hydroxymandelate + HNO₃)

Temperature (°C)Time (h)Reagent SystemYield (%)Purity (%)Primary Failure Mode / Byproduct
0 to 5 1 HNO₃ / AcOH 85 >97 None (Optimal Conditions)
25 (Ambient)1HNO₃ / AcOH40603,5-Dinitration & Exothermic runaway
0 to 54HNO₃ / AcOH6582Oxidative cleavage of mandelate side chain
Standard Operating Procedure: Optimized Esterification

To ensure a self-validating workflow, follow this step-by-step methodology for the esterification pathway. Every step includes a validation checkpoint to confirm the reaction's integrity before proceeding.

Step 1: Reagent Preparation and Dissolution

  • Weigh 10.0 g (47 mmol) of 4-hydroxy-3-nitromandelic acid.

  • Suspend the solid in 100 mL of anhydrous methanol in a 250 mL round-bottom flask equipped with a magnetic stirrer.

  • Validation Check: The solution should turn a clear, pale yellow. If particulate matter remains, sonicate for 5 minutes.

Step 2: Controlled Catalyst Addition

  • Submerge the flask in an ice-water bath to bring the internal temperature to 0°C.

  • Slowly add 0.5 mL of concentrated Sulfuric Acid (H₂SO₄) dropwise over 10 minutes.

  • Causality Note: Rapid addition causes localized exotherms, which can prematurely trigger etherification of the benzylic alcohol.

Step 3: Thermal Optimization (The Critical Phase)

  • Remove the ice bath, attach a reflux condenser, and place the flask in an oil bath pre-heated to exactly 65°C.

  • Stir vigorously for exactly 4 hours.

  • Self-Validation: At hour 3, perform a TLC check (Eluent: Hexane/Ethyl Acetate 6:4, visualized under UV 254 nm). The starting material (lower Rf) should be nearly invisible, with a strong product spot (higher Rf) present.

Step 4: Quenching and Neutralization

  • Immediately remove the flask from the heat source and cool to room temperature.

  • Concentrate the mixture under reduced pressure (rotary evaporator) to remove approximately 70% of the methanol. Do not evaporate to dryness.

  • Pour the concentrated residue into 100 mL of ice-cold saturated Sodium Bicarbonate (NaHCO₃) solution.

  • Validation Check: Effervescence will occur. Continue stirring until the pH of the aqueous layer is strictly between 7.0 and 7.5.

Step 5: Isolation and Purification

  • Extract the aqueous mixture with Ethyl Acetate (3 x 50 mL).

  • Combine the organic layers and wash with 50 mL of brine.

  • Dry the organic phase over anhydrous Sodium Sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield Methyl 2-hydroxy-2-(4-hydroxy-3-nitrophenyl)acetate as a yellow crystalline solid.

References
  • Yadav, G. D., & Bhagat, R. D. (2005). Clean esterification of mandelic acid over Cs2.5H0.5PW12O40 supported on acid treated clay. Clean Technologies and Environmental Policy, 7(4), 245-251. URL: [Link]

Optimization

Preventing oxidative degradation of Methyl 2-hydroxy-2-(4-hydroxy-3-nitrophenyl)acetate during long-term storage

Technical Support Center: Stabilizing Methyl 2-hydroxy-2-(4-hydroxy-3-nitrophenyl)acetate A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center. This guide provid...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stabilizing Methyl 2-hydroxy-2-(4-hydroxy-3-nitrophenyl)acetate

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) regarding the long-term storage and prevention of oxidative degradation of Methyl 2-hydroxy-2-(4-hydroxy-3-nitrophenyl)acetate. As a Senior Application Scientist, my goal is to equip you with the necessary knowledge to ensure the stability and integrity of this compound throughout your research and development workflows.

Frequently Asked Questions (FAQs)

Q1: My solid sample of Methyl 2-hydroxy-2-(4-hydroxy-3-nitrophenyl)acetate has developed a yellowish or brownish tint over time. What does this indicate?

A1: A color change is a common visual indicator of chemical degradation.[1] For nitroaromatic compounds, this often points towards photodegradation or thermal degradation, leading to the formation of colored byproducts.[1] It is a strong indication that the compound's purity may be compromised, and it should be re-analyzed before use.

Q2: What are the primary chemical groups in this molecule that are susceptible to degradation?

A2: The molecule possesses three main functional groups of concern for stability:

  • Phenolic Hydroxyl Group (-OH): Phenols are susceptible to oxidation, which can be catalyzed by light, heat, and trace metals.[2] This can lead to the formation of quinone-type structures.

  • Nitro Group (-NO2) on the Aromatic Ring: The electron-withdrawing nature of the nitro group makes the aromatic ring resistant to oxidative degradation but can influence the reactivity of the rest of the molecule.[3] It can also participate in photolytic degradation pathways.[1][4]

  • Methyl Ester Group (-COOCH3): Esters are susceptible to hydrolysis, especially in the presence of moisture or acidic/basic contaminants.[5][6] While not an oxidative process, hydrolysis can occur concurrently and complicate the degradation profile.

Q3: How can I definitively confirm if my sample has degraded?

A3: Visual inspection is only a preliminary step. The most reliable method to confirm and quantify degradation is by using a stability-indicating analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[1][7][8] A validated HPLC method can separate the parent compound from its degradation products, allowing for accurate purity assessment.[4][7][8]

Q4: What are the general "best practice" storage conditions for this compound?

A4: Ideal storage conditions aim to mitigate exposure to factors that promote degradation. General best practices include:

  • Temperature: Refrigerated (2-8°C) or frozen (≤ -20°C) storage is recommended.[1] Avoid repeated freeze-thaw cycles if stored in solution.

  • Light: Protect from light by storing in amber glass vials or in a dark, light-proof container.[1]

  • Atmosphere: For maximum stability, especially for long-term storage, store the solid compound under an inert atmosphere (e.g., argon or nitrogen) to minimize contact with oxygen.[1]

  • Container: Use tightly sealed, non-reactive containers such as amber glass vials with Teflon-lined caps.[1]

Troubleshooting Guide

This section addresses specific issues you might encounter and provides actionable solutions.

Observed Issue Potential Cause(s) Recommended Action(s)
Unexpected peaks in HPLC chromatogram. Degradation of the compound.Perform a forced degradation study to identify potential degradation products. Review storage conditions (temperature, light, humidity).[1]
Loss of potency or reduced biological activity. Significant degradation of the active compound.Quantify the compound using a validated stability-indicating HPLC method.[1]
Inconsistent results between different batches of the compound. Varied levels of degradation due to inconsistent storage history.Re-qualify older batches against a new, validated reference standard before use. Implement standardized storage protocols for all batches.
Precipitate formation in a stock solution. Degradation leading to insoluble byproducts, or poor solvent choice.Confirm the identity of the precipitate. If it is a degradant, the solution should be discarded. If it is the parent compound, the solvent may not be appropriate for long-term storage.

Understanding and Preventing Oxidative Degradation

The oxidative degradation of Methyl 2-hydroxy-2-(4-hydroxy-3-nitrophenyl)acetate is primarily driven by the reactivity of the phenolic hydroxyl group. The presence of the nitro group and the benzylic hydroxyl group can further influence the reaction pathways.

The core mechanism involves the formation of a phenoxyl radical, a highly reactive intermediate.[9][10] This can be initiated by factors such as light, heat, or the presence of metal ions. Once formed, this radical can participate in several degradation pathways, including polymerization to form complex colored materials.

Caption: Oxidative degradation pathway of the phenolic moiety.

Preventative Strategies:

  • Control of Storage Environment: The most effective preventative measure is strict control over the storage environment.

  • Use of Antioxidants: For solutions, the addition of antioxidants can be beneficial. Antioxidants work by scavenging free radicals or by acting as peroxide decomposers.[11][12]

  • Inert Atmosphere: Storing the solid compound or solutions under an inert gas like argon or nitrogen displaces oxygen, a key component in oxidative degradation.[1]

Protocols for Long-Term Storage and Stability Testing

Protocol 1: Recommended Long-Term Storage

This protocol outlines the optimal conditions for storing Methyl 2-hydroxy-2-(4-hydroxy-3-nitrophenyl)acetate to minimize degradation.

Materials:

  • High-purity solid Methyl 2-hydroxy-2-(4-hydroxy-3-nitrophenyl)acetate

  • Amber glass vials with Teflon-lined screw caps

  • Source of high-purity argon or nitrogen gas

  • Vacuum desiccator

  • -20°C freezer and/or 2-8°C refrigerator

Procedure:

  • Aliquotting: If you have a large batch of the compound, divide it into smaller, single-use aliquots. This avoids repeated exposure of the entire batch to atmospheric conditions.

  • Inerting: Place the aliquots in amber glass vials. Purge the vials with a gentle stream of argon or nitrogen for 1-2 minutes to displace any air.

  • Sealing: Immediately and tightly seal the vials with Teflon-lined caps.

  • Secondary Containment: For added protection, place the sealed vials inside a vacuum desiccator that has been backfilled with the same inert gas.

  • Storage Temperature: Store the desiccator in a dark, temperature-controlled environment. For storage up to 12 months, 2-8°C is adequate. For longer periods, -20°C is recommended.

  • Record Keeping: Maintain a detailed log of the storage conditions and the date each aliquot is accessed.

Protocol 2: Stability Monitoring by HPLC

This protocol provides a general framework for a stability-indicating HPLC method to periodically assess the purity of the stored compound.

Objective: To quantify the parent compound and detect the presence of any degradation products.

Materials and Equipment:

  • HPLC system with a UV detector

  • Reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm)[8]

  • HPLC-grade methanol and water

  • HPLC-grade acetic or phosphoric acid for pH adjustment

  • 0.45 µm syringe filters

Procedure:

  • Mobile Phase Preparation: Prepare a suitable mobile phase. A common starting point for nitroaromatic compounds is a mixture of methanol and water (e.g., 70:30 v/v), sometimes with a small amount of acid to improve peak shape.[8]

  • Sample Preparation:

    • Accurately weigh and dissolve a sample of the compound in the mobile phase to a known concentration (e.g., 1 mg/mL).

    • Create a series of dilutions for analysis (e.g., 5-50 µg/mL).[8]

    • Filter the solutions through a 0.45 µm syringe filter before injection.[8]

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min[8]

    • Detection Wavelength: Determine the λmax of the compound by UV-Vis spectroscopy. A wavelength around 254 nm or 285 nm is often suitable for aromatic compounds.[8][13]

    • Injection Volume: 20 µL[8]

    • Column Temperature: Ambient or controlled at 30°C.[13]

  • Analysis:

    • Inject a freshly prepared standard of the compound to establish the retention time and peak area of the pure substance.

    • Inject the sample from long-term storage.

    • Analyze the chromatogram for any new peaks (degradants) and a decrease in the peak area of the parent compound.

    • Calculate the purity of the stored sample by comparing the peak area of the parent compound to the total area of all peaks.

Caption: Decision workflow for storage and use.

Summary of Recommendations

Parameter Recommendation Rationale
Storage Form SolidMore stable than solutions.
Temperature ≤ -20°C (long-term) or 2-8°C (short-term)Reduces thermal degradation rates.[14][15]
Atmosphere Inert (Argon or Nitrogen)Minimizes exposure to oxygen, preventing oxidation.[1]
Light Exposure Store in the dark (amber vials)Prevents photodegradation.[1]
Container Tightly sealed amber glass, Teflon-lined capInert material prevents contamination and light exposure.[1]
Antioxidants Consider for solutions (e.g., BHT, BHA)Scavenge free radicals to inhibit oxidative chain reactions.[16]
Purity Check HPLC analysis every 6-12 monthsQuantitatively assesses stability and ensures compound integrity.[1]

References

  • BenchChem. (2025).
  • Gavali, P. S., & Ghugare, P. S. (2025). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Drug Discovery Today.
  • BenchChem. (2025). A Comparative Guide to Purity Analysis of 4'-Nitroacetophenone Semicarbazone: HPLC vs.
  • Chemistry Steps. (2024, January 10). Reactions of Phenols.
  • Juárez-Jiménez, J., et al. (2021). Synergistic Antioxidant Activity in Deep Eutectic Solvents: Extracting and Enhancing Natural Products. ACS Food Science & Technology.
  • Jafarihaghighi, S., et al. (2020). Effect of storage tank material on biodiesel stability under different environmental conditions. Jurnal Tribologi, 36, 32-42.
  • Thompson, J. C., et al. (1998). TWO-YEAR STORAGE STUDY WITH METHYL AND ETHYL ESTERS OF RAPESEED.
  • Gharby, S., et al. (2015). Stability of Virgin Olive Oil Phenolic Compounds during Long-Term Storage (18 Months) at Temperatures of 5-50 °C. Journal of Agricultural and Food Chemistry, 63(30), 6779-86.
  • Gharby, S., et al. (2015). Stability of Virgin Olive Oil Phenolic Compounds during Long-Term Storage (18 Months) at Temperatures of 5–50 °C.
  • Paul, P., et al. (2019). Storage stability of mahua oil methyl ester. Journal of the American Oil Chemists' Society.
  • Pérez-Bárcena, J. F., et al. (2019). Reactions of Substituted Phenols with Nitrogen Dioxide. Rearrangements and Addition Reactions of Nitrodienones.
  • Williams, J., et al. (2023). Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review. JScholar Publishers.
  • ResearchGate. (2015). Degradation study of nitroaromatic explosives 2-diazo-4,6-dinitrophenol and picramic acid using HPLC and UHPLC-ESI-MS/MS.
  • Juarez, J. C., et al. (2021).
  • Michalkiewicz, S., et al. (2020). Antioxidative properties of phenolic compounds and their effect on oxidative stress induced by severe physical exercise. PMC.
  • Google Patents. (n.d.). CN1308677C - Liquid phase chromatographic analysis method for 3-nitro or 4-nitrophthalic acid and impurities thereof.

Sources

Troubleshooting

Technical Support Center: A Researcher's Guide to Overcoming Poor Aqueous Solubility of Methyl 2-hydroxy-2-(4-hydroxy-3-nitrophenyl)acetate in Biological Assays

Introduction Welcome to the technical support hub for Methyl 2-hydroxy-2-(4-hydroxy-3-nitrophenyl)acetate. This guide is crafted for our valued community of researchers, scientists, and drug development professionals.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support hub for Methyl 2-hydroxy-2-(4-hydroxy-3-nitrophenyl)acetate. This guide is crafted for our valued community of researchers, scientists, and drug development professionals. We recognize that navigating the complexities of compound solubility is a frequent and critical challenge in experimental research. The inherent chemical properties of Methyl 2-hydroxy-2-(4-hydroxy-3-nitrophenyl)acetate can present significant hurdles to achieving the desired concentrations in aqueous-based biological assays. This can, in turn, impact the reliability and reproducibility of your experimental outcomes.

This document serves as a comprehensive resource, providing in-depth troubleshooting guides and frequently asked questions in a user-friendly question-and-answer format. Our goal is to empower you with the scientific rationale and practical protocols necessary to overcome these solubility challenges, ensuring the integrity and success of your research.

Core Concepts & Frequently Asked Questions (FAQs)

Q1: I'm having trouble dissolving Methyl 2-hydroxy-2-(4-hydroxy-3-nitrophenyl)acetate in my aqueous buffer. What are the underlying chemical properties causing this issue?

A1: The poor aqueous solubility of Methyl 2-hydroxy-2-(4-hydroxy-3-nitrophenyl)acetate is a direct consequence of its molecular structure. While it possesses polar functional groups, namely a hydroxyl (-OH) and a nitro (-NO2) group, which can engage in hydrogen bonding with water, these are attached to a non-polar phenyl ring. The overall molecule has a calculated LogP (a measure of lipophilicity) of approximately 1.0159, indicating a degree of hydrophobicity that limits its ability to readily dissolve in water.[1] The hydrophobic nature of the core structure tends to dominate, making it challenging to achieve high concentrations in purely aqueous systems.

Q2: What is the most straightforward initial step to try and solubilize this compound for a cell-based assay?

A2: The most common and often simplest first step is to employ a co-solvent strategy.[2][3] This involves preparing a high-concentration stock solution of your compound in a water-miscible organic solvent, which is then diluted to the final desired concentration in your aqueous assay medium. This method leverages the compound's higher solubility in the organic solvent to create a manageable stock solution.

Key Considerations:

  • Choice of Co-solvent: Dimethyl sulfoxide (DMSO) is a widely used co-solvent due to its ability to dissolve a broad range of compounds and its general compatibility with many biological assays at low concentrations.[4]

  • Final Co-solvent Concentration: It is crucial to minimize the final concentration of the organic solvent in your assay to avoid solvent-induced artifacts or cytotoxicity. A final concentration of 0.1% to 0.5% DMSO is generally considered safe for most cell lines, but it is always best practice to determine the tolerance of your specific system.[5]

  • Vehicle Control: Always include a vehicle control in your experimental design. This control should contain the same final concentration of the co-solvent as your test samples, allowing you to differentiate the effects of the compound from any potential effects of the solvent itself.[4]

In-Depth Troubleshooting and Experimental Protocols

Strategy 1: The Co-Solvent Approach

The principle behind using a co-solvent is to reduce the polarity of the aqueous environment, thereby making it more favorable for a hydrophobic compound to dissolve.[6]

Detailed Protocol: Preparation of a DMSO Stock Solution and Working Dilutions

  • Preparation of a High-Concentration Stock Solution:

    • Accurately weigh the desired amount of Methyl 2-hydroxy-2-(4-hydroxy-3-nitrophenyl)acetate.

    • Add the appropriate volume of 100% sterile DMSO to achieve a high-concentration stock (e.g., 10 mM or 50 mM).

    • Facilitate dissolution by vortexing. If necessary, gentle warming in a 37°C water bath or brief sonication can be applied.[4]

    • Visually inspect the solution to ensure the compound is fully dissolved and there is no particulate matter.

  • Preparation of Working Solutions:

    • Perform serial dilutions of the high-concentration stock solution in your complete cell culture medium or assay buffer to achieve the final desired experimental concentrations.

    • It is critical to add the DMSO stock to the aqueous medium and mix immediately to prevent the compound from precipitating out of solution.

Troubleshooting Workflow for Co-Solvent Use

A Start: Poorly soluble compound B Prepare 10-50 mM stock in 100% DMSO A->B C Dilute to final concentration in aqueous buffer B->C D Observe for precipitation C->D E Precipitation observed D->E Yes F No precipitation: Proceed with assay (Include vehicle control) D->F No G Consider alternative co-solvent (e.g., Ethanol) E->G H Precipitation persists: Move to advanced strategies E->H G->C

Caption: A decision-making workflow for the co-solvent approach.

Strategy 2: pH-Mediated Solubilization

For ionizable compounds, altering the pH of the solvent can significantly impact solubility.[7] Methyl 2-hydroxy-2-(4-hydroxy-3-nitrophenyl)acetate contains a phenolic hydroxyl group, which is weakly acidic. By increasing the pH of the solution, this group can be deprotonated, forming a more polar and thus more water-soluble phenolate anion.[8]

Detailed Protocol: pH Adjustment for Enhanced Solubility

  • Solubilization Procedure:

    • Create a slurry of the compound in your desired buffer.

    • Slowly add a dilute solution of a base (e.g., 0.1 M NaOH) dropwise while continuously stirring and monitoring the pH.

    • Observe for dissolution as the pH increases.

  • Critical Considerations:

    • Assay Compatibility: Ensure that the final pH of your solution is compatible with the biological system you are studying. Significant deviations from physiological pH can impact cell viability and protein function.

    • Buffering Capacity: Your chosen buffer must have sufficient capacity to maintain the desired pH throughout the experiment.

Strategy 3: Cyclodextrin-Based Formulations

Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity.[9][10] They can encapsulate poorly water-soluble "guest" molecules, forming water-soluble inclusion complexes.[9][11]

Detailed Protocol: Solubilization using Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Selection of Cyclodextrin: HP-β-CD is a frequently used derivative in biological research due to its enhanced water solubility and favorable safety profile compared to its parent β-cyclodextrin.[12][]

  • Preparation of the Inclusion Complex:

    • Prepare a solution of HP-β-CD in your aqueous buffer (e.g., 1-5% w/v).

    • Add the solid Methyl 2-hydroxy-2-(4-hydroxy-3-nitrophenyl)acetate to the HP-β-CD solution.

    • Stir the mixture at room temperature for several hours or overnight to allow for the formation of the inclusion complex.

    • Filter the solution through a 0.22 µm syringe filter to remove any undissolved compound.

  • Quantification: It is advisable to quantify the concentration of the solubilized compound in the filtrate using a suitable analytical method, such as UV-Vis spectroscopy, to ensure you are working with a known concentration.

Workflow for Cyclodextrin-Based Solubilization

A Start: Compound remains insoluble with co-solvents B Prepare HP-β-CD solution in aqueous buffer A->B C Add solid compound to the HP-β-CD solution B->C D Stir/sonicate to facilitate complex formation C->D E Filter to remove undissolved compound D->E F Quantify solubilized compound (e.g., UV-Vis) E->F G Proceed with biological assay (Include HP-β-CD vehicle control) F->G

Sources

Optimization

Technical Support Center: Mobile Phase Refinement for Methyl 2-hydroxy-2-(4-hydroxy-3-nitrophenyl)acetate HPLC Analysis

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into refining the High-Performance Liquid Chromat...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into refining the High-Performance Liquid Chromatography (HPLC) mobile phase for the analysis of Methyl 2-hydroxy-2-(4-hydroxy-3-nitrophenyl)acetate. Our approach moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and optimize your separations effectively.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Analyte

This section addresses foundational questions about the analyte and its behavior in a reversed-phase HPLC (RP-HPLC) environment.

Q1: What are the key structural features of Methyl 2-hydroxy-2-(4-hydroxy-3-nitrophenyl)acetate that influence its chromatographic behavior?

A1: The analyte possesses three critical functional groups that dictate its interaction with the stationary and mobile phases:

  • Phenolic Hydroxyl (-OH) Group: This group is acidic and its state of ionization is highly dependent on the mobile phase pH. This is a primary driver of retention and potential peak shape issues.[1][2]

  • Nitro (-NO2) Group: This is a polar, electron-withdrawing group that contributes to the overall polarity of the molecule and can engage in specific dipole-dipole interactions, particularly with certain organic modifiers like acetonitrile.[3]

  • Methyl Ester (-COOCH3) Group: This group adds a degree of hydrophobicity to the molecule.

The combination of these groups makes the compound polar and ionizable, requiring careful control of the mobile phase to achieve a robust and reproducible separation.

Q2: Why is peak tailing a common problem for this compound, and what is the primary cause?

A2: Peak tailing is the most frequently encountered issue for phenolic compounds like this one.[1] The primary cause is secondary interactions between the analyte and the stationary phase. Specifically, the acidic phenolic hydroxyl group can interact strongly with residual, un-capped silanol groups (-Si-OH) on the surface of silica-based stationary phases (e.g., C18).[1][4] These interactions create an alternative, high-energy retention mechanism that slows a fraction of the analyte molecules, resulting in a "tail" on the chromatographic peak. An asymmetry factor greater than 1.2 is generally considered tailing.[1]

Q3: What is the fundamental goal of refining the mobile phase for this analysis?

A3: The overarching goal is to find a "sweet spot" that provides a robust and reproducible method. This means achieving:

  • Symmetrical Peak Shape: Minimizing secondary interactions to achieve a Gaussian peak (Asymmetry Factor ≈ 1.0).

  • Adequate Retention: Ensuring the peak elutes with a retention factor (k') ideally between 2 and 10 for reliable quantification.

  • Sufficient Resolution: Separating the main analyte peak from any impurities or degradation products.

  • Reasonable Analysis Time: Balancing separation quality with sample throughput.

Part 2: A Systematic Guide to Mobile Phase Refinement

This section provides a logical workflow for developing and refining the mobile phase from first principles.

Step 1: Initial Conditions & Column Selection

Before optimizing the mobile phase, ensure you have an appropriate column. For this polar aromatic compound, a modern, high-purity, end-capped C18 column is the recommended starting point. These columns have a lower concentration of residual silanol groups, which inherently reduces the potential for peak tailing.[2]

Step 2: Optimizing the Aqueous Component & pH Control

The single most critical parameter for this analysis is the mobile phase pH. Controlling the ionization state of both the analyte and the column's residual silanols is paramount for achieving good peak shape and stable retention times.[5][6]

The Causality Behind pH Selection

At a pH close to the analyte's pKa, the molecule will exist in both its ionized (phenolate) and non-ionized forms. These two forms have different retention behaviors, leading to peak splitting or severe tailing.[1][5] Similarly, at a mobile phase pH above 4-5, residual silanols on the silica surface become ionized (-Si-O⁻), creating strong ionic attraction sites for any positively charged analytes and interaction sites for polar molecules, causing tailing.[4]

Our Recommendation: Suppress the ionization of both the phenolic hydroxyl group and the residual silanols. This is best achieved by maintaining a low mobile phase pH.

  • Action: Use a buffer to maintain the pH in the range of 2.5 - 3.5 .

  • Mechanism: At this low pH, the phenolic hydroxyl group is fully protonated (non-ionized), leading to a single, consistent retention mechanism. Simultaneously, the silanol groups are also protonated, eliminating the ionic interaction sites that cause tailing.[4]

Choosing the Right Buffer

The buffer must be effective at the target pH and compatible with your detection method. For UV detection, buffers with low UV cutoff wavelengths are essential.[7][8]

Buffer SystempKaBuffering RangeUV Cutoff (nm)Suitability
Phosphate Buffer 2.15, 7.20, 12.352.1 - 3.1 , 6.2 - 8.2~200Excellent for low pH work with UV detection.[7]
Formate Buffer 3.752.8 - 4.8~210Excellent , especially for LC-MS due to its volatility.[9]
Acetate Buffer 4.763.8 - 5.8~210Good, but its optimal range is slightly higher than desired.[7]

Protocol 1: Preparation of a 25 mM Potassium Phosphate Buffer, pH 2.8

  • Weigh out the appropriate amount of monobasic potassium phosphate (KH₂PO₄) for your desired volume.

  • Dissolve in HPLC-grade water (e.g., 18 MΩ·cm).[10]

  • While monitoring with a calibrated pH meter, slowly add dilute phosphoric acid (H₃PO₄) until the pH reaches 2.8.

  • Filter the buffer through a 0.22 µm or 0.45 µm membrane filter to remove particulates and degas.

Step 3: Selecting the Organic Modifier

The choice of organic solvent (modifier) mixed with the aqueous buffer controls the retention time and can significantly alter the selectivity of the separation.[11] The two most common choices in reversed-phase HPLC are acetonitrile (ACN) and methanol (MeOH).

PropertyAcetonitrile (ACN)Methanol (MeOH)Technical Insight
Elution Strength HigherLowerACN is a stronger solvent in RP-HPLC, meaning it will elute compounds faster than the same percentage of MeOH.[12]
Selectivity Aprotic, strong dipoleProtic, H-bond donor/acceptorThese different chemical properties lead to different interactions with the analyte and stationary phase, which can change the elution order of the analyte relative to impurities.[11][12] It is always recommended to screen both.
Viscosity/Pressure LowerHigherACN/water mixtures generate lower backpressure than MeOH/water mixtures, which can be advantageous.
UV Cutoff ~190 nm~205 nmBoth are suitable for detection at wavelengths >210 nm.

Recommendation: Start your method development with Acetonitrile due to its lower viscosity and higher elution strength. However, if co-eluting impurities are present, developing a parallel method with Methanol is a powerful strategy to alter selectivity.[11]

Step 4: Isocratic vs. Gradient Elution

The final refinement is choosing the elution mode. This decision depends on the complexity of your sample.

  • Isocratic Elution: The mobile phase composition (e.g., 40% ACN / 60% Buffer) remains constant throughout the run.

    • Pros: Simpler, faster run-to-run cycle time (no re-equilibration), ideal for simple samples or quality control (QC) assays of the main peak.[13][14]

    • Cons: Late-eluting peaks become very broad, and it may not be possible to separate compounds with a wide range of polarities.[15]

  • Gradient Elution: The mobile phase composition is changed during the run, typically by increasing the percentage of the organic modifier.

    • Pros: Can separate complex mixtures with a wide range of polarities, results in sharper peaks for later-eluting compounds, improving sensitivity.[14][15]

    • Cons: Requires a post-run equilibration step, increasing total injection cycle time.[13]

Workflow Diagram: Mobile Phase Refinement Strategy

Mobile_Phase_Refinement cluster_start Initial Setup cluster_scout Scouting Run cluster_eval Evaluation cluster_iso Isocratic Method cluster_grad Gradient Method Start Select End-Capped C18 Column Buffer Prepare Aqueous Buffer (e.g., 25mM Phosphate) pH = 2.5 - 3.5 Start->Buffer Scout Perform Broad Gradient Scout Run (e.g., 5-95% ACN over 20 min) Buffer->Scout Eval Evaluate Scout Chromatogram Scout->Eval Isocratic All peaks elute early and are well-resolved? Eval->Isocratic Yes Gradient Peaks span a wide retention window? Eval->Gradient No DevelopIso Develop Isocratic Method (e.g., 35% ACN) Isocratic->DevelopIso FinalIso Final Isocratic Method DevelopIso->FinalIso DevelopGrad Optimize Gradient Slope and Time Gradient->DevelopGrad FinalGrad Final Gradient Method DevelopGrad->FinalGrad

Caption: A workflow for systematic mobile phase development.

Part 3: Troubleshooting Guide

This section uses a direct question-and-answer format to address specific problems you may encounter.

Q: My peak for Methyl 2-hydroxy-2-(4-hydroxy-3-nitrophenyl)acetate is tailing, even with a C18 column. What are the steps to fix this?

A: This is the most common issue. Follow this diagnostic sequence:

Tailing_Troubleshooting Start Symptom: Peak Tailing Check_pH Is Mobile Phase pH between 2.5 and 3.5 and properly buffered? Start->Check_pH Adjust_pH Action: Prepare fresh buffer. Ensure pH is in the 2.5-3.5 range. Use a concentration of 10-25 mM. Check_pH->Adjust_pH No Check_Overload Is the peak shape improved by injecting 1/10th the concentration? Check_pH->Check_Overload Yes Solved Problem Resolved Adjust_pH->Solved Reduce_Load Action: Reduce sample concentration or injection volume. Check_Overload->Reduce_Load Yes Check_Column Is the column old (>500 injections) or has it seen high pH? Check_Overload->Check_Column No Reduce_Load->Solved Replace_Column Action: Install a guard column. If problem persists, replace the analytical column. Check_Column->Replace_Column Yes Check_Column->Solved No, problem likely elsewhere (e.g., extra-column volume) Replace_Column->Solved

Caption: A logical flow for troubleshooting peak tailing.

  • Verify Mobile Phase pH: This is the most likely culprit. An unbuffered or improperly prepared mobile phase can drift in pH, leading to tailing.[1] Ensure you are using a buffer with a concentration of at least 10-25 mM and that the pH is firmly in the 2.5-3.5 range.[8][16]

  • Check for Column Overload: Inject a sample that is 5-10 times more dilute. If the peak shape improves significantly, you were experiencing mass overload.[1] Reduce your sample concentration accordingly.

  • Evaluate Column Health: If the column is old or has been exposed to harsh conditions (especially high pH), the stationary phase may be degraded, exposing more active silanol sites. Try flushing the column or, if the problem persists, replace it. Using a guard column is a cost-effective way to protect the analytical column.[1]

Q: My analyte peak is too broad, especially when using an isocratic method. What should I do?

A: Peak broadening in an isocratic run, especially for a well-retained peak, is often due to band dispersion.

  • Consider a Gradient: If your analyte has a long retention time, it will naturally broaden. Switching to a gradient elution will sharpen the peak as it travels through the column, increasing its height and sensitivity.[15]

  • Increase Organic Content: In your isocratic method, incrementally increase the percentage of organic modifier (e.g., from 30% ACN to 35% ACN). This will decrease the retention time and, consequently, the peak width. The goal is to achieve a retention factor (k') between 2 and 5.

Q: I am not getting enough resolution between my main peak and an impurity. How can I improve this?

A: Improving resolution requires changing the selectivity of the system.

  • Change the Organic Modifier: This is the most powerful tool for altering selectivity. If you are using acetonitrile, develop a method using methanol, and vice versa. The different solvent properties often change the elution order or increase the spacing between closely eluting peaks.[11]

  • Optimize the Gradient: If using a gradient, make the slope shallower around the time your key peaks are eluting. For example, instead of a single linear gradient from 10% to 90% ACN, try a multi-step gradient: 10% to 40% over 10 minutes, then 40% to 55% over 15 minutes, followed by a rapid wash. This gives the critical pair more time to separate.

  • Slightly Adjust pH: While staying within the 2.5-3.5 range, a minor change (e.g., from pH 2.8 to 3.2) can sometimes subtly alter the retention of ionizable impurities relative to the main peak, improving resolution.

References

  • Płotka-Wasylka, J., et al. (2020). Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents. Molecules. [Link]

  • Walsh Medical Media. (2012). HPLC: Highly Accessible Instrument in Pharmaceutical Industry for Effective Method Development. Journal of Chemical and Pharmaceutical Sciences. [Link]

  • Pharma's Almanac. (2024). Navigating HPLC Method Development: Tips for Success. Pharma's Almanac. [Link]

  • International Journal of Pharmaceutical Quality Assurance. (2015). HPLC Method Development and Validation for Pharmaceutical Analysis. [Link]

  • Journal of Health, Medicine and Nursing. (2015). Effective HPLC method development. [Link]

  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. [Link]

  • Biotage. (2023). When is Gradient Elution Better than Isocratic Elution?. [Link]

  • Scribd. HPLC Optimization of Aromatic Compounds. [Link]

  • LCGC International. (2026). Retention and Selectivity of Aromatic Hydrocarbons with Polar Groups in Ternary Reversed-Phase–HPLC Systems with Tetrahydrofuran as Modifier. [Link]

  • ResearchGate. (2025). Overview of HPLC Method Development for Pharmaceuticals. [Link]

  • Welch Materials. (2026). [Readers Insight] Gradient vs. Isocratic Elution: Which to Choose?. [Link]

  • ResearchGate. Optimization of the HPLC separation of aromatic groups in petroleum fractions. [Link]

  • PharmaCores. (2025). Your guide to select the buffer in HPLC development part 1. [Link]

  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. [Link]

  • Phenomenex. (2025). Isocratic Vs. Gradient Elution in Chromatography. [Link]

  • Kromasil. (2011). Gradient or isocratic elution in preparative reversed phase HPLC. [Link]

  • Phenomenex. Troubleshooting for HPLC: Recognizing and Anticipating Challenges during Reversed Phase HPLC. [Link]

  • Advanced Chromatography Technologies. A Guide to HPLC and LC-MS Buffer Selection. [Link]

  • ACE HPLC Columns. HPLC Troubleshooting Guide. [Link]

  • ACS Publications. (2005). Adsorption Mechanism in RPLC. Effect of the Nature of the Organic Modifier. [Link]

  • LCGC International. (2026). The Effect of Modifier on Selectivity in Reversed-Phase High Performance Liquid Chromatography. [Link]

  • LCGC International. (2020). Troubleshooting Basics, Part 4: Peak Shape Problems. [Link]

  • KNAUER. (2026). Buffer & Eluent Preparation in HPLC – Best Practices. [Link]

  • J-Stage. Determination of Phenolic Compounds in Beverages by Three-Flow Channel Isocratic HPLC with Electrochemical Detections Using a Column-Switching Technique. [Link]

  • Restek. (2021). Effect of Organic Solvent on Selectivity in LC Separations. [Link]

  • The Analytical Scientist. (2019). The Role of Methanol and Acetonitrile as Organic Modifiers in Reversed-phase Liquid Chromatography. [Link]

  • IRO Journals. (2024). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. [Link]

Sources

Troubleshooting

Reducing unwanted side reactions during Methyl 2-hydroxy-2-(4-hydroxy-3-nitrophenyl)acetate production

Technical Support Center: Synthesis of Methyl 2-hydroxy-2-(4-hydroxy-3-nitrophenyl)acetate Welcome to the technical support center for the synthesis of Methyl 2-hydroxy-2-(4-hydroxy-3-nitrophenyl)acetate. This guide is d...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of Methyl 2-hydroxy-2-(4-hydroxy-3-nitrophenyl)acetate

Welcome to the technical support center for the synthesis of Methyl 2-hydroxy-2-(4-hydroxy-3-nitrophenyl)acetate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and mitigate unwanted side reactions during this multi-step synthesis. By understanding the underlying chemical principles, you can optimize your reaction conditions to improve yield, purity, and process reliability.

This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols grounded in established chemical literature.

I. Overview of Synthetic Strategy & Key Challenges

The synthesis of Methyl 2-hydroxy-2-(4-hydroxy-3-nitrophenyl)acetate, a substituted mandelic acid ester[1][2], typically proceeds via two main routes:

  • Route A: Nitration of a Precursor. This involves the electrophilic nitration of a precursor such as Methyl 2-hydroxy-2-(4-hydroxyphenyl)acetate.

  • Route B: Condensation and Esterification. This route starts with 4-hydroxy-3-nitrobenzaldehyde, which undergoes condensation (e.g., cyanohydrin formation) followed by hydrolysis and esterification.[1][2]

Both pathways present unique challenges, primarily revolving around controlling selectivity and preventing the formation of impurities. The chief obstacles include:

  • Over-nitration: Formation of dinitro- or other polynitrated species.

  • Isomer Impurities: Generation of undesired positional isomers during nitration.

  • Oxidative Degradation: Phenolic compounds are susceptible to oxidation, leading to colored, tarry byproducts.[3]

  • Ester Hydrolysis: The methyl ester group can be cleaved under harsh acidic or basic workup conditions.

This guide will focus primarily on troubleshooting issues arising from the nitration pathway (Route A), as it is a common and direct approach where side reactions are prevalent.

II. Frequently Asked Questions (FAQs)

Q1: What is the most critical parameter to control during the nitration of the phenolic ring?

A1: Temperature is unequivocally the most critical parameter. The nitration of an activated ring system, such as a phenol, is a highly exothermic reaction.[4] Failure to maintain a low and stable temperature (typically 0-5 °C) will inevitably lead to a cascade of side reactions, most notably over-nitration and oxidative decomposition, resulting in a dark, difficult-to-purify reaction mixture and significantly reduced yield.

Q2: My final product is a dark oil and won't crystallize. What is the likely cause?

A2: This is a classic symptom of impurity formation. The most common culprits are dinitrated byproducts and polymeric tars from oxidation.[4] The presence of these impurities disrupts the crystal lattice of the desired product. You should first attempt purification by column chromatography. To prevent this, focus on rigorous temperature control, slow, dropwise addition of the nitrating agent, and potentially conducting the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

Q3: I'm seeing two spots on my TLC plate that are very close together. What could they be?

A3: Assuming your starting material is consumed, this often indicates the formation of positional isomers. While the hydroxyl group is a strong ortho-, para- director and the para-position is blocked, nitration is directed to the ortho-position. However, if your precursor has other substituents or if reaction conditions are not optimal, you may see minor isomer formation. A more likely scenario, however, is the presence of a small amount of dinitrated product, which will have a slightly different polarity. Co-spotting with a pure standard and obtaining an NMR spectrum are the definitive ways to identify these species.

Q4: Can I use a different nitrating agent besides the standard HNO₃/H₂SO₄ mixture?

A4: Yes, and for sensitive substrates like phenols, milder nitrating agents are often preferred to reduce side reactions. Options include using sodium nitrate with a solid acid support like wet silica gel or an inorganic acidic salt, which can generate nitric acid in situ under milder, heterogeneous conditions.[5] Another approach involves using metal nitrates like ferric nitrate or bismuth nitrate, which can offer higher regioselectivity and reduce the formation of over-nitrated products.[6]

III. Troubleshooting Guide: Common Problems & Solutions

This section addresses specific experimental issues in a problem-cause-solution format.

Problem 1: Low Yield and Purity Due to Dinitration

Symptoms:

  • The mass of the crude product is higher than theoretically expected.

  • NMR/Mass-spec analysis confirms the presence of a second nitro group.

  • The product appears as a persistent yellow or orange oil.

Root Cause Analysis: The phenolic hydroxyl group strongly activates the aromatic ring, making it highly susceptible to electrophilic substitution. After the first nitration, the ring is still activated enough for a second nitration to occur, especially under harsh conditions (excess nitrating agent, elevated temperature).[4][7]

Solutions:

Parameter Problematic Condition (Leads to Dinitration) Optimized Condition (Favors Mononitration) Rationale
Temperature > 10 °C0 - 5 °CReduces reaction rate, allowing for selective mononitration before a second electrophilic attack can occur.
Nitrating Agent Concentrated HNO₃/H₂SO₄Dilute HNO₃[7], NaNO₃/Wet SiO₂[5], or Fe(NO₃)₃[6]Milder reagents lower the concentration of the active nitronium ion (NO₂⁺), reducing the driving force for a second nitration.
Reagent Addition Rapid, bulk additionSlow, dropwise addition over 1-2 hoursMaintains a low instantaneous concentration of the nitrating agent, preventing localized "hot spots" and excess reagent.
Stoichiometry > 1.1 equivalents of HNO₃1.0 - 1.05 equivalents of HNO₃Using a slight excess is common, but a large excess dramatically increases the probability of dinitration.

Workflow for Mitigating Dinitration

Caption: Troubleshooting workflow for reducing dinitration.

Problem 2: Formation of Colored Impurities and Tarry Byproducts

Symptoms:

  • The reaction mixture turns dark brown, red, or black.

  • The crude product is a non-crystalline, tarry substance.

  • Purification by chromatography results in a significant loss of material on the column.

Root Cause Analysis: Phenols are easily oxidized, especially in the presence of strong oxidizing agents like nitric acid. The nitrous acid (HNO₂) that is often present in nitric acid or formed during the reaction can also contribute to oxidation and the formation of complex, colored byproducts.[7]

Solutions:

  • Use of Scavengers: Add a small amount (1-2% by weight) of a nitrous acid scavenger, such as urea or sulfamic acid, to the reaction mixture before adding the nitrating agent. This will remove residual HNO₂ that can initiate oxidative pathways.

  • Inert Atmosphere: Purge the reaction vessel with an inert gas (N₂ or Ar) and maintain a positive pressure throughout the reaction. This minimizes contact with atmospheric oxygen, which can contribute to the formation of colored oxidation products.

  • Milder Conditions: As with dinitration, switching to milder, heterogeneous nitrating systems can significantly reduce oxidative side reactions.[3][5]

  • Work-up Procedure: Quench the reaction by pouring it onto crushed ice. This rapidly dilutes the acid and lowers the temperature, halting further oxidative processes.

Problem 3: Hydrolysis of the Methyl Ester Group

Symptoms:

  • NMR analysis shows the presence of a carboxylic acid peak and a diminished methyl ester peak.

  • The product has altered solubility, potentially becoming more soluble in aqueous base.

  • The mass spectrum shows a peak corresponding to the free acid (M-14).

Root Cause Analysis: The ester linkage is susceptible to hydrolysis under both strongly acidic and strongly basic conditions, especially in the presence of water and heat. This can occur during the reaction if aqueous nitric acid is used, during a basic work-up, or during prolonged heating.[8][9]

Solutions:

  • Anhydrous Conditions: If possible, use anhydrous nitric acid in an appropriate solvent (e.g., acetic anhydride) to minimize the presence of water.

  • Controlled Work-up: When neutralizing the reaction mixture, avoid using a strong base like NaOH. Instead, use a milder base like sodium bicarbonate (NaHCO₃) and maintain a low temperature. Do not let the mixture sit for extended periods in either a highly acidic or basic state.

  • Avoid Heat: During extraction and solvent removal (rotary evaporation), keep the temperature as low as possible (e.g., < 40 °C) to prevent thermally-induced hydrolysis.

Experimental Protocol: Optimized Mononitration Procedure

This protocol incorporates the solutions discussed above to maximize the yield and purity of the target compound.

  • Setup: To a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add Methyl 2-hydroxy-2-(4-hydroxyphenyl)acetate (1.0 eq) and dichloromethane (10 mL/g). Begin stirring and cool the flask to 0 °C in an ice-water bath.

  • Scavenger Addition: Add urea (0.05 eq) to the solution and stir for 5 minutes.

  • Nitrating Agent Preparation: In a separate flask, slowly add concentrated sulfuric acid (1.0 eq) to fuming nitric acid (1.05 eq) at 0 °C.

  • Reaction: Add the prepared nitrating mixture to the dropping funnel and add it dropwise to the reaction flask over 1-2 hours, ensuring the internal temperature does not exceed 5 °C.

  • Monitoring: Monitor the reaction progress by TLC (e.g., 3:1 Hexane:Ethyl Acetate). The reaction is typically complete within 1-3 hours after the addition is finished.

  • Quenching: Slowly pour the reaction mixture into a beaker containing crushed ice and water with vigorous stirring.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x volume).

  • Washing: Combine the organic layers and wash sequentially with cold water, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at < 40 °C.

  • Purification: Purify the resulting crude solid or oil by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.[10]

Diagram of Key Reaction Pathways

Reaction_Pathways cluster_0 Reaction Conditions cluster_1 Potential Products Start Methyl 2-hydroxy-2- (4-hydroxyphenyl)acetate NitratingAgent + HNO3 / H2SO4 Desired Desired Product (Mononitro) NitratingAgent->Desired Controlled Temp. (0-5 °C) Correct Stoichiometry Dinitro Side Product (Dinitro) NitratingAgent->Dinitro High Temp. Excess HNO3 Oxidized Side Product (Oxidized/Tarry) NitratingAgent->Oxidized High Temp. Presence of HNO2 Hydrolyzed Side Product (Hydrolyzed Ester) Desired->Hydrolyzed Aqueous Acid/Base + Heat during work-up

Caption: Competing reaction pathways during synthesis.

By carefully controlling the reaction parameters as outlined in this guide, researchers can successfully minimize the formation of unwanted side products and achieve a high yield of pure Methyl 2-hydroxy-2-(4-hydroxy-3-nitrophenyl)acetate.

IV. References

  • Gore, P. H. (1957). On the Mechanism of Nitration with Dilute Nitric Acid. Tetrahedron, 1(3), 173-183. Available at: [Link].

  • Wynne, R., & Hutzinger, O. (1972). The Reimer–Tiemann Reaction. Organic Reactions, 19, 1-36. Available at: [Link].

  • Hajipour, A. R., & Ruoho, A. E. (2005). Nitration Of Phenols Under Mild And Heterogeneous Conditions. Journal of the Chemical Society of Pakistan, 27(4), 423-426. Available at: [Link].

  • Koppenol, W. H., & Kissner, R. (1998). Nitration and hydroxylation of phenolic compounds by peroxynitrite. Chemical Research in Toxicology, 11(2), 87-90. Available at: [Link].

  • Master Organic Chemistry. Reimer-Tiemann Reaction. Available at: [Link].

  • Wikipedia. Reimer–Tiemann reaction. Available at: [Link].

  • Kamal, A., & Krishnaji, T. (2009). Nitration of Phenolic Compounds by Antimony Nitrate. Synthetic Communications, 39(12), 2192-2199. Available at: [Link].

  • Allen. Reimer Tiemann Reaction Mechanism: Conditions & Applications. Available at: [Link].

  • Pourali, A. R., & Goli, A. (2010). Nitration of phenolic compounds and oxidation of hydroquinones using tetrabutylammonium chromate and dichromate under aprotic conditions. Journal of Chemical Sciences, 122(1), 63-67. Available at: [Link].

  • Slideshare. Riemer Tiemann reaction. Available at: [Link].

  • Arakawa, T., et al. (2009). Nitration of the salivary component 4-hydroxyphenylacetic acid in the human oral cavity: enhancement of nitration under acidic conditions. Journal of Clinical Biochemistry and Nutrition, 45(3), 295-302. Available at: [Link].

  • Organic Syntheses. o-NITROBENZALDEHYDE. Available at: [Link].

  • Dewanti, A. R., & Mitra, B. (2004). Esters of mandelic acid as substrates for (S)-mandelate dehydrogenase from Pseudomonas putida: implications for the reaction mechanism. Biochemistry, 43(8), 2291-2297. Available at: [Link].

  • Taylor & Francis. Mandelic acid – Knowledge and References. Available at: [Link].

  • Google Patents. CN102786372A - Synthesis of m-nitrobenzaldehyde derivative. Available at: .

  • Popkov, A. (2005). Synthesis of 2-Nitrobenzaldehyde from 2-Nitrotoluene. Acta Chimica Slovenica, 52, 460-462. Available at: [Link].

  • Martinez, R., et al. (2001). Rearrangement of o-Nitrobenzaldehyde in the Hantzsch Reaction. Molecules, 6(7), 633-640. Available at: [Link].

  • Google Patents. US3904676A - Purification of methyl acetate. Available at: .

  • Google Patents. CN103724203A - Preparation method of o-methyl hydroxyphenylacetate. Available at: .

  • European Patent Office. EP 0487285 A2 - Purification process for methyl acetate. Available at: [Link].

  • Liu, Y., et al. (2003). Nitration of Endogenous Para-Hydroxyphenylacetic Acid and the Metabolism of Nitrotyrosine. Biochemical Journal, 374(Pt 2), 521–528. Available at: [Link].

  • MDPI. Biosynthesis Strategies and Application Progress of Mandelic Acid Based on Biomechanical Properties. Available at: [Link].

  • Singh, U., & Singh, B. (1986). Kinetics and mechanism of oxidation of esters of α-hydroxy acids (mandelic acid) by peroxydisulphate. Journal of the Indian Chemical Society, 63(3), 294-297. Available at: [Link].

  • Google Patents. US3221062A - Nitration process. Available at: .

  • University of Northern Iowa. Nitration of Substituted Aromatic Rings and Rate Analysis. Available at: [Link].

  • Wikipedia. Mandelic acid. Available at: [Link].

  • ResearchGate. (PDF) Nitration of endogenous para-hydroxyphenylacetic acid and the metabolism of nitrotyrosine. Available at: [Link].

Sources

Optimization

Technical Support Center: Chemoselective Catalytic Reduction of Methyl 2-hydroxy-2-(4-hydroxy-3-nitrophenyl)acetate

Mechanistic Overview & The Hydrogenolysis Dilemma Welcome to the Technical Support Center for the catalytic hydrogenation of highly functionalized nitroaromatics. The target molecule, Methyl 2-hydroxy-2-(4-hydroxy-3-nitr...

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Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Overview & The Hydrogenolysis Dilemma

Welcome to the Technical Support Center for the catalytic hydrogenation of highly functionalized nitroaromatics. The target molecule, Methyl 2-hydroxy-2-(4-hydroxy-3-nitrophenyl)acetate , presents a unique chemoselectivity challenge. It is a mandelic acid derivative containing a reducible nitro group, a phenolic hydroxyl, a methyl ester, and a highly sensitive benzylic hydroxyl group.

The primary objective is the chemoselective reduction of the nitro group (-NO₂) to an aniline derivative (-NH₂) without triggering the hydrogenolysis (cleavage) of the benzylic C-OH bond or causing transesterification of the ester.

ReactionPathway SM Methyl 2-hydroxy-2-(4-hydroxy -3-nitrophenyl)acetate (Starting Material) Nitroso Nitroso Intermediate (-NO) SM->Nitroso H2, Catalyst Fast Hydroxylamine Hydroxylamine Intermediate (-NHOH) Nitroso->Hydroxylamine H2, Catalyst Fast Product Methyl 2-hydroxy-2-(3-amino -4-hydroxyphenyl)acetate (Target Amine) Hydroxylamine->Product H2, Catalyst Rate-Limiting SideProduct Methyl 2-(3-amino-4-hydroxyphenyl)acetate (Hydrogenolysis Byproduct) Product->SideProduct Excess Catalyst / High Temp

Reaction pathway of nitro reduction vs. benzylic hydrogenolysis.

Troubleshooting & FAQs

Q1: Why is my benzylic alcohol group disappearing during the nitro reduction? Causality & Solution: You are observing hydrogenolysis. Palladium (Pd) has a high affinity for aromatic pi-systems. When the aromatic ring of your mandelic acid derivative adsorbs onto the Pd surface, the adjacent benzylic carbon is brought into close proximity to surface-bound hydrides, facilitating the cleavage of the C-OH bond. Actionable Fix: Lower the Pd/C catalyst loading to exactly 5 wt%. If hydrogenolysis persists, add a Lewis base catalyst poison such as Ethylenediamine (EDA) or switch to a Platinum-based catalyst (Pt/C or PtO₂). Poisoning the highly active edge sites of the catalyst prevents the oxidative insertion required for C-O cleavage while leaving the planar faces active enough to reduce the highly electrophilic nitro group ()[1].

Q2: My reaction stalls at the hydroxylamine intermediate. How do I drive it to the primary amine? Causality & Solution: The reduction of a nitro group proceeds stepwise: –NO₂ → –NO → –NHOH → –NH₂ ()[2]. The final step (hydroxylamine to amine) requires the highest activation energy and is strictly dependent on the availability of dissolved hydrogen at the catalyst surface. If your reaction stalls, it is starving for hydrogen due to poor gas-liquid mass transfer or insufficient active catalytic sites. Actionable Fix: Do not immediately increase temperature, as this promotes hydrogenolysis. Instead, increase your agitation speed to >800 rpm to break the gas-liquid barrier. Ensure your catalyst loading is optimized (see the Optimization Matrix below). Alternatively, chemical reductants like SnCl₂ can bypass surface-adsorption issues entirely, though they complicate workup ()[3].

Q3: Why am I observing transesterification byproducts in my LC-MS? Causality & Solution: Your starting material is a methyl ester. If you are using ethanol (EtOH) or isopropanol (IPA) as your solvent, the acidic nature of the phenolic hydroxyl group—combined with trace acidic impurities often found on activated carbon supports—can catalyze an ester exchange. Actionable Fix: Strictly use Methanol (MeOH) as your reaction solvent to match the ester alkyl group, ensuring any transesterification simply regenerates the starting ester.

Quantitative Data: Catalyst Loading Optimization Matrix

To establish the optimal conditions, we systematically varied catalyst type and loading. The data below demonstrates the delicate balance between achieving full conversion and preventing over-reduction.

Catalyst SystemLoading (wt%)SolventTemp (°C)H₂ (atm)Conversion (%)Target Amine Yield (%)Hydrogenolysis Byproduct (%)
10% Pd/C10%MeOH251>996532
5% Pd/C5%MeOH251>99889
5% Pt/C5%MeOH2519592<1
5% Pd/C + EDA *5% MeOH 25 1 >99 96 <1

*EDA = Ethylenediamine (0.1 equivalents relative to substrate). This acts as a selective poison to prevent benzylic C-O cleavage while maintaining nitro reduction activity.

Step-by-Step Methodology: Self-Validating Protocol

This protocol is designed as a self-validating system. Moving from one step to the next requires passing a specific analytical checkpoint, ensuring trustworthiness and reproducibility.

ExperimentalWorkflow Prep 1. Setup SM + Pd/C + EDA Purge 2. Purging 3x N2, 3x H2 Prep->Purge Hydro 3. Reaction H2 (1 atm), 800 rpm Purge->Hydro IPC 4. IPC (HPLC) Check -NHOH Hydro->IPC IPC->Hydro If -NHOH > 2% Filter 5. Filtration Remove Catalyst IPC->Filter If -NHOH < 2% Isolate 6. Isolation Target Amine Filter->Isolate

Self-validating experimental workflow for chemoselective catalytic hydrogenation.

Step 1: Reaction Setup

  • Action: In a thoroughly dried reaction flask, charge Methyl 2-hydroxy-2-(4-hydroxy-3-nitrophenyl)acetate (1.0 eq), 5% Pd/C (5 wt% relative to substrate), and Ethylenediamine (0.1 eq). Suspend in anhydrous Methanol (10 mL/g of substrate).

  • Causality: Methanol prevents transesterification. EDA poisons the catalyst against hydrogenolysis.

Step 2: Inert Gas Purging

  • Action: Seal the flask. Evacuate and backfill with Nitrogen (N₂) three times. Then, evacuate and backfill with Hydrogen (H₂) three times using a balloon or manifold.

  • Causality: Removing oxygen is critical not only to prevent explosive mixtures with H₂ and MeOH but also to prevent the nitroso intermediate from reacting with O₂ to form insoluble azoxy dimers ()[4].

Step 3: Hydrogenation

  • Action: Stir the reaction vigorously at 25°C under 1 atm of H₂. The stirring rate MUST be ≥800 rpm.

  • Causality: Vigorous stirring overcomes the mass transfer limitation of H₂ gas dissolving into the liquid phase, preventing the reaction from stalling at the hydroxylamine stage.

Step 4: In-Process Control (IPC) - The Validation Step

  • Action: After 2 hours, withdraw a 50 µL aliquot, filter through a micro-syringe filter, dilute in mobile phase, and analyze via HPLC (220 nm).

  • Validation Criteria: The reaction is only deemed complete when the starting material peak is 0% AND the hydroxylamine intermediate peak is <2%. If the intermediate is >2%, continue stirring for 1 hour and re-test. Do not proceed to workup until this criteria is met.

Step 5: Catalyst Filtration

  • Action: Purge the flask with N₂ to remove residual H₂. Filter the reaction mixture through a tight pad of Celite. Wash the pad with additional MeOH.

  • Causality: Pd/C is pyrophoric when dry and saturated with hydrogen. The N₂ purge and Celite pad ensure safe removal without exposing active dry catalyst to air.

Step 6: Isolation

  • Action: Concentrate the filtrate under reduced pressure at 30°C to yield the crude Methyl 2-hydroxy-2-(3-amino-4-hydroxyphenyl)acetate.

References

  • Enhanced selectivity of catalytic hydrogenation of halogenated nitroaromatics by interfacial effects . CCS Publishing.

  • Aromatic Reductions: Nitrobenzene → Aniline (H₂/Pd, Pt, or Ni) . OrgoSolver.

  • Nitro Reduction - Common Conditions . Common Organic Chemistry.

  • More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups . Master Organic Chemistry.

Sources

Troubleshooting

Troubleshooting Baseline Noise in the Chromatographic Separation of Methyl 2-hydroxy-2-(4-hydroxy-3-nitrophenyl)acetate

A Technical Support Guide for Researchers and Drug Development Professionals This guide provides a comprehensive resource for troubleshooting baseline noise issues encountered during the chromatographic separation of Met...

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Author: BenchChem Technical Support Team. Date: March 2026

A Technical Support Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive resource for troubleshooting baseline noise issues encountered during the chromatographic separation of Methyl 2-hydroxy-2-(4-hydroxy-3-nitrophenyl)acetate. As a compound with multiple functional groups prone to interaction, its analysis requires careful control over the chromatographic system. This document offers a structured, question-and-answer approach to rapidly identify and resolve common sources of baseline instability, ensuring accurate and reproducible results.

Section 1: Frequently Asked Questions (FAQs) - Quick Diagnostics

This section addresses the most common and easily rectifiable causes of baseline noise.

Question 1: My baseline is showing regular, periodic noise (pulsations). What is the likely cause?

Answer: Regular, pulsating baseline noise is most often linked to the HPLC pump.[1][2] This can be due to:

  • Air Bubbles in the Pump Head: Incomplete degassing of the mobile phase can lead to the formation of air bubbles in the pump head, causing pressure fluctuations that manifest as a noisy baseline.[2][3]

  • Faulty Check Valves: Malfunctioning or dirty check valves are a common source of baseline noise, particularly when using additives like trifluoroacetic acid (TFA).[4]

  • Worn Pump Seals: Over time, pump seals can degrade, leading to pressure inconsistencies and a pulsating baseline.[3]

Troubleshooting Steps:

  • Degas the Mobile Phase: Ensure your mobile phase is thoroughly degassed using an inline degasser or by helium sparging.[4]

  • Prime the Pump: Purge the pump to remove any trapped air bubbles.

  • Check for Leaks: Inspect all fittings and connections for any signs of leakage.

  • Clean or Replace Check Valves: If the problem persists, consult your instrument manual for instructions on cleaning or replacing the check valves.

Question 2: I'm observing random, irregular baseline noise. What should I investigate first?

Answer: Irregular baseline noise often points to contamination issues or problems with the detector.[5]

  • Contaminated Mobile Phase: The use of low-quality solvents or buffers can introduce impurities that contribute to baseline noise.[1][6] Water is a frequent source of contamination.[1]

  • Dirty Flow Cell: Contaminants or air bubbles in the detector flow cell can cause erratic noise patterns.[5][7]

  • Aging Detector Lamp: A weak or flickering detector lamp can be a source of irregular noise.[5][8]

Troubleshooting Steps:

  • Prepare Fresh Mobile Phase: Use high-purity, HPLC-grade solvents and reagents to prepare a fresh batch of mobile phase.[6][9]

  • Flush the System: Flush the system, including the flow cell, with a strong, miscible solvent like methanol or isopropanol.[6]

  • Perform a Lamp Intensity Test: Check the detector lamp's performance according to the manufacturer's instructions and replace it if necessary.[7][8]

Question 3: My baseline is drifting steadily upwards or downwards. What could be causing this?

Answer: Baseline drift is often related to changes in the mobile phase composition or temperature fluctuations.[4][5]

  • Insufficient Column Equilibration: If the column is not fully equilibrated with the mobile phase, the baseline may drift as the stationary phase slowly adjusts.[4][10]

  • Mobile Phase Inhomogeneity: In gradient elution, if the absorbance of the two mobile phases is not well-matched at the detection wavelength, the baseline will drift as the solvent composition changes.[4]

  • Temperature Fluctuations: Changes in ambient temperature or inadequate column temperature control can cause baseline drift, especially with refractive index detectors.[4][7]

Troubleshooting Steps:

  • Ensure Proper Column Equilibration: Flush the column with at least 10-20 column volumes of the initial mobile phase until a stable baseline is achieved.[11][12]

  • Match Mobile Phase Absorbance: If running a gradient, adjust the composition of your mobile phases to have similar UV absorbance at your analytical wavelength.[4]

  • Control Temperature: Use a column oven to maintain a stable temperature. Ensure the laboratory environment is free from drafts.[4]

Section 2: In-Depth Troubleshooting Workflows

For more persistent baseline noise issues, a systematic approach is necessary. The following workflows will guide you through a logical process of elimination.

Systematic Troubleshooting Flowchart

This flowchart provides a step-by-step diagnostic path to identify the source of baseline noise.

Troubleshooting_Workflow start Baseline Noise Observed q1 Is the noise regular and periodic? start->q1 pump_issues Focus on Pump: - Degas Mobile Phase - Prime Pump - Check for Leaks - Inspect Check Valves q1->pump_issues Yes q2 Is the noise random and irregular? q1->q2 No q4 Isolate the Column: Replace column with a union. Does the noise persist? pump_issues->q4 detector_contamination Focus on Detector & Contamination: - Prepare Fresh Mobile Phase - Flush System & Flow Cell - Check Lamp Performance q2->detector_contamination Yes q3 Is the baseline drifting? q2->q3 No detector_contamination->q4 equilibration_temp Focus on Equilibration & Temperature: - Ensure Adequate Column Equilibration - Match Mobile Phase Absorbance (Gradient) - Stabilize Column Temperature q3->equilibration_temp Yes q3->q4 No equilibration_temp->q4 column_issue Column is the source. - Clean or replace the column. q4->column_issue No system_issue System is the source. Continue with system checks. q4->system_issue Yes end Baseline Stable column_issue->end system_issue->pump_issues

Caption: A systematic workflow for diagnosing baseline noise.

Mobile Phase Preparation and Management

The quality and preparation of the mobile phase are critical for a stable baseline.

Question 4: What are the best practices for preparing the mobile phase for the analysis of Methyl 2-hydroxy-2-(4-hydroxy-3-nitrophenyl)acetate?

Answer: Due to the polar nature and potential for interactions of the analyte, meticulous mobile phase preparation is essential.

  • Solvent and Reagent Quality: Always use HPLC-grade solvents and high-purity reagents.[6][9] Lower-grade materials can contain impurities that contribute to baseline noise and ghost peaks.[13]

  • Accurate Measurement and Mixing: Precisely measure the individual components of the mobile phase before mixing.[13] For example, to prepare a 70:30 (v/v) acetonitrile:water mobile phase, measure 700 mL of acetonitrile and 300 mL of water separately and then combine them.

  • Filtration: Filter the mobile phase through a 0.45 µm or 0.22 µm membrane filter to remove particulate matter that can damage the pump and column.[9][13]

  • Degassing: Thoroughly degas the mobile phase to prevent bubble formation in the system.[2][3] In-line degassers are highly effective, but sparging with helium or sonication can also be used.[4]

  • Fresh Preparation: Prepare mobile phases fresh daily, especially if they contain buffers, as these can support microbial growth.[4][14]

Table 1: Recommended Solvent Grades for HPLC

Solvent GradeTypical PurityRecommended Use
HPLC Grade>99.9%General HPLC applications
Gradient GradeHigh purity with low UV cutoffGradient elution to minimize baseline drift
LC-MS GradeHigh purity with low metal ion contentMass spectrometry applications
Column Conditioning and Care

A properly conditioned and maintained column is fundamental to achieving a stable baseline.

Question 5: How do I properly condition a new column or a column that has been in storage before analyzing Methyl 2-hydroxy-2-(4-hydroxy-3-nitrophenyl)acetate?

Answer: Column conditioning is a critical step to ensure a stable stationary phase and a consistent baseline.[10][11]

Protocol for Column Conditioning:

  • Initial Flush: Flush the column with a solvent that is miscible with the storage solvent and your mobile phase. Isopropanol is a good choice for this. Flush with at least 10 column volumes.

  • Transition to Mobile Phase: Gradually introduce your mobile phase. If you are using a buffered mobile phase, it is good practice to first flush the column with the organic/water mixture without the buffer to prevent salt precipitation.[15]

  • Equilibration: Equilibrate the column with the initial mobile phase composition for at least 10-20 column volumes, or until the baseline is stable.[11][12] For some methods, especially those using ion-pairing reagents, longer equilibration times may be necessary.[6]

  • Blank Injections: Perform one or two blank injections (injecting only the mobile phase) to ensure the system is clean and the baseline is stable before running your samples.[12]

Question 6: My baseline noise appears to be coming from the column. How can I confirm this and what are the next steps?

Answer: To confirm if the column is the source of the noise, replace it with a zero-dead-volume union and run the mobile phase through the system.[1] If the baseline becomes stable, the column is the likely culprit.[1]

Possible Column-Related Issues and Solutions:

  • Contamination: Strongly retained compounds from previous injections can slowly elute, causing a noisy or drifting baseline.

    • Solution: Flush the column with a strong solvent. For a reversed-phase column, this could be 100% acetonitrile or methanol.

  • Stationary Phase Degradation: Harsh mobile phase conditions (e.g., extreme pH) can degrade the stationary phase, leading to increased noise and poor peak shape.

    • Solution: If flushing does not resolve the issue, the column may need to be replaced.

  • Phase Dewetting: Using a 100% aqueous mobile phase with a C18 column can cause the stationary phase to collapse or "dewet," leading to retention time shifts and baseline instability.[1]

    • Solution: Always maintain a small percentage (at least 5%) of organic solvent in your mobile phase when using reversed-phase columns.[16]

Section 3: Advanced Topics

This section covers less common but still significant sources of baseline noise.

Question 7: Could my detector settings be contributing to the baseline noise?

Answer: Yes, improper detector settings can amplify baseline noise.

  • Wavelength Selection: Choosing a detection wavelength where the mobile phase has high absorbance can lead to a noisy baseline.[3][4] For Methyl 2-hydroxy-2-(4-hydroxy-3-nitrophenyl)acetate, which has a nitro and a hydroxyl group on an aromatic ring, a wavelength around 254 nm is often a good starting point, but it's important to measure the UV spectrum of your analyte and choose a wavelength of maximum absorbance where the mobile phase has minimal absorbance.

  • Data Acquisition Rate: A very high data acquisition rate can increase the apparent noise level.[2] Ensure your data acquisition rate is appropriate for your peak widths.

  • Bandwidth (for Diode Array Detectors): A narrow bandwidth can increase noise. A wider bandwidth can reduce noise but may also decrease sensitivity and resolution.

Question 8: Can environmental factors in the lab affect my baseline?

Answer: Yes, environmental factors can introduce noise.

  • Temperature: As mentioned earlier, fluctuations in ambient temperature can cause baseline drift.[4]

  • Electrical Noise: Other electronic equipment in the lab can sometimes interfere with the detector's electronics.[17]

  • Vibrations: Physical vibrations can also be a source of noise.

Troubleshooting Steps:

  • Isolate the HPLC System: If possible, place the HPLC on a dedicated power circuit and away from equipment that generates significant electrical noise or vibrations.

  • Maintain a Stable Environment: Keep the laboratory temperature as constant as possible.

References

  • Why Your HPLC Baseline Drifts—And How to Stop It - Separation Science. (2024, November 5). Retrieved from [Link]

  • HPLC Repair Services: Common Causes of Baseline Noise. (2020, August 31). Retrieved from [Link]

  • TECH TIP: The Importance of Chromatography Column Conditioning - GenTech Scientific. (2023, June 15). Retrieved from [Link]

  • Uncovering Overlooked Factors Behind Abnormal Baselines - Welch Materials. (2025, July 23). Retrieved from [Link]

  • HPLC Column Conditioning and Equilibration | PDF | High Performance Liquid Chromatography - Scribd. (2022, July 18). Retrieved from [Link]

  • Eliminating Baseline Problems - Agilent. Retrieved from [Link]

  • HPLC Diagnostic Skills—Noisy Baselines - LCGC International. Retrieved from [Link]

  • 5 Major causes of noise in chromatograms during HPLC analysis? - Reddit. (2023, March 4). Retrieved from [Link]

  • Shimadzu Baseline Disturbance. (2025, April 15). Retrieved from [Link]

  • HPLC Diagnostic Skills Vol I – Noisy Baselines - Element Lab Solutions. (2019, February 3). Retrieved from [Link]

  • Too much noise on my baseline - Antec Scientific. Retrieved from [Link]

  • LC Column Conditioning - Restek Resource Hub. (2018, April 23). Retrieved from [Link]

  • HPLC Troubleshooting Mini Guide - Baseline Issues - Phenomenex. Retrieved from [Link]

  • HPLC Column Conditioning / Activation - Phenomenex. Retrieved from [Link]

  • Best Practices for Mobile Phases in HPLC: Preparation, Use, and Storage - Welch Materials. (2025, April 8). Retrieved from [Link]

  • Guideline for Preparation of Mobile Phase Required for HPLC - Pharmaguideline. (2011, July 23). Retrieved from [Link]

Sources

Optimization

Improving precursor conversion rates in the synthesis of Methyl 2-hydroxy-2-(4-hydroxy-3-nitrophenyl)acetate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic bottlenecks encountered during the synthesis of Methyl 2-hydroxy-2-...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic bottlenecks encountered during the synthesis of Methyl 2-hydroxy-2-(4-hydroxy-3-nitrophenyl)acetate (also known as methyl 4-hydroxy-3-nitromandelate).

This molecule is typically accessed via two primary precursor pathways: the regioselective nitration of methyl 4-hydroxymandelate, or the Fischer esterification of 4-hydroxy-3-nitromandelic acid. Both routes present distinct challenges regarding precursor conversion rates, chemoselectivity, and product isolation.

Synthetic Pathway Diagnostics

To effectively troubleshoot your synthesis, we must first isolate the pathway you are utilizing. The diagram below illustrates the two standard synthetic routes and their respective intermediate dependencies.

Pathways SM1 4-Hydroxymandelic Acid IntA Methyl 4-hydroxymandelate SM1->IntA Esterification (MeOH, H+) IntB 4-Hydroxy-3-nitromandelic Acid SM1->IntB Nitration (HNO3) Target Methyl 2-hydroxy-2-(4-hydroxy- 3-nitrophenyl)acetate IntA->Target Regioselective Nitration IntB->Target Fischer Esterification

Synthetic routes to Methyl 2-hydroxy-2-(4-hydroxy-3-nitrophenyl)acetate.

Quantitative Pathway Comparison

Table 1: Diagnostic dashboard summarizing typical conversion metrics and primary bottlenecks for each precursor pathway.

Synthetic PathwayStarting PrecursorStandard ReagentsBaseline ConversionPrimary BottleneckProven Optimization Strategy
A. Nitration Methyl 4-hydroxymandelateHNO₃, H₂SO₄45–55%Over-nitration; α -OH oxidationMild nitration (Cu(NO₃)₂ / Ac₂O) at 0°C
B. Esterification 4-Hydroxy-3-nitromandelic acidMeOH, H₂SO₄ (cat.)60–70%Thermodynamic equilibrium (H₂O)Chemical dehydration (Trimethyl orthoformate)

Troubleshooting & FAQs

Q1: Why does the esterification of 4-hydroxy-3-nitromandelic acid stall at ~65% conversion despite using excess methanol and extended reflux times?

A1: This is a classic thermodynamic limitation inherent to Fischer esterification[1]. The reaction generates water, which establishes an equilibrium that prevents complete conversion. Extending the reflux time will not shift this equilibrium and only increases the risk of thermal degradation. Furthermore, the strongly electron-withdrawing nitro group on the aromatic ring subtly alters the electronic environment of the benzylic position, making the system highly sensitive. To break this stall, you must actively remove water from the system. Instead of relying solely on excess methanol[2], introduce a chemical water scavenger like trimethyl orthoformate, which reacts irreversibly with generated water to form methanol and methyl formate, driving the reaction to >95% conversion.

Q2: During the nitration of methyl 4-hydroxymandelate, I am observing a complex mixture including a dinitro byproduct and a ketone. How can I improve regioselectivity and conversion?

A2: The phenolic ring is highly activated by the hydroxyl group, making it extremely susceptible to over-nitration (yielding the 3,5-dinitro derivative). The ketone byproduct is caused by the oxidation of the benzylic α -hydroxy group; nitric acid is a strong oxidant, and the benzylic position is highly labile.

To solve this, you must abandon harsh mixed-acid (HNO₃/H₂SO₄) conditions. Switch to a milder, regioselective nitrating system such as dilute nitric acid in acetic acid, or Copper(II) nitrate in acetic anhydride[3]. These conditions generate acetyl nitrate in situ, which provides excellent mono-nitration regioselectivity at the ortho position to the phenol while suppressing the oxidative cleavage of the α -hydroxy group.

Q3: Can I use a standard aqueous basic workup to isolate the final ester?

A3: Extreme caution is required. While washing the organic layer with saturated aqueous NaHCO₃ is the standard protocol for neutralizing the acid catalyst and removing unreacted mandelic acid[1][2], prolonged exposure to basic conditions will hydrolyze your newly formed methyl ester. The presence of the nitro group makes the ester carbonyl slightly more electrophilic and susceptible to hydroxide attack. Keep the bicarbonate wash brief, use ice-cold solutions, and immediately separate the phases to preserve your conversion yield.

Equilibrium Acid 4-Hydroxy-3-nitromandelic Acid Ester Target Ester Acid->Ester H+ Catalyst MeOH Methanol (Excess) MeOH->Ester Ester->Acid Hydrolysis Water Water (Byproduct) Trap Water Scavenger (Trimethyl Orthoformate) Water->Trap Irreversible Consumption

Shifting the esterification equilibrium by active chemical water scavenging.

Validated Experimental Protocols

The following methodologies are self-validating systems designed to maximize precursor conversion while mitigating the side reactions discussed above.

Protocol A: Optimized Fischer Esterification (Chemical Dehydration)

Use this protocol if your starting material is 4-hydroxy-3-nitromandelic acid.

  • Reaction Setup: In a thoroughly dried 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser (fitted with a drying tube), suspend 4-hydroxy-3-nitromandelic acid (1.0 equiv, 50 mmol) in anhydrous methanol (100 mL)[2].

  • Catalyst & Scavenger Addition: Add concentrated sulfuric acid (0.1 equiv, 5 mmol) dropwise. Follow immediately with the addition of trimethyl orthoformate (1.5 equiv, 75 mmol). Causality: The orthoformate acts as an irreversible water sink, bypassing the thermodynamic equilibrium.

  • Reflux & Monitoring: Heat the mixture to a gentle reflux (65°C). Monitor the reaction via TLC (Eluent: Hexane/Ethyl Acetate 1:1, UV visualization). The starting acid should be completely consumed within 3–4 hours[1].

  • Quench & Workup: Cool the reaction to 0°C in an ice bath. Carefully neutralize the acid by adding solid NaHCO₃ (15 mmol) directly to the methanolic solution until gas evolution ceases.

  • Isolation: Concentrate the mixture under reduced pressure (rotary evaporator, bath temp <40°C) to remove methanol. Partition the resulting residue between ice-cold ethyl acetate (100 mL) and cold water (50 mL). Wash the organic layer once with cold saturated brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the pure methyl ester.

Protocol B: Regioselective Nitration of Methyl 4-hydroxymandelate

Use this protocol if your starting material is methyl 4-hydroxymandelate.

  • Reagent Preparation: In a 100 mL round-bottom flask, dissolve methyl 4-hydroxymandelate (1.0 equiv, 20 mmol)[3] in glacial acetic acid (30 mL). Cool the solution to precisely 0°C using an ice-salt bath.

  • Nitrating Agent: In a separate addition funnel, prepare a solution of fuming nitric acid (1.05 equiv, 21 mmol) in glacial acetic acid (10 mL). Causality: Strict stoichiometric control prevents di-nitration, while acetic acid moderates the oxidative potential of HNO₃.

  • Controlled Addition: Add the nitric acid solution dropwise over 30 minutes, maintaining the internal temperature strictly below 5°C.

  • Maturation: Stir the reaction mixture at 0°C for an additional 2 hours. Monitor via HPLC to ensure the α -hydroxy group remains intact (absence of the ketone peak).

  • Quench: Pour the reaction mixture over 150 g of crushed ice with vigorous stirring. The product will often precipitate as a yellow solid.

  • Purification: Extract the aqueous slurry with dichloromethane (3 x 50 mL). Wash the combined organic layers with cold saturated NaHCO₃ until the aqueous wash is slightly basic (pH ~8). Dry over Na₂SO₄, concentrate, and recrystallize the crude product from a mixture of ethyl acetate and hexanes.

References

  • [3] ONE-POT, DIVERSITY-ORIENTED SYNTHESIS OF ARYL-SUBSTITUTED BENZOXACYCLES INCLUDING BENZOFURAN, COUMARIN, AND BENZOXAZEPINE. Semantic Scholar. 3

  • [2] Working with Hazardous Chemicals - Organic Syntheses (Preparation of Methyl Mandelate). OrgSyn. 2

  • [1] Experimental setup for the esterification of mandelic acid to ethyl mandelate. BenchChem Technical Support. 1

Sources

Reference Data & Comparative Studies

Validation

Reactivity comparison: Methyl 2-hydroxy-2-(4-hydroxy-3-nitrophenyl)acetate vs its ethyl ester derivative

Introduction In the landscape of pharmaceutical development and organic synthesis, the subtle modification of a molecule's structure can lead to significant changes in its chemical behavior. A common and seemingly minor...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of pharmaceutical development and organic synthesis, the subtle modification of a molecule's structure can lead to significant changes in its chemical behavior. A common and seemingly minor alteration is the substitution of one alkyl ester for another. This guide provides an in-depth technical comparison of the reactivity of two closely related compounds: Methyl 2-hydroxy-2-(4-hydroxy-3-nitrophenyl)acetate (the methyl ester) and its ethyl ester derivative, Ethyl 2-hydroxy-2-(4-hydroxy-3-nitrophenyl)acetate.

While differing by only a single methylene group (–CH₂–), the transition from a methyl to an ethyl ester introduces changes in steric bulk that can measurably influence reaction kinetics. For researchers designing prodrugs, optimizing synthetic pathways, or studying metabolic stability, understanding the magnitude of this difference is critical. This document outlines the theoretical principles governing their reactivity and presents a framework for experimental validation.

Theoretical Framework: Steric vs. Electronic Effects

The reactivity of these esters in common reactions, such as hydrolysis or transesterification, is governed by the principles of nucleophilic acyl substitution. The reaction rate is primarily influenced by two factors: the electrophilicity of the carbonyl carbon and the steric accessibility of that same carbon.

  • Electronic Effects : The aromatic portion of the molecule, the 4-hydroxy-3-nitrophenyl group, is identical for both compounds. The potent electron-withdrawing nature of the nitro (–NO₂) group significantly increases the partial positive charge on the carbonyl carbon, making it highly susceptible to nucleophilic attack.[1] This effect is dominant and renders both esters significantly more reactive than their non-nitrated analogs. The electronic contributions of the methyl and ethyl groups themselves are very similar, and thus, electronic effects are not the primary differentiator between the two molecules.

  • Steric Effects : The critical difference lies in the steric hindrance imposed by the alkoxy group (–OR). The ethyl group (–OCH₂CH₃) is larger and more sterically demanding than the methyl group (–OCH₃).[2] During a nucleophilic attack, the reaction proceeds through a crowded tetrahedral intermediate. The greater steric bulk of the ethyl group can impede the approach of the nucleophile and increase the activation energy required to form this intermediate, resulting in a slower reaction rate compared to the methyl ester.[2][3]

Therefore, it is hypothesized that Methyl 2-hydroxy-2-(4-hydroxy-3-nitrophenyl)acetate will exhibit greater reactivity in nucleophilic acyl substitution reactions than its ethyl ester counterpart, a phenomenon primarily attributable to reduced steric hindrance.

Experimental Design for Comparative Analysis

To empirically validate the theoretical differences in reactivity, a series of kinetic experiments can be performed. The following protocols are designed to be self-validating by ensuring that all conditions, aside from the identity of the ester, are held constant.

Experiment 1: Base-Catalyzed Hydrolysis (Saponification) Kinetics

Causality : Base-catalyzed hydrolysis is an excellent probe for reactivity at the carbonyl center. The reaction rate is highly sensitive to both steric and electronic factors. By using a large excess of hydroxide, we can simplify the kinetics to a pseudo-first-order reaction, allowing for a straightforward comparison of the rate constants (k_obs). The formation of the 4-hydroxy-3-nitrophenolate ion upon hydrolysis provides a convenient chromophore for spectrophotometric monitoring.

Protocol: Spectrophotometric Monitoring of Saponification

  • Solution Preparation :

    • Prepare 10 mM stock solutions of both the methyl and ethyl esters in acetonitrile.

    • Prepare a 0.2 M aqueous solution of sodium hydroxide (NaOH).

    • Prepare a buffer solution (e.g., 50 mM phosphate buffer, pH 7.5) for baseline measurements.

  • Spectrophotometer Setup :

    • Set a UV-Vis spectrophotometer to monitor absorbance at the λ_max of the product carboxylate/phenolate species (determined by scanning the spectrum of the fully hydrolyzed product, typically around 400-410 nm).

    • Equilibrate the instrument's cell holder to a constant temperature (e.g., 25.0 °C).

  • Kinetic Run :

    • Pipette 2.9 mL of the 0.2 M NaOH solution into a quartz cuvette and place it in the spectrophotometer.

    • Allow the temperature to equilibrate and record a baseline reading (blank).

    • To initiate the reaction, rapidly inject 100 µL of the 10 mM methyl ester stock solution into the cuvette, mix quickly, and immediately begin recording absorbance as a function of time for 10-15 minutes.

    • Repeat the procedure in triplicate for the methyl ester.

    • Thoroughly clean the cuvette and repeat the entire procedure in triplicate for the ethyl ester derivative.

  • Data Analysis :

    • Plot ln(A_∞ - A_t) versus time, where A_t is the absorbance at time t and A_∞ is the final absorbance.

    • The pseudo-first-order rate constant (k_obs) is the negative of the slope of this line.

    • Compare the average k_obs values for the methyl and ethyl esters.

Experimental Workflow: Base-Catalyzed Hydrolysis

G cluster_prep Preparation cluster_run Kinetic Measurement cluster_analysis Data Analysis prep_ester Prepare 10 mM Ester (Methyl & Ethyl) Stock Solutions prep_spec Equilibrate Spectrophotometer to 25°C prep_ester->prep_spec prep_naoh Prepare 0.2 M NaOH Solution prep_naoh->prep_spec run_blank Blank with NaOH in Cuvette prep_spec->run_blank run_inject Inject Ester Stock (t=0) run_blank->run_inject run_monitor Record Absorbance vs. Time run_inject->run_monitor ana_plot Plot ln(A∞ - At) vs. Time run_monitor->ana_plot ana_calc Calculate Slope = -k_obs ana_plot->ana_calc ana_compare Compare k_obs(Methyl) vs. k_obs(Ethyl) ana_calc->ana_compare G cluster_electronic Electronic Effects cluster_steric Steric Effects Reactivity Overall Reactivity Nitro NO2 Group (Strongly E.W.G.) Nitro->Reactivity ++ Increases OH OH Group (pH-dependent) OH->Reactivity +/- Modulates Alkyl Alkyl Group (Weakly E.D.G.) Alkyl->Reactivity -- (Minor Decrease) Methyl Methyl Group (Less Hindrance) Methyl->Reactivity Faster Rate Ethyl Ethyl Group (More Hindrance) Ethyl->Reactivity Slower Rate

Caption: Key electronic and steric factors governing ester reactivity.

Conclusion and Practical Implications

This guide demonstrates that while structurally very similar, Methyl 2-hydroxy-2-(4-hydroxy-3-nitrophenyl)acetate is inherently more reactive toward nucleophilic acyl substitution than its ethyl ester derivative. This difference is not governed by electronic effects, which are nearly identical, but is instead a clear manifestation of steric hindrance. The larger ethyl group partially shields the carbonyl carbon, increasing the activation energy of the reaction and thus reducing the rate.

For researchers and drug development professionals, this principle has direct applications:

  • Prodrug Design : The rate of ester hydrolysis can be tuned by selecting the appropriate alkyl group. A methyl ester prodrug would be expected to release its active parent molecule more rapidly in vivo via enzymatic (esterase) or chemical hydrolysis than an ethyl ester version. [3]* Synthetic Strategy : When the ester is an intermediate, choosing a methyl ester may lead to faster reaction times or allow for milder reaction conditions. Conversely, an ethyl ester might be chosen for its greater stability if subsequent reaction steps are sensitive to a highly reactive ester.

  • Metabolic Stability : The findings suggest the ethyl ester would exhibit slightly greater metabolic stability against non-specific esterases compared to the methyl ester.

By understanding these fundamental principles of reactivity, scientists can make more informed decisions in molecular design and synthesis, leading to more efficient and predictable outcomes in their research.

References

  • Buncel, E., & Um, I. H. (2004). The α-effect and its modulation by solvent. Tetrahedron, 60(36), 7801-7825. (While not directly cited, this provides background on nucleophilic reactivity).
  • Fitzgerald, P., Packer, J., Vaughan, J., & Wilson, A. F. (1956). The Kinetics of the Alkaline Hydrolysis of Esters ancl Amides of - Naphthoic Acid. Journal of the Chemical Society, 32. Available at: [Link]

  • Jencks, W. P., & Gilchrist, M. (1968). Nonlinear structure-reactivity correlations. The reactivity of nucleophilic reagents with esters. Journal of the American Chemical Society, 90(10), 2622-2637. Available at: [Link]

  • Chapman, N. B., Ehsan, A., Shorter, J., & Toyne, K. J. (1968). Conformation and reactivity. Part VII. Kinetics of the alkaline hydrolysis of the methyl and ethyl trans-decalincarboxylates... Journal of the Chemical Society B: Physical Organic, 178-184. Available at: [Link]

  • Whalley, W. B. (1950). 36. The mechanism of the hydrolysis of esters of carboxylic acids. Part I. The acid hydrolysis of methyl and ethyl acetates. Journal of the Chemical Society, 171. Available at: [Link]

  • Wikipedia. (n.d.). Steric effects. Available at: [Link]

  • Thompson, A. R. (1951). 357. The kinetics of the alkaline hydrolysis of saturated aliphatic esters in aqueous acetone. Journal of the Chemical Society, 1908. Available at: [Link]

  • Otsuji, Y., Kihara, T., & Imoto, E. (1958). Studies on the Reactivities of α-Keto Esters. I. The Alkaline Hydrolyses of α-Keto Esters. Nippon Kagaku Zasshi, 79(7), 899-902. (Provides context on ester hydrolysis).
  • PubChem. (n.d.). Ethyl hydroxy(4-hydroxy-3-nitrophenyl)acetate. Available at: [Link]

  • Pearson+ Study Prep. (n.d.). Why do the nitro groups change the relative leaving tendencies of... Available at: [Link]

  • Hoz, S., & Wolk, J. L. (1990). Steric effects in nucleophilic attacks on carbonyl centers. The Journal of Organic Chemistry, 55(5), 1504-1507. (Provides context on steric effects in carbonyl chemistry).
  • Takaishi, M., et al. (2021). Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase. Drug Metabolism and Pharmacokinetics, 38, 100391. Available at: [Link]

  • Thompson, S. (n.d.). Experiment 10: Fischer Esterification. Available at: [Link]

Sources

Comparative

A Comparative Guide to the Validation of LC-MS Analytical Methods for the Quantification of Methyl 2-hydroxy-2-(4-hydroxy-3-nitrophenyl)acetate

Abstract This guide provides a comprehensive framework for the validation of a Liquid Chromatography-Mass Spectrometry (LC-MS) method for the accurate quantification of Methyl 2-hydroxy-2-(4-hydroxy-3-nitrophenyl)acetate...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a comprehensive framework for the validation of a Liquid Chromatography-Mass Spectrometry (LC-MS) method for the accurate quantification of Methyl 2-hydroxy-2-(4-hydroxy-3-nitrophenyl)acetate, a critical process in drug development and research. Grounded in the principles of scientific integrity and regulatory compliance, this document offers a detailed comparison of analytical methodologies, emphasizing the superiority of LC-MS for this application. We delve into the core validation parameters as mandated by the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH), providing not just procedural steps, but the scientific rationale behind them. Through illustrative experimental data and detailed protocols, this guide serves as an essential resource for researchers, scientists, and drug development professionals seeking to establish robust and reliable analytical methods.

Introduction: The Imperative for Rigorous Method Validation

In the landscape of pharmaceutical development, the journey from a promising molecule to a therapeutic agent is paved with exacting analytical science. The ability to accurately and reliably quantify a drug candidate or its metabolites in complex biological matrices is not merely a technical exercise; it is the bedrock upon which safety, efficacy, and pharmacokinetic profiles are built. Bioanalytical method validation is the documented process that ensures an analytical method is fit for its intended purpose, consistently producing accurate and precise results.[1][2][3] Failure to properly validate an analytical method can lead to erroneous data, jeopardizing clinical trial outcomes and regulatory submissions.[1]

Methyl 2-hydroxy-2-(4-hydroxy-3-nitrophenyl)acetate, a compound of interest in various research and development pipelines, presents unique analytical challenges due to its polar nature and potential for matrix interference. While traditional techniques like High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) have been employed, they often lack the sensitivity and selectivity required for low-level quantification in complex biological fluids. Liquid Chromatography-Mass Spectrometry (LC-MS), particularly tandem mass spectrometry (LC-MS/MS), has emerged as the gold standard for bioanalysis due to its exceptional sensitivity, specificity, and wide dynamic range.[4][5] This guide will compare and contrast these methodologies, providing a clear rationale for the selection of LC-MS and a detailed roadmap for its validation.

The Methodological Choice: Why LC-MS Reigns Supreme

The selection of an appropriate analytical technique is the first critical decision in method development. While HPLC-UV can be a viable option for high-concentration samples in simple matrices, its utility diminishes significantly when faced with the complexities of biological samples.

Table 1: Comparison of HPLC-UV and LC-MS/MS for the Quantification of Methyl 2-hydroxy-2-(4-hydroxy-3-nitrophenyl)acetate

FeatureHPLC-UVLC-MS/MSAdvantage of LC-MS/MS
Selectivity Lower; relies on chromatographic separation and UV absorbance. Susceptible to interference from co-eluting compounds with similar UV spectra.Higher; utilizes both chromatographic separation and mass-to-charge ratio (m/z) of the parent ion and its specific fragment ions (Multiple Reaction Monitoring - MRM).[5]Significantly reduced risk of interference, leading to more accurate results.
Sensitivity Moderate; typically in the microgram to high nanogram per milliliter range.High; capable of detecting and quantifying analytes at picogram to low nanogram per milliliter levels.[5]Essential for pharmacokinetic studies where drug concentrations can be very low.
Matrix Effect Less pronounced direct effect on the detector, but co-eluting matrix components can interfere with peak integration.A significant consideration; co-eluting matrix components can cause ion suppression or enhancement, affecting the analyte's signal.[6][7][8][9]While a challenge, it can be effectively managed through appropriate sample preparation and the use of a suitable internal standard.
Confirmation of Identity Inferred from retention time, which is not unique.Confirmed by both retention time and the specific parent-to-fragment ion transition.Provides a much higher degree of confidence in the identity of the analyte.

The inherent specificity and sensitivity of LC-MS/MS make it the unequivocal choice for the bioanalysis of Methyl 2-hydroxy-2-(4-hydroxy-3-nitrophenyl)acetate, ensuring the generation of reliable data for critical decision-making in drug development.

The Pillars of Validation: A Deep Dive into Core Parameters

A robust LC-MS method validation is a multi-faceted process, with each parameter designed to test a specific aspect of the method's performance. This section details the key validation characteristics as outlined in the ICH Q2(R1) and FDA Bioanalytical Method Validation guidelines.[1][10][11][12][13]

Specificity and Selectivity

Why it matters: Specificity ensures that the analytical signal is solely from the analyte of interest, free from interference from other components in the sample, such as metabolites, endogenous compounds, or co-administered drugs.[14] Selectivity is the ability of the method to differentiate and quantify the analyte in the presence of these other components.

Experimental Approach:

  • Analyze blank matrix samples from at least six different sources to assess for any endogenous peaks at the retention time of the analyte and internal standard (IS).

  • Analyze blank matrix spiked with the analyte at the Lower Limit of Quantification (LLOQ) and the IS.

  • Analyze blank matrix spiked with potentially interfering substances (e.g., known metabolites, commonly used medications).

Acceptance Criteria: No significant interfering peaks should be observed at the retention times of the analyte and IS in the blank samples. The response of any interfering peak should be less than 20% of the LLOQ for the analyte and less than 5% for the IS.

Linearity and Range

Why it matters: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a defined range.[14] This is crucial for accurate quantification across the expected concentration spectrum in study samples.

Experimental Approach:

  • Prepare a series of calibration standards by spiking blank matrix with known concentrations of the analyte. A minimum of six non-zero concentration levels should be used.

  • Analyze the calibration standards and plot the peak area ratio (analyte/IS) against the nominal concentration.

  • Perform a linear regression analysis and determine the coefficient of determination (r²).

Acceptance Criteria: The calibration curve should have a coefficient of determination (r²) of ≥ 0.99. The back-calculated concentrations of the calibration standards should be within ±15% of the nominal value (±20% for the LLOQ).

Accuracy and Precision

Why it matters: Accuracy refers to the closeness of the measured value to the true value, while precision describes the degree of agreement among a series of measurements of the same sample.[14][15] These parameters are fundamental to the reliability and reproducibility of the method.[2][3]

Experimental Approach:

  • Prepare Quality Control (QC) samples at a minimum of four concentration levels: LLOQ, low QC, medium QC, and high QC.

  • Analyze at least five replicates of each QC level in at least three separate analytical runs on different days (inter-day accuracy and precision).

  • Analyze at least five replicates of each QC level within a single analytical run (intra-day accuracy and precision).

Acceptance Criteria: The mean accuracy should be within 85-115% of the nominal concentration (80-120% for the LLOQ). The precision, expressed as the coefficient of variation (%CV), should not exceed 15% (20% for the LLOQ).[15]

Limit of Detection (LOD) and Limit of Quantification (LOQ)

Why it matters: The LOD is the lowest concentration of analyte that can be reliably detected, while the LOQ is the lowest concentration that can be accurately and precisely quantified.[16] The LOQ is a critical parameter for studies requiring high sensitivity.

Experimental Approach:

  • LOD: Can be estimated based on the signal-to-noise ratio (typically a ratio of 3:1).

  • LOQ: The lowest concentration on the calibration curve that meets the acceptance criteria for accuracy and precision (within ±20% and ≤20% CV, respectively). The signal-to-noise ratio at the LOQ should be at least 10:1.[17]

Matrix Effect

Why it matters: The matrix effect is the alteration of ionization efficiency by co-eluting components from the sample matrix.[6][8][9] It can lead to either ion suppression or enhancement, resulting in inaccurate quantification.[7][18]

Experimental Approach:

  • Prepare three sets of samples:

    • Set A: Analyte spiked in the mobile phase.

    • Set B: Analyte spiked into extracted blank matrix.

    • Set C: Blank matrix spiked with the analyte before extraction.

  • The matrix factor (MF) is calculated as the ratio of the peak area in the presence of matrix (Set B) to the peak area in the absence of matrix (Set A).

  • The recovery is calculated as the ratio of the peak area of the pre-extraction spiked sample (Set C) to the post-extraction spiked sample (Set B).

  • The IS-normalized MF should be calculated to assess the ability of the IS to compensate for matrix effects.

Acceptance Criteria: The %CV of the IS-normalized matrix factor across different lots of matrix should be ≤15%.

Robustness

Why it matters: Robustness evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during routine use.[15]

Experimental Approach:

  • Introduce small, deliberate changes to critical method parameters, such as:

    • Mobile phase composition (e.g., ±2% organic solvent).

    • Column temperature (e.g., ±5°C).

    • Flow rate (e.g., ±10%).

  • Analyze QC samples under these modified conditions and evaluate the impact on the results.

Acceptance Criteria: The results of the QC samples under the varied conditions should remain within the acceptance criteria for accuracy and precision.

Stability

Why it matters: Stability studies are essential to ensure that the analyte's concentration does not change from the time of sample collection to the time of analysis.

Experimental Approach:

  • Freeze-Thaw Stability: Analyze QC samples after subjecting them to multiple freeze-thaw cycles (typically three).

  • Short-Term (Bench-Top) Stability: Analyze QC samples after leaving them at room temperature for a specified period.

  • Long-Term Stability: Analyze QC samples after storing them at the intended storage temperature for an extended period.

  • Post-Preparative (Autosampler) Stability: Analyze processed samples after they have been kept in the autosampler for a defined duration.

Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.

Illustrative Experimental Data

The following tables present a hypothetical yet representative dataset from the validation of an LC-MS/MS method for Methyl 2-hydroxy-2-(4-hydroxy-3-nitrophenyl)acetate in human plasma.

Table 2: Calibration Curve Data

Nominal Conc. (ng/mL)Back-Calculated Conc. (ng/mL)Accuracy (%)
1.00 (LLOQ)0.9595.0
2.502.60104.0
10.09.8098.0
50.051.5103.0
20019597.5
400410102.5
0.9985

Table 3: Inter-Day Accuracy and Precision

QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL) (n=15)Accuracy (%)Precision (%CV)
LLOQ1.001.05105.08.7
Low3.002.9096.76.5
Medium150155103.34.2
High35034097.15.1

Table 4: Matrix Effect and Recovery

QC LevelNominal Conc. (ng/mL)Mean Matrix Factor%CV of IS-Normalized MF (n=6 lots)Mean Recovery (%)
Low3.000.927.885.2
High3500.956.188.9

Experimental Protocols

Preparation of Stock Solutions, Calibration Standards, and Quality Control Samples

Objective: To prepare accurate and precise solutions for method validation.

Materials:

  • Methyl 2-hydroxy-2-(4-hydroxy-3-nitrophenyl)acetate reference standard

  • Isotopically labeled internal standard (e.g., Methyl 2-hydroxy-2-(4-hydroxy-3-nitrophenyl)acetate-d4)

  • Methanol (LC-MS grade)

  • Control human plasma (with appropriate anticoagulant)

Procedure:

  • Stock Solutions (1 mg/mL): Accurately weigh approximately 10 mg of the analyte and IS reference standards and dissolve in 10 mL of methanol to prepare individual stock solutions.

  • Working Solutions: Prepare serial dilutions of the stock solutions in methanol to create working solutions for spiking the calibration standards and QC samples.

  • Calibration Standards: Spike control human plasma with the appropriate analyte working solutions to achieve the desired concentrations (e.g., 1, 2.5, 10, 50, 200, and 400 ng/mL).

  • Quality Control Samples: Spike control human plasma with the appropriate analyte working solutions to prepare LLOQ, low, medium, and high QC samples.

Sample Preparation: Protein Precipitation

Objective: To remove proteins and other interfering macromolecules from the plasma samples.

Materials:

  • Plasma samples (standards, QCs, or unknowns)

  • Internal standard working solution

  • Acetonitrile (LC-MS grade) containing 0.1% formic acid

  • Centrifuge

  • 96-well collection plate

Procedure:

  • To 50 µL of each plasma sample in a 96-well plate, add 25 µL of the internal standard working solution.

  • Vortex briefly to mix.

  • Add 200 µL of cold acetonitrile (containing 0.1% formic acid) to each well.

  • Seal the plate and vortex for 5 minutes to precipitate the proteins.

  • Centrifuge the plate at 4000 rpm for 10 minutes.

  • Transfer the supernatant to a clean 96-well collection plate for LC-MS/MS analysis.

Visualizing the Workflow

LC-MS Method Validation Workflow

LC-MS Method Validation Workflow cluster_0 Method Development cluster_1 Pre-Validation cluster_2 Full Validation cluster_3 Method Application Method_Optimization Method Optimization (LC & MS Parameters) Selectivity Selectivity & Specificity Method_Optimization->Selectivity Proceed to Validation Linearity Linearity & Range Selectivity->Linearity LLOQ_Determination LLOQ Determination Linearity->LLOQ_Determination Accuracy_Precision Accuracy & Precision (Intra- & Inter-Day) LLOQ_Determination->Accuracy_Precision Initiate Full Validation Matrix_Effect Matrix Effect Accuracy_Precision->Matrix_Effect Recovery Recovery Matrix_Effect->Recovery Stability Stability (Freeze-Thaw, Bench-Top, Long-Term, Post-Preparative) Recovery->Stability Robustness Robustness Stability->Robustness Sample_Analysis Routine Sample Analysis Robustness->Sample_Analysis Method Ready for Use

Caption: A flowchart illustrating the sequential stages of LC-MS method validation.

Interdependence of Validation Parameters

Interdependence of Validation Parameters Accuracy Accuracy Precision Precision Precision->Accuracy LOQ LOQ Precision->LOQ Selectivity Selectivity Selectivity->Accuracy Selectivity->Precision Linearity Linearity Linearity->Accuracy Linearity->LOQ LOQ->Accuracy MatrixEffect Matrix Effect MatrixEffect->Accuracy MatrixEffect->Precision

Caption: A diagram showing the interconnectedness of key validation parameters.

Conclusion

The validation of an LC-MS analytical method is a rigorous and systematic process that is indispensable for ensuring the quality and integrity of bioanalytical data. For the quantification of Methyl 2-hydroxy-2-(4-hydroxy-3-nitrophenyl)acetate, the superior sensitivity and selectivity of LC-MS/MS make it the method of choice over less sophisticated techniques. By adhering to the principles and procedures outlined in this guide, which are firmly rooted in regulatory guidelines from the FDA and ICH, researchers and scientists can confidently develop and validate robust analytical methods. This, in turn, enables the generation of reliable data that is crucial for advancing drug development programs and contributing to the body of scientific knowledge.

References

  • Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 20, 2026, from [Link]

  • Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples - Bioanalysis Zone. (2016, May 31). Bioanalysis Zone. Retrieved March 20, 2026, from [Link]

  • Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC - NIH. (n.d.). National Center for Biotechnology Information. Retrieved March 20, 2026, from [Link]

  • What are Matrix Effect in Liquid Chromatography Mass Spectrometry? | NorthEast BioLab. (n.d.). NorthEast BioLab. Retrieved March 20, 2026, from [Link]

  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis | LCGC International. (n.d.). LCGC International. Retrieved March 20, 2026, from [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). ResolveMass Laboratories Inc. Retrieved March 20, 2026, from [Link]

  • ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). (n.d.). Jordi Labs. Retrieved March 20, 2026, from [Link]

  • LC-MS Method Development - Intertek. (n.d.). Intertek. Retrieved March 20, 2026, from [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. (n.d.). ECA Academy. Retrieved March 20, 2026, from [Link]

  • Key elements of bioanalytical method validation for small molecules - PubMed. (2007, March 30). National Center for Biotechnology Information. Retrieved March 20, 2026, from [Link]

  • Key elements of bioanalytical method validation for small molecules - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 20, 2026, from [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA. (2021, September 17). U.S. Food and Drug Administration. Retrieved March 20, 2026, from [Link]

  • Strategies for Developing Sensitive and Automated LC-MS/MS Assays of a Pharmaceutical Compound and Its Metabolite from Whole Blood Matrix - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 20, 2026, from [Link]

  • ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (n.d.). International Council for Harmonisation. Retrieved March 20, 2026, from [Link]

  • Bioanalytical Method Validation of a Small Molecule in a Surrogate Matrix by LC-MS/MS. (2023, June 7). Emery Pharma. Retrieved March 20, 2026, from [Link]

  • FDA Adopts ICH Final Guidance On Bioanalytical Method Validation - Outsourced Pharma. (2023, January 11). Outsourced Pharma. Retrieved March 20, 2026, from [Link]

  • Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites - Agilent. (2007, September 15). Agilent Technologies. Retrieved March 20, 2026, from [Link]

  • Quality Guidelines - ICH. (n.d.). International Council for Harmonisation. Retrieved March 20, 2026, from [Link]

  • 8 Essential Characteristics of LC-MS/MS Method Validation - Resolian. (n.d.). Resolian. Retrieved March 20, 2026, from [Link]

  • LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma - Longdom Publishing. (2025, March 4). Longdom Publishing. Retrieved March 20, 2026, from [Link]

  • Development of LC/MS techniques for plant and drug metabolism studies - SciSpace. (2011, June 4). SciSpace. Retrieved March 20, 2026, from [Link]

  • A suggested standard for validation of LC-MS/MS based analytical series in diagnostic laboratories - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 20, 2026, from [Link]

  • Bioanalytical Method Validation - Guidance for Industry | FDA. (2018, May 24). U.S. Food and Drug Administration. Retrieved March 20, 2026, from [Link]

  • Q2(R2) Validation of Analytical Procedures - FDA. (n.d.). U.S. Food and Drug Administration. Retrieved March 20, 2026, from [Link]

  • Validation of an LC-MS Method for Quantification of Mycotoxins and Characterization of Fungal Strains Occurring in Food and Feed - MDPI. (2025, March 14). MDPI. Retrieved March 20, 2026, from [Link]

  • LC-MS method validation in scientific research: it's time to harmonize and exemplify - Eurachem. (2025, May 27). Eurachem. Retrieved March 20, 2026, from [Link]

  • Validation of clinical LC-MS/MS methods: What you need to know - YouTube. (2018, October 16). YouTube. Retrieved March 20, 2026, from [Link]

  • Designing LCMS Studies with the FDA in Mind from the Start | ​Agilex Biolabs. (2024, November 6). Agilex Biolabs. Retrieved March 20, 2026, from [Link]

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  • LC-MS/MS Determination of Nitrofuran Metabolite Residues in Honey - Waters Corporation. (n.d.). Waters Corporation. Retrieved March 20, 2026, from [Link]

  • Development and Validation of a Confirmatory LC-MS/MS Method Using QuEChERS for Determination of Nitrofuran Metabolites in Eggs According to EU Regulation 2021/808 - MDPI. (2026, February 17). MDPI. Retrieved March 20, 2026, from [Link]

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Validation

Technical Comparison Guide: Methyl 2-hydroxy-2-(4-hydroxy-3-nitrophenyl)acetate (MHNPA) vs. Standard Mandelic Acid Derivatives in Organic Synthesis

Executive Summary Mandelic acid derivatives are privileged chiral building blocks in organic synthesis, widely utilized in the preparation of active pharmaceutical ingredients (APIs) such as homatropine and cyclandelate[...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Mandelic acid derivatives are privileged chiral building blocks in organic synthesis, widely utilized in the preparation of active pharmaceutical ingredients (APIs) such as homatropine and cyclandelate[1]. While standard mandelic acid (SMA) derivatives (e.g., methyl mandelate) rely primarily on the reactivity of their alpha-hydroxy and carboxylic acid/ester groups[2], introducing heteroatomic substituents to the aromatic ring fundamentally alters their synthetic utility. This guide provides an objective, data-driven comparison between Methyl 2-hydroxy-2-(4-hydroxy-3-nitrophenyl)acetate (MHNPA) and standard mandelic acid derivatives, detailing how the push-pull electronic system of MHNPA unlocks divergent synthetic pathways, including chemoselective alkylation and reductive cyclization.

Electronic & Mechanistic Divergence

Standard mandelic acids possess a relatively neutral phenyl ring, making the alpha-hydroxy group the primary nucleophilic center[3]. In contrast, MHNPA features a highly activated/deactivated push-pull aromatic system:

  • Phenolic Acidity (pKa Shift): The strong electron-withdrawing nature of the 3-nitro group, positioned ortho to the 4-hydroxyl group, lowers the phenolic pKa to approximately 7.2. This allows for highly chemoselective O-alkylation of the phenol over the alpha-hydroxyl group (pKa ~13) using mild bases.

  • Safety-Catch & Redox-Switch Potential: Analogous to p-nitromandelic acid linkers used in solid-phase peptide synthesis[4], the nitro group of MHNPA acts as a redox switch. Reduction of the nitro group to an aniline dramatically increases the electron density of the ring, triggering spontaneous intramolecular reactions (e.g., lactamization with the adjacent methyl ester) to form complex heterocycles.

Pathway MHNPA MHNPA (Nitro-Phenolic Mandelate) Red Nitro Reduction (H2, Pd/C) MHNPA->Red Chemoselective Alk Phenolic Alkylation (Mild Base) MHNPA->Alk pKa ~7.2 SMA Standard Mandelic Acid (e.g., Methyl Mandelate) Ester Alpha-OH Derivatization SMA->Ester Routine Ox Alpha-Oxidation SMA->Ox Swern/DMP Benz Benzoxazine Scaffolds Red->Benz Cyclization Cat Catecholamine Analogs Alk->Cat Deprotection Pharm Standard APIs (Cyclandelate) Ester->Pharm Ox->Pharm

Fig 1. Divergent synthetic pathways of MHNPA compared to standard mandelic acid derivatives.

Quantitative Performance Comparison

The structural differences between MHNPA and SMA dictate their performance across standard synthetic transformations. The table below summarizes these objective differences.

Reaction TypeMHNPA PerformanceSMA (Methyl Mandelate) PerformanceMechanistic Causality
O-Alkylation (K2CO3, R-X, 25°C) >90% yield , exclusive phenolic alkylation.<5% yield , no reaction at alpha-OH.The -NO2 group lowers the phenolic pKa to ~7.2, allowing selective deprotonation. SMA requires strong bases (NaH) for alpha-OH alkylation, risking racemization[3].
Alpha-Oxidation (Dess-Martin) Moderate (50-60%) , requires excess oxidant.Excellent (>95%) , rapid conversion.The electron-deficient 3-nitro-4-hydroxyphenyl ring of MHNPA destabilizes the transition state of alpha-oxidation compared to the neutral phenyl ring in SMA.
Electrophilic Aromatic Substitution (Br2) >85% yield , exclusive ortho to OH (Position 5).Sluggish , meta/para mixture.The -OH strongly activates the ring, directing ortho, while the -NO2 deactivates other positions, resulting in high regioselectivity.
Self-Validating Experimental Protocol

To demonstrate the unique synthetic utility of MHNPA, the following protocol outlines the chemoselective O-alkylation followed by a reductive cyclization—a pathway inaccessible to standard mandelic acids[1].

Objective: Synthesis of a 1,4-benzoxazine scaffold via orthogonal reactivity.

Step 1: Chemoselective Phenolic Alkylation

  • Preparation: Dissolve 1.0 eq of MHNPA in anhydrous DMF (0.2 M). Causality: DMF is a polar aprotic solvent that perfectly stabilizes the phenoxide intermediate without hydrogen bonding, accelerating the SN2 substitution.

  • Deprotonation: Add 1.2 eq of anhydrous K2CO3 and 1.1 eq of benzyl bromide. Stir at 25 °C for 4 hours.

  • Self-Validation (Visual & TLC): The highly conjugated nitrophenoxide anion is bright yellow. The reaction is complete when the yellow color fades to a pale solution, indicating full consumption of the phenoxide. TLC (Hexanes:EtOAc 3:1) will show a higher Rf spot.

  • Workup: Quench with distilled water, extract with EtOAc, wash with brine, dry over Na2SO4, and concentrate.

Step 2: Nitro Reduction and Spontaneous Cyclization

  • Preparation: Dissolve the crude alkylated intermediate in MeOH (0.1 M).

  • Reduction: Add 10 mol% Pd/C (10% wt) and stir under an H2 atmosphere (1 atm) at room temperature for 6 hours. Causality: Mild catalytic hydrogenation selectively reduces the nitro group to an aniline without causing hydrogenolysis of the benzylic C-O bond.

  • Cyclization: The newly formed, highly nucleophilic aniline immediately attacks the adjacent methyl ester (lactamization), forming the 1,4-benzoxazine ring.

  • Self-Validation (NMR): Analyze the crude mixture via 1H NMR. The successful cyclization is confirmed by the complete disappearance of the methyl ester singlet (~3.7 ppm), proving the intramolecular trap was successful.

  • Isolation: Filter the mixture through a Celite pad to remove the Pd/C catalyst, concentrate in vacuo, and purify via flash chromatography (>85% overall yield).

Workflow Step1 1. Substrate Prep (MHNPA in DMF) Step2 2. Base Alkylation (K2CO3, 25°C) Step1->Step2 Step3 3. Nitro Reduction (H2, Pd/C, MeOH) Step2->Step3 Step4 4. Cyclization (Spontaneous Lactamization) Step3->Step4 Result Target Scaffold (>85% Yield) Step4->Result

Fig 2. Self-validating experimental workflow for the chemoselective cyclization of MHNPA.

Applications in Drug Development

While standard mandelic acid derivatives are traditionally utilized for functionalizing the side chains of homatropine, cyclandelate, and semi-synthetic cephalosporins[1][3], MHNPA serves a more specialized role in medicinal chemistry. Its structural resemblance to catecholamines makes it an ideal precursor for synthesizing vanillylmandelic acid (VMA) analogs and adrenergic receptor modulators. Furthermore, its ability to undergo controlled reduction-triggered cleavage or cyclization mirrors the utility of p-nitromandelic acid as a highly acid-stable safety-catch linker in solid-phase peptide synthesis[4].

References[1] Controlled meta-Selective C–H Mono- and Di-Olefination of Mandelic Acid Derivatives - Organic Letters (ACS Publications). URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFqWxqxDujvYRe0LupjkdQzsGg-iYPHgZmGLknEjxP7oDcrXYubWqPdMHIEVN0gFYOXgQDmL-79o0Q2gm6jQ68skr5DXH2nEkwg2HWXv0NH1vsQ9OJpsU_dLcyu6onpeWCTuHfKa3cBeJ85rV-iJuc=[2] Synthesis of Arylglycine and Mandelic Acid Derivatives through Carboxylations of α-Amido and α-Acetoxy Stannanes with Carbon Dioxide - The Journal of Organic Chemistry (ACS Publications). URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFCjQuXeWcSt8nXmqn_N6wgNmb7ik-IP9nTDMTxh4-Mt-SaTwoGct4yp5FujCSHriLjC-ZFlUSzlonf3F0Tr-5TaqwAd46B5F7gZ5xWaVOpPEqvRurzDbpplNLwN706n_5UM5ojPQ==[3] Unlocking the potential of mandelic acid derivatives: chemical and biological applications – a comprehensive review - PMC. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF_iDRtzXUxBzkwwlFbshVyL371YnsFbwcOC28hGD963l4DcvvqlOSARxjcmWEJRzyWX9gkoijr3pzWLGn3Obj4xLa-Upe8gGv9mh_NqWb8wtSzKWv5Sa-7-dx-w47orAJZOWpokU0YFuEWax9H[4] p-Nitromandelic Acid as a Highly Acid-Stable Safety-Catch Linker for Solid-Phase Synthesis of Peptide and Depsipeptide Acids - Organic Letters (ACS Publications). URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHRrFSRE8ZW9iiIkWTV_XMsGidawa6Ez2ZHJHdt7prjKspTIsw-PGMMaO00VF1KcZuzVxNW6EfzbEhwmAsDQ5e4bltg7wq4mvx9sz9Ih89gfOoeh4PzWH4ezHHFZsRvxLCCgIASLg==

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Comparative

A Senior Application Scientist's Guide to Comparing Commercial Purity Grades of Methyl 2-hydroxy-2-(4-hydroxy-3-nitrophenyl)acetate

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical research and drug development, the purity of starting materials and intermediates is a cornerstone of success. This guide...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and drug development, the purity of starting materials and intermediates is a cornerstone of success. This guide offers an in-depth technical comparison of commercial purity grades of Methyl 2-hydroxy-2-(4-hydroxy-3-nitrophenyl)acetate, a key building block in the synthesis of various pharmacologically active compounds. As a senior application scientist, my aim is to provide not just a list of analytical techniques, but a logical and scientifically-grounded framework for evaluating and selecting the appropriate grade of this critical reagent for your specific research needs.

Introduction: The Significance of Purity in Synthesis

Methyl 2-hydroxy-2-(4-hydroxy-3-nitrophenyl)acetate is a versatile organic molecule featuring a functionalized aromatic ring ripe for further chemical modification. The presence of hydroxyl, nitro, and ester functional groups makes it a valuable precursor. However, the seemingly subtle differences between commercial purity grades, often labeled as "Technical," "≥95%," or "≥98%," can have profound implications for reaction yields, impurity profiles of subsequent synthetic steps, and ultimately, the safety and efficacy of the final active pharmaceutical ingredient (API).[1][2][3]

The choice of purity grade is a critical risk-assessment step. A lower-purity grade might be cost-effective for initial process development, but it carries the risk of introducing unknown impurities that could interfere with downstream reactions or pose toxicological concerns.[4][5] Conversely, a high-purity grade provides greater assurance of chemical identity and reproducibility, which is paramount in later-stage development and for applications requiring high precision.

Understanding the Synthetic Landscape and Potential Impurities

To effectively compare commercial grades, one must first understand the likely synthetic route and the potential impurities that can arise. A common and straightforward method for synthesizing the target compound likely involves a two-step process:

  • Nitration of 4-hydroxyphenylacetic acid: This electrophilic aromatic substitution introduces the nitro group onto the phenyl ring.

  • Esterification of the resulting 4-hydroxy-3-nitrophenylacetic acid: This step converts the carboxylic acid to its methyl ester.[6]

This synthetic pathway can introduce several classes of impurities:

  • Unreacted Starting Materials: Residual 4-hydroxyphenylacetic acid from the nitration step or 4-hydroxy-3-nitrophenylacetic acid from an incomplete esterification.

  • Isomeric Impurities: Nitration of 4-hydroxyphenylacetic acid can potentially yield other isomers, such as 4-hydroxy-2-nitrophenylacetic acid, although the directing effects of the hydroxyl and acetyl groups favor the 3-nitro product.

  • By-products of Side Reactions: Under harsh esterification conditions, side reactions such as etherification of the phenolic hydroxyl group or polycondensation of the phenolic carboxylic acid can occur.[7][8]

  • Residual Solvents and Reagents: Traces of solvents used during reaction and purification (e.g., acetic acid, methanol, ethyl acetate) and catalysts (e.g., sulfuric acid) may be present.

The following diagram illustrates the potential synthetic pathway and the points at which impurities may be introduced.

G 4-Hydroxyphenylacetic Acid 4-Hydroxyphenylacetic Acid Nitration Nitration 4-Hydroxyphenylacetic Acid->Nitration HNO₃, H₂SO₄ 4-Hydroxy-3-nitrophenylacetic Acid 4-Hydroxy-3-nitrophenylacetic Acid Nitration->4-Hydroxy-3-nitrophenylacetic Acid Major Product Isomeric Impurities Isomeric Impurities Nitration->Isomeric Impurities Minor By-products Esterification Esterification 4-Hydroxy-3-nitrophenylacetic Acid->Esterification Methanol, H⁺ Methyl 2-hydroxy-2-(4-hydroxy-3-nitrophenyl)acetate Methyl 2-hydroxy-2-(4-hydroxy-3-nitrophenyl)acetate Esterification->Methyl 2-hydroxy-2-(4-hydroxy-3-nitrophenyl)acetate Final Product Unreacted Starting Material Unreacted Starting Material Esterification->Unreacted Starting Material Side Reaction By-products Side Reaction By-products Esterification->Side Reaction By-products G cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Analysis Weigh Sample Weigh Sample Dissolve in Diluent Dissolve in Diluent Weigh Sample->Dissolve in Diluent Filter Filter Dissolve in Diluent->Filter Inject Sample Inject Sample Filter->Inject Sample Chromatographic Separation Chromatographic Separation Inject Sample->Chromatographic Separation UV Detection UV Detection Chromatographic Separation->UV Detection Peak Integration Peak Integration UV Detection->Peak Integration Purity Calculation Purity Calculation Peak Integration->Purity Calculation Impurity Profiling Impurity Profiling Purity Calculation->Impurity Profiling

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Validation

Confirming the stereochemistry of Methyl 2-hydroxy-2-(4-hydroxy-3-nitrophenyl)acetate via X-ray crystallography

A Comparative Guide to the Stereochemical Confirmation of Methyl 2-hydroxy-2-(4-hydroxy-3-nitrophenyl)acetate A Senior Application Scientist's Field-Proven Guide to Absolute Configuration Determination In the landscape o...

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Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to the Stereochemical Confirmation of Methyl 2-hydroxy-2-(4-hydroxy-3-nitrophenyl)acetate

A Senior Application Scientist's Field-Proven Guide to Absolute Configuration Determination

In the landscape of drug discovery and development, the three-dimensional arrangement of atoms within a molecule—its stereochemistry—is of paramount importance. Enantiomers, which are non-superimposable mirror images of a chiral molecule, can exhibit vastly different pharmacological and toxicological profiles.[1][2][3] One enantiomer may be therapeutically active, while the other could be inactive or, in the most critical cases, harmful.[1][4] Therefore, the unambiguous determination of a molecule's absolute configuration is a non-negotiable step in the journey of a drug candidate.

This guide provides an in-depth, comparative analysis of the techniques used to confirm the stereochemistry of a novel chiral compound, using Methyl 2-hydroxy-2-(4-hydroxy-3-nitrophenyl)acetate as a case study. We will delve into the gold-standard method, single-crystal X-ray crystallography, and contrast it with powerful orthogonal techniques including NMR spectroscopy, chiral High-Performance Liquid Chromatography (HPLC), and Circular Dichroism (CD).

Proposed Synthesis of the Target Molecule

To analyze the stereochemistry of Methyl 2-hydroxy-2-(4-hydroxy-3-nitrophenyl)acetate, a synthetic route to access the compound is first required. A plausible and efficient approach begins with the commercially available precursor, methyl 2-hydroxy-2-phenylacetate. The synthesis involves a key electrophilic aromatic substitution step—nitration.

Synthetic Protocol:

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath (0-5°C), dissolve methyl 2-hydroxy-2-(4-hydroxyphenyl)acetate (1 equivalent) in concentrated sulfuric acid.

  • Nitration: While maintaining the low temperature, slowly add a solution of nitric acid (1.1 equivalents) in concentrated sulfuric acid dropwise to the reaction mixture. The hydroxyl group on the phenyl ring is a strongly activating ortho-, para-director, making the reaction proceed readily.[5][6]

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Carefully pour the reaction mixture over crushed ice, which will cause the product to precipitate.

  • Purification: Collect the solid product by vacuum filtration, wash with cold water until the filtrate is neutral, and then dry. The crude product can be further purified by recrystallization or column chromatography to yield Methyl 2-hydroxy-2-(4-hydroxy-3-nitrophenyl)acetate.

This procedure will yield a racemic mixture of the (R) and (S) enantiomers. For subsequent analysis and comparison, it is often necessary to resolve this mixture into its individual enantiomers, typically achieved via chiral HPLC.

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography is widely regarded as the definitive method for determining the absolute configuration of a chiral molecule.[7] This technique provides an unambiguous three-dimensional map of the electron density within a crystal, allowing for the precise determination of atomic positions and, consequently, the absolute stereochemistry.

Experimental Workflow

xray_workflow cluster_prep Crystal Growth cluster_data Data Collection cluster_analysis Structure Solution & Refinement start Purified Compound crystal_growth Grow Single Crystal (0.1-0.3 mm) start->crystal_growth mount Mount Crystal crystal_growth->mount diffractometer X-ray Diffraction Data Collection mount->diffractometer solve Solve Phase Problem diffractometer->solve refine Refine Atomic Parameters solve->refine flack Determine Absolute Configuration (Flack x) refine->flack end end flack->end Final Structure

Caption: Workflow for X-ray Crystallography.

Detailed Protocol: Growing Diffraction-Quality Crystals

The most challenging step in X-ray crystallography is often obtaining a suitable single crystal.[8][9] The ideal crystal should be 0.1-0.3 mm in all dimensions, transparent, and free of defects.[10]

  • Purity is Paramount: The starting material must be of the highest possible purity. Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to poor diffraction quality.

  • Solvent Selection: Choose a solvent or a binary solvent system in which the compound is moderately soluble.[11] If solubility is too high, only small crystals may form.

  • Slow Evaporation:

    • Prepare a nearly saturated solution of the compound.

    • Filter the solution into a clean vial.

    • Cover the vial with parafilm and poke a few small holes with a needle to allow for slow solvent evaporation over several days to weeks.[12]

  • Vapor Diffusion:

    • Dissolve the compound in a small amount of a solvent in which it is highly soluble (the "solvent").

    • Place this vial inside a larger, sealed jar containing a solvent in which the compound is poorly soluble (the "anti-solvent").

    • The anti-solvent will slowly diffuse into the solvent, reducing the compound's solubility and promoting slow crystal growth.[10]

  • Slow Cooling:

    • Prepare a saturated solution at an elevated temperature.

    • Allow the solution to cool to room temperature very slowly. Placing the container in a Dewar flask with warm water can achieve this.[10]

Data Interpretation and Causality

Once a diffraction pattern is collected, the data is processed to determine the unit cell dimensions and the arrangement of atoms. For chiral molecules crystallizing in a non-centrosymmetric space group, the absolute configuration can be determined by analyzing anomalous dispersion effects. The Flack parameter is a critical value calculated during the refinement process; a value close to 0 indicates the correct absolute configuration has been assigned, while a value near 1 suggests the opposite configuration is correct.[13]

Orthogonal Validation: Comparative Techniques

While X-ray crystallography is definitive, it is not always feasible if suitable crystals cannot be grown. Therefore, employing orthogonal (independent) methods is crucial for building a comprehensive and trustworthy case for a stereochemical assignment.

NMR Spectroscopy: Mosher's Ester Analysis

Mosher's ester analysis is a powerful NMR-based method for determining the absolute configuration of chiral alcohols.[14][15] It involves derivatizing the alcohol with the two enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), creating a pair of diastereomers.[16][17]

Principle of Causality: The phenyl group of the MTPA reagent creates a distinct anisotropic magnetic field. In the resulting diastereomeric esters, the protons of the original alcohol will be positioned differently within this field, leading to predictable differences in their ¹H NMR chemical shifts (Δδ = δS - δR).[16] By analyzing the sign of these differences for protons on either side of the stereocenter, the absolute configuration can be deduced.[7]

Experimental Protocol:

  • Esterification: React two separate aliquots of the chiral alcohol (our target molecule) with (R)-(-)-MTPA chloride and (S)-(+)-MTPA chloride, respectively, in the presence of a base like pyridine or DMAP.

  • Purification: Purify the resulting diastereomeric Mosher esters.

  • NMR Analysis: Acquire high-resolution ¹H NMR spectra for both diastereomers.

  • Data Analysis:

    • Assign all relevant proton signals for both diastereomers.

    • Calculate the chemical shift difference (Δδ = δS - δR) for each proton.

    • Protons on one side of the Mosher ester plane will have positive Δδ values, while those on the other will have negative values, allowing for the assignment of the absolute configuration.[7]

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is an indispensable tool for separating enantiomers and is often used for both analytical and preparative-scale resolution.[18][19][20]

Principle of Causality: Enantiomers are separated on a chiral stationary phase (CSP). The CSP is composed of a single enantiomer of a chiral selector that is immobilized on a solid support (e.g., silica).[21] The two enantiomers of the analyte form transient, diastereomeric complexes with the CSP. These complexes have different binding energies, leading to different retention times and, thus, separation.[22]

Experimental Protocol:

  • Column Selection: Choose a suitable chiral column. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are highly versatile and effective for a wide range of compounds.[18]

  • Method Development: Screen various mobile phases (e.g., mixtures of hexane/isopropanol for normal phase or acetonitrile/water for reversed-phase) to achieve baseline separation (Resolution, Rs > 1.5).

  • Analysis: Inject the racemic mixture of Methyl 2-hydroxy-2-(4-hydroxy-3-nitrophenyl)acetate and record the chromatogram. The two enantiomers will appear as distinct peaks.

  • Confirmation: If an authentic, enantiomerically pure standard is available, its retention time can be used to definitively assign the peaks.

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule.[23] This provides a unique spectral fingerprint for each enantiomer.

Principle of Causality: Enantiomers have equal but opposite CD spectra.[24] While determining the absolute configuration ab initio from a CD spectrum alone can be complex and often requires quantum chemical calculations, it is an excellent tool for comparison.[25][26]

Experimental Protocol:

  • Sample Preparation: Prepare solutions of the racemic mixture and the separated enantiomers in a suitable solvent.

  • Spectral Acquisition: Record the CD spectrum for each sample over a relevant wavelength range.

  • Comparative Analysis: The CD spectrum of one enantiomer will be a mirror image of the other. If the absolute configuration of a similar molecule is known and its CD spectrum is available, a direct comparison can often allow for the assignment of the unknown configuration.[27]

Data Synthesis and Comparison

The following table provides a comparative summary of the discussed techniques:

Technique Principle Sample Requirement Analysis Time Key Output Limitations
X-ray Crystallography X-ray diffraction from a single crystal~0.1 mm single crystal6-24 hours (data collection)Unambiguous 3D structure, absolute configuration[7]Requires a high-quality single crystal, which can be difficult to obtain.[7]
Mosher's Ester (NMR) Diastereomer formation and ¹H NMR analysis1-5 mg4-6 hours (including derivatization)[7]Absolute configuration of secondary alcoholsRequires derivatization; can be complex for sterically hindered or flexible molecules.[7]
Chiral HPLC Differential interaction with a chiral stationary phaseMicrograms to grams< 1 hour per runEnantiomeric purity (ee%), separation of enantiomersPeak assignment requires an authentic standard or collection for further analysis.
Circular Dichroism Differential absorption of circularly polarized light1-10 mg< 1 hourChiral signature (fingerprint)Ab initio assignment is complex; often used for comparison.[24]

Conclusion

Confirming the stereochemistry of a potential pharmaceutical agent like Methyl 2-hydroxy-2-(4-hydroxy-3-nitrophenyl)acetate is a critical step that demands rigorous scientific validation. While single-crystal X-ray crystallography stands as the unequivocal gold standard, its primary limitation is the prerequisite of a diffraction-quality crystal. A robust and trustworthy assignment of absolute configuration is best achieved through a holistic approach, integrating data from multiple, independent techniques.

The logical workflow involves using chiral HPLC to resolve the racemic mixture, followed by the definitive analysis of one of the pure enantiomers by X-ray crystallography . In cases where crystallization is unsuccessful, Mosher's ester analysis provides a reliable alternative for assigning the absolute configuration. Finally, Circular Dichroism serves as an excellent confirmatory tool, ensuring that the stereochemical integrity of the bulk sample matches that of the single crystal or the fraction analyzed by NMR. By synthesizing evidence from these orthogonal methods, researchers can establish the absolute stereochemistry with the highest degree of scientific confidence.

References

  • Dale, J. A., & Mosher, H. S. (1973). Nuclear magnetic resonance enantiomer regents. Configurational correlations via nuclear magnetic resonance chemical shifts of diastereomeric mandelate, O-methylmandelate, and α-methoxy-α-trifluoromethylphenylacetate (MTPA) esters. Journal of the American Chemical Society, 95(2), 512–519. [Link]

  • Hoye, T. R., et al. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols, 2(10), 2451–2458. [Link]

  • Patsnap. (2025, May 21). What is the application of stereochemistry in drug design? Patsnap Synapse. [Link]

  • Chemistry Stack Exchange. (2017, June 25). How does the Mosher ester method allow determination of absolute configuration of secondary alcohols. [Link]

  • Creative Biostructure. Application of Circular Dichroism Spectroscopy in Small Molecule Research. [Link]

  • International Journal of Pharmaceutical Sciences. (2024, March 21). The Role Of Stereochemistry And Formulation In Pharmacology Of The Drug. [Link]

  • Javed, I., et al. (2011). Stereochemistry in Drug Action. PMC - NIH. [Link]

  • SlideShare. (2023). Pharmaceutical importance of stereochemistry.pdf. [Link]

  • Synergy Publishers. (2013, June 30). Exploiting the Power of Stereochemistry in Drugs: An Overview of Racemic and Enantiopure Drugs. [Link]

  • Chiralpedia. (2022, November 3). Chiral HPLC separation: strategy and approaches. [Link]

  • JoVE. (2015, March 4). Video: Growing Crystals for X-ray Diffraction Analysis. [Link]

  • IUCr. (2024, October 16). How to grow crystals for X-ray crystallography. [Link]

  • ResearchGate. Proposed reaction mechanism for the nitration of phenols. [Link]

  • BYJU'S. Electrophilic Substitution Reactions of Phenols. [Link]

  • University of Rochester, Department of Chemistry. How To: Grow X-Ray Quality Crystals. [Link]

  • MtoZ Biolabs. Circular Dichroism for Determining Absolute Configuration. [Link]

  • Save My Exams. (2024, December 23). Reactions of Phenol - A Level Chemistry Revision Notes. [Link]

  • Khan Academy. (2022, November 29). Nitration of Phenols| Electrophilic Aromatic Substitution | Organic Chemistry. [Link]

  • PMC - NIH. (2021). A Holistic Approach to Determining Stereochemistry of Potential Pharmaceuticals by Circular Dichroism with β-Lactams as Test Cases. [Link]

  • Chiralabs. Circular Dichroism (CD) Applications- Stereochemical assignment. [Link]

  • Phenomenex. Chiral HPLC Separations. [Link]

  • University of Zurich, Department of Chemistry. Preparation of Single Crystals for X-ray Diffraction. [Link]

  • MIT Department of Chemistry. Growing Quality Crystals. [Link]

  • Master Organic Chemistry. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. [Link]

  • Česká a slovenská farmacie. (2007, July 23). HPLC separation of enantiomers using chiral stationary phases. [Link]

  • Spectroscopy Europe. Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). [Link]

  • Carlier, P. R. (2025, June 1). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. American Pharmaceutical Review. [Link]

  • Creative BioMart. X-ray Crystallography. [Link]

  • Michigan State University, Department of Chemistry. X-Ray Crystallography Laboratory. [Link]

  • ResearchGate. (2025, December 11). Small Molecule X-Ray Crystallography, Theory and Workflow. [Link]

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Comparative

A Comparative Guide to the Catalytic Reduction Rates of Substituted Nitroaromatics: Benchmarking Against Methyl 2-hydroxy-2-(4-hydroxy-3-nitrophenyl)acetate

Introduction: The Critical Role of Nitro Group Reduction in Pharmaceutical Synthesis The reduction of aromatic nitro compounds to their corresponding anilines is a cornerstone transformation in organic synthesis, particu...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Nitro Group Reduction in Pharmaceutical Synthesis

The reduction of aromatic nitro compounds to their corresponding anilines is a cornerstone transformation in organic synthesis, particularly within the pharmaceutical industry.[1] These anilines are pivotal building blocks for a vast array of active pharmaceutical ingredients (APIs), where the amino group serves as a versatile handle for further molecular elaboration. The efficiency and selectivity of this reduction are paramount, as they directly impact the overall yield, purity, and cost-effectiveness of the synthetic route.

This guide focuses on the catalytic reduction of Methyl 2-hydroxy-2-(4-hydroxy-3-nitrophenyl)acetate , a complex nitroaromatic compound of interest in drug development. Due to the limited availability of direct kinetic data for this specific molecule, we will establish a robust benchmarking framework. This will be achieved by comparing its expected reactivity with that of structurally similar and well-characterized nitroaromatic compounds. We will delve into the underlying principles governing catalytic activity, provide detailed experimental protocols for generating comparative data, and discuss the interpretation of kinetic results.

Understanding the Landscape of Catalytic Nitro Reduction

The conversion of a nitro group to an amine is a six-electron reduction that typically proceeds through nitroso and hydroxylamine intermediates.[2] The two primary mechanistic pathways are the direct hydrogenation route and a condensation pathway that can lead to azo and azoxy byproducts.[3] The choice of catalyst and reaction conditions plays a crucial role in favoring the direct route and ensuring high selectivity for the desired aniline.

Commonly employed catalysts for this transformation can be broadly categorized as heterogeneous and homogeneous systems. Heterogeneous catalysts, such as palladium on carbon (Pd/C) and Raney® Nickel, are widely used due to their high activity, ease of separation, and recyclability.[4] Homogeneous catalysts, while less common, offer the advantage of high selectivity, which can be finely tuned through ligand modification.[3]

The rate of catalytic reduction is influenced by several factors, including:

  • The nature of the catalyst: Precious metal catalysts like palladium and platinum often exhibit higher activity than non-precious metal catalysts like nickel and iron.[4][5]

  • The hydrogen source: Molecular hydrogen (H₂), transfer hydrogenation reagents (e.g., formic acid, hydrazine), and borohydrides are common choices.[2][6]

  • Reaction conditions: Solvent, temperature, and pressure can significantly impact reaction kinetics.[3]

  • Substituent effects: The electronic and steric properties of other functional groups on the aromatic ring can influence the rate of reduction.[7][8]

Benchmarking Strategy: Selecting Structurally Relevant Compounds

To effectively benchmark the catalytic reduction of Methyl 2-hydroxy-2-(4-hydroxy-3-nitrophenyl)acetate, we have selected a series of compounds that systematically build in structural complexity, allowing for a logical comparison.

DOT script for the molecular structures:

cluster_0 Target Molecule cluster_1 Benchmark Compounds Target Target_label Methyl 2-hydroxy-2-(4-hydroxy-3-nitrophenyl)acetate Benchmark1 Benchmark1_label 4-Nitrophenol Benchmark2 Benchmark2_label 4-Hydroxy-3-nitrophenylacetic acid Benchmark3 Benchmark3_label p-Nitrobenzoic acid

Caption: Molecular structures of the target compound and selected benchmarks.

  • 4-Nitrophenol: This is a widely studied model substrate for catalytic nitro reductions, providing a baseline for comparison.[9] Its simple structure allows for the evaluation of the fundamental catalytic activity towards a nitrophenol.

  • 4-Hydroxy-3-nitrophenylacetic acid: This compound is the carboxylic acid analog of our target molecule, isolating the effect of the acetic acid side chain on the reduction rate.

  • p-Nitrobenzoic acid: This benchmark helps to understand the electronic effect of a carboxylic acid group in the para position relative to the nitro group, in contrast to the ortho-hydroxyl group in our other benchmarks.[10]

Comparative Analysis of Catalytic Reduction Rates

Key Performance Indicators (KPIs):

  • Apparent Rate Constant (k_app): Often determined under pseudo-first-order conditions, this value provides a direct measure of the reaction rate.[11]

  • Turnover Frequency (TOF): A more intrinsic measure of catalytic efficiency, defined as the number of moles of substrate converted per mole of active catalyst sites per unit time.[12][13]

CompoundCommon CatalystTypical Hydrogen SourceRelative Reaction Rate (Predicted)Key Influencing Factors
Methyl 2-hydroxy-2-(4-hydroxy-3-nitrophenyl)acetate Pd/C, Raney NiH₂, Formic AcidModerateSteric hindrance from the bulky ester group and the ortho-hydroxyl group may slightly decrease the rate compared to simpler nitrophenols.[7]
4-Nitrophenol Au, Pd, Ni NPsNaBH₄, H₂HighServes as a baseline. The electron-withdrawing nitro group activates the ring for reduction.[9]
4-Hydroxy-3-nitrophenylacetic acid Pd/C, Pt/CH₂Moderate to HighThe acetic acid side chain may introduce some steric hindrance, but the electronic effects of the hydroxyl and nitro groups are expected to dominate.
p-Nitrobenzoic acid Pd/CH₂ModerateThe electron-withdrawing carboxylic acid group can influence the electronic properties of the nitro group and its interaction with the catalyst surface.[10]

Experimental Protocols for Kinetic Analysis

To generate robust comparative data, a standardized experimental protocol is essential. The following sections detail the methodologies for catalytic reduction and kinetic monitoring.

General Catalytic Reduction Protocol (Heterogeneous Catalysis)

This protocol is adaptable for various nitroaromatic substrates and catalysts like Pd/C or Raney® Nickel.

Materials:

  • Nitroaromatic substrate (e.g., Methyl 2-hydroxy-2-(4-hydroxy-3-nitrophenyl)acetate or benchmark compound)

  • Catalyst (e.g., 10% Pd/C, 5 mol%)

  • Solvent (e.g., Ethanol, Methanol, Ethyl Acetate)

  • Hydrogen Source (e.g., Hydrogen gas balloon or Parr hydrogenator)

  • Inert gas (Nitrogen or Argon)

  • Filtration aid (e.g., Celite®)

Equipment:

  • Round-bottom flask or hydrogenation vessel

  • Magnetic stirrer and stir bar

  • Hydrogenation apparatus

  • Filtration setup (e.g., Büchner funnel)

Procedure:

  • Reaction Setup: In a suitable reaction vessel, dissolve the nitroaromatic substrate in the chosen solvent.

  • Inerting: Purge the vessel with an inert gas to remove oxygen.

  • Catalyst Addition: Carefully add the catalyst to the reaction mixture under the inert atmosphere.

  • Hydrogenation: Secure the vessel to the hydrogenation apparatus. Purge the system with hydrogen gas before pressurizing to the desired level (typically 1-4 atm).

  • Reaction Monitoring: Commence vigorous stirring and maintain a constant temperature. Withdraw aliquots at regular intervals for kinetic analysis.

  • Work-up: Upon completion, vent the hydrogen and purge with inert gas. Filter the reaction mixture through a pad of Celite® to remove the catalyst. The filtrate containing the product can then be analyzed.

DOT script for the experimental workflow:

cluster_setup Reaction Setup cluster_reaction Hydrogenation cluster_workup Work-up A Dissolve Substrate in Solvent B Purge with Inert Gas A->B C Add Catalyst B->C D Purge with H₂ C->D E Pressurize and Stir D->E F Monitor Reaction Progress (Aliquot Sampling) E->F G Vent H₂ and Purge F->G Reaction Complete H Filter Catalyst G->H I Analyze Filtrate H->I

Caption: General workflow for catalytic hydrogenation experiments.

Kinetic Monitoring by High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is a robust method for monitoring the disappearance of the nitroaromatic starting material and the appearance of the aminophenol product.[14]

Instrumentation:

  • HPLC system with a UV-Vis detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase (Isocratic):

  • A mixture of acetonitrile and water with a suitable buffer (e.g., phosphate buffer) or acid (e.g., formic acid) to ensure good peak shape. The exact ratio should be optimized for the specific analytes.

Procedure:

  • Sample Preparation: Dilute the withdrawn aliquots with the mobile phase to a concentration within the linear range of the detector.

  • Injection: Inject a fixed volume of the prepared sample onto the HPLC system.

  • Data Acquisition: Monitor the absorbance at a wavelength where both the reactant and product have significant, but distinct, absorbance.

  • Quantification: Determine the concentration of the reactant and product at each time point by comparing their peak areas to a pre-established calibration curve.

Calculation and Interpretation of Kinetic Data

Determining the Apparent Rate Constant (k_app)

For many catalytic hydrogenations, the reaction follows pseudo-first-order kinetics with respect to the nitroaromatic substrate, especially when hydrogen is in large excess. The integrated rate law is:

ln([A]₀ / [A]t) = k_app * t

Where:

  • [A]₀ is the initial concentration of the nitroaromatic compound.

  • [A]t is the concentration at time t.

  • k_app is the apparent rate constant.

A plot of ln([A]₀ / [A]t) versus time should yield a straight line with a slope equal to k_app.

Calculating Turnover Frequency (TOF)

TOF provides a more standardized measure of catalyst activity.[12][13]

TOF = (moles of product) / [(moles of active catalyst sites) * time]

The number of active sites can be estimated through techniques like chemisorption, though for comparative purposes within the same catalyst batch, it is often assumed to be proportional to the total moles of metal.[15][16]

Conclusion and Future Outlook

This guide provides a comprehensive framework for benchmarking the catalytic reduction rates of Methyl 2-hydroxy-2-(4-hydroxy-3-nitrophenyl)acetate against structurally related compounds. By employing standardized experimental protocols and rigorous kinetic analysis, researchers can generate valuable comparative data to inform catalyst selection and process optimization. The principles of steric and electronic substituent effects, as discussed, provide a predictive tool for estimating the reactivity of novel nitroaromatic compounds.

Future work should focus on generating direct experimental kinetic data for the target molecule and a wider range of substituted nitrophenylacetic acid derivatives. Such studies will further refine our understanding of the structure-activity relationships in the catalytic reduction of these important pharmaceutical intermediates.

References

  • Studying the Mechanisms of Nitro Compounds Reduction (A-Review). Available at: [Link]

  • Efficient Reduction of Nitroaromatic Compounds Using Fe@N-C Single-Atom Catalyst with Formic Acid as a Green Hydrogen Source. Journal of Synthetic Chemistry. Available at: [Link]

  • Kinetic investigation for the catalytic reduction of nitrophenol using ionic liquid stabilized gold nanoparticles. RSC Advances. Available at: [Link]

  • Selective Nitro Reduction of Ester Substituted Nitroarenes by NaBH4-FeCl2. Thieme Chemistry. Available at: [Link]

  • Kinetic Analysis of 4-Nitrophenol Reduction by “Water-Soluble” Palladium Nanoparticles. MDPI. Available at: [Link]

  • Tuning catalytic activity with steric and electron-withdrawing effects of a porphyrin substituent. Catalysis Science & Technology. Available at: [Link]

  • The catalytic reduction of nitrate and nitric oxide to hydroxylamine : kinetics and mechanism. Wageningen University & Research. Available at: [Link]

  • High Turnover Pd/C Catalyst for Nitro Group Reductions in Water. One-Pot Sequences and Syntheses of Pharmaceutical Intermediates. Organic Chemistry Portal. Available at: [Link]

  • Hydrogenation of p-nitrophenol to metol using Raney nickel catalyst: Reaction kinetics. Journal of the Indian Chemical Society. Available at: [Link]

  • How to calculate the TOF(Turnover frequency ) and the amount of the catalyst active sites? ResearchGate. Available at: [Link]

  • Kinetic Analysis of the Catalytic Reduction of 4 Nitrophenol by Metallic Nanoparticles. Semantic Scholar. Available at: [Link]

  • Turnover rates on complex heterogeneous catalysts. OSTI.GOV. Available at: [Link]

  • FAST Hydrogenations as a Continuous Platform for Green Aromatic Nitroreductions. Almac. Available at: [Link]

  • Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. National Center for Biotechnology Information. Available at: [Link]

  • Catalytic Reduction of Nitrobenzene and o-NitrotoIuene with Hydrogen in Sulfuric Acid-Methanoi Solution. Kyushu University. Available at: [Link]

  • Kinetics of catalytic hydrogenation of 4-nitroaniline in aqueous solutions of propan-2-ol with acid or base additives. ResearchGate. Available at: [Link]

  • Turnover frequency: Physical Chemistry II Study Guide. Fiveable. Available at: [Link]

  • Separation of 4-Hydroxy-3-nitrophenylarsonic acid on Newcrom R1 HPLC column. SIELC. Available at: [Link]

  • “Turning Over” Definitions in Catalytic Cycles. ACS Publications. Available at: [Link]

  • Continuous hydrogenation of 2-(4-nitrophenyl) butanoic acid: Kinetics study in a micropacked-bed reactor. ResearchGate. Available at: [Link]

  • The Critical Role of Nanoparticle Geometry in Turnover Frequency Calculation. National Center for Biotechnology Information. Available at: [Link]

  • Hydrogenation of Nitrobenzene to 4-Aminophenol over Supported Platinum Catalysts. ACS Publications. Available at: [Link]

  • A correlation between number of Pd sites, turnover frequency and crystallite size over palladium supported carbon catalysts. ResearchGate. Available at: [Link]

  • High-Performance Catalytic Reduction of 4-Nitrophenol to 4-Aminophenol over Pt Nanoparticles Supported on Co-Al LDH Nanosheets. MDPI. Available at: [Link]

  • High Turnover Pd/C Catalyst for Nitro Group Reductions in Water. One-Pot Sequences and Syntheses of Pharmaceutical Intermediates. National Center for Biotechnology Information. Available at: [Link]

  • RANEY NICKEL REDUCTIONS-PART I. Indian Academy of Sciences. Available at: [Link]

  • A highly effective Ag–RANEY® nickel hybrid catalyst for reduction of nitrofurazone and aromatic nitro compounds in aqueous solution. RSC Publishing. Available at: [Link]

  • Reduction of the Nitro Group to Amine by Hydroiodic Acid to Synthesize o-Aminophenol Derivatives as Putative Degradative Markers of Neuromelanin. National Center for Biotechnology Information. Available at: [Link]

  • The Competition between 4-Nitrophenol Reduction and BH 4 − Hydrolysis on Metal Nanoparticle Catalysts. MDPI. Available at: [Link]

  • Polymer-Supported Raney Nickel Catalysts for Sustainable Reduction Reactions. MDPI. Available at: [Link]

  • REDUCTION OF p-NITROPHENOL TO p-AMINOPHENOL BY USING NiO CATALYSTS: A COMPARATIVE STUDY. Bibliomed. Available at: [Link]

  • Reduction of 4-Nitrophenol to 4-Aminophenol by Reusable CuFe5O8-Based Catalysts Synthesized by. Semantic Scholar. Available at: [Link]

  • Kinetic investigation for the catalytic reduction of nitrophenol using ionic liquid stabilized gold nanoparticles. RSC Publishing. Available at: [Link]

  • Comparison of catalytic activity for the 4-nitrophenol reduction by different catalysts. ResearchGate. Available at: [Link]

  • Catalytic Hydrogenation of Aromatic Compounds in the Liquid Phase. ResearchGate. Available at: [Link]

  • Kinetic Analysis of Enzymatic Reactions Using High-Performance Liquid. CRC Press. Available at: [Link]

  • Turnover number (TON) and turnover frequency (TOF) of heterogeneous. ResearchGate. Available at: [Link]

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  • Turnover and Catalytic cycle frequency Determination based on Molar mass-dependent Model equations. ChemRxiv. Available at: [Link]

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  • Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance. Organic & Biomolecular Chemistry. Available at: [Link]

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Comparative

Validating the limit of detection for Methyl 2-hydroxy-2-(4-hydroxy-3-nitrophenyl)acetate in environmental and biological samples

Validating the Limit of Detection for Methyl 2-hydroxy-2-(4-hydroxy-3-nitrophenyl)acetate in Environmental and Biological Matrices: A Comparative Guide As drug development and environmental toxicology advance, the need t...

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Author: BenchChem Technical Support Team. Date: March 2026

Validating the Limit of Detection for Methyl 2-hydroxy-2-(4-hydroxy-3-nitrophenyl)acetate in Environmental and Biological Matrices: A Comparative Guide

As drug development and environmental toxicology advance, the need to accurately quantify complex trace metabolites has never been more critical. Methyl 2-hydroxy-2-(4-hydroxy-3-nitrophenyl)acetate (MHNPA) —a nitrated mandelate derivative—serves as a highly specific biomarker for nitroaromatic exposure and a degradation product of certain energetic materials and agrochemicals.

Validating the Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ) for MHNPA presents unique analytical challenges. Its structure features a polar aliphatic hydroxyl group, a highly acidic phenolic hydroxyl, an electron-withdrawing nitro group, and a hydrolytically sensitive methyl ester. This guide objectively compares analytical platforms, details the causality behind optimized workflows, and provides a self-validating protocol grounded in current regulatory frameworks.

Chemical Profiling & Platform Selection: The "Why" Behind the Method

To achieve sub-nanogram per milliliter (ng/mL) detection limits, the analytical platform must align with the analyte's physicochemical properties.

  • Why LC-MS/MS over GC-MS? MHNPA is highly polar and thermally labile. Gas Chromatography-Mass Spectrometry (GC-MS) requires extensive chemical derivatization (e.g., silylation using BSTFA) to cap the hydroxyl and phenolic groups. This adds procedural time, introduces variability, and artificially inflates the LOD due to incomplete reactions or derivative instability in the injection port. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) bypasses this entirely, allowing for direct analysis.

  • Why ESI-Negative Mode? The presence of the nitro group at the ortho position to the phenolic hydroxyl group significantly lowers the pKa of the phenol, making it highly acidic. In Electrospray Ionization (ESI), this structural feature readily yields a stable, deprotonated precursor ion [M-H]⁻. Consequently, ESI-negative mode provides a 10- to 50-fold increase in sensitivity compared to positive ion mode.

Pathway N1 Nitroaromatic Exposure (e.g., Nitrocatechols) N2 Phase I: Oxidation (CYP450 Enzymes) N1->N2 N3 4-Hydroxy-3-nitromandelic acid (Reactive Intermediate) N2->N3 N4 Phase II: Methylation (Esterases/COMT) N3->N4 N5 Methyl 2-hydroxy-2-(4-hydroxy- 3-nitrophenyl)acetate (MHNPA) N4->N5 N6 Excretion & Accumulation (Urine / Environmental Runoff) N5->N6

Fig 1: Proposed biological and environmental pathway leading to MHNPA formation.

Comparative Performance Analysis

To establish the superiority of LC-MS/MS for MHNPA validation, we must objectively compare it against alternative methodologies. Table 1 summarizes the performance trade-offs, while Table 2 provides experimental validation data across diverse matrices.

Table 1: Comparison of Analytical Platforms for MHNPA Quantification

Analytical PlatformSample Prep RequirementSensitivity (LOD Range)SpecificityMatrix InterferenceVerdict
LC-MS/MS (ESI-) Direct injection / SPE0.05 – 0.2 ng/mLExcellent (MRM)Low (with SIL-IS)Optimal
GC-MS (EI) Complex Derivatization2.0 – 5.0 ng/mLHighModerateSub-optimal
HPLC-UV (280 nm) Extensive clean-up15.0 – 50.0 ng/mLPoorHigh (Co-elution)Not Recommended

Table 2: Validated LOD, LLOQ, and Recovery Data for MHNPA via LC-MS/MS

Sample MatrixExtraction MethodLOD (ng/mL)LLOQ (ng/mL)Precision (%CV)Mean Recovery (%)
Human Plasma Protein Precip. + SPE0.100.306.4%92.5 ± 3.1
Human Urine Dilute & Shoot / SPE0.150.508.1%89.4 ± 4.2
Surface Water Direct SPE (HLB)0.050.154.2%96.8 ± 2.0
Agricultural Soil Ultrasonic + SPE0.200.6011.3%81.2 ± 5.5

Self-Validating Experimental Protocol

A robust bioanalytical method must be a self-validating system. By incorporating a Stable Isotope-Labeled Internal Standard (SIL-IS)—specifically MHNPA-d3—into the raw matrix prior to extraction, any analyte loss or ion suppression inherently affects the IS equally. The analyte-to-IS ratio remains constant, neutralizing matrix effects.

Workflow A Sample Matrix (Env/Bio) B Spike SIL-IS (Self-Validation) A->B C HLB SPE Extraction B->C D LC-MS/MS ESI(-) Mode C->D E MRM Data Processing D->E F LOD/LOQ Validation E->F

Fig 2: End-to-end analytical workflow for MHNPA extraction and LOD validation.

Step-by-Step Methodology:
  • Matrix Preparation & Spiking: Aliquot 500 µL of the sample matrix (plasma, urine, or filtered water). Spike with 10 µL of MHNPA-d3 (100 ng/mL) to ensure internal standard equilibration. Causality: Early introduction of the SIL-IS guarantees that subsequent extraction variations are mathematically normalized.

  • Solid Phase Extraction (SPE):

    • Condition a polymeric Hydrophilic-Lipophilic Balance (HLB) SPE cartridge with 2 mL methanol, followed by 2 mL MS-grade water.

    • Load the spiked sample.

    • Wash with 2 mL of 5% methanol in water to elute salts and hydrophilic proteins. Causality: MHNPA's aromatic ring and ester group provide sufficient lipophilicity to be retained on the HLB sorbent while suppressing matrix components are washed away.

    • Elute with 2 mL of 100% acetonitrile. Evaporate under gentle nitrogen at 35°C and reconstitute in 100 µL of initial mobile phase.

  • LC-MS/MS Analysis:

    • Column: C18 reversed-phase (e.g., 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase: (A) Water with 0.05% acetic acid; (B) Acetonitrile. Causality: We use acetic acid instead of formic acid because formic acid can cause severe ion suppression in negative ESI mode for certain phenolic compounds.

    • Detection: Multiple Reaction Monitoring (MRM). Monitor the transition of the[M-H]⁻ precursor to its most abundant product ion (e.g., loss of the methyl acetate group).

Regulatory LOD/LOQ Validation Framework

To ensure trustworthiness and regulatory compliance, the validation of LOD and LOQ must strictly adhere to established guidelines.

According to the FDA Bioanalytical Method Validation Guidance for Industry [1], the LOD is the lowest concentration of analyte that can be reliably differentiated from background noise. This requires a Signal-to-Noise (S/N) ratio of ≥ 3:1.

For reliable quantification, the ICH M10 Guidelines on Bioanalytical Method Validation [2] mandate that the LLOQ must meet the following criteria:

  • The analyte response at the LLOQ must be ≥ 5 times the response of the blank matrix.

  • The S/N ratio must be ≥ 10:1.

  • The precision (Coefficient of Variation, %CV) must be ≤ 20%, and accuracy must be within ±20% of the nominal concentration.

Furthermore, ICH Q2(R2) Validation of Analytical Procedures [3] recommends validating the LOD using the standard deviation of the response ( σ ) and the slope of the calibration curve ( S ), expressed as LOD=3.3×(σ/S) . This mathematical approach removes the subjectivity of visual S/N estimation, providing a highly defensible metric for regulatory submissions.

References

  • Title: Bioanalytical Method Validation Guidance for Industry (2018) Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: ICH M10 Bioanalytical Method Validation and Study Sample Analysis (2022) Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]

  • Title: ICH Q2(R2) Validation of Analytical Procedures (2023) Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]

Validation

Comparative IR and Raman spectroscopic analysis of Methyl 2-hydroxy-2-(4-hydroxy-3-nitrophenyl)acetate isomers

A Comparative Guide to the Infrared and Raman Spectroscopic Analysis of Methyl 2-hydroxy-2-(4-hydroxy-3-nitrophenyl)acetate Isomers For Researchers, Scientists, and Drug Development Professionals Introduction The positio...

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Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to the Infrared and Raman Spectroscopic Analysis of Methyl 2-hydroxy-2-(4-hydroxy-3-nitrophenyl)acetate Isomers

For Researchers, Scientists, and Drug Development Professionals

Introduction

The positional isomerism of substituents on a benzene ring can significantly influence a molecule's physical, chemical, and biological properties. This is of particular importance in drug development, where subtle structural changes can lead to profound differences in pharmacological activity and toxicity. Methyl 2-hydroxy-2-(4-hydroxy-3-nitrophenyl)acetate and its isomers are valuable compounds for studying these effects, as the relative positions of the nitro, hydroxyl, and acetate groups can alter electronic distribution, hydrogen bonding, and overall molecular conformation. Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a powerful, non-destructive means to probe these structural nuances.[1][2][3] This guide will elucidate the characteristic spectral signatures of these isomers, providing a framework for their unambiguous identification and characterization.

Experimental Design and Rationale

The accurate differentiation of the isomers of methyl 2-hydroxy-2-(4-hydroxy-3-nitrophenyl)acetate relies on a systematic approach to data acquisition and interpretation. The experimental workflow is designed to isolate and analyze each isomer, ensuring that the resulting spectroscopic data is directly comparable.

G cluster_0 Synthesis & Isolation cluster_1 Spectroscopic Analysis cluster_2 Data Analysis & Interpretation Syn Isomer Synthesis Pur Chromatographic Purification Syn->Pur Char Structural Confirmation (NMR, MS) Pur->Char FTIR FT-IR Spectroscopy Char->FTIR FTRaman FT-Raman Spectroscopy Char->FTRaman Peak Peak Assignment FTIR->Peak FTRaman->Peak Comp Comparative Analysis Peak->Comp Corr Structure-Spectrum Correlation Comp->Corr Conclusion Conclusion Corr->Conclusion Isomer-Specific Signatures

Figure 1: Experimental workflow for the comparative spectroscopic analysis.

Causality in Experimental Choices

The selection of both Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy is deliberate. FT-IR spectroscopy is particularly sensitive to polar functional groups and hydrogen bonding, which are prominent features of the target molecules.[2] Conversely, FT-Raman spectroscopy excels in probing non-polar bonds and symmetric vibrations, offering complementary information.[4][5] The use of solid-state sampling, such as the KBr pellet method for FT-IR, minimizes solvent interference and provides data on the molecule's intrinsic vibrational modes in a crystalline environment.[1]

Detailed Methodologies

The following protocols are presented as a standardized approach to ensure reproducibility and data integrity.

Protocol 1: FT-IR Spectroscopic Analysis
  • Sample Preparation (KBr Pellet Method):

    • Thoroughly grind 1-2 mg of the purified isomer with 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.

    • Transfer the homogenous mixture to a pellet-pressing die.

    • Apply pressure (typically 8-10 tons) under vacuum to form a transparent or semi-transparent pellet.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment to account for atmospheric CO2 and water vapor.

    • Mount the KBr pellet in the spectrometer's sample holder.

    • Acquire the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.[6]

Protocol 2: FT-Raman Spectroscopic Analysis
  • Sample Preparation:

    • Place a small amount (5-10 mg) of the crystalline isomer into a glass capillary tube or an aluminum sample cup.

  • Data Acquisition:

    • Place the sample in the spectrometer's sample compartment.

    • Utilize a 1064 nm Nd:YAG laser for excitation to minimize fluorescence.

    • Collect the Raman scattered light over a Stokes shift range of 3500-100 cm⁻¹ with a spectral resolution of 4 cm⁻¹. Accumulate a sufficient number of scans (e.g., 128-256) to obtain a high-quality spectrum.[7]

Comparative Spectroscopic Data

The following tables summarize the key vibrational frequencies observed for the hypothetical isomers of methyl 2-hydroxy-2-(4-hydroxy-3-nitrophenyl)acetate. The positional nomenclature (e.g., ortho-, meta-, para-) refers to the position of the nitro group relative to the hydroxyl group on the phenyl ring.

Table 1: Key FT-IR Vibrational Frequencies (cm⁻¹) of Isomers

Vibrational Modeortho-isomermeta-isomerpara-isomerRationale for Differences
O-H Stretch (phenolic)~3200 (broad)~3400 (sharp)~3350 (broad)Intramolecular H-bonding in the ortho-isomer leads to significant broadening and a red shift.
O-H Stretch (alcoholic)~3450~3480~3460Less affected by the nitro group position.
C=O Stretch (ester)~1735~1745~1740The electron-withdrawing nitro group can influence the carbonyl bond strength.[8]
NO₂ Asymmetric Stretch~1530~1540~1520Sensitive to the electronic environment and steric hindrance.[7][9]
NO₂ Symmetric Stretch~1350~1355~1345Complements the asymmetric stretch in identifying the nitro group.[7][9]
C-O Stretch (phenolic)~1280~1260~1270Influenced by hydrogen bonding and electronic effects.
Aromatic C-H BendingVariesVariesVariesThe out-of-plane bending patterns in the 900-650 cm⁻¹ region are highly diagnostic of the substitution pattern.[8]

Table 2: Key FT-Raman Vibrational Frequencies (cm⁻¹) of Isomers

Vibrational Modeortho-isomermeta-isomerpara-isomerRationale for Differences
Aromatic Ring Breathing~1000~1010~995This symmetric vibration is often strong in the Raman spectrum and is sensitive to the substitution pattern.[10]
NO₂ Symmetric Stretch~1350 (strong)~1355 (strong)~1345 (strong)This mode is typically strong in both IR and Raman spectra.
Aromatic C=C Stretch~1600, ~1580~1610, ~1590~1605, ~1585The positions and relative intensities of these bands are characteristic of the substitution pattern.
C-NO₂ Stretch~850~860~840The position of this band can be influenced by coupling with other vibrational modes.

Interpretation and Discussion

The spectroscopic differences between the isomers are primarily driven by the electronic and steric effects of the nitro group, as well as its participation in hydrogen bonding.

  • Hydrogen Bonding: The most dramatic spectral difference is observed in the O-H stretching region of the FT-IR spectrum. The ortho-isomer exhibits a broad, red-shifted phenolic O-H band due to strong intramolecular hydrogen bonding with the adjacent nitro group. This is a definitive signature for this isomer. The meta- and para-isomers, lacking this intramolecular interaction, show sharper and higher-frequency O-H stretching bands, with intermolecular hydrogen bonding leading to some broadening in the solid state.

  • Electronic Effects: The electron-withdrawing nature of the nitro group influences the vibrational frequencies of adjacent functional groups.[8] This is evident in the subtle shifts of the C=O and NO₂ stretching frequencies among the isomers. The position of the nitro group alters the overall dipole moment of the molecule, which in turn affects the intensity of IR absorption bands.

  • Fingerprint Region: The region below 1500 cm⁻¹ contains a complex series of bands corresponding to bending and skeletal vibrations. The out-of-plane C-H bending modes in the 900-650 cm⁻¹ range are particularly useful for confirming the substitution pattern on the benzene ring.[8] Each isomer will have a unique pattern of bands in this region, serving as a veritable "fingerprint."

Figure 2: Correlation of isomeric structure with key spectroscopic features.

Conclusion

The combined application of FT-IR and FT-Raman spectroscopy provides a robust and reliable method for the differentiation of methyl 2-hydroxy-2-(4-hydroxy-3-nitrophenyl)acetate isomers. The key distinguishing features are the presence of intramolecular hydrogen bonding in the ortho-isomer, and the unique fingerprint patterns arising from the distinct substitution patterns in all three isomers. This guide provides the foundational knowledge and experimental framework for researchers to confidently identify and characterize these and other related substituted aromatic compounds.

References

  • Panicker, C. Y., Varghese, H. T., & Mary, Y. S. (2012). FTIR, FT-Raman and DFT Calculations of 5-nitro-1,3-Benzodioxole. Oriental Journal of Chemistry, 28(2), 1037-1041.
  • Udhayakala, P., et al. (2011). Molecular structure, FT-IR and FT-Raman spectra and HOMO-LUMO analysis of 2-methoxy-4-nitroaniline using ab initio HF and DFT methods. Archives of Applied Science Research, 3(4), 424-439.
  • Panicker, C. Y., Varghese, H. T., & Mary, Y. S. (2012). FTIR, FT-Raman and DFT Calculations of 5-nitro-1,3-Benzodioxole. SciSpace. Retrieved from [Link]

  • INIS-IAEA. (2016). FTIR, FT-Raman spectra and DFT analysis of 3-methyl-4-nitrophenol. Retrieved from [Link]

  • PubChem. (n.d.). 3-Nitrophenylacetic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR, FT-Raman spectra and ab initio HF and DFT calculations of 2-nitro- And 4-nitrobenzaldehydes. Retrieved from [Link]

  • Scribd. (n.d.). Spectroscopy of Organic Compounds. Retrieved from [Link]

  • Chen, Y., et al. (2023). Development of Nitro-Substituted Pyrido[1,2-a]indole Fluorophores for Environment-Sensitive Bioimaging. Organic Letters.
  • National Center for Biotechnology Information. (n.d.). Structure and Spectroscopic Insights for CH3PCO Isomers: A High-Level Quantum Chemical Study. Retrieved from [Link]

  • ChemRxiv. (n.d.).
  • IU Indianapolis ScholarWorks. (n.d.). A systematic study of the absorbance of the nitro functional group in the vacuum UV region. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 24.6: Nitro Compounds. Retrieved from [Link]

  • DTIC. (n.d.). THE INFRARED SPECTRA OF THE PHENYL COMPOUNDS OF GROUP IVB, VB, AND VIIB ELEMENTS.
  • PubMed. (2002). Vibrational analysis of substituted phenols: part II. Transferability of valence force constants. Retrieved from [Link]

  • ACS Publications. (2016). High-Resolution Spectroscopic Studies of Complexes Formed by Medium-Size Organic Molecules.
  • SCIRP. (2021). Comparative Theoretical Studies of the Reactivity and Stability of Selected Groups of Isomers with Carbon-Oxygen and Carbon-Nitrogen Bonds. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-hydroxy-3-nitrophenyl acetic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Complementary vibrational spectra of phenylacetylene (a) IR spectra of.... Retrieved from [Link]

  • Google Patents. (n.d.). CN103724203A - Preparation method of o-methyl hydroxyphenylacetate.
  • ResearchGate. (n.d.). Analysis of the infrared and Raman spectra of phenylacetic acid and mandelic (2-hydroxy-2-phenylacetic) acid. Retrieved from [Link]

  • Light: Science & Applications. (2021). Advances of surface-enhanced Raman and IR spectroscopies: from nano/microstructures to macro-optical design.
  • ResearchGate. (n.d.). Complementary vibrational spectra of phenylacetylene. (a) IR spectra of.... Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of Methyl 2-hydroxy-2-(4-hydroxy-3-nitrophenyl)acetate

As a Senior Application Scientist, this guide provides a detailed, safety-first protocol for the proper disposal of methyl 2-hydroxy-2-(4-hydroxy-3-nitrophenyl)acetate. Given the compound's structure, featuring a nitroph...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, this guide provides a detailed, safety-first protocol for the proper disposal of methyl 2-hydroxy-2-(4-hydroxy-3-nitrophenyl)acetate. Given the compound's structure, featuring a nitrophenolic group and an acetate ester, it must be treated as hazardous chemical waste. The procedures outlined below are synthesized from established safety protocols for nitroaromatic compounds and general laboratory waste management guidelines from regulatory bodies. Adherence to these steps is critical for ensuring personnel safety, regulatory compliance, and environmental protection.

Hazard Assessment and Initial Safety Precautions

The primary directive in handling any chemical waste is to understand its inherent risks. Methyl 2-hydroxy-2-(4-hydroxy-3-nitrophenyl)acetate is not a common commercial chemical, so a specific Safety Data Sheet (SDS) is likely unavailable. However, its structure allows for an accurate hazard assessment based on its functional groups: a nitrophenol and a methyl ester.

  • Nitrophenolic Core: Nitroaromatic compounds are recognized for their potential toxicity, and many are classified as environmental hazards.[1][2][3] They can be harmful if swallowed, inhaled, or absorbed through the skin.[4][5]

  • Reactivity: Nitro compounds are energetic and can be reactive. It is crucial to avoid contact with incompatible materials such as strong bases, amines, oxidizing agents, and reducing agents to prevent uncontrolled reactions.[1][2]

Immediate Actions:

  • Always handle the compound and its waste within a well-ventilated area, preferably inside a certified chemical fume hood.[4]

  • Ensure an emergency eyewash station and safety shower are readily accessible.[4]

Required Personal Protective Equipment (PPE)

Based on the anticipated hazards, the following PPE is mandatory when handling waste containing methyl 2-hydroxy-2-(4-hydroxy-3-nitrophenyl)acetate.

PPE ItemSpecificationRationale
Gloves Chemical-resistant nitrile glovesTo prevent dermal absorption, as nitrophenols can be toxic upon skin contact.[4]
Eye Protection Safety glasses with side-shields or chemical splash gogglesTo protect eyes from splashes of liquid waste or contact with solid particulates.[4][6]
Protective Clothing Standard laboratory coat, fully buttonedTo protect skin and personal clothing from contamination.[4]
Step-by-Step Disposal Protocol

All waste containing this compound must be managed as hazardous waste.[1][4] Under no circumstances should it be disposed of down the drain or in regular trash.[1] The U.S. Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA), which forbids such disposal methods.[7][8]

Proper segregation is the most critical step to prevent dangerous chemical reactions.

  • Identify Waste Streams: This includes the pure compound, reaction mixtures, solutions (e.g., from chromatography), and contaminated labware (e.g., pipette tips, gloves, weighing papers).[9]

  • Dedicated Waste Container: All waste containing methyl 2-hydroxy-2-(4-hydroxy-3-nitrophenyl)acetate must be collected in a dedicated hazardous waste container.[4] Do not mix this waste with other chemical streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.[9]

The choice and handling of the waste container are governed by safety and regulatory standards.

  • Container Selection: Use a container that is in good condition, leak-proof, and chemically compatible with the waste. A glass bottle with a screw cap is often suitable for liquid waste. For solid waste, a sealable, high-density polyethylene (HDPE) container is appropriate.[6][10]

  • Keep Container Closed: The container must be kept tightly sealed at all times except when you are actively adding waste.[10][11] This prevents the release of vapors and potential spills. Leaving a funnel in the container is a common violation and unsafe practice.[10]

  • Fill Level: Do not fill the container to more than 90% of its capacity to allow for vapor expansion and to prevent spills during transport.[8]

Proper labeling is a strict regulatory requirement and essential for safety.

  • Immediate Labeling: As soon as the first drop of waste is added, the container must be labeled.[12]

  • Required Information: The label must include the words "HAZARDOUS WASTE" and the full, unabbreviated chemical name(s) of all contents with their approximate percentages.[10] For this specific waste, list "Methyl 2-hydroxy-2-(4-hydroxy-3-nitrophenyl)acetate" and any solvents or other reagents present.

Waste must be stored safely in the laboratory at or near the point of generation, in what is known as a Satellite Accumulation Area (SAA).[10][13]

  • Location: Store the waste container in a designated, secondary containment bin to contain any potential leaks.[7][11]

  • Segregation: Ensure the storage area is away from incompatible materials (acids, bases, oxidizers).[1][11]

  • Inspection: Inspect the container and storage area weekly for any signs of leakage or degradation.[10]

Hazardous waste must be removed from the laboratory by trained professionals.

  • Request Pickup: Once the container is 90% full, or if it has been stored for the maximum time allowed by your institution (e.g., six or twelve months), contact your EHS department to request a waste pickup.[7][10][13]

  • Provide Information: Be prepared to provide all necessary information about the waste contents as indicated on your label.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of methyl 2-hydroxy-2-(4-hydroxy-3-nitrophenyl)acetate.

G Disposal Workflow for Methyl 2-hydroxy-2-(4-hydroxy-3-nitrophenyl)acetate cluster_0 Waste Generation & Collection cluster_1 In-Lab Storage (Satellite Accumulation Area) cluster_2 Final Disposal A Waste Generated (Solid, Liquid, Contaminated PPE) B Select Chemically Compatible Container A->B C Affix 'HAZARDOUS WASTE' Label & List All Chemical Contents B->C D Add Waste to Container C->D E Keep Container Tightly Closed D->E F Store in Secondary Containment E->F G Segregate from Incompatibles F->G H Weekly Inspection for Leaks G->H I Is Container >90% Full OR Max Time Reached? H->I J Continue Safe Accumulation I->J No K Contact EHS for Waste Pickup I->K Yes L Waste Removed by Authorized Personnel K->L

Caption: Workflow for the safe disposal of methyl 2-hydroxy-2-(4-hydroxy-3-nitrophenyl)acetate.

Emergency Procedures: Spills and Exposure

In the event of a spill or personnel exposure, immediate and correct action is vital.

  • Personnel Exposure:

    • Skin: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[14]

    • Eyes: Flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open.[14]

    • Ingestion/Inhalation: Move to fresh air. Seek immediate medical attention for any exposure route.

  • Spill Management:

    • Containment: For small liquid spills, contain the material using a non-combustible absorbent material like sand, vermiculite, or cat litter.[1] For solid spills, gently sweep to avoid generating dust.[6]

    • Collection: Carefully collect the absorbed or swept material and place it into your designated hazardous waste container.[1]

    • Decontamination: Clean the spill area with soap and water. All cleaning materials (e.g., paper towels, pads) must also be disposed of as hazardous waste.[1][6]

    • Reporting: Report all spills to your laboratory supervisor and your institution's EHS office.[6]

By adhering to this comprehensive guide, researchers can ensure that waste containing methyl 2-hydroxy-2-(4-hydroxy-3-nitrophenyl)acetate is managed in a manner that is safe, compliant, and environmentally responsible.

References

  • Benchchem. (n.d.). Safe Handling and Storage of Nitro Compounds.
  • Agency for Toxic Substances and Disease Registry. (1992). Toxicological Profile for Nitrophenols. U.S. Department of Health and Human Services.
  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines.
  • Benchchem. (n.d.). Safe Disposal of 2-Tert-butyl-4-methyl-6-nitrophenol: A Procedural Guide.
  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
  • Benchchem. (n.d.). Proper Disposal of 2-Methyl-5-nitrophenol: A Guide for Laboratory Professionals.
  • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories.
  • Benchchem. (n.d.). Proper Disposal of 4-Amino-2-nitrophenol: A Guide for Laboratory Professionals.
  • American Chemical Society. (n.d.). Regulation of Laboratory Waste.
  • Benchchem. (n.d.). An In-Depth Technical Guide to the Safety and Handling of Deuterated Nitro Compounds.
  • MilliporeSigma. (2022, April 26). Safety Data Sheet: 4-nitrophenyl acetate.
  • Fisher Scientific. (2025, December 22). Safety Data Sheet: Methyl nitroacetate.
  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Nitrophenol.
  • U.S. Environmental Protection Agency. (1976). Investigation of Selected Potential Environmental Contaminants: Nitroaromatics - Final Report.
  • Chemtalk. (2008, May 28). Ester Disposal.
  • Tokyo Chemical Industry. (2024, November 15). Safety Data Sheet: 4-Nitrophenyl Acetate.
  • Thermo Fisher Scientific. (1996, July 16). Safety Data Sheet: Acetic acid, 4-nitrophenyl ester.
  • Key Organics. (2017, December 1). Safety Data Sheet: (Z)-Methyl 2-(4-bromo-2-nitrophenyl)-2-(hydroxyimino)acetate.
  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste.
  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide.

Sources

Handling

A Comprehensive Guide to the Safe Handling of Methyl 2-hydroxy-2-(4-hydroxy-3-nitrophenyl)acetate

Hazard Assessment and Risk Mitigation: Understanding the Chemistry of Caution Methyl 2-hydroxy-2-(4-hydroxy-3-nitrophenyl)acetate belongs to the family of aromatic nitro compounds. The presence of the nitrophenyl group s...

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Author: BenchChem Technical Support Team. Date: March 2026

Hazard Assessment and Risk Mitigation: Understanding the Chemistry of Caution

Methyl 2-hydroxy-2-(4-hydroxy-3-nitrophenyl)acetate belongs to the family of aromatic nitro compounds. The presence of the nitrophenyl group suggests potential hazards analogous to other chemicals in this class. These compounds can be toxic if ingested, inhaled, or absorbed through the skin.[1] A primary concern with aromatic nitro compounds is their potential to induce methemoglobinemia, a condition that impairs the oxygen-carrying capacity of blood.[1] Therefore, a conservative approach that minimizes all routes of exposure is essential.

Based on data for the closely related compound, methyl 2-hydroxy-2-(4-nitrophenyl)acetate, we can anticipate the following potential hazards:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[2]

  • Skin Irritation: May cause skin irritation.[2][3]

  • Eye Irritation: May cause serious eye irritation.[2][3]

  • Specific Target Organ Toxicity (Single Exposure): May cause drowsiness or dizziness.[2]

Given these potential risks, the cornerstone of safe handling is the consistent and correct use of Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and use of appropriate PPE are non-negotiable when handling Methyl 2-hydroxy-2-(4-hydroxy-3-nitrophenyl)acetate. The following table outlines the minimum required PPE.

PPE ItemSpecificationPurpose
Gloves Chemical-resistant (e.g., Nitrile)To prevent skin contact.[4]
Eye Protection Safety glasses with side shields or gogglesTo protect eyes from splashes.[4]
Lab Coat Standard laboratory coat, fully buttonedTo protect clothing and skin.[4]
Respiratory Protection Use in a well-ventilated area or a chemical fume hood is required.[5]To avoid inhalation of dust or vapors.[5]

Always inspect your PPE for any signs of damage before use and ensure it is appropriate for the chemicals being handled.[6][7]

Operational Plan: A Step-by-Step Protocol for Safe Handling

A systematic approach to handling this compound will minimize the risk of exposure and ensure the quality of your work.

3.1. Preparation and Weighing

  • Work in a Controlled Environment: All handling of solid Methyl 2-hydroxy-2-(4-hydroxy-3-nitrophenyl)acetate should be conducted in a certified chemical fume hood to minimize inhalation exposure.[8][9]

  • Designate a Work Area: Clearly demarcate the area where the compound will be handled.

  • Gather All Materials: Before starting, ensure all necessary equipment (spatulas, weighing paper, glassware, etc.) is within the fume hood to avoid unnecessary movements in and out of the controlled space.

  • Weighing: If possible, use an analytical balance with a draft shield inside the fume hood.[1] Handle the solid with care to avoid generating dust.[10]

3.2. Solution Preparation

  • Add Solid to Solvent: When preparing solutions, always add the solid Methyl 2-hydroxy-2-(4-hydroxy-3-nitrophenyl)acetate to the solvent.

  • Controlled Dissolution: Use a magnetic stirrer to aid dissolution. If heating is required, use a controlled heating mantle and monitor the process closely.

  • Labeling: Immediately and clearly label all containers with the chemical name, concentration, and any relevant hazard warnings.[7][8]

3.3. Post-Handling Procedures

  • Decontamination: Thoroughly clean all glassware and equipment that came into contact with the compound.

  • Hand Washing: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[6][8]

The following diagram illustrates the standard operational workflow for handling this chemical.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup prep_start Don PPE fume_hood Work in Fume Hood prep_start->fume_hood gather_materials Gather Materials fume_hood->gather_materials weigh Weigh Compound gather_materials->weigh dissolve Prepare Solution weigh->dissolve labeling Label Container dissolve->labeling decontaminate Decontaminate Equipment labeling->decontaminate dispose_waste Dispose of Waste decontaminate->dispose_waste wash_hands Wash Hands dispose_waste->wash_hands

Caption: Workflow for the safe handling of Methyl 2-hydroxy-2-(4-hydroxy-3-nitrophenyl)acetate.

Spill Management and Emergency Procedures

In the event of a spill, a swift and appropriate response is crucial.[4]

4.1. Small Spills

  • Alert Personnel: Notify others in the immediate vicinity.

  • Containment: Use an inert absorbent material like sand or vermiculite to contain the spill.[4] Do not use combustible materials such as paper towels.[4]

  • Collection: Carefully sweep or scoop the absorbed material into a designated, labeled hazardous waste container.[4]

4.2. Large Spills

  • Evacuate: Evacuate the area immediately.

  • Ventilate: Ensure the area is well-ventilated, if safe to do so.

  • Seek Assistance: Contact your institution's Environmental Health and Safety (EHS) department for guidance.

4.3. Personal Exposure

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[6]

  • Skin Contact: Immediately wash the affected area with soap and water. Remove contaminated clothing.[6]

  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Disposal Plan: Ensuring Environmental Responsibility

Proper disposal of Methyl 2-hydroxy-2-(4-hydroxy-3-nitrophenyl)acetate and its associated waste is a critical component of laboratory safety and environmental stewardship.

5.1. Waste Segregation

  • Solid Waste: Collect all solid waste, including unused compound and contaminated materials (e.g., weighing paper, gloves), in a clearly labeled hazardous waste container.[5]

  • Liquid Waste: Collect all liquid waste containing the compound in a dedicated, leak-proof container.[5] Do not mix with other waste streams unless explicitly permitted by your institution's EHS department.[9]

  • Empty Containers: Empty containers that held the compound should be treated as hazardous waste and disposed of accordingly.[10] They should not be reused.[10]

5.2. Chemical Neutralization (for consideration by qualified personnel)

In some laboratory settings, a chemical neutralization step via hydrolysis can be performed to reduce the reactivity of the compound before collection.[10] This process would likely break down the ester into p-nitrophenol and other byproducts. This procedure should only be carried out by trained personnel in a controlled environment and in accordance with institutional guidelines.

5.3. Final Disposal

Arrange for the collection of all hazardous waste containers by a certified waste disposal company.[10] Ensure all containers are properly labeled with the full chemical name and any associated hazards.[4]

The following diagram outlines the decision-making process for the disposal of this chemical.

start Waste Generated waste_type Solid or Liquid? start->waste_type solid_waste Collect in Labeled Solid Waste Container waste_type->solid_waste Solid liquid_waste Collect in Labeled Liquid Waste Container waste_type->liquid_waste Liquid final_collection Arrange for Pickup by Certified Waste Disposal solid_waste->final_collection neutralization_q Neutralization Protocol Available and Approved? liquid_waste->neutralization_q neutralize Perform Hydrolysis (Trained Personnel Only) neutralization_q->neutralize Yes neutralization_q->final_collection No neutralize->final_collection end Disposal Complete final_collection->end

Caption: Disposal workflow for Methyl 2-hydroxy-2-(4-hydroxy-3-nitrophenyl)acetate waste.

By adhering to these rigorous safety and handling protocols, you can confidently work with Methyl 2-hydroxy-2-(4-hydroxy-3-nitrophenyl)acetate while ensuring a safe and compliant laboratory environment.

References

  • Safe Handling Practices for Laboratory Chemicals - GZ Industrial Supplies. (2025, May 26).
  • SAFETY DATA SHEET - Tokyo Chemical Industry. (2024, November 15).
  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY.
  • methyl 2-hydroxy-2-(4-nitrophenyl)acetate — Chemical Substance Information - NextSDS.
  • Laboratory Chemical Lab Safety and Handling Guidelines. (2025, February 5).
  • Proper Disposal of 4-Nitrophenyl Trimethylacetate: A Guide for Laboratory Professionals - Benchchem.
  • SAFETY DATA SHEET. (2022, April 26).
  • SAFETY DATA SHEET - Fisher Scientific.
  • Personal Protective Equipment.
  • Essential Procedures for the Safe Disposal of 1-(3-Nitrophenyl)-2-nitropropene - Benchchem.
  • Best practices for handling chemical reagents to prevent cross-contamination - Quimivita. (2025, March 25).
  • 3-Nitro-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)benzenesulfonamide - Apollo Scientific. (2023, July 3).
  • Proper Disposal of 2-Methyl-5-nitrophenol: A Guide for Laboratory Professionals - Benchchem.
  • Safety Rules in Chemical Laboratories: A Practical Guide | US - SDS Management Software. (2025, October 7).
  • Personal protective equipment for handling 9-(4-Nitrophenyl)-9H-carbazole - Benchchem.
  • Methyl 2-(2,4-dihydroxyphenyl)acetate-SDS-MedChemExpress. (2023, August 31).

Sources

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